Tert-butyl 4-aminopiperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-aminopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)11-4-6-12(10)7-5-11/h4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZFIRHRGPLKEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621772 | |
| Record name | tert-Butyl 4-aminopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118753-66-5 | |
| Record name | tert-Butyl 4-aminopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is tert-butyl 4-aminopiperazine-1-carboxylate?
An In-Depth Technical Guide to tert-butyl 4-aminopiperazine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery
Executive Summary
This compound, commonly referred to as 1-Boc-4-aminopiperazine, is a bifunctional heterocyclic building block of significant interest to the pharmaceutical and chemical research industries. Its structure strategically combines a piperazine core, a common "privileged scaffold" in medicinal chemistry, with two distinct nitrogen functionalities: a primary N-amino group poised for nucleophilic reactions and a secondary amine masked by a tert-butyloxycarbonyl (Boc) protecting group. This orthogonal reactivity allows for sequential, controlled modifications, making it an invaluable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, a validated protocol for its characterization, a proposed synthetic route, its applications in drug discovery, and essential safety protocols for its handling.
Introduction: A Strategically Designed Intermediate
The piperazine ring is a ubiquitous feature in a vast number of marketed drugs, prized for its ability to improve the pharmacokinetic properties of a molecule, such as solubility and oral bioavailability. The strategic design of this compound leverages this core scaffold, offering medicinal chemists a versatile tool for molecular elaboration.
The true value of this compound lies in its dual-handle nature:
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust yet readily cleavable protecting group. Its presence renders the secondary amine at the 1-position unreactive under a wide range of conditions, thereby directing initial synthetic transformations to the other nitrogen atom. This group can be efficiently removed under acidic conditions in a later step to allow for further functionalization, such as amide bond formation or reductive amination.
-
The N-Amino Moiety: The primary amino group at the 4-position (an N-amino, or hydrazine derivative) is a potent nucleophile. It serves as a key reaction site for forming a variety of chemical bonds and is a precursor for constructing other heterocyclic systems, such as pyrazoles or pyridazines.
This intelligent design allows for a programmed, stepwise synthesis, which is a cornerstone of efficient and high-yield drug development campaigns.
Physicochemical Properties and Characterization
Accurate identification and confirmation of purity are paramount in a research and development setting. The properties of this compound are well-defined, and its structure can be unequivocally confirmed through standard analytical techniques.
Core Chemical Properties
A summary of the key physicochemical properties is presented below.
| Property | Value | References |
| CAS Number | 118753-66-5 | [1][2] |
| Molecular Formula | C₉H₁₉N₃O₂ | [1] |
| Molecular Weight | 201.27 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| IUPAC Name | This compound | |
| Synonyms | 1-Boc-4-aminopiperazine, 4-Amino-1-tert-butoxycarbonylpiperazine | [1] |
| Solubility | Soluble in organic solvents like methanol and chloroform.[3] |
Spectroscopic and Analytical Validation
A self-validating protocol for this compound relies on a combination of spectroscopic methods to confirm its structure and a chromatographic method to assess its purity.
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the primary tool for structural confirmation. The expected spectrum in CDCl₃ would exhibit the following key signals:
-
~1.47 ppm (singlet, 9H): Corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.
-
~2.80 ppm (triplet, 4H): Represents the four protons on the carbons adjacent to the N-amino group (C3 and C5).
-
~3.50 ppm (triplet, 4H): Represents the four protons on the carbons adjacent to the N-Boc group (C2 and C6).
-
Variable (broad singlet, 2H): The two protons of the primary N-amino group. The chemical shift and peak shape are highly dependent on solvent, concentration, and temperature.
¹³C NMR and Mass Spectrometry (MS) are used as complementary techniques to further confirm the molecular weight and carbon framework.[4][5]
2.2.2 Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound.[6] A typical analysis would use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. Purity is reported as the area percentage of the main peak.
Synthesis and Purification
While various suppliers offer this reagent, understanding its synthesis provides insight into potential impurities and cost drivers. The N-amination of a Boc-protected secondary amine is a common transformation in organic synthesis.
Synthetic Strategy: N-Amination of 1-Boc-Piperazine
The most direct approach involves the reaction of commercially available 1-Boc-piperazine with an electrophilic aminating agent. This strategy isolates the reaction to the desired nitrogen atom, as the other is protected.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound [oakwoodchemical.com]
- 3. biosynce.com [biosynce.com]
- 4. 1-TERT-BUTYLOXYCARBONYL-4-AMINO-PIPERAZINE(118753-66-5) 1H NMR spectrum [chemicalbook.com]
- 5. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester(170911-92-9) 1H NMR [m.chemicalbook.com]
- 6. 170911-92-9|tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
Introduction: The Strategic Importance of a Bifunctional Scaffold
An In-Depth Technical Guide to tert-butyl 4-aminopiperazine-1-carboxylate: Properties, Synthesis, and Applications
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS No: 118753-66-5) has emerged as a quintessential example of such a scaffold.[1] Its structure is deceptively simple, yet it harbors a powerful combination of orthogonally protected nitrogen atoms. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its core properties, synthesis, reactivity, and applications, grounded in established scientific principles and field-proven insights.
The molecule features a piperazine ring, a common motif in many bioactive compounds, with two key functionalities: a primary amino group at the N-4 position, which acts as a potent nucleophile, and a carbamate-protected secondary amine at the N-1 position. The tert-butyloxycarbonyl (Boc) group is a robust, acid-labile protecting group, allowing for selective reactions at the N-4 position before exposing the N-1 nitrogen for subsequent functionalization. This inherent bifunctionality makes it an invaluable tool for introducing the piperazine core into target molecules in a controlled, stepwise manner.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research.
Core Physicochemical Properties
The key properties of this compound are summarized below. These data are critical for experimental design, including reaction stoichiometry calculations, solvent selection, and purification strategies.
| Property | Value | Reference |
| CAS Number | 118753-66-5 | [1] |
| Molecular Formula | C₉H₁₉N₃O₂ | [1] |
| Molecular Weight | 201.27 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| InChI Key | QMZFIRHRGPLKEV-UHFFFAOYSA-N | [1] |
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and purity of the compound. While full spectra are best obtained experimentally, the expected signatures are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the piperazine ring will appear as multiplets in the aliphatic region (typically 2.5-3.5 ppm). The protons of the primary amino group (-NH₂) will present as a broad singlet, the chemical shift of which can be solvent-dependent.[2]
-
¹³C NMR: The carbon spectrum will show a distinct signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 155 ppm. The carbons of the piperazine ring will resonate in the 40-50 ppm range.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 202.2.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹) and a strong C=O stretching band for the carbamate group around 1680-1700 cm⁻¹.
Part 2: Synthesis and Purification
The synthesis of this compound is not commonly performed in a standard research lab due to its commercial availability. However, a conceptual understanding of its synthesis from tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) is valuable. A common route involves the nitrosation of N-Boc-piperazine followed by reduction of the N-nitroso intermediate.
Conceptual Synthetic Workflow
Sources
An In-depth Technical Guide to the Structure Elucidation of tert-butyl 4-aminopiperazine-1-carboxylate
This guide provides a comprehensive framework for the definitive structure elucidation of tert-butyl 4-aminopiperazine-1-carboxylate (t-Boc-4-aminopiperazine), a critical building block in modern medicinal chemistry. As a bifunctional molecule featuring a nucleophilic primary amine and a Boc-protected secondary amine within a piperazine scaffold, its unambiguous identification is paramount for ensuring the integrity of subsequent synthetic steps and the quality of final active pharmaceutical ingredients (APIs). This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols.
The molecular formula of the target compound is C₉H₁₉N₃O₂ with a molecular weight of 201.27 g/mol .[1] Its structure integrates a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group with a reactive primary amino group, demanding a multi-technique analytical approach for complete characterization.
The Strategic Importance of Orthogonal Analytical Techniques
The principle of structure elucidation relies on the convergence of data from multiple, independent (orthogonal) analytical methods. No single technique provides absolute proof. Instead, we build a conclusive case by integrating evidence from Nuclear Magnetic Resonance (NMR) for connectivity, Mass Spectrometry (MS) for mass and fragmentation, and Infrared (IR) Spectroscopy for functional group identification. Chromatographic methods serve as the gatekeeper, ensuring the analytical data pertains to a pure substance.
Caption: A logical workflow for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR is the most powerful tool for elucidating the precise atomic arrangement of an organic molecule. For t-Boc-4-aminopiperazine, both ¹H and ¹³C NMR are essential.
Causality of Solvent Choice: Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent dissolving power for moderately polar compounds. However, the primary amine protons (-NH₂) may exchange with residual water or broaden, making their observation difficult. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used to better resolve these exchangeable protons.
The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (number of protons), and their coupling (neighboring protons).
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| tert-Butyl (CH₃)₃ | ~ 1.45 | Singlet (s) | 9H | Nine equivalent protons with no adjacent proton neighbors. Characteristic signal for a Boc group. |
| Piperazine CH₂ (Boc-N-CH₂) | ~ 3.40 - 3.50 | Triplet (t) or Multiplet (m) | 4H | Protons adjacent to the electron-withdrawing carbamate nitrogen are deshielded and shifted downfield. |
| Piperazine CH₂ (-N(NH₂)-CH₂) | ~ 2.85 - 2.95 | Triplet (t) or Multiplet (m) | 4H | Protons adjacent to the less electron-withdrawing amino-substituted nitrogen appear more upfield. |
| Amine (NH₂) | Variable (e.g., ~ 1.5 - 2.5, can be broad) | Broad Singlet (br s) | 2H | Exchangeable protons. A D₂O shake experiment will cause this signal to disappear, confirming its assignment. |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| tert-Butyl (C (CH₃)₃) | ~ 80.0 | The quaternary carbon of the Boc group, significantly deshielded by the adjacent oxygen. |
| tert-Butyl (C(C H₃)₃) | ~ 28.5 | The three equivalent methyl carbons of the Boc group. |
| Carbamate Carbonyl (C =O) | ~ 154.9 | Characteristic chemical shift for a carbamate carbonyl carbon. |
| Piperazine CH₂ (Boc-N-C H₂) | ~ 51.0 | Carbon adjacent to the amino-substituted nitrogen. |
| Piperazine CH₂ (-N(NH₂)-C H₂) | ~ 44.0 | Carbon adjacent to the carbamate nitrogen. The electron-withdrawing effect of the Boc group causes a downfield shift, but this is often less pronounced than the effect on the adjacent protons. |
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum. If the NH₂ peak is not clear, prepare a second sample in DMSO-d₆.
-
D₂O Shake: To the CDCl₃ sample, add one drop of D₂O, shake vigorously, and re-acquire the ¹H spectrum to confirm the NH₂ signal.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. An acquisition time of 1-2 hours is typical to achieve a good signal-to-noise ratio.
-
2D NMR (Optional but Recommended): Run COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to definitively link proton and carbon signals and confirm the piperazine ring connectivity.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺.
Expected Molecular Ion:
-
Calculated Exact Mass: 201.1528
-
Observed [M+H]⁺: m/z 202.1601
Key Fragmentation Pathways: The most labile part of the molecule is the Boc group, which dictates the primary fragmentation pattern.
Caption: Primary ESI-MS fragmentation pathways.
-
Loss of Isobutylene (C₄H₈, -56 Da): A common fragmentation for Boc groups, leaving a carbamic acid intermediate.
-
Loss of tert-butyl radical (•C(CH₃)₃, -57 Da): Cleavage of the C-O bond.
-
Loss of the entire Boc group (-101 Da): Cleavage to yield the 4-aminopiperazinium ion.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.
-
Chromatography (Optional but Recommended): Inject the sample onto a C18 HPLC column (e.g., 50 x 2.1 mm) with a gradient of water and acetonitrile (both containing 0.1% formic acid) to ensure purity before MS analysis.
-
MS Acquisition: Analyze using an ESI source in positive ion mode. Scan a mass range from m/z 50 to 500.
-
High-Resolution MS (HRMS): For definitive formula confirmation, perform the analysis on a TOF or Orbitrap instrument to obtain a mass measurement with <5 ppm error.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Functional Group |
| N-H Stretch | 3400 - 3300 | Two medium peaks (asymmetric & symmetric) | Primary Amine (-NH₂) |
| C-H Stretch | 2975 - 2850 | Strong, sharp peaks | Alkanes (tert-butyl, piperazine) |
| C=O Stretch | ~1690 | Very strong, sharp peak | Carbamate (-O-C=O) |
| N-H Bend | ~1600 | Medium peak | Primary Amine (-NH₂) |
| C-O Stretch | ~1160 | Strong peak | Carbamate |
Causality of Peak Strength: The C=O bond in the carbamate has a very large dipole moment, resulting in a characteristically strong absorption band. This is often the most prominent peak in the spectrum and serves as a key diagnostic marker for the Boc group.
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Acquisition: Apply pressure to the sample and collect the spectrum, typically by co-adding 16 or 32 scans.
-
Data Processing: Perform a background subtraction and identify the key absorption bands.
Safety and Handling
While comprehensive toxicological data may not be available, related compounds and standard laboratory practice dictate cautious handling.
-
Hazards: May cause skin, eye, and respiratory irritation.[2][3] Harmful if swallowed.
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[2]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]
-
In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[2]
-
Conclusion
The structural elucidation of this compound is achieved through a systematic and integrated analytical approach. The characteristic 9H singlet in the ¹H NMR and the strong carbonyl absorption near 1690 cm⁻¹ in the IR spectrum provide strong evidence for the Boc group. The distinct sets of piperazine proton and carbon signals confirm the ring structure. Finally, high-resolution mass spectrometry validates the elemental composition with high accuracy, and the observed fragmentation patterns are fully consistent with the proposed structure. The convergence of these orthogonal data points provides an unambiguous and trustworthy confirmation of the molecule's identity and purity.
References
- PubChem. tert-Butyl 4-(4-aminophenyl)
- The Royal Society of Chemistry.
- Capot Chemical. MSDS of tert-butyl 4-(4-aminophenyl)
- PubChem.
Sources
A Senior Application Scientist's Guide to tert-Butyl 4-aminopiperazine-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone of drug design, prized for its favorable pharmacokinetic properties and its ability to forge critical interactions with biological targets. Within this privileged class of heterocycles, tert-butyl 4-aminopiperazine-1-carboxylate emerges as a particularly strategic building block. Its unique bifunctional nature—presenting a nucleophilic secondary amine at the N4 position and a protected, less reactive primary amine at the N1 position via a carbamate linkage—offers chemists a versatile handle for sequential, regioselective modifications. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its practical application in the construction of complex bioactive molecules.
Part 1: Core Identifiers and Physicochemical Properties
Precise identification is paramount for regulatory compliance, procurement, and experimental reproducibility. The primary identifiers and key physicochemical properties for this compound are summarized below.
| Identifier/Property | Value | Source(s) |
| CAS Number | 118753-66-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₁₉N₃O₂ | [1][5] |
| Molecular Weight | 201.27 g/mol | [1] |
| IUPAC Name | This compound | |
| Common Synonyms | 1-Boc-4-aminopiperazine, 4-Amino-1-Boc-piperazine, tert-butyl 4-amino-1-piperazinecarboxylate | [1][4] |
| Appearance | White to yellow or pale brown solid/crystalline powder | [1][4] |
| InChI Key | QMZFIRHRGPLKEV-UHFFFAOYSA-N | [1] |
| Boiling Point | 281 °C at 760 mmHg | |
| Flash Point | 124 °C |
Part 2: Synthesis and Mechanistic Rationale
The synthesis of this compound is most commonly achieved through a two-step process starting from the commercially available tert-butyl piperazine-1-carboxylate (1-Boc-piperazine). This strategy hinges on the selective functionalization of the secondary amine at the N4 position.
Synthetic Workflow Overview
The overall transformation involves the introduction of a nitrogen-containing group at the N4 position, which is then reduced to the primary amine. A common and effective method proceeds via a nitrosation followed by reduction.
Caption: Synthetic pathway from 1-Boc-piperazine to the target compound.
Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from established chemical literature.[7]
Step 1: Synthesis of tert-butyl 4-nitrosopiperazine-1-carboxylate
-
Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in a suitable solvent such as aqueous acetic acid, cool the mixture to 0-5 °C in an ice bath.
-
Nitrosation: Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the temperature remains below 10 °C. The acidic environment generates nitrous acid in situ, which acts as the electrophile. The N4-nitrogen of the Boc-piperazine, being more nucleophilic than the carbamate-protected N1-nitrogen, selectively attacks the nitrosonium ion (NO⁺).
-
Reaction Monitoring: Stir the reaction mixture at low temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-nitrosopiperazine-1-carboxylate, often as a yellow oil or solid, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude tert-butyl 4-nitrosopiperazine-1-carboxylate (1.0 eq) from the previous step in a protic solvent like methanol or acetic acid.[7]
-
Reduction: Cool the solution in an ice bath and add zinc powder (approx. 5-10 eq) portion-wise.[7] The zinc, in the presence of acetic acid, generates the reducing species. The N-nitroso group is readily reduced to the corresponding primary amine. Alternative reducing agents such as LiAlH₄ or catalytic hydrogenation (e.g., H₂/Pd-C) can also be employed, though the Zn/AcOH system is often practical and high-yielding.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.[7] Monitor by TLC for the disappearance of the nitroso intermediate.
-
Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of celite to remove the excess zinc and inorganic salts. Concentrate the filtrate under reduced pressure. Basify the residue with an aqueous solution of sodium bicarbonate and extract with an organic solvent.[7] The combined organic layers are dried, filtered, and concentrated. The resulting crude product can be purified by column chromatography on silica gel to afford this compound as a solid.[7]
Part 3: Applications in Drug Discovery and Development
The utility of this compound lies in its ability to serve as a versatile scaffold for building molecular complexity. The Boc-protected N1-amine allows the N4-amino group to undergo a variety of chemical transformations, such as amide bond formation, reductive amination, or participation in nucleophilic aromatic substitution (SₙAr) reactions. Following these modifications, the Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to reveal the N1-amine for further functionalization.
This sequential reactivity is invaluable in constructing libraries of compounds for screening and in the synthesis of complex drug candidates.
Caption: General workflow for utilizing the title compound in synthesis.
A key application area is in the development of kinase inhibitors. For instance, derivatives of this scaffold are used in the synthesis of molecules targeting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are implicated in various cancers. The piperazine core often serves as a linker connecting different pharmacophoric elements that bind to the ATP-binding pocket of the kinase. A notable example is its use as a precursor for intermediates like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key building block for the synthesis of the CDK4/6 inhibitor Ribociclib.[8][9]
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.
-
Hazard Identification: this compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[10]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[10] Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][10]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[10]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Some suppliers recommend refrigerated storage (2-8 °C).
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Part 5: Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its pre-configured, differentially protected diamine structure provides a reliable and efficient entry point for the synthesis of complex piperazine-containing molecules. By understanding its properties, synthesis, and reactivity, researchers can strategically incorporate this building block to accelerate the development of novel therapeutics.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Yaopharma. Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation.
- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- PubChem. tert-Butyl piperazine-1-carboxylate.
- Wikipedia. 1-Boc-4-AP.
- The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. Supporting Information. (2018).
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- International Journal of Pharmacy and Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate.
- DempoChem. CAS 118753-66-5.
- Shimadzu Chemistry & Diagnostics. Tert-butyl 4-nitrosopiperazine-1-carboxylate | 877177-42-9 | Reference standards.
- Pharmaffiliates. CAS No : 877177-42-9 | Product Name : Tert-butyl 4-nitrosopiperazine-1-carboxylate.
- Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
- PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
- Nia Innovation. tert-butyl 4-nitrosopiperazine-1-carboxylate.
- Oakwood Chemical. This compound.
- ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. dempochem.com [dempochem.com]
- 4. This compound | 118753-66-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. This compound [oakwoodchemical.com]
- 6. 118753-66-5|this compound|BLD Pharm [bldpharm.com]
- 7. 118753-66-5 | CAS DataBase [m.chemicalbook.com]
- 8. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide to tert-Butyl 4-aminopiperazine-1-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of tert-butyl 4-aminopiperazine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, explore its synthesis and reactivity, and discuss its applications in drug discovery, with a focus on providing practical insights for laboratory professionals.
Core Molecular Attributes of this compound
This compound, a bifunctional molecule featuring a Boc-protected piperazine and a primary amino group, is a valuable intermediate in the synthesis of complex pharmaceutical agents. Its structure allows for selective chemical modifications at different positions, making it a versatile scaffold in drug design.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₉N₃O₂ | [1] |
| Molecular Weight | 201.27 g/mol | [1] |
| CAS Number | 118753-66-5 | [1] |
| IUPAC Name | This compound | |
| Synonyms | 1-tert-butyloxycarbonyl-4-amino-piperazine, 4-Amino-1-tert-butoxycarbonylpiperazine, 1,1-dimethylethyl 4-amino-1-piperazinecarboxylate | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
Molecular Structure
The structure of this compound is characterized by a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and an amino group on the other. This differential protection is key to its utility in multi-step syntheses.
Caption: 2D structure of this compound.
Synthesis and Reactivity
The synthesis of this compound is a critical aspect of its utility. While several synthetic routes are possible, a common laboratory-scale approach involves the mono-protection of piperazine followed by amination.
Representative Synthesis Protocol
Step 1: Mono-Boc Protection of Piperazine
Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) or a biphasic system with a mild base such as sodium bicarbonate. Careful control of stoichiometry is crucial to favor the formation of the mono-protected product, tert-butyl piperazine-1-carboxylate.
Step 2: Amination of 1-Boc-piperazine
The secondary amine of 1-Boc-piperazine can then be subjected to amination. A variety of reagents can be employed for this transformation. For instance, a method analogous to the synthesis of other N-amino piperazines could involve reaction with a suitable N-aminating agent.
Note: The exact conditions, including reagents, solvents, and reaction times, would need to be optimized for this specific transformation.
Reactivity Profile
The reactivity of this compound is dictated by its two key functional groups:
-
The Primary Amino Group (-NH₂): This group is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, reductive amination, and formation of ureas and sulfonamides. This allows for the introduction of diverse substituents at this position.
-
The Boc-Protected Amine: The tert-butoxycarbonyl group is a robust protecting group that is stable to a wide range of reaction conditions. It can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the secondary amine, which can then be further functionalized. This orthogonal reactivity is a cornerstone of its utility in complex molecule synthesis.
Caption: Reactivity pathways of this compound.
Analytical Characterization
Accurate characterization of this compound is essential to ensure its purity and structural integrity before its use in subsequent reactions. The primary analytical techniques employed are NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the structure of the molecule. A ¹H NMR spectrum for 1-tert-butyloxycarbonyl-4-amino-piperazine is available and can be used for structural confirmation. The expected signals would include:
-
A singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group.
-
Multiplets corresponding to the eight protons of the piperazine ring. The protons on the carbons adjacent to the Boc-protected nitrogen will be shifted downfield compared to those adjacent to the amino group.
-
A broad singlet for the two protons of the primary amino group, the chemical shift of which can be solvent-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. Although specific experimental data for the target molecule was not found, based on its structure and data for similar compounds, the following signals can be predicted:
-
A signal around 80 ppm for the quaternary carbon of the tert-butyl group.
-
A signal around 28 ppm for the three methyl carbons of the tert-butyl group.
-
Signals for the four distinct carbons of the piperazine ring.
-
A signal for the carbonyl carbon of the Boc group around 155 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 202.16.
Infrared (IR) Spectroscopy
Infrared spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
N-H stretching of the primary amine (around 3300-3400 cm⁻¹).
-
C-H stretching of the alkyl groups (around 2850-2950 cm⁻¹).
-
C=O stretching of the carbamate (around 1680-1700 cm⁻¹).
Applications in Drug Discovery
This compound and its analogs are crucial intermediates in the synthesis of a variety of pharmaceutical compounds. The piperazine moiety is a common scaffold in drug molecules due to its ability to improve pharmacokinetic properties such as solubility and bioavailability.
This class of compounds serves as a key building block in the development of targeted therapies. For instance, a structurally similar compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is an intermediate in the synthesis of Ribociclib, a targeted therapy used in the treatment of certain types of breast cancer.[2]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for the target molecule was not retrieved, information from closely related compounds provides valuable guidance.
Hazard Identification
Based on data for analogous compounds, this compound may cause skin and eye irritation. It may also cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat.
-
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an essential tool in the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective application in the laboratory.
References
Sources
The Versatile Scaffolding of tert-butyl 4-aminopiperazine-1-carboxylate in Modern Drug Discovery
A Comprehensive Technical Guide for Researchers and Medicinal Chemists
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the plethora of available chemical scaffolds, tert-butyl 4-aminopiperazine-1-carboxylate emerges as a cornerstone intermediate, prized for its inherent structural features that offer a unique combination of synthetic versatility and desirable physicochemical properties. This guide provides an in-depth analysis of this compound, from its fundamental chemical identity to its practical applications in the synthesis of biologically active molecules, offering field-proven insights for researchers, scientists, and drug development professionals.
Chemical Identity and Nomenclature: A Multifaceted Profile
This compound, systematically named tert-butyl 4-amino-1-piperazinecarboxylate, is a bifunctional organic molecule featuring a piperazine ring substituted with a primary amine at the N4 position and a tert-butoxycarbonyl (Boc) protecting group at the N1 position. This strategic placement of functional groups is the very source of its utility in medicinal chemistry. The Boc group provides a stable yet readily cleavable protecting element for one of the piperazine nitrogens, allowing for selective reactions at the other nitrogen and the primary amino group.
Due to its widespread use, this compound is known by a variety of synonyms in commercial and academic literature. A clear understanding of this nomenclature is essential for efficient sourcing and unambiguous communication in a research setting.
Table 1: Common Synonyms and Chemical Identifiers
| Synonym | CAS Number | Molecular Formula | Molecular Weight |
| tert-butyl 4-amino-1-piperazinecarboxylate | 118753-66-5 | C₉H₁₉N₃O₂ | 201.27 g/mol |
| 1-Boc-4-aminopiperazine | 118753-66-5 | C₉H₁₉N₃O₂ | 201.27 g/mol |
| 4-Amino-1-(tert-butoxycarbonyl)piperazine | 118753-66-5 | C₉H₁₉N₃O₂ | 201.27 g/mol |
| 1-tert-Butoxycarbonyl-4-aminopiperazine | 118753-66-5 | C₉H₁₉N₃O₂ | 201.27 g/mol |
| 4-Aminopiperazine-1-carboxylic acid tert-butyl ester | 118753-66-5 | C₉H₁₉N₃O₂ | 201.27 g/mol |
| N-(tert-Butoxycarbonyl)-N'-aminopiperazine | 118753-66-5 | C₉H₁₉N₃O₂ | 201.27 g/mol |
The Synthetic Keystone: Rationale and Experimental Protocol
The synthesis of this compound is a critical process for its application in drug discovery. A common and reliable method involves the reduction of a nitroso precursor, which is a testament to the robustness of this synthetic route.
Causality in Synthetic Design
The choice of a nitroso-piperazine precursor is strategic. The nitrosation of the N1-Boc-piperazine is a high-yielding reaction, and the subsequent reduction of the nitroso group to a primary amine is a well-established and efficient transformation. This two-step process provides a clean and scalable route to the desired product, avoiding harsh conditions that might compromise the Boc protecting group. The use of zinc powder in the presence of acetic acid is a classic and effective method for this reduction, favored for its moderate reactivity and operational simplicity.
Validated Synthesis Protocol
The following protocol details a reliable method for the preparation of this compound, adapted from established procedures.[1]
Step 1: Synthesis of tert-butyl 4-nitrosopiperazine-1-carboxylate
This precursor is typically prepared from tert-butyl piperazine-1-carboxylate.
Step 2: Reduction to this compound
-
Materials:
-
tert-butyl 4-nitrosopiperazine-1-carboxylate
-
Methanol (MeOH)
-
Zinc powder (Zn)
-
Acetic acid (AcOH)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware and filtration apparatus
-
-
Procedure:
-
At room temperature, dissolve tert-butyl 4-nitrosopiperazine-1-carboxylate (1 equivalent) in methanol.
-
Add zinc powder (approximately 2-3 equivalents) to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add acetic acid dropwise to the cooled and stirred mixture.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the excess zinc powder and other insoluble materials.
-
Carefully neutralize the filtrate by adding aqueous sodium bicarbonate solution until the pH is alkaline.
-
Extract the aqueous layer with chloroform or dichloromethane multiple times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a light yellow oil.[1]
-
This self-validating protocol ensures a high yield of the target compound, with the purity readily assessable by standard analytical techniques such as NMR and mass spectrometry.
A Scaffold for Innovation: Applications in Drug Discovery
The true value of this compound lies in its role as a versatile intermediate for the synthesis of a diverse array of bioactive molecules. Its bifunctional nature allows for a stepwise and controlled introduction of molecular complexity, making it a favored building block in the development of novel therapeutics.
The Gateway to Substituted Piperazines
The orthogonally protected nitrogens of this compound are the key to its synthetic utility. The primary amino group can be readily functionalized through various reactions, including acylation, alkylation, and reductive amination, to introduce a wide range of substituents. Subsequently, the Boc-protecting group can be removed under acidic conditions to liberate the N1 nitrogen, which can then be further modified. This stepwise approach allows for the synthesis of complex piperazine-containing molecules with a high degree of control over the final structure.
Caption: General workflow for kinase inhibitor synthesis.
Conclusion: A Versatile Tool for the Medicinal Chemist
This compound stands as a testament to the power of strategic molecular design. Its unique combination of a reactive primary amine and a protected secondary amine within a piperazine core provides medicinal chemists with a powerful and versatile tool for the synthesis of complex and biologically active molecules. The ability to selectively functionalize different parts of the molecule in a stepwise manner allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. As the quest for novel and more effective therapeutics continues, the importance of such well-designed building blocks in the drug discovery and development pipeline cannot be overstated.
References
Sources
The Diverse Biological Landscape of 1-Boc-4-Aminopiperazine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of 1-Boc-4-Aminopiperazine in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. The 1-Boc-4-aminopiperazine moiety has emerged as a particularly versatile and valuable scaffold. Its inherent structural features, including a protected nitrogen for controlled synthetic elaboration and a reactive amino group for diverse functionalization, make it an ideal starting point for the construction of compound libraries with a wide spectrum of biological activities.[1] This guide provides an in-depth technical exploration of the biological activities associated with derivatives of 1-Boc-4-aminopiperazine, offering insights into their therapeutic potential across oncology, neuroprotection, and virology. We will delve into the causality behind experimental designs, present detailed protocols for biological evaluation, and summarize key structure-activity relationship (SAR) data to empower researchers in their quest for novel therapeutics.
I. Anticancer Activity: Targeting Cellular Proliferation and Survival
The piperazine nucleus is a recurring motif in a multitude of approved anticancer drugs, valued for its ability to confer favorable pharmacokinetic properties.[2] Derivatives of 1-Boc-4-aminopiperazine have been explored as potential anticancer agents, with research focusing on their ability to induce cytotoxicity, trigger apoptosis, and arrest the cell cycle in various cancer cell lines.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of piperazine derivatives are often multifaceted. Studies on related arylpiperazine compounds have demonstrated that their mechanism of action can involve the induction of both intrinsic and extrinsic apoptotic pathways.[3][4] This is often characterized by a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases 3, 7, and 9.[3] Furthermore, some derivatives have been shown to arrest the cell cycle at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.[3][5] For instance, certain quinoxalinyl-piperazine compounds act as G2/M-specific cell cycle inhibitors and also inhibit the anti-apoptotic protein Bcl-2.[5]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 1-Boc-4-aminopiperazine scaffold has yielded crucial insights into the structural requirements for potent anticancer activity. SAR studies on related arylpiperazine derivatives have highlighted the importance of the nature and position of substituents on the aryl ring. For example, in a series of novel arylpiperazine derivatives containing a saccharin moiety, compounds with a p-fluoro or a dichloro-substituted phenyl group exhibited strong and selective cytotoxic activities against prostate cancer cell lines.[6] In another study, a 3,4-dichlorophenyl substituent on the piperazine ring resulted in the most active compound against liver, breast, and colon cancer cell lines.[4] These findings underscore the critical role of electronic and steric factors in modulating the anticancer potency of these derivatives.
Quantitative Data Summary: Cytotoxicity of Piperazine Derivatives
The following table summarizes the in vitro anticancer activity of selected piperazine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Quinoxalinyl-piperazine | Various | Breast, Skin, Pancreas, Cervix | 0.011 - 0.021 | [5] |
| Piperazine Amide | MDA-MB-231 | Triple-Negative Breast Cancer | 11.3 | |
| Arylpiperazine-Saccharin | DU145 | Prostate Cancer | < 2 | [6] |
| Thiazolinylphenyl-piperazine | MCF-7 | Breast Cancer | 15 - 19 | |
| Isoxazole-piperazine | Huh7/Mahlavu | Hepatocellular Carcinoma | 0.09 - 11.7 | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. The principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
1-Boc-4-aminopiperazine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1-Boc-4-aminopiperazine derivatives in the culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Self-Validating System: The inclusion of both positive and negative (vehicle) controls is critical for validating the assay. The positive control ensures the assay is sensitive to cytotoxic effects, while the vehicle control establishes the baseline for 100% cell viability.
II. Neuroprotective Activity: Shielding Neurons from Degeneration
Neurodegenerative diseases such as Alzheimer's and Parkinson's pose a significant and growing threat to global health. The development of neuroprotective agents that can slow or halt the progression of these diseases is a major goal of modern neuroscience research. Derivatives of 1-Boc-4-aminopiperazine have shown promise in this area, with studies pointing towards their ability to counteract neuronal damage induced by oxidative stress and excitotoxicity.
Mechanism of Action: Combating Oxidative Stress and Modulating Neuronal Signaling
The neuroprotective effects of piperazine derivatives are often linked to their antioxidant properties and their ability to modulate key neuronal signaling pathways. For instance, certain 8-amino-1,4-benzoxazine derivatives, which share structural similarities, have been shown to inhibit oxidative stress-mediated neuronal degeneration.[8] These compounds can prevent the fall in ATP levels caused by hypoxia in astrocytes, indicating a protective effect on cellular energy metabolism.[9] Furthermore, some piperazine derivatives have been investigated as acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's disease therapy, aiming to increase cholinergic neurotransmission.[10]
Structure-Activity Relationship (SAR) Insights
In the realm of neuroprotection, SAR studies have begun to elucidate the structural features that contribute to the desired activity. For 8-amino-1,4-benzoxazine derivatives, 3-alkyl substituents were found to be essential for efficient neuroprotective activity, with 8-benzylamino substituted compounds being the most promising.[8] In a study of piperazine derivatives as potential AChE inhibitors, a derivative with a 2-methoxyphenyl group on the piperazine ring showed significant neuroprotective potential against aluminum-induced neurotoxicity.[10]
Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress
This protocol describes a method to evaluate the neuroprotective effects of 1-Boc-4-aminopiperazine derivatives against hydrogen peroxide (H2O2)-induced oxidative stress in a neuronal cell line, such as PC12 cells.
Materials:
-
PC12 cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% horse serum and 5% FBS)
-
96-well plates
-
Nerve Growth Factor (NGF) for differentiation
-
1-Boc-4-aminopiperazine derivatives (dissolved in DMSO)
-
Hydrogen peroxide (H2O2) solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Differentiation: Seed PC12 cells in 96-well plates and differentiate them into a neuronal phenotype by treating with NGF (50-100 ng/mL) for 5-7 days.
-
Compound Pre-treatment: After differentiation, replace the medium with fresh medium containing various concentrations of the 1-Boc-4-aminopiperazine derivatives. Incubate for 1-2 hours.
-
Induction of Oxidative Stress: Add H2O2 to the wells to a final concentration that induces significant cell death (e.g., 100-200 µM, to be optimized for the specific cell line). Include a control group without H2O2 and a group with H2O2 but without the test compound.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Assessment of Cell Viability: Following the incubation, assess cell viability using the MTT assay as described in the anticancer protocol above.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds by comparing the viability of cells treated with both the compound and H2O2 to those treated with H2O2 alone.
Causality in Experimental Design: Pre-treating the cells with the test compounds before inducing oxidative stress allows for the assessment of their prophylactic neuroprotective potential. This design aims to determine if the compounds can prevent or mitigate the neuronal damage caused by the subsequent insult.
III. Antiviral Activity: Inhibiting Viral Replication and Entry
The emergence and re-emergence of viral infections necessitate the continuous development of novel antiviral agents. The piperazine scaffold is present in several antiviral drugs, and derivatives of 1-Boc-4-aminopiperazine are being investigated for their potential to inhibit the replication of a range of viruses.
Mechanism of Action: Targeting Viral Life Cycle Stages
The antiviral mechanism of piperazine derivatives can vary depending on the specific virus and the chemical structure of the compound. Some derivatives have been shown to interfere with the early stages of the viral life cycle, such as viral entry into the host cell. For instance, diarylpyrimidine derivatives bearing a piperazine sulfonyl moiety have been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[11] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.
Structure-Activity Relationship (SAR) Insights
SAR studies of piperazine-containing antiviral agents have provided valuable information for the design of more potent inhibitors. In the case of HIV-1 NNRTIs, the introduction of alkenylpiperidine and alkynylpiperidine moieties into the diarylpyrimidine scaffold has been explored to interact with new sites in the non-nucleoside inhibitor binding pocket.[7] For piperazine derivatives with activity against noroviruses, the nature of the substituent on the piperazine ring was found to be very sensitive for anti-norovirus activity.[11]
Quantitative Data Summary: Antiviral Activity of Piperazine Derivatives
The following table presents the antiviral activity of selected piperazine derivatives against different viruses, expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication.
| Compound Class | Virus | EC50 | Reference |
| Diarylpyrimidine-piperazine sulfonyl | HIV-1 (Wild Type) | 0.0014 µM | [11] |
| Piperidine-substituted arylpyrimidine | HIV-1 (Wild Type) | 19 nM | [7] |
| Piperazine-substituted Favipiravir | Nipah Virus | (In silico study) | [12] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to determine the ability of a compound to inhibit the replication of a lytic virus.
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock of known titer
-
6-well or 12-well plates
-
Cell culture medium
-
1-Boc-4-aminopiperazine derivatives (dissolved in DMSO)
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
Step-by-Step Methodology:
-
Cell Seeding: Seed the host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the 1-Boc-4-aminopiperazine derivatives in culture medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus in the presence of the test compounds at various concentrations. Include a virus control (no compound) and a cell control (no virus, no compound). Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with the overlay medium containing the respective concentrations of the test compounds. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value from a dose-response curve.
Trustworthiness of the Protocol: The use of a semi-solid overlay is crucial to ensure that new infections are localized, leading to the formation of distinct plaques that can be accurately counted. This is a key element that ensures the reliability of the quantitative data obtained from this assay.
IV. Visualizing the Workflow and Pathways
To provide a clearer understanding of the experimental processes and biological mechanisms discussed, the following diagrams are provided.
General Workflow for Biological Evaluation
Caption: A generalized workflow for the discovery and development of biologically active 1-Boc-4-aminopiperazine derivatives.
Apoptosis Induction Pathway
Caption: A simplified diagram of the intrinsic apoptosis pathway that can be induced by anticancer piperazine derivatives.
Conclusion and Future Perspectives
The 1-Boc-4-aminopiperazine scaffold represents a highly promising starting point for the development of novel therapeutic agents with diverse biological activities. The research highlighted in this guide demonstrates the potential of its derivatives in the fields of oncology, neuroprotection, and virology. The synthetic tractability of this core structure allows for extensive exploration of structure-activity relationships, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on several key aspects. Firstly, a more systematic exploration of the chemical space around the 1-Boc-4-aminopiperazine core is warranted to identify novel derivatives with enhanced activity and novel mechanisms of action. Secondly, a deeper understanding of the molecular targets of these compounds is crucial for rational drug design and for predicting potential off-target effects. Finally, the translation of promising in vitro findings into in vivo models of disease is a critical next step to validate the therapeutic potential of these compounds. By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of the next generation of drugs based on this privileged scaffold.
References
- May C, Downey C, Power JD, Kavanagh PV. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Drug Test Anal. 2020 Sep;12(9):1387-1392. [Link]
- Schröder, J., El-Sayed, N. F., El-Gazzar, M. G., El-Tombary, A. A., El-Ashry, E. S., & Al-Salahi, R. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3328. [Link]
- Lee, J. H., Park, J. H., Kim, J. A., Lee, J. H., Lee, S. H., & Lee, K. T. (2010). Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. Bioorganic & medicinal chemistry, 18(22), 7966–7975. [Link]
- Sagar, B. K., Kumar, M. D., Bhat, M., Sekhar, E. V., & Supreeth, M. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(10), 5424-5430. [Link]
- Pro-Chem, Inc.
- Ahmad, A., Ahmad, I., & Khan, M. A. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi journal of biological sciences, 23(2), 260–266. [Link]
- Silvestri, R., De Martino, G., La Regina, G., & Artico, M. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules (Basel, Switzerland), 23(11), 2949. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. The Pivotal Role of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Modern Drug Discovery. [Link]
- Qi, X., Li, Y., Zhang, Y., Wang, Y., Zhang, J., & Wang, L. (2019). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules (Basel, Switzerland), 24(12), 2295. [Link]
- ResearchGate. Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. [Link]
- Walayat, K., & Mohsin, N. U. A. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-28. [Link]
- Qi, X., Li, Y., Zhang, Y., Wang, Y., Zhang, J., & Wang, L. (2019). Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents. Bioorganic & medicinal chemistry, 27(1), 133–143. [Link]
- Köksal Akkoç, M., Göger, G., & Yarım, M. (2012). Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. Turkish Journal of Chemistry, 36(3), 513-526. [Link]
- Malawska, B., & Kulig, K. (2001). The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants. Current medicinal chemistry, 8(12), 1477–1487. [Link]
- Jiang, S., Zhang, X., Feng, Y., Sun, P., Zhan, P., & Liu, X. (2023). Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. Scientific reports, 13(1), 6927. [Link]
- Chen, X., Zhan, P., Li, D., De Clercq, E., & Liu, X. (2021). Design, synthesis, and antiviral evaluation of novel piperidine-substituted arylpyrimidines as HIV-1 NNRTIs by exploring the hydrophobic channel of NNIBP. Bioorganic chemistry, 116, 105353. [Link]
- Irannejad, H., Amini, M., Khodagholi, F., Ansari, N., Tusi, S. K., Sharifzadeh, M., & Shafiee, A. (2010). Synthesis and in vitro evaluation of new 1,2,4-triazine derivatives as neuroprotective agents. Bioorganic & medicinal chemistry, 18(12), 4224–4230. [Link]
- Kumar, A., Singh, A., & Sharma, S. (2015). Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Neurotoxicity research, 27(3), 314–327. [Link]
- Lipin, R., Dhanabalan, A. K., Gunasekaran, K., & Solomon, R. V. (2021). Piperazine-substituted derivatives of Favipiravir for Nipah Virus Inhibition: What do in silico studies unravel?. SN Applied Sciences, 3(1), 1-13. [Link]
- Carron, R., Delarue-Cochin, S., Caignard, D. H., Renard, P., & Bigg, D. C. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of medicinal chemistry, 42(24), 5043–5052. [Link]
- Xiong, L., Wu, H., Zhong, T., Luo, F., Li, Q., Li, M., ... & Fan, Y. (2021). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Molecules (Basel, Switzerland), 26(18), 5606. [Link]
- Li, Y., Wang, Y., Zhang, Y., Chen, J., Li, J., & Zhang, J. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS chemical neuroscience, 15(10), 2042–2057. [Link]
- Bîcu, E., G-Bora, A. A., Uivarosi, V., & Avram, S. (2021). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules (Basel, Switzerland), 26(21), 6619. [Link]
- Lewgowd, W., Krawczyk, M., Staliński, K., & Głowacka, E. (2014). Synthesis and structure evaluation of new complex butylarylpiperazin-1-yl derivatives. Journal of the Brazilian Chemical Society, 25(12), 2292-2303. [Link]
Sources
- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antiviral evaluation of novel piperidine-substituted arylpyrimidines as HIV-1 NNRTIs by exploring the hydrophobic channel of NNIBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents | Semantic Scholar [semanticscholar.org]
- 11. Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives [frontiersin.org]
The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its prevalence in a vast array of clinically successful drugs is a testament to its remarkable versatility and favorable physicochemical properties. This guide provides a comprehensive technical overview of substituted piperazines, delving into their synthesis, structure-activity relationships (SAR), and profound impact across diverse therapeutic areas. By synthesizing technical accuracy with field-proven insights, this document aims to equip researchers with the knowledge to effectively leverage the piperazine motif in contemporary drug discovery.
The Enduring Appeal of the Piperazine Moiety
The piperazine core offers a unique combination of attributes that make it a highly attractive building block for drug design. The two nitrogen atoms provide handles for facile chemical modification, allowing for the precise tuning of pharmacological activity and pharmacokinetic profiles.[1] Key properties contributing to its widespread use include:
-
Improved Physicochemical Properties: The basic nature of the piperazine nitrogens often enhances aqueous solubility and allows for the formation of crystalline salts, which are advantageous for formulation and manufacturing.[2][3]
-
Pharmacokinetic Modulation: The piperazine moiety can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. It is frequently incorporated to enhance oral bioavailability and brain penetration for central nervous system (CNS) targets.[3][4]
-
Versatile Scaffolding: The piperazine ring can act as a rigid linker to orient pharmacophoric groups in a specific spatial arrangement for optimal target engagement or as a central scaffold for building molecular complexity.
-
Biological Activity: The piperazine nucleus itself can contribute to biological activity, often through interactions with various receptors and enzymes.
Synthetic Strategies for Substituted Piperazines
The synthesis of substituted piperazines is a well-established field with a rich repertoire of methodologies. The choice of synthetic route depends on the desired substitution pattern, scalability, and stereochemical requirements. Key strategies include the formation of N-substituted and, more recently, C-substituted piperazines.
N-Substitution: The Workhorse of Piperazine Synthesis
The majority of piperazine-containing drugs feature substitution on one or both nitrogen atoms.[5] Two of the most powerful and widely employed methods for N-arylation and N-alkylation are the Buchwald-Hartwig amination and reductive amination, respectively.
This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of N-aryl piperazines.[6]
Reaction Scheme:
A flowchart illustrating the key steps in the Buchwald-Hartwig amination.
Step-by-Step Methodology: [6]
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2 equiv.), a suitable base (e.g., NaOtBu, 1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., BINAP, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add anhydrous toluene or another suitable solvent via syringe.
-
Heating: Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Reductive amination is a versatile method for introducing alkyl groups to the piperazine nitrogen.[7]
Reaction Scheme:
A flowchart illustrating the key steps in reductive amination.
Step-by-Step Methodology: [7]
-
Reaction Setup: To a solution of piperazine (1.0 equiv.) and an aldehyde or ketone (1.1 equiv.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.).
-
Acid Catalyst (Optional): For less reactive carbonyls, a catalytic amount of acetic acid can be added.
-
Reaction: Stir the mixture at room temperature for 1-24 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
C-Substitution: Expanding Chemical Space
While N-substituted piperazines dominate the landscape of approved drugs, there is a growing interest in the synthesis of C-substituted piperazines to explore new chemical space and generate novel intellectual property.[5] Recent advances in C-H functionalization and novel cyclization strategies have opened new avenues for accessing these previously less-explored derivatives.[5][8]
-
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the direct C-H arylation, vinylation, and alkylation of piperazines.[5][8]
-
Iridium-Catalyzed Cycloadditions: Iridium catalysts can facilitate the regio- and diastereoselective synthesis of C-substituted piperazines from the head-to-head coupling of imines.
-
De Novo Synthesis from Chiral Precursors: Chiral amino acids can be utilized as starting materials for the stereoselective synthesis of 2,3-substituted piperazines.[9]
Structure-Activity Relationships and Therapeutic Applications
The versatility of the piperazine scaffold is evident in its widespread application across numerous therapeutic areas. By systematically modifying the substituents on the piperazine ring, medicinal chemists can fine-tune the pharmacological properties of a molecule to achieve desired potency, selectivity, and pharmacokinetic profiles.
Central Nervous System (CNS) Disorders
Piperazine derivatives are particularly prominent in the development of drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[4][10] This is often attributed to the ability of the piperazine moiety to improve blood-brain barrier penetration.
Many atypical antipsychotics feature a terminal arylpiperazine moiety that is crucial for their activity at dopamine (D₂) and serotonin (5-HT) receptors.[10][11]
Table 1: SAR of Piperazine-based Antipsychotics
| Compound | R1 | R2 | D₂ Ki (nM) | 5-HT₂A Ki (nM) |
| Aripiprazole | 2,3-dichlorophenyl | -O-(CH₂)₄- | 0.34 | 3.4 |
| Olanzapine | 2-methyl-thienophenyl | -CH₃ | 11 | 19 |
| Quetiapine | Dibenzo[b,f][1][12]thiazepine | -(CH₂)₂-O-(CH₂)₂-OH | 337 | 148 |
| Ziprasidone | Benzisothiazole | -CH₂-CH₂- | 4.8 | 0.4 |
Data compiled from various sources.
Piperazine-containing compounds often target serotonin receptors (e.g., 5-HT₁A, 5-HT₂A) and transporters (e.g., SERT) to exert their antidepressant and anxiolytic effects.[1][13][14] The arylpiperazine motif is a common pharmacophore in this class of drugs.
Signaling pathway for arylpiperazine antidepressants.
Oncology
The piperazine scaffold is a key component in numerous anticancer agents, particularly in the development of kinase inhibitors.[12][15]
Many small-molecule kinase inhibitors incorporate a piperazine moiety to improve solubility and provide a vector for interacting with the solvent-exposed region of the kinase active site. Imatinib, a landmark drug for the treatment of chronic myeloid leukemia, features a prominent N-methylpiperazine group.
Table 2: Piperazine-containing Kinase Inhibitors
| Drug | Target Kinase(s) | Indication |
| Imatinib | BCR-ABL, c-KIT, PDGFR | CML, GIST |
| Erlotinib | EGFR | Non-small cell lung cancer |
| Sunitinib | VEGFR, PDGFR, c-KIT | Renal cell carcinoma, GIST |
| Pazopanib | VEGFR, PDGFR, c-KIT | Renal cell carcinoma, soft tissue sarcoma |
Data compiled from various sources.
A novel piperazine derivative has been shown to induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including PI3K-AKT, Src family kinases, and BCR-ABL.[12]
Mechanism of action for a multi-targeted anticancer piperazine derivative.
Infectious Diseases
Piperazine derivatives have also been extensively investigated for their antimicrobial properties, including antibacterial, antifungal, and antimycobacterial activities.[16][17] The substitution pattern on the piperazine ring plays a crucial role in determining the spectrum and potency of antimicrobial activity. For instance, in a series of antimycobacterial agents, bulky lipophilic groups on the piperazine nitrogen were found to enhance activity against Mycobacterium tuberculosis.[16]
Table 3: SAR of Piperazine-based Antimycobacterial Agents
| Compound | Substituent (W) | Mtb H₃₇Rv Inhibition (%) | MIC (µM) |
| 1 | Benzyl | 91 | 13.41 |
| 2 | Diphenylmethyl | 98 | 11.53 |
| 3 | 2-pyridyl | Inactive | >100 |
Data adapted from[16].
Bioisosteric Replacements for the Piperazine Ring
While the piperazine ring offers many advantages, it can also introduce metabolic liabilities, such as oxidation by cytochrome P450 enzymes.[2] To address this, medicinal chemists have explored various bioisosteric replacements for the piperazine moiety. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[2]
The goal of employing a bioisostere is to fine-tune a molecule's properties to improve its drug-like characteristics, such as metabolic stability, selectivity, or to explore new intellectual property.
Table 4: Physicochemical Properties of Piperazine and Common Bioisosteres
| Compound | Structure | pKa1 | pKa2 | clogP | Aqueous Solubility |
| Piperazine | 1,4-diazacyclohexane | 9.73 | 5.35 | -1.50 | Freely soluble |
| Homopiperazine | 1,4-diazepane | 11.02 (predicted) | - | -0.48 | Soluble |
| 2,6-Diazaspiro[3.3]heptane | - | - | -0.51 | - | |
| 2,5-Diazabicyclo[2.2.1]heptane | - | - | -0.6 | - |
The selection of an appropriate bioisostere depends on the specific goals of the drug design project and the local chemical environment of the piperazine ring in the lead compound.
Conclusion and Future Perspectives
The substituted piperazine scaffold has undeniably earned its status as a cornerstone of medicinal chemistry. Its unique combination of physicochemical properties, synthetic tractability, and diverse biological activities has led to its incorporation into a multitude of life-saving medicines. As our understanding of disease biology deepens and synthetic methodologies evolve, the piperazine ring and its derivatives will undoubtedly continue to be a fertile ground for the discovery of novel therapeutics. The exploration of C-substituted piperazines and the strategic use of bioisosteric replacements represent exciting frontiers that promise to further expand the chemical space and therapeutic potential of this remarkable heterocyclic system.
References
- Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. (n.d.). PubMed. [Link]
- Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(12), 3344–3347. [Link]
- She, E. X., & Hao, Z. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways.
- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024). Molecules, 29(18), 4333. [Link]
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). Molecules, 27(19), 6659. [Link]
- Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PeerJ, 4, e1810. [Link]
- Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2022). Molecules, 27(23), 8272. [Link]
- Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2289938. [Link]
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). Molecules, 27(19), 6542. [Link]
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Organics, 2(4), 438-450. [Link]
- Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(12), 3344–3347. [Link]
- Structure‐activity relationship of antipsychotic piperazine derivatives. (n.d.).
- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). CNS & Neurological Disorders - Drug Targets, 20(10), 949–967. [Link]
- Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023).
- Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. (2019). ACS Infectious Diseases, 5(8), 1366–1373. [Link]
- Method for preparing piperazines. (1997).
- Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (n.d.). SlidePlayer. [Link]
- Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(12), 3344–3347. [Link]
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2018). Molecules, 23(12), 3249. [Link]
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2018). Molecules, 23(12), 3249. [Link]
- Synthesis and Antimicrobial Activity of Piperazine Derivatives. (2015).
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). Molecules, 28(15), 5649. [Link]
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2016). Reaction Chemistry & Engineering, 1(1), 86–92. [Link]
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Medicinal Chemistry, 20(8), 753–780. [Link]
- Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (2021). International Journal of Molecular Sciences, 22(19), 10738. [Link]
- Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023).
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.).
- Synthesis of Piperazines by C-H Functionaliz
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021).
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.).
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Organic Chemistry. [Link]
- An insight into the therapeutic potential of piperazine-based anticancer agents. (2020). Drug Development Research, 81(7), 817–835. [Link]
- Quantitative Structure-Activity Relationship Study of Some Antipsychotics by Multiple Linear Regressions. (2014). Open Journal of Medicinal Chemistry, 4(2), 29-41. [Link]
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022).
- Basic Bioisosteres. (2022). Cambridge MedChem Consulting. [Link]
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). DTU. [Link]
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022).
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2016). Organic Syntheses, 93, 243–260. [Link]
- Quantitative structure - Activity relationship studies on membrane receptors inhibition by antipsychotic drugs. Application to schizophrenia treatment. (2006).
- Discovery of Piperazin‐2‐yl‐pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF‐7 Breast Carcinoma. (2021). Semantic Scholar. [Link]
- Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab. [Link]
- Quantitative Structure-Activity Relationship Study of Some Antipsychotics by Multiple Linear Regression. (2014).
- Piperazine (CAS 110-85-0) - Chemical & Physical Properties. (n.d.). Cheméo. [Link]
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022). Journal of Agricultural and Food Chemistry, 70(24), 7111–7140. [Link]
Sources
- 1. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey | MDPI [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 16. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents [mdpi.com]
- 17. researchgate.net [researchgate.net]
The Piperazine Nucleus: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its deceptively simple structure belies a remarkable versatility that has enabled its incorporation into a vast and diverse array of therapeutic agents. This guide provides a comprehensive exploration of the discovery, synthesis, and profound significance of piperazine-containing compounds. We will delve into the unique physicochemical properties that make this moiety a favored tool for drug designers, examine its role in modulating biological activity across multiple therapeutic areas, and provide practical insights into its synthetic chemistry and bioanalytical evaluation. Through a blend of historical context, mechanistic detail, and actionable protocols, this document aims to equip researchers with a thorough understanding of why the piperazine nucleus continues to be a central element in the development of novel therapeutics.
The Genesis of a Privileged Scaffold: A Historical Perspective
The story of piperazine in medicine is one of serendipity and scientific evolution. Originally named for its chemical resemblance to piperidine, a component of black pepper (Piper nigrum), piperazine's own origins are purely synthetic and not typically derived from plants.[1] Its initial foray into the medical field was not as a therapeutic agent itself, but as a solvent for uric acid, though this application proved to have limited clinical success.[2][3]
A pivotal shift occurred in the early 20th century when Bayer began marketing piperazine for a completely different purpose: as an anthelmintic to treat parasitic worm infections.[1] This new application, formally introduced to medicine around 1953, marked the true beginning of piperazine's therapeutic legacy.[2][3][4] The drug's efficacy against roundworms (Ascaris) and pinworms (Enterobius) was a significant advancement in public health.[4][5]
The anthelmintic action of piperazine is a classic example of selective toxicity. It functions as a gamma-aminobutyric acid (GABA) receptor agonist in nematodes.[1][4] This activation leads to hyperpolarization of the worm's muscle cells, causing flaccid paralysis and allowing the host to expel the inert parasite.[1][4] Crucially, the isoform of the GABA receptor in helminths differs from that in vertebrates, and vertebrates primarily utilize GABA in the central nervous system, affording a high degree of safety for the host.[1] For this purpose, piperazine is often formulated as salts, such as piperazine citrate or adipate, to improve its stability and handling.[1]
While its use as a primary anthelmintic has been largely superseded by newer agents like mebendazole and pyrantel pamoate, this initial success laid the groundwork for decades of research into piperazine derivatives.[5] Scientists began to recognize that the piperazine ring was not just a passive carrier for other pharmacophores, but an active contributor to a molecule's overall drug-like properties. This realization ushered in the era of piperazine as a privileged scaffold, a structural motif that is repeatedly found in successful drugs across different biological targets.[6][7][8][9]
The Physicochemical Advantage: Why Piperazine Works
The enduring prevalence of the piperazine ring in drug discovery is not accidental; it is a direct consequence of a unique combination of physicochemical properties that drug developers can strategically leverage.[6][7] These properties influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME), as well as its ability to interact with biological targets.[10][11][12]
Basicity and Ionization
As a diamine, piperazine has two pKa values, approximately 5.35 and 9.73.[1] This dual basicity is a critical feature. At physiological pH (around 7.4), the more basic nitrogen is predominantly protonated, while the less basic one is largely un-ionized. This ionization state is crucial for several reasons:
-
Aqueous Solubility: The protonated form of piperazine can form salts and readily interacts with water, significantly enhancing the aqueous solubility of a drug candidate.[13] This is a vital property for oral bioavailability and for the formulation of intravenous medications.
-
Target Interaction: The ability to exist in both ionized and non-ionized forms allows piperazine-containing molecules to engage in a variety of interactions at the target site, including hydrogen bonding and ionic interactions.
-
Membrane Permeability: A careful balance between the ionized and non-ionized states is necessary for a drug to both dissolve in the aqueous environment of the gastrointestinal tract and be lipid-soluble enough to cross cell membranes. The piperazine moiety provides a tunable handle to achieve this balance.
Structural Rigidity and Conformational Flexibility
The piperazine ring typically adopts a chair conformation, which imparts a degree of rigidity to the molecule.[1] This can be advantageous for several reasons:
-
Reduced Entropy Loss: A more rigid molecule loses less conformational entropy upon binding to a target, which can lead to a more favorable binding affinity.
-
Defined Vectoriality: The chair conformation orients the substituents on the nitrogen atoms in specific axial and equatorial positions, providing a well-defined three-dimensional structure for interaction with a receptor.
Despite this inherent rigidity, the ring can undergo conformational flipping, and the nitrogen atoms provide points of rotational freedom. This "constrained flexibility" allows the molecule to adapt its shape to fit the binding pocket of a target.
Chemical Reactivity and Synthetic Tractability
The two nitrogen atoms in the piperazine ring are nucleophilic and can be readily functionalized.[1] This chemical reactivity is a major asset for medicinal chemists:
-
Diverse Substitution: The ability to easily introduce different substituents at the N1 and N4 positions allows for the rapid generation of large libraries of analogues for structure-activity relationship (SAR) studies.[11]
-
Linker Moiety: Piperazine is frequently used as a linker to connect two distinct pharmacophores, holding them in a specific spatial orientation.
-
Modulation of Properties: Substituents on the nitrogen atoms can be used to fine-tune the electronic properties, basicity, and lipophilicity of the entire molecule, thereby optimizing its pharmacokinetic and pharmacodynamic profile.[7]
Improving ADME Properties
The collective impact of these properties often leads to significant improvements in a drug's ADME profile.[10][12] The inclusion of a piperazine ring can:
-
Enhance Bioavailability: By improving solubility and providing a balance of hydrophilicity and lipophilicity.[12]
-
Reduce Metabolic Lability: The heterocyclic ring can be more resistant to metabolic degradation compared to more flexible aliphatic chains.
-
Increase Target Affinity: By providing additional hydrogen bond donors and acceptors and orienting key functional groups correctly.[10]
Table 1: Key Physicochemical Properties of Piperazine
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₄H₁₀N₂ | A simple, low molecular weight core structure. |
| pKa Values | pKa1 ≈ 5.35, pKa2 ≈ 9.73 | Allows for significant protonation at physiological pH, enhancing solubility and enabling ionic interactions. |
| Solubility | Freely soluble in water.[1][13] | Crucial for oral absorption and formulation. Can be leveraged to improve the solubility of poorly soluble compounds. |
| Conformation | Predominantly chair conformation. | Provides a degree of structural rigidity, which can improve binding affinity by reducing entropic penalty. |
| Reactivity | Two secondary amine nitrogens. | Highly versatile for synthetic modification, allowing for extensive SAR exploration and property modulation. |
| Hygroscopicity | The free base is hygroscopic.[13] | A consideration for formulation and storage; often addressed by forming stable salts like tartrates.[13] |
Therapeutic Versatility: Piperazine in Modern Medicine
The true measure of piperazine's significance lies in the sheer breadth of its therapeutic applications. The "privileged scaffold" has been successfully incorporated into drugs targeting a wide range of diseases, a testament to its adaptability.
Central Nervous System (CNS) Disorders
Piperazine is a cornerstone of many CNS-active drugs, particularly antipsychotics and antidepressants. The piperazine ring often serves to connect an aromatic pharmacophore to another part of the molecule, and its basicity is thought to be important for interaction with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.
-
Antipsychotics: Many atypical antipsychotics, such as Aripiprazole , Olanzapine , and Ziprasidone , feature a piperazine moiety.[2]
-
Antidepressants: Drugs like Vortioxetine and Trazodone utilize the piperazine ring to modulate serotonin receptor activity.
Oncology
In cancer therapy, piperazine derivatives have emerged as critical components of targeted therapies, particularly kinase inhibitors. The piperazine group often serves as a soluble, basic handle that can interact with the solvent-exposed region of the kinase ATP-binding pocket.
-
Imatinib: A landmark tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML), contains a piperazine ring that is crucial for its solubility and efficacy.[9]
-
Olaparib: A PARP inhibitor for certain types of cancer, also incorporates this versatile scaffold.[9]
Infectious Diseases
Beyond its original use as an anthelmintic, piperazine derivatives are found in various anti-infective agents.
-
Antibacterials: The fluoroquinolone antibiotic Ciprofloxacin contains a piperazine ring that contributes to its broad-spectrum activity and pharmacokinetic properties.[1]
-
Antifungals: Certain antifungal agents incorporate the piperazine scaffold to achieve their therapeutic effect.[8]
-
Antivirals: The development of antiviral drugs has also utilized piperazine derivatives.
Other Therapeutic Areas
The applications of piperazine-containing compounds extend to numerous other areas, including:
-
Antihistamines: Drugs like Cetirizine and Meclizine are well-known antihistamines featuring a piperazine core.
-
Cardiovascular Disease: Certain cardiovascular drugs incorporate the piperazine moiety.
-
Erectile Dysfunction: The blockbuster drug Sildenafil contains a piperazine ring, highlighting its role in diverse pharmacological classes.[2]
The following diagram illustrates the central role of the piperazine scaffold in connecting to various therapeutic endpoints.
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Piperazine [chemeurope.com]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is Piperazine used for? [synapse.patsnap.com]
- 5. Piperazine | drug | Britannica [britannica.com]
- 6. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis: A Senior Application Scientist's In-Depth Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecular architectures. Among the myriad of tools available to the synthetic chemist, the tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone, particularly for the reversible masking of amines. Its widespread adoption is a testament to its near-ideal characteristics: ease of introduction, stability across a broad spectrum of reaction conditions, and facile, selective cleavage under mild acidic conditions. This in-depth technical guide provides a comprehensive exploration of the Boc group, moving beyond simple procedural descriptions to delve into the mechanistic underpinnings, field-proven protocols, and strategic applications that empower researchers in their synthetic endeavors, from peptide synthesis to the total synthesis of natural products.
The Boc Group: A Strategic Asset in Synthesis
The tert-butyloxycarbonyl group is a carbamate-based protecting group that effectively tempers the nucleophilicity and basicity of primary and secondary amines. This protection is crucial in multi-step syntheses where the presence of a reactive amine would otherwise lead to undesired side reactions. The value of the Boc group is most profoundly realized in the context of orthogonal protection strategies .[1][2] Two protecting groups are deemed orthogonal if one can be selectively removed in the presence of the other.[1] The acid-lability of the Boc group places it in a powerful orthogonal relationship with groups that are cleaved under different conditions, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis.[3][4] This orthogonality is the bedrock of modern solid-phase peptide synthesis (SPPS) and is instrumental in the synthesis of complex molecules with multiple functional groups.[4][5]
Installation of the Boc Group: The Chemistry of Protection
The introduction of the Boc group is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[6][7] This reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanism of Boc Protection
The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc anhydride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the innocuous byproducts tert-butanol and carbon dioxide gas.[8] The evolution of CO₂ provides a strong thermodynamic driving force for the reaction.
Caption: Mechanism of Boc protection of an amine.
Experimental Protocols for Boc Protection
The conditions for Boc protection are generally mild and can be adapted to a wide range of substrates, including primary and secondary aliphatic amines, as well as anilines.
Protocol 2.2.1: General Procedure for Boc Protection of a Primary Aliphatic Amine
-
Dissolution: Dissolve the primary amine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a 1:1 mixture of dioxane and water.
-
Base Addition (Optional but Recommended): Add a base such as triethylamine (TEA, 1.5 equiv.) or sodium bicarbonate (NaHCO₃, 2.0 equiv.) to the solution. For amine salts, a stoichiometric amount of base is necessary to liberate the free amine.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv.) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1 M HCl if a tertiary amine base was used), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the N-Boc protected amine, which can be further purified by column chromatography if necessary.[6]
| Substrate Type | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Primary Aliphatic Amine | (Boc)₂O (1.1 eq) | TEA (1.5 eq) | DCM | 25 | 1-4 | >95 | [9] |
| Secondary Aliphatic Amine | (Boc)₂O (1.2 eq) | NaHCO₃ (2.0 eq) | Dioxane/H₂O | 25 | 2-6 | 90-98 | [10] |
| Aniline | (Boc)₂O (1.5 eq) | DMAP (cat.) | Acetonitrile | 40 | 12-24 | 85-95 | [11][12] |
| Amino Acid | (Boc)₂O (1.1 eq) | NaOH (1.0 M aq) | Dioxane/H₂O | 25 | 2-4 | >90 | [13] |
Cleavage of the Boc Group: The Art of Deprotection
The facile removal of the Boc group under acidic conditions is a key feature that underpins its utility. The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[14] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[14] The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.[14] The liberated amine is then protonated by the excess acid to form the corresponding salt.
Caption: Mechanism of acid-catalyzed Boc deprotection.
The Challenge of the tert-Butyl Cation and the Role of Scavengers
A potential complication during Boc deprotection is the electrophilic nature of the liberated tert-butyl cation.[15] This cation can alkylate nucleophilic residues within the substrate, particularly in peptide synthesis where side chains of tryptophan, methionine, cysteine, and tyrosine are susceptible to tert-butylation.[15][16] To mitigate these side reactions, scavengers are often added to the deprotection cocktail.[16] These are nucleophilic species that rapidly trap the tert-butyl cation.
| Scavenger | Target Residue(s) | Mechanism of Action | Reference(s) |
| Triisopropylsilane (TIS) | Tryptophan | Hydride transfer to the tert-butyl cation | [15] |
| Thioanisole | Methionine, Tryptophan | Nucleophilic trapping of the tert-butyl cation | [15][17] |
| Ethanedithiol (EDT) | Cysteine | Forms a stable dithioacetal with the tert-butyl cation | [15] |
| Water | General | Reacts with the tert-butyl cation to form tert-butanol | [18] |
Experimental Protocols for Boc Deprotection
Protocol 3.3.1: Standard Boc Deprotection in Solution-Phase Synthesis using TFA
-
Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). For substrates with acid-sensitive groups, a lower concentration of TFA and careful monitoring are recommended.
-
Reaction Monitoring: Stir the reaction at room temperature for 30 minutes to 2 hours. The reaction is typically rapid and can be monitored by TLC or LC-MS. The evolution of CO₂ gas is often observed.
-
Work-up: Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene can aid in the removal of residual TFA. The resulting amine is obtained as its TFA salt and can often be used in the next step without further purification. If the free amine is required, neutralization with a base (e.g., saturated aqueous NaHCO₃ or a tertiary amine) followed by extraction is necessary.[19][20]
Protocol 3.3.2: Selective Boc Deprotection in the Presence of a Cbz Group
The orthogonality of the Boc and Cbz protecting groups allows for the selective removal of the Boc group.
-
Reaction Setup: Dissolve the dual-protected substrate in a suitable solvent such as DCM or 1,4-dioxane.
-
Acidic Cleavage: Treat the solution with a reagent that selectively cleaves the Boc group while leaving the Cbz group intact. Common conditions include:
-
TFA (10-25% in DCM) at 0 °C to room temperature.
-
4 M HCl in 1,4-dioxane at room temperature.
-
-
Monitoring and Work-up: Monitor the reaction closely by TLC to avoid any cleavage of the Cbz group. Upon completion of the Boc deprotection, carefully neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ or triethylamine) and proceed with standard aqueous work-up and purification.[3][21]
The Boc Group in the Grand Scheme of Total Synthesis
The strategic use of the Boc protecting group is a recurring theme in the total synthesis of complex natural products. Its reliability and predictable reactivity make it an invaluable tool for masking amine functionality during the construction of intricate molecular frameworks. For example, in the synthesis of the immunosuppressive agent Patellamide A, the Boc group was employed to protect a key amine during a macrolactamization step.[22]
Synthesis of Di-tert-butyl Dicarbonate ((Boc)₂O)
While commercially available, an understanding of the synthesis of Boc anhydride provides valuable insight. A common industrial method involves the reaction of sodium tert-butoxide with carbon dioxide to form sodium tert-butyl carbonate, which is then treated with an acylating agent like methanesulfonyl chloride or phosgene.[7][23][24] Rigorous purification is essential, as impurities can negatively impact the efficiency of subsequent protection reactions.[25]
Conclusion: The Enduring Legacy of the Boc Group
The tert-butyloxycarbonyl protecting group is more than just a chemical reagent; it is a strategic enabler in the art of organic synthesis. Its predictable behavior, robustness, and orthogonality have cemented its place in the synthetic chemist's toolbox. A deep understanding of its mechanistic nuances, from protection and deprotection to the management of reactive intermediates, empowers researchers to design and execute more efficient and elegant synthetic routes. As the quest for novel therapeutics and complex materials continues, the fundamental principles of Boc chemistry will undoubtedly remain a critical component of successful molecular construction.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Pope, B. M., Kent, S. B. H., & Tam, J. P. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Fujii, N., Otaka, A., Sugiyama, N., Hatano, M., & Yajima, H. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. PubMed.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Fiveable.
- Digital CSIC. (2014, December 16). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii).
- BenchChem. (2025).
- BenchChem. (2025).
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
- BenchChem. (2025). Protocol for N-Boc protection of primary amines using N-Boc-aminomethanol.
- Google Patents. (n.d.). US5151542A - Process for preparing di-tert.
- Wikipedia. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Sigma-Aldrich. (n.d.).
- National Institutes of Health. (n.d.).
- Reddit. (2013, March 15). Boc Removals with TFA in Peptide Synthesis.
- Google Patents. (n.d.).
- Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term.
- ChemicalBook. (2023, April 14).
- Chemtips. (2012, June 18).
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ZHANG, M.-J., YUAN, X.-H., MA, L., ZHAO, J.-Y., & GAO, L.-X. (2007). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chinese Journal of Organic Chemistry.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- MDPI. (2025, August 7). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
- Hebei Boze Chemical Co., Ltd. (2023, July 4). Boc Protected Compounds.
- GSC Biological and Pharmaceutical Sciences. (n.d.). Synthesis of 3-(substitutedthiocarbamide)
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- ResearchGate. (2024, September 11). Synthesis of 3-(substitutedthiocarbamide)
- National Institutes of Health. (n.d.). Bridging the Gap Between Natural Product Synthesis and Drug Discovery.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. biosynth.com [biosynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 12. researchgate.net [researchgate.net]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reddit.com [reddit.com]
- 21. digital.csic.es [digital.csic.es]
- 22. Bridging the Gap Between Natural Product Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. US5151542A - Process for preparing di-tert.-butyl dicarbonate - Google Patents [patents.google.com]
- 24. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 25. CN115057778A - Novel method for synthesizing di-tert-butyl dicarbonate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of N-Boc Protected Amines
Introduction: The Indispensable Role of the Boc Protecting Group in Modern Chemistry
In the landscape of organic synthesis, particularly within the realms of peptide synthesis and pharmaceutical development, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. Among the arsenal of protective groups available to the modern chemist, the tert-butyloxycarbonyl (Boc) group stands out for its unique combination of stability and controlled lability.[1][2] Its primary function is to temporarily mask the nucleophilicity and basicity of amines, thereby preventing unwanted side reactions and enabling chemists to direct reactivity to other parts of a molecule with a high degree of precision.[1][2][3] This guide provides a comprehensive exploration of the core physical and chemical properties of N-Boc protected amines, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.
The Boc group is typically introduced to an amine through a reaction with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride, in the presence of a base.[1][4][5] This reaction forms a stable carbamate linkage, effectively "protecting" the amine.[1] The key to the Boc group's utility lies in its acid lability; it can be readily cleaved under mild acidic conditions to regenerate the free amine, often with minimal side reactions.[1][3][6] This orthogonality to many other protecting groups makes it an invaluable tool in complex, multi-step synthetic strategies.[1]
I. Physical Properties of N-Boc Protected Amines: A Shift in Molecular Profile
The introduction of the bulky and nonpolar tert-butyl group significantly alters the physical characteristics of the parent amine. Understanding these changes is critical for the practical aspects of handling and purifying these compounds, including choices of solvents for reactions and chromatography.
A. Solubility Profile
N-Boc protected amines generally exhibit enhanced solubility in a wide array of common organic solvents.[1] This increased lipophilicity is a direct consequence of the large, nonpolar tert-butyl group.[1] While the parent amines may have limited solubility in nonpolar solvents, their Boc-protected counterparts are often readily soluble in solvents such as:
-
Dichloromethane (DCM)
-
Chloroform (CHCl₃)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Acetonitrile (ACN)
-
Toluene
The presence of the polar carbamate moiety also confers some solubility in polar aprotic solvents.[1] However, the solubility in highly polar protic solvents like water can be significantly reduced compared to the parent amine, especially for smaller amines where the Boc group constitutes a large portion of the molecule. This differential solubility is often exploited during aqueous workups to separate the Boc-protected amine from water-soluble impurities.
Table 1: General Solubility Trends of N-Boc Protected Amines
| Solvent Class | General Solubility | Rationale |
| Nonpolar Aprotic | High | The bulky, nonpolar tert-butyl group dominates the molecular surface, promoting dissolution. |
| Polar Aprotic | Good to Moderate | A balance between the nonpolar tert-butyl group and the polar carbamate moiety allows for solubility. |
| Polar Protic | Low to Insoluble | The large hydrophobic Boc group hinders solvation by polar protic solvents like water. |
B. Melting and Boiling Points
The introduction of the Boc group generally leads to an increase in the melting point of solid amines and the boiling point of liquid amines. This is attributable to the increase in molecular weight and van der Waals forces. However, it is important to note that many N-Boc protected amines are prone to thermal decomposition at elevated temperatures, and thus boiling points are often reported under reduced pressure.[1]
C. Spectroscopic Characterization
The successful installation of a Boc group can be unequivocally confirmed by various spectroscopic techniques, with ¹H NMR being the most definitive.[7]
-
¹H NMR Spectroscopy: The most prominent and diagnostic signal for an N-Boc protected amine is a sharp, intense singlet in the upfield region of the spectrum, typically between 1.4 and 1.5 ppm.[7] This signal corresponds to the nine equivalent protons of the tert-butyl group.[7] The N-H proton of the carbamate usually appears as a broad singlet, and the protons on the carbon alpha to the nitrogen typically experience a downfield shift due to the electron-withdrawing nature of the carbamate group.[7]
-
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the presence of the Boc group is indicated by signals for the quaternary carbon of the tert-butyl group (around 80 ppm) and the methyl carbons (around 28 ppm). The carbamate carbonyl carbon appears in the range of 155-156 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum of an N-Boc protected amine will show a characteristic strong absorption band for the carbamate carbonyl (C=O) stretch, typically in the region of 1680-1720 cm⁻¹. The N-H stretching vibration of the carbamate is observed as a sharp peak around 3300-3500 cm⁻¹.[8]
II. Chemical Properties and Reactivity of N-Boc Protected Amines
The chemical behavior of N-Boc protected amines is largely defined by the stability and cleavage of the Boc group.[1]
A. Stability Profile
The Boc group is renowned for its robustness under a wide range of reaction conditions, which is a key aspect of its utility as a protecting group.[1][5] It is generally stable to:
-
Basic conditions: Resistant to hydrolysis by strong bases such as NaOH and KOH.[1]
-
Nucleophiles: Generally unreactive towards common nucleophiles.[1][5]
-
Catalytic Hydrogenation: Stable under conditions typically used for the cleavage of other protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz).[1][5]
This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.
B. Acid-Catalyzed Deprotection
The primary reactivity of an N-Boc protected amine is its cleavage under acidic conditions.[1][6] The generally accepted mechanism for acid-catalyzed Boc deprotection is as follows:
-
Protonation: The carbamate carbonyl oxygen is protonated by the acid.[9][10]
-
Formation of a tert-butyl cation: The protonated carbamate undergoes cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.[9][10]
-
Decarboxylation: The unstable carbamic acid readily decomposes to release carbon dioxide and the free amine.[9][10]
-
Amine Protonation: Under the acidic conditions, the liberated amine is protonated to form an amine salt.[9]
A potential side reaction is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation.[11] This can be mitigated by the use of scavengers such as anisole or thioanisole.[12]
C. Influence on Amine Reactivity
The Boc group significantly diminishes the nucleophilicity and basicity of the amine nitrogen. The lone pair of electrons on the nitrogen participates in resonance with the adjacent carbonyl group, making them less available for donation. This electronic effect, combined with the steric hindrance imposed by the bulky tert-butyl group, effectively prevents the amine from participating in most nucleophilic reactions.
III. Experimental Protocols and Methodologies
The following sections provide detailed, field-tested protocols for the protection, deprotection, and analysis of N-Boc protected amines.
A. Protocol for N-Boc Protection of an Amine
This procedure outlines a general method for the N-Boc protection of a primary or secondary amine using di-tert-butyl dicarbonate.
Materials:
-
Amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of Dioxane/Water)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amine (1.0 equivalent) in the chosen solvent.
-
Add the base (1.1-1.5 equivalents). For aqueous conditions, NaOH is often used, while for anhydrous conditions, TEA is a common choice.[4][5]
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
If using an organic solvent, wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
B. Protocol for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This is a standard and highly effective method for the removal of the Boc group.[4][6]
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (for workup to free amine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the N-Boc protected amine in DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution.[1][3]
-
Stir the reaction mixture at room temperature. The reaction is usually complete within 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To obtain the amine salt: The residue can be triturated with a non-polar solvent like diethyl ether to precipitate the amine salt, which is then collected by filtration.
-
To obtain the free amine: Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. Then wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment. The deprotection reaction generates gas (CO₂ and isobutylene), so the reaction vessel should not be sealed.[4][9]
C. Analytical Validation of Boc Protection and Deprotection
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of both protection and deprotection reactions.[13] The N-Boc protected amine will have a higher Rf value (be less polar) than the starting amine. Conversely, the deprotected amine will have a lower Rf value than the Boc-protected starting material.[13] Ninhydrin stain can be used to visualize primary and secondary amines.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative analysis of reaction conversion and product purity.[13] In reverse-phase HPLC, the more non-polar Boc-protected compound will have a longer retention time than the more polar free amine.[13]
IV. Conclusion: A Versatile Tool in the Chemist's Toolkit
The Boc protecting group is a cornerstone of modern organic synthesis due to its unique combination of stability and controlled, mild cleavage. A thorough understanding of the physical and chemical properties of N-Boc protected amines is essential for their effective use in the synthesis of complex molecules, from peptides to pharmaceuticals. The insights and protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to confidently and efficiently utilize this invaluable protective group in their synthetic endeavors.
V. References
-
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
-
Terminology of Antibody Drug for Boc Deprotection. GenScript. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group. Grokipedia. Available at: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
-
Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. Available at: [Link]
-
Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. ResearchGate. Available at: [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH National Library of Medicine. Available at: [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Available at: [Link]
-
1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. Available at: [Link]
-
Having great trouble with a Boc-protection reaction. Reddit. Available at: [Link]
-
Spectroscopy of Amines. Fiveable. Available at: [Link]
-
24.10 Spectroscopy of Amines. OpenStax. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. Available at: [Link]
-
24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
-
Boc Protection of Aminoglycosides. ChemSpider Synthetic Pages. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. genscript.com [genscript.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Safe Handling of tert-butyl 4-aminopiperazine-1-carboxylate
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for tert-butyl 4-aminopiperazine-1-carboxylate (CAS No. 118753-66-5). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this versatile chemical intermediate in a laboratory setting. The narrative emphasizes the causality behind experimental choices, creating a self-validating system of laboratory safety.
Understanding the Compound: A Dichotomy in Reported Hazards
This compound is a bifunctional molecule featuring a Boc-protected piperazine nitrogen and a primary amino group. This structure makes it a valuable building block in medicinal chemistry. However, a critical analysis of available safety data sheets (SDS) reveals a significant discrepancy. One supplier reports the compound as causing severe skin burns and eye damage, and being harmful if swallowed, classifying it as a "Danger"[1]. Conversely, another supplier SDS indicates "No known hazard"[2].
Expert Insight: In the face of conflicting safety information, a foundational principle of laboratory safety is to adopt the most conservative and protective stance. The significant hazards identified for this compound and its structural analogs—which consistently indicate risks of skin, eye, and respiratory irritation—necessitate that it be handled with a high degree of caution[3][4][5][6]. The toxicological properties of many research chemicals have not been fully investigated, and it is prudent to treat all new or unfamiliar compounds as potentially hazardous[3]. Therefore, this guide is predicated on the more stringent hazard classification.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of any safe laboratory workflow. For this compound, the primary hazards are associated with its corrosivity and potential toxicity upon ingestion.
| Hazard Classification | GHS Hazard Statement | Signal Word | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger | [1] |
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | Danger | [1] |
| Serious Eye Damage (Category 1) | H314: Causes severe skin burns and eye damage | Danger | [1] |
This table summarizes the most severe hazard classifications found for this compound. Always refer to the most current SDS from your supplier.
Causality in Hazard Mitigation: The corrosive nature of this compound is likely attributable to the basicity of the free amino group on the piperazine ring. Amines can be corrosive to skin and mucous membranes. The Boc-protecting group, while mitigating the reactivity of one nitrogen, does not eliminate the inherent hazards of the free amine.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate PPE to minimize exposure.
Engineering Controls
The primary engineering control for handling this solid compound is a certified chemical fume hood.[1] This is crucial for several reasons:
-
Containment of Dusts/Aerosols: Weighing and transferring the solid can generate fine dusts that are easily inhaled. A fume hood provides a contained workspace, preventing the dissemination of these particles into the laboratory environment.
-
Vapor Control: Although the compound is a solid, certain operations (e.g., dissolution in a solvent) may lead to vapor generation. The fume hood effectively captures and exhausts these vapors.
-
Spill Containment: The physical barrier of the fume hood provides an initial layer of containment in the event of a spill.
Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[1]
Personal Protective Equipment (PPE)
The selection of PPE must directly address the identified hazards of skin and eye corrosion.
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | ANSI Z87.1 compliant safety goggles with side shields or a full-face shield.[1] | Standard safety glasses are insufficient. The risk of severe eye damage from even a small amount of material necessitates the use of fully enclosing goggles or a face shield, especially when handling larger quantities or during splash-prone operations. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Inspect gloves for any signs of degradation or perforation before each use. Employ the proper glove removal technique (without touching the outer surface) to prevent skin contact. Contaminated gloves must be disposed of as chemical waste.[3][7] |
| Body Protection | A standard laboratory coat. | A lab coat protects skin and personal clothing from minor spills and contamination. For larger scale operations, a chemically resistant apron may be warranted. |
| Respiratory Protection | Generally not required with adequate fume hood use. | If there is a potential for generating significant dusts or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] |
Self-Validating System for PPE: The integrity of your PPE is the final barrier between you and the chemical. Before starting any procedure, visually inspect all PPE. After completion of work, decontaminate or dispose of PPE appropriately. For instance, after handling the compound, remove gloves and wash hands thoroughly before leaving the laboratory. This routine validates the containment provided by your PPE.
Safe Handling and Storage Protocols
Storage
-
Temperature: Store refrigerated (2-8 °C is often recommended for similar compounds)[2].
-
Atmosphere: Store in a tightly closed container, preferably under an inert atmosphere (e.g., argon or nitrogen)[5][8].
-
Environment: Keep in a dry and well-ventilated place away from sources of ignition[2].
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids[3].
Expert Insight: The recommendation for refrigerated storage under an inert atmosphere is to ensure the long-term stability and purity of the compound. The primary amino group can be susceptible to oxidation over time, especially if exposed to air and light.
Handling and Dispensing
All manipulations of solid this compound should be performed within a chemical fume hood.
Experimental Protocols: A Focus on Safety
The following are generalized protocols for common reactions involving this compound. These should be adapted to the specific requirements of your reaction.
Protocol: Acylation of the Primary Amine
This protocol outlines a typical acylation reaction, a common use for this building block.
-
Preparation: In a chemical fume hood, add the reaction solvent (e.g., dichloromethane) to a clean, dry reaction flask equipped with a magnetic stir bar and an inert gas inlet.
-
Addition of Amine: Add this compound to the solvent.
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture.
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., an acid chloride or anhydride) to the stirred solution. Causality: A slow addition rate is crucial to control the exotherm of the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a quenching solution (e.g., saturated aqueous sodium bicarbonate) to neutralize any remaining acid chloride and the amine salt. Causality: Quenching is a critical safety step to deactivate reactive species before work-up.
-
Work-up: Proceed with the appropriate aqueous work-up and extraction.
-
Purification: Purify the product using standard laboratory techniques (e.g., column chromatography).
Protocol: Boc-Deprotection
The removal of the Boc group is typically achieved under acidic conditions.
-
Preparation: In a chemical fume hood, dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane or methanol).
-
Acid Addition: Cool the solution in an ice bath and slowly add the deprotecting acid (e.g., trifluoroacetic acid (TFA) or a solution of HCl in dioxane). Causality: This is often a highly exothermic reaction and can release isobutylene gas. Slow addition and cooling are essential to maintain control.
-
Reaction: Allow the reaction to stir at room temperature until complete, monitoring by TLC or LC-MS.
-
Solvent Removal: Remove the solvent and excess acid under reduced pressure.
-
Neutralization/Isolation: The resulting amine salt can be isolated or neutralized by carefully adding a base (e.g., saturated aqueous sodium bicarbonate) and extracting the free amine.
Emergency Procedures: Planning for the Unexpected
Spills
-
Minor Spill: For a small spill within a fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite or sand).[4] Collect the contaminated absorbent in a sealed container for disposal as chemical waste. Decontaminate the area with a suitable solvent.
-
Major Spill: Evacuate the immediate area and alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without appropriate training and equipment.
First Aid Measures
Immediate and decisive action is critical in the event of an exposure.
| Exposure Route | First Aid Procedure | Source |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. | [1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1] |
Waste Disposal
All waste containing this compound, including contaminated consumables (gloves, pipette tips, weigh paper) and reaction residues, must be disposed of as hazardous chemical waste.[3][7]
-
Collection: Use a designated, clearly labeled, and sealed waste container.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company. Do not pour this chemical down the drain.[3]
Conclusion
While this compound is a valuable reagent, its safe use hinges on a comprehensive understanding of its potential hazards and the diligent application of robust safety protocols. By treating this compound with the caution warranted by its most severe hazard classification and by understanding the rationale behind each safety measure, researchers can effectively mitigate risks. This guide provides the framework for establishing a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of the research conducted.
References
- Capot Chemical. (2025, December 13). MSDS of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride.
- Watson International. (n.d.). MSDS-of-tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate-CAS-571188-59-5.pdf.
- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Google Patents. (n.d.). CN113429340B - Method for preparing 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate.
- National Center for Biotechnology Information. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists.
- PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate.
- PubChem. (n.d.). Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. capotchem.com [capotchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | 170911-92-9 [sigmaaldrich.com]
- 6. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. watson-int.com [watson-int.com]
- 8. 170911-92-9|tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
A Comprehensive Spectroscopic and Methodological Guide to tert-Butyl 4-Aminopiperazine-1-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the spectroscopic properties of tert-butyl 4-aminopiperazine-1-carboxylate, a key building block in contemporary medicinal chemistry. As a bifunctional molecule, featuring both a protected piperazine nitrogen and a free primary amine, its unambiguous characterization is paramount for ensuring the integrity of subsequent synthetic steps and the quality of final drug candidates. This document, intended for researchers and drug development professionals, offers a Senior Application Scientist's perspective on not just the data itself, but the rationale behind the analytical techniques and the interpretation of the resulting spectra.
Introduction: The Structural Significance of this compound
This compound (CAS Number: 118753-66-5) is a heterocyclic compound of significant interest in the synthesis of pharmacologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the 4-position amino group, making it a versatile intermediate in the construction of complex molecular architectures. A thorough understanding of its spectroscopic signature is the foundation upon which its synthetic utility is built.
This guide will delve into the core spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will present the expected data, provide an in-depth interpretation, and outline a standardized protocol for data acquisition.
Molecular Structure and Key Spectroscopic Features
The structural arrangement of this compound dictates its characteristic spectroscopic fingerprint. The key features to be identified are the Boc protecting group, the piperazine ring protons, and the primary amino group.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information for confirming its identity and purity.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.45 | t, J ≈ 5 Hz | 4H | -CH₂-N(Boc)-CH₂- |
| ~2.85 | t, J ≈ 5 Hz | 4H | -CH₂-N(NH₂)-CH₂- |
| ~2.5 (variable) | br s | 2H | -NH₂ |
| 1.46 | s | 9H | -C(CH₃)₃ |
Note: The chemical shift of the -NH₂ protons can vary depending on the solvent and concentration. The provided data is a typical representation.
Interpretation of the ¹H NMR Spectrum:
-
Boc Group: The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.46 ppm. This is a highly characteristic signal for a Boc-protecting group.
-
Piperazine Ring Protons: The piperazine ring protons are divided into two sets due to their different chemical environments. The four protons on the carbons adjacent to the Boc-protected nitrogen appear as a triplet around 3.45 ppm. The four protons on the carbons adjacent to the amino-substituted nitrogen are shifted upfield and appear as a triplet around 2.85 ppm. The triplet multiplicity arises from the coupling to the adjacent -CH₂- group.
-
Amino Protons: The two protons of the primary amine typically appear as a broad singlet. Its chemical shift is variable and can be confirmed by D₂O exchange, where the peak disappears.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~154.7 | C=O (carbamate) |
| ~79.5 | -C (CH₃)₃ |
| ~52.0 | -C H₂-N(NH₂)-C H₂- |
| ~44.0 | -C H₂-N(Boc)-C H₂- |
| ~28.4 | -C(C H₃)₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The carbonyl carbon of the Boc group is the most downfield signal, appearing around 154.7 ppm.
-
Quaternary Carbon of Boc Group: The quaternary carbon of the tert-butyl group is observed around 79.5 ppm.
-
Piperazine Ring Carbons: Similar to the protons, the carbons of the piperazine ring are inequivalent. The carbons adjacent to the amino group are found at approximately 52.0 ppm, while the carbons adjacent to the Boc-protected nitrogen are located around 44.0 ppm.
-
Methyl Carbons of Boc Group: The three equivalent methyl carbons of the tert-butyl group give a strong signal at approximately 28.4 ppm.
Experimental Protocol for NMR Data Acquisition
Caption: A typical workflow for acquiring NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrations.
Table 3: Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3300-3400 | N-H stretch | Primary amine (-NH₂) |
| 2975-2850 | C-H stretch | Alkanes (-CH₃, -CH₂) |
| 1680-1700 | C=O stretch | Carbamate (-O-C=O) |
| 1160-1250 | C-N stretch | Amine/Carbamate |
Interpretation of the IR Spectrum:
-
N-H Vibrations: The presence of a primary amine is confirmed by the characteristic N-H stretching vibrations in the 3300-3400 cm⁻¹ region. Often, two bands are observed for a primary amine.
-
C-H Vibrations: The aliphatic C-H stretching vibrations from the tert-butyl and piperazine methylene groups are observed in the 2850-2975 cm⁻¹ range.
-
C=O Vibration: A strong absorption band in the 1680-1700 cm⁻¹ region is indicative of the carbonyl group of the carbamate.
-
C-N Vibrations: The C-N stretching vibrations for both the amine and carbamate functionalities appear in the fingerprint region, typically between 1160 and 1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a common technique.
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 202.16 | [M+H]⁺ |
| 146.12 | [M - C₄H₈ + H]⁺ |
| 101.10 | [M - Boc + H]⁺ |
Note: The molecular formula of this compound is C₉H₁₉N₃O₂, with a monoisotopic mass of 201.15 g/mol .
Interpretation of the Mass Spectrum:
-
Protonated Molecular Ion: The peak at m/z 202.16 corresponds to the protonated molecule, [M+H]⁺, which confirms the molecular weight of the compound.
-
Loss of Isobutylene: A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈), resulting in a peak at m/z 146.12.
-
Loss of the Boc Group: The peak at m/z 101.10 corresponds to the piperazine-4-amine cation, formed by the complete loss of the Boc group.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide serves as a reliable reference for scientists engaged in the synthesis and quality control of this important chemical intermediate. Adherence to standardized protocols for data acquisition and a thorough understanding of spectral interpretation are critical for ensuring the scientific integrity of research and development in the pharmaceutical industry.
References
- Please note that while the provided data is representative, it is always recommended to acquire and interpret data on a specific batch of the compound for the most accurate characteriz
- For general principles of spectroscopic techniques, refer to standard organic chemistry textbooks and specialized spectroscopy liter
A Technical Guide to tert-Butyl 4-Aminopiperazine-1-carboxylate for Drug Discovery Professionals
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry, the piperazine scaffold holds a privileged position, appearing in a multitude of clinically successful drugs. Its unique physicochemical properties often impart favorable aqueous solubility, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions with biological targets. Within the vast toolkit of piperazine-containing building blocks, tert-butyl 4-aminopiperazine-1-carboxylate (CAS No. 118753-66-5) has emerged as a particularly valuable intermediate. The strategic placement of a Boc-protected secondary amine and a reactive primary amine on the same scaffold allows for sequential and site-selective functionalization, a critical advantage in the multi-step synthesis of complex drug candidates. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing, quality control, and application of this versatile molecule.
Navigating the Commercial Landscape: Selecting a High-Quality Supplier
The successful outcome of a synthetic campaign begins with high-quality starting materials. For this compound, several reputable chemical suppliers offer various grades and quantities. The choice of supplier should be guided by considerations of purity, available documentation (Certificate of Analysis, analytical spectra), and consistency of supply.
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich | ≥95% | Grams to Kilograms | Often provides comprehensive technical data and safety information. |
| TCI Chemicals | >98% (GC) | Grams to Kilograms | Known for high-purity reagents suitable for research and development. |
| BLD Pharm | ≥98% | Grams to Kilograms | Offers a range of purity grades and bulk quantities. |
| Parchem | Varies | Bulk quantities | A supplier for larger scale and manufacturing needs. |
| CymitQuimica | 95% | Milligrams to Grams | Provides a range of quantities for initial screening and small-scale synthesis.[1] |
Ensuring Scientific Integrity: Quality Control and Analytical Verification
Upon receipt of this compound, it is imperative to verify its identity and purity. This self-validating step is crucial for the reproducibility of experimental results. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Molecular Structure
¹H NMR spectroscopy is the most powerful tool for confirming the chemical structure of the compound. The spectrum should be consistent with the expected proton environments of the tert-butyl group and the piperazine ring.
Expected ¹H NMR Spectral Data:
A representative ¹H NMR spectrum of this compound would exhibit the following key signals:
-
~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.
-
~2.8-3.0 ppm (multiplet, 4H): The four protons on the carbons adjacent to the Boc-protected nitrogen.
-
~3.4-3.6 ppm (multiplet, 4H): The four protons on the carbons adjacent to the amino group.
-
A broad singlet for the NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.
Diagram: Workflow for Incoming Material Verification
Caption: A logical workflow for the quality control of incoming this compound.
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the standard method for determining the purity of organic compounds. For Boc-protected piperazine derivatives, a reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC Purity Analysis
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a suitable choice.
-
Mobile Phase: A gradient elution is often effective.
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Linearly increase the percentage of Mobile Phase B over 10-15 minutes to elute the compound and any less polar impurities.
-
Include a wash step with a high percentage of Mobile Phase B and an equilibration step at the initial conditions.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the Boc-carbamate has some absorbance (e.g., 210-220 nm).
-
Sample Preparation: Prepare a solution of the compound in the initial mobile phase composition or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.
Applications in Medicinal Chemistry: A Scaffold for Innovation
The bifunctional nature of this compound makes it a versatile starting material for the synthesis of a wide range of bioactive molecules. The Boc group provides robust protection for one of the piperazine nitrogens, allowing the free primary amine to undergo selective reactions such as reductive amination, acylation, and arylation.
Diagram: Synthetic Utility of this compound
Sources
Methodological & Application
synthesis of tert-butyl 4-aminopiperazine-1-carboxylate
An in-depth guide to the , a critical building block for researchers in medicinal chemistry and drug development. This document provides a detailed, three-step synthetic pathway, emphasizing the rationale behind procedural choices and adherence to safety protocols.
Introduction: The Significance of a Versatile Scaffold
Tert-butyl 4-aminopiperazine-1-carboxylate is a key intermediate in the synthesis of complex pharmaceutical agents. Its structure features a piperazine core, a common motif in bioactive molecules, with orthogonally protected nitrogen atoms. The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for one nitrogen, while the free primary amino group (hydrazine moiety) at the N4 position serves as a versatile nucleophilic handle for further molecular elaboration. This differential protection allows for sequential and controlled functionalization, making it an invaluable component in the construction of novel therapeutics.
This guide details a reliable and reproducible three-step synthesis beginning from commercially available piperazine. The chosen strategy involves:
-
Mono-N-Boc Protection: Selective protection of one of the two secondary amines of piperazine to prevent side reactions.
-
N-Nitrosation: Introduction of a nitroso group at the unprotected N4 position, which acts as a precursor to the desired amino functionality.
-
Reduction of the N-Nitroso Group: Conversion of the nitroso intermediate to the final N-amino product.
Each step is presented with a detailed protocol, an explanation of the underlying chemical principles, and critical safety considerations.
Synthetic Strategy and Rationale
The synthesis is designed as a logical sequence that efficiently transforms a simple, symmetrical starting material into the more complex, asymmetrically functionalized target molecule.
Overall Synthetic Workflow
Caption: Three-step synthetic workflow for the target compound.
Step 1: Mono-N-Boc Protection of Piperazine The primary challenge with a symmetric molecule like piperazine is achieving selective mono-functionalization. Direct reaction with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) would yield a mixture of mono-protected, di-protected, and unreacted starting material. The protocol described leverages kinetic control and precise stoichiometry in a suitable solvent system to favor the formation of the mono-Boc adduct, tert-butyl piperazine-1-carboxylate. This intermediate is the cornerstone for subsequent selective reactions.
Step 2: N-Nitrosation of 1-Boc-Piperazine With one nitrogen atom effectively masked by the bulky Boc group, the remaining secondary amine at the N4 position is available for electrophilic substitution. N-nitrosation is a classic and efficient method for functionalizing secondary amines. The reaction proceeds by treating 1-Boc-piperazine with a nitrosating agent, typically generated in situ from sodium nitrite (NaNO₂) under acidic conditions. The electrophilic nitrosonium ion (NO⁺) is attacked by the nucleophilic secondary amine, leading to the formation of the N-nitroso intermediate, tert-butyl 4-nitrosopiperazine-1-carboxylate.
Step 3: Reduction of the N-Nitroso Intermediate The final step involves the reduction of the N-nitroso group to a primary amino group (a hydrazine derivative). A variety of reducing agents can accomplish this transformation; however, care must be taken to select conditions that are compatible with the acid-sensitive Boc protecting group. While strong reducing agents like lithium aluminum hydride could be used, they risk cleaving the Boc group. A more chemoselective and classic method is the use of zinc dust in an acidic medium, such as acetic acid or hydrochloric acid.[1] This method is robust, high-yielding, and preserves the integrity of the Boc group, delivering the final product, this compound.[2] Catalytic hydrogenation over palladium or platinum is also a viable alternative.[1][3]
Quantitative Data Summary
| Compound | Step | Starting Material | Reagent(s) | Product | MW ( g/mol ) |
| 1-Boc-piperazine | 1 | Piperazine | (Boc)₂O | tert-Butyl piperazine-1-carboxylate | 186.25 |
| N-Nitroso Intermediate | 2 | 1-Boc-piperazine | NaNO₂ / Acid | tert-Butyl 4-nitrosopiperazine-1-carboxylate | 215.25 |
| Final Product | 3 | N-Nitroso Intermediate | Zn / Acid | This compound | 201.27 |
Detailed Experimental Protocols
Safety First: Handling N-Nitroso Compounds N-nitroso compounds are classified as probable human carcinogens and must be handled with extreme caution.[4][5] All manipulations involving tert-butyl 4-nitrosopiperazine-1-carboxylate (Step 2 and 3) must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and safety glasses, is mandatory.[6][7] All contaminated waste must be disposed of according to institutional hazardous waste protocols.
Protocol 1: Synthesis of tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine)
Materials:
-
Piperazine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
Sodium chloride (NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine in a 1:1 mixture of methanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in methanol to the cooled piperazine solution over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Saturate the remaining aqueous layer with solid sodium chloride to facilitate extraction.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl piperazine-1-carboxylate as a solid or oil. The product is often of sufficient purity for the next step, but can be further purified by distillation or chromatography if necessary.
Protocol 2: Synthesis of tert-Butyl 4-nitrosopiperazine-1-carboxylate
Materials:
-
tert-Butyl piperazine-1-carboxylate (1.0 equiv)
-
Sodium nitrite (NaNO₂) (1.1 equiv)
-
Glacial acetic acid
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
[CRITICAL SAFETY STEP] Perform all steps in a certified chemical fume hood.
-
Dissolve tert-butyl piperazine-1-carboxylate in a mixture of water and glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite in water. Add this solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C. A color change (typically to yellow or orange) is expected.
-
After the addition is complete, continue stirring the reaction at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-nitrosopiperazine-1-carboxylate. The product is typically a yellow solid or oil.
Protocol 3: Synthesis of this compound
Materials:
-
tert-Butyl 4-nitrosopiperazine-1-carboxylate (1.0 equiv)
-
Zinc dust (<10 micron, activated) (3.0-5.0 equiv)
-
Glacial acetic acid
-
Methanol (MeOH)
-
Celite®
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
[CRITICAL SAFETY STEP] Perform all steps in a certified chemical fume hood.
-
In a round-bottom flask, dissolve tert-butyl 4-nitrosopiperazine-1-carboxylate in a mixture of methanol and glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add zinc dust portion-wise over 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 20 °C. The reaction progress can often be followed by the disappearance of the yellow color.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the excess zinc and zinc salts. Wash the filter cake thoroughly with additional methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated sodium bicarbonate solution until the pH of the aqueous layer is >8.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
Reaction Mechanism: Reduction of N-Nitroso Group
The reduction of the N-nitrosamine with zinc metal in an acidic medium is a classic example of a dissolving metal reduction.
Sources
- 1. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of N-nitrosodimethylamine with zero-valent zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio [aquigenbio.com]
- 5. dhss.delaware.gov [dhss.delaware.gov]
- 6. chemos.de [chemos.de]
- 7. nj.gov [nj.gov]
Application Note & Protocol: A Guide to the Selective N-Boc Protection of Piperazine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine motif is a cornerstone in modern medicinal chemistry, prized for its ability to enhance the physicochemical properties of drug candidates, such as aqueous solubility and oral bioavailability.[1] A critical step in harnessing the synthetic potential of this scaffold is the selective functionalization of one of its two nitrogen atoms. This guide provides an in-depth analysis of the reaction mechanism for the N-Boc protection of piperazine, a robust strategy to achieve selective mono-functionalization. We will explore the underlying chemical principles, present detailed, field-proven protocols for mono-N-Boc protection, and offer insights into the characterization and purification of the resulting product, tert-butyl piperazine-1-carboxylate (mono-Boc-piperazine).
Introduction: The Strategic Importance of Mono-Protected Piperazine
Piperazine, a symmetrical diamine, presents a unique synthetic challenge: how to selectively modify one nitrogen atom while leaving the other available for subsequent reactions. Uncontrolled reactions often lead to a mixture of mono- and di-substituted products, complicating purification and reducing the overall yield of the desired compound.[2] The use of the tert-butyloxycarbonyl (Boc) protecting group offers an elegant solution to this problem.[1]
The Boc group is favored in organic synthesis for several key reasons:
-
Stability: It is stable under a wide range of reaction conditions, including those involving most bases and nucleophiles.[1][3]
-
Facile Cleavage: The Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), regenerating the free amine.[1][4]
-
Improved Handling: The introduction of the Boc group often results in a product with favorable physical properties, facilitating purification and handling.[5]
Mono-Boc-piperazine is a versatile intermediate, serving as a gateway to a vast array of monosubstituted piperazine derivatives used in the synthesis of pharmaceuticals across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2]
The Reaction Mechanism: A Step-by-Step Analysis
The N-Boc protection of an amine is achieved using di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc anhydride. The fundamental reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.
The reaction proceeds as follows:
-
Nucleophilic Attack: A lone pair of electrons from one of the nitrogen atoms of piperazine attacks a carbonyl carbon of the Boc anhydride. This is the rate-determining step.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable tetrahedral intermediate.
-
Collapse of the Intermediate: The intermediate collapses, resulting in the cleavage of the carbonate-oxygen bond and the formation of a protonated N-Boc-piperazine and a tert-butyl carbonate anion.
-
Deprotonation: The tert-butyl carbonate anion is a relatively strong base and deprotonates the newly formed ammonium ion.
-
Byproduct Decomposition: The resulting tert-butyl bicarbonate is unstable and decomposes into carbon dioxide (CO₂) gas and tert-butanol.[6]
This mechanism highlights a key point: the reaction does not inherently require an external base, as the leaving group acts as an internal base.[6] However, in practice, a base is often used to neutralize the protonated amine, thereby increasing the concentration of the nucleophilic free amine and driving the reaction to completion.
Caption: Reaction mechanism for the N-Boc protection of piperazine.
Experimental Protocols: Achieving Selective Mono-Protection
Achieving high selectivity for mono-protection over di-protection is the primary goal. Several strategies can be employed, with the choice often depending on the scale of the reaction and the desired purity of the final product.
Protocol 1: Direct Reaction with Stoichiometric Control
This is the most straightforward method, relying on the careful control of the stoichiometry of the reactants. By using an excess of piperazine relative to the Boc anhydride, the probability of a second reaction at the other nitrogen is minimized.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve piperazine (2.0-4.0 equivalents) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Boc₂O (1.0 equivalent) in DCM.
-
Add the Boc₂O solution dropwise to the piperazine solution over 1-2 hours with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate mono-Boc-piperazine from unreacted piperazine and di-Boc-piperazine.[7]
Rationale: The large excess of piperazine ensures that the Boc anhydride is more likely to react with an unprotected piperazine molecule rather than the mono-protected product. The slow addition of Boc₂O at low temperature helps to control the reaction and further minimize di-substitution.
Protocol 2: Acid-Mediated Selective Mono-Protection
This elegant method leverages the difference in basicity between a free amine and its protonated counterpart. By adding one equivalent of a strong acid, one of the nitrogen atoms of piperazine is protonated and thus deactivated towards nucleophilic attack.
Materials:
-
Piperazine
-
Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA) (1.0 equivalent)
-
Methanol or another suitable protic solvent
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent)
-
Sodium hydroxide (NaOH) or other suitable base
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperazine (1.0 equivalent) in methanol and cool to 0 °C.
-
Slowly add a solution of HCl or TFA (1.0 equivalent) in methanol. Stir for 30 minutes to allow for the formation of the mono-protonated salt.
-
Add a solution of Boc₂O (1.0 equivalent) in methanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and basify the solution to a pH > 12 with a NaOH solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the mono-Boc-piperazine.[8]
Rationale: The addition of one equivalent of acid protonates one of the piperazine nitrogens, rendering it non-nucleophilic. The remaining free amine can then selectively react with the Boc anhydride. This method often provides higher yields of the mono-protected product and simplifies purification.[5][8]
Caption: Workflow for the selective mono-N-Boc protection of piperazine.
Physicochemical Data and Characterization
Accurate characterization of the starting materials and the product is crucial for ensuring the success and reproducibility of the synthesis.
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| Piperazine | C₄H₁₀N₂ | 86.14 | White crystalline solid | 106-110 | 146 |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Colorless liquid or solid | 22-24[3] | 56-57 (at 0.5 mmHg)[3] |
| tert-Butyl piperazine-1-carboxylate | C₉H₁₈N₂O₂ | 186.25 | White to off-white solid | 43-47 | ~203 |
Characterization of tert-Butyl piperazine-1-carboxylate:
-
¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a definitive confirmation of the structure. Key expected signals include:
-
A singlet at ~1.45 ppm corresponding to the nine protons of the tert-butyl group.
-
Triplets at approximately 2.80 ppm and 3.40 ppm for the four methylene protons of the piperazine ring adjacent to the NH and N-Boc groups, respectively.[9]
-
A broad singlet for the NH proton, the chemical shift of which can vary depending on the solvent and concentration.
-
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the Boc group (~154 ppm), the quaternary carbon of the tert-butyl group (~79 ppm), and the methyl carbons of the tert-butyl group (~28 ppm), in addition to the signals for the piperazine ring carbons.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. Electrospray ionization (ESI) would typically show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 187.26.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band around 1680-1700 cm⁻¹ corresponding to the carbonyl stretching of the carbamate group. A band in the region of 3200-3400 cm⁻¹ will indicate the presence of the N-H bond.
Conclusion
The N-Boc protection of piperazine is a fundamental and enabling transformation in organic synthesis, particularly within the realm of drug discovery. A thorough understanding of the reaction mechanism allows for the rational selection of reaction conditions to achieve the desired mono-protection with high selectivity and yield. The protocols outlined in this guide provide robust and reproducible methods for the preparation of mono-Boc-piperazine, a key building block for the synthesis of a multitude of biologically active molecules. Careful execution of these protocols, coupled with rigorous characterization of the product, will ensure the successful integration of the piperazine scaffold into complex molecular architectures.
References
- Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine - Benchchem.
- CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines - The Royal Society of Chemistry.
- Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.
- The Chemistry Behind Di-tert-butyl Dicarbon
- The synthesis method of 1-BOC-Piperazine - ChemicalBook.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum - ChemicalBook.
- Selective Mono‐BOC Protection of Diamines - Taylor & Francis Online.
- Selective Mono‐BOC Protection of Diamines - ResearchG
- General Method for Selective Mono-Boc Protection of Diamines and Thereof - Redalyc.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central.
- Selective Mono-Boc-Protection of Bispidine - Sciforum.
- Application Notes and Protocols for Boc-Protection of Piperazine Deriv
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Di-tert-butyl dicarbon
- Troubleshooting N-Boc-piperazine deprotection side reactions - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. redalyc.org [redalyc.org]
- 9. jgtps.com [jgtps.com]
The Alchemist's Keystone: Tert-butyl 4-aminopiperazine-1-carboxylate in Modern Drug Discovery
Introduction: The Strategic Importance of a Privileged Scaffold
In the intricate chess game of drug discovery, the selection of molecular building blocks is a critical opening move that dictates the entire strategy. Among the vast arsenal available to medicinal chemists, tert-butyl 4-aminopiperazine-1-carboxylate stands out as a "keystone" scaffold—a versatile and strategically vital component for constructing complex therapeutic agents. Its prevalence is not accidental; the piperazine ring is a classic example of a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets.[1] The incorporation of this moiety, facilitated by the convenient handling of its Boc-protected form, often bestows drug candidates with favorable physicochemical properties. These include improved aqueous solubility and the ability to traverse cell membranes, which are crucial for oral bioavailability and overall drug efficacy.[1][2]
The structure of this compound offers a unique combination of features. The tert-butoxycarbonyl (Boc) group provides a robust protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the exocyclic primary amine or the secondary piperazine nitrogen after deprotection. This differential reactivity is the cornerstone of its utility, enabling chemists to meticulously build out molecular complexity in a controlled, stepwise manner. This guide provides an in-depth exploration of the applications of this building block, complete with detailed protocols for its most common and critical synthetic transformations.
Core Synthetic Applications: Building Molecular Diversity
The true power of this compound lies in its ability to participate in a variety of robust and high-yielding chemical reactions. These transformations are the workhorses of medicinal chemistry, allowing for the reliable construction of carbon-nitrogen and amide bonds, which form the very backbone of most small-molecule drugs. The three most pivotal applications are reductive amination, amide bond formation, and palladium-catalyzed C-N cross-coupling.
Logical Workflow for Utilizing the Building Block
The following diagram illustrates a typical decision-making process for incorporating the this compound scaffold into a drug candidate.
Caption: Synthetic strategy selection workflow.
Application Note 1: Reductive Amination for Alkyl Linkers
Principle: Reductive amination is a cornerstone method for forming carbon-nitrogen single bonds. It proceeds via the initial formation of an imine or iminium ion from the reaction of an amine with an aldehyde or ketone, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation due to its mildness and remarkable selectivity; it readily reduces the protonated iminium ion intermediate while being slow to react with the starting carbonyl compound, thereby minimizing side reactions like alcohol formation.[3][4] This method is highly valued for its broad functional group tolerance and operational simplicity.[2]
Detailed Protocol: Synthesis of tert-butyl 4-((benzylamino)methyl)piperazine-1-carboxylate
This protocol details the reaction of this compound with benzaldehyde.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 201.27 | 201 | 1.0 | 1.0 |
| Benzaldehyde | 106.12 | 117 | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 318 | 1.5 | 1.5 |
| 1,2-Dichloroethane (DCE) | - | 10 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | ~20 mL | - | - |
| Brine | - | ~20 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (201 mg, 1.0 mmol) and 1,2-dichloroethane (10 mL). Stir at room temperature until all solids dissolve.
-
Addition of Aldehyde: Add benzaldehyde (117 mg, 1.1 mmol, 1.1 equiv) to the solution. Stir the mixture for 20-30 minutes at room temperature to allow for the formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol, 1.5 equiv) to the reaction mixture in portions over 5 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and ensures a smooth reaction. The mixture may become slightly cloudy.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL). Stir vigorously for 10 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM) (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.
Application Note 2: Amide Bond Formation
Principle: The formation of an amide bond is arguably the most common reaction in medicinal chemistry.[5] This is typically achieved by activating a carboxylic acid, which then reacts with an amine. A widely used and reliable method employs a combination of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an additive, like 1-hydroxybenzotriazole (HOBt).[6] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. HOBt acts as a scavenger for the O-acylisourea, forming an active HOBt-ester that is more stable to rearrangement but highly reactive towards the amine, leading to cleaner reactions and higher yields of the desired amide.[5][7]
Detailed Protocol: Synthesis of tert-butyl 4-(benzamido)piperazine-1-carboxylate
This protocol details the coupling of this compound with benzoic acid.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| Benzoic Acid | 122.12 | 122 | 1.0 | 1.0 |
| This compound | 201.27 | 221 | 1.1 | 1.1 |
| EDC·HCl | 191.70 | 230 | 1.2 | 1.2 |
| HOBt | 135.12 | 162 | 1.2 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 433 µL | 2.5 | 2.5 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 10 mL | - | - |
| Ethyl Acetate | - | ~50 mL | - | - |
| 1N HCl (aqueous) | - | ~20 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | ~20 mL | - | - |
| Brine | - | ~20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid (122 mg, 1.0 mmol), HOBt (162 mg, 1.2 equiv), and this compound (221 mg, 1.1 equiv) in anhydrous DMF (10 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring. Causality Note: Cooling is crucial to temper the reactivity of the EDC and minimize potential side reactions.
-
Reagent Addition: Add EDC·HCl (230 mg, 1.2 equiv) to the reaction mixture in one portion. Then, add DIPEA (433 µL, 2.5 equiv) dropwise. Causality Note: The base (DIPEA) neutralizes the HCl salt of EDC and the HOBt, facilitating the coupling reaction.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with 1N HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 20 mL). Causality Note: The acidic wash removes excess DIPEA, while the basic wash removes unreacted benzoic acid and HOBt. The water-soluble urea byproduct from EDC is also removed during these aqueous washes.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.
Application Note 3: Buchwald-Hartwig Amination for Aryl Scaffolds
Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or triflate.[8] This transformation has revolutionized medicinal chemistry, as it allows for the synthesis of arylamines under conditions that tolerate a wide array of functional groups, which was a significant challenge with older methods.[6] The reaction mechanism involves a catalytic cycle with a Pd(0) species. Key steps include oxidative addition of the palladium catalyst to the aryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[7] The choice of phosphine ligand is critical for the reaction's success, as it modulates the stability and reactivity of the palladium catalyst.
Detailed Protocol: Synthesis of tert-butyl 4-(phenylamino)piperazine-1-carboxylate
This protocol details the coupling of this compound with bromobenzene.
Caption: Buchwald-Hartwig amination experimental workflow.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| Bromobenzene | 157.01 | 157 | 1.0 | 1.0 |
| This compound | 201.27 | 241 | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 18.3 | 0.02 | 0.02 (2 mol% Pd) |
| XPhos | 476.65 | 28.6 | 0.06 | 0.06 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 | 1.4 | 1.4 |
| Toluene, anhydrous | - | 5 mL | - | - |
| Ethyl Acetate | - | ~50 mL | - | - |
| Water | - | ~20 mL | - | - |
| Brine | - | ~20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
Step-by-Step Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (28.6 mg, 0.06 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube equipped with a stir bar.
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous toluene (5 mL) via syringe. Then, add bromobenzene (157 mg, 1.0 mmol) followed by this compound (241 mg, 1.2 mmol).
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 8-24 hours.
-
Monitoring: Monitor the reaction's progress by LC-MS.
-
Workup: Once complete, cool the mixture to room temperature. Carefully unseal the tube and quench the reaction by the slow addition of water (10 mL).
-
Extraction: Dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (1 x 20 mL).
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated piperazine.
Case Studies in Drug Discovery
The versatility of this compound and its derivatives is evident in their application across various therapeutic areas.
-
Oncology - Kinase and PARP Inhibitors: The piperazine moiety is a common feature in many kinase inhibitors. For instance, in the synthesis of analogues of Imatinib , a BCR-Abl tyrosine kinase inhibitor, Boc-protected piperazines are used to introduce the solubilizing side chain that is crucial for the drug's pharmacokinetic profile.[9][10] Similarly, in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib, the piperazine ring serves as a key linker connecting different pharmacophoric elements.[11][12] The synthetic routes to these complex molecules often rely on the robust amide coupling or C-N cross-coupling reactions detailed above.[2]
-
Antiviral Agents - HIV Entry Inhibitors: In the development of CCR5 antagonists like Maraviroc , which block the entry of HIV into host cells, piperazine-like scaffolds are central to the molecular design. While Maraviroc itself contains a tropane, related analogues have been synthesized using piperazine building blocks to explore the structure-activity relationship (SAR) and optimize properties.[9][13] The ability to easily append different groups to the piperazine core via reactions like reductive amination is key to this exploratory work.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool that empowers medicinal chemists to efficiently and reliably synthesize diverse libraries of complex molecules. Its pre-installed protecting group and versatile primary amine handle provide a robust platform for applying fundamental synthetic transformations. By mastering the protocols for reductive amination, amide coupling, and Buchwald-Hartwig amination with this building block, researchers can accelerate the drug discovery process, moving more rapidly from molecular design to the synthesis of potentially life-saving therapeutics. The continued application of this scaffold in cutting-edge research underscores its enduring importance in the field.
References
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). PMC - NIH.
- Myers, A. (n.d.).
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- RSC Publishing. (n.d.).
- Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. (2022). PubMed.
- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (n.d.). PubMed.
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
- Ghosh, A. K., & Shahabi, K. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Romeo, G., et al. (2015). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. PMC - PubMed Central.
- Organic Chemistry Portal. (n.d.).
- Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (n.d.). PMC - NIH.
- Semantic Scholar. (2008).
- Chemistry LibreTexts. (2023).
- Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.). The Board of Regents of the University of Wisconsin System.
- WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity. (n.d.).
- 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester. (n.d.). Chem-Impex.
- tert-butyl 4-(6-aminopyridin-3-yl)
- May, C., et al. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement.
- ResearchGate. (n.d.). The binding models for maraviroc and TAK-220....
- One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. (2019). PMC - NIH.
- CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.).
- Chad's Prep. (2018). 22.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 12. Table 3 from An expedient synthesis of maraviroc (UK-427,857) via C-H functionalization. | Semantic Scholar [semanticscholar.org]
- 13. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling Reactions of Tert-butyl 4-aminopiperazine-1-carboxylate: A Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of the Piperazine Moiety in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the core structures of a multitude of blockbuster drugs.[1][2] Its prevalence is attributed to the unique physicochemical properties conferred by the two nitrogen atoms in a six-membered ring. These heteroatoms act as hydrogen bond donors and acceptors, enhancing interactions with biological targets and improving aqueous solubility and bioavailability.[1] Tert-butyl 4-aminopiperazine-1-carboxylate, a readily available and versatile building block, serves as a critical synthon for introducing this valuable moiety into drug candidates. The presence of a Boc-protected nitrogen allows for selective functionalization at the primary amine, making it an indispensable tool for researchers in drug development.[3] This guide provides a comprehensive overview of the most common and effective coupling reaction protocols for this key intermediate, with a focus on practical application and mechanistic understanding.
Core Coupling Strategies: A Comparative Overview
The primary amino group of this compound is a versatile nucleophile, amenable to a range of coupling reactions. The choice of strategy is dictated by the desired final structure, the nature of the coupling partner, and the overall synthetic route. The three most prevalent coupling reactions are amide bond formation, reductive amination, and urea formation.
| Coupling Reaction | Coupling Partner | Key Reagents | Typical Solvents |
| Amide Bond Formation | Carboxylic Acids | EDC/HOBt, HATU, PyBOP | DMF, DCM, CH3CN |
| Reductive Amination | Aldehydes, Ketones | NaBH(OAc)₃, NaBH₃CN | DCE, MeOH, THF |
| Urea Formation | Isocyanates, Chloroformates | Triphosgene, CDI | DCM, THF |
I. Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals. The coupling of a carboxylic acid with the primary amine of this compound is a robust and reliable transformation.
Mechanism of Amide Bond Formation
The general mechanism involves the activation of the carboxylic acid to form a more reactive species that is susceptible to nucleophilic attack by the amine. Coupling reagents facilitate this activation.
Caption: General workflow for amide bond formation.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a cost-effective and widely used protocol for routine amide bond formation.[4] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid, while 1-Hydroxybenzotriazole (HOBt) is an additive that minimizes side reactions, such as the formation of N-acylurea byproducts, and reduces the risk of epimerization when coupling chiral carboxylic acids.[5][6]
Step-by-Step Protocol:
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), add this compound (1.1 eq.).
-
Add HOBt (1.2 eq.) and a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) portion-wise to the stirred solution.[4]
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: HATU Mediated Amide Coupling
For more challenging or sterically hindered substrates, uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[5] HATU generally leads to faster reaction rates and higher yields compared to carbodiimide-based methods.[5]
Step-by-Step Protocol:
-
To a solution of the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in anhydrous DMF, add HATU (1.1 eq.).[5]
-
Add DIPEA (2.0 eq.) to the reaction mixture at 0 °C.[5]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
II. Reductive Amination: Forging C-N Bonds with Carbonyls
Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent.[7][8] This one-pot procedure is highly efficient for synthesizing N-alkylated piperazine derivatives.
Mechanism of Reductive Amination
The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion intermediate. This intermediate is subsequently reduced by a hydride source to yield the final amine product.
Caption: Key steps in the reductive amination process.
Protocol 3: Reductive Amination with Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, particularly effective for the reductive amination of aldehydes and ketones. It is less basic than other common reducing agents like sodium cyanoborohydride, which can be advantageous in preventing side reactions.
Step-by-Step Protocol:
-
To a solution of the aldehyde or ketone (1.0 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add this compound (1.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
III. Urea Formation: Constructing a Key Pharmacophore
The urea moiety is a critical pharmacophore in numerous clinically approved drugs due to its ability to form multiple hydrogen bonds with biological targets.[9] The synthesis of ureas from this compound can be readily achieved through reaction with isocyanates or their synthetic equivalents.
Protocol 4: Urea Synthesis from an Isocyanate
The reaction of an amine with an isocyanate is a highly efficient and straightforward method for the synthesis of unsymmetrical ureas.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as DCM or THF.
-
Add a solution of the desired isocyanate (1.05 eq.) in the same solvent dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to afford the desired urea derivative.
IV. Buchwald-Hartwig Amination: Palladium-Catalyzed C-N Cross-Coupling
For the synthesis of N-aryl piperazine derivatives, the Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction.[10][11] This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide or triflate and the primary amine of this compound.[12][13]
Mechanism of Buchwald-Hartwig Amination
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[10][12]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 5: General Procedure for Buchwald-Hartwig Amination
The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium source, ligand, base, and solvent. This general protocol should be optimized for specific substrates.
Step-by-Step Protocol:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, BINAP, 1.1-1.2 eq. relative to Pd), and the base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4-2.0 eq.).
-
Evacuate and backfill the Schlenk tube with the inert gas (repeat three times).
-
Add the aryl halide (1.0 eq.) and this compound (1.1-1.5 eq.).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath. Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Amide Coupling | Incomplete activation of the carboxylic acid; Steric hindrance. | Switch to a more powerful coupling reagent like HATU; Increase reaction time or temperature. |
| Epimerization of Chiral Centers | High reaction temperature; Prolonged activation time. | Perform the reaction at 0 °C or lower; Add HOBt or use a coupling reagent known for low racemization (e.g., COMU).[5] |
| Formation of N-acylurea Byproduct | Using carbodiimides without an additive. | Add HOBt to the reaction mixture.[5] |
| Incomplete Reductive Amination | Inefficient iminium ion formation; Weak reducing agent. | Add a catalytic amount of acetic acid to promote iminium ion formation; Use a more reactive reducing agent if necessary. |
| Poor Results in Buchwald-Hartwig Amination | Inappropriate ligand or base; Inactive catalyst. | Screen different phosphine ligands and bases; Ensure the use of an active palladium source and anhydrous, deoxygenated conditions. |
Conclusion
This compound is a cornerstone building block in modern drug discovery. A thorough understanding of its reactivity and the appropriate selection of coupling protocols are paramount for the efficient synthesis of novel chemical entities. The detailed procedures and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully incorporate this versatile piperazine synthon into their synthetic endeavors, ultimately accelerating the drug development process.
References
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). Dalton Transactions (RSC Publishing). [Link]
- The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). SciSpace. [Link]
- Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. (n.d.). NIH. [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. [Link]
- Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.).
- Buchwald–Hartwig amin
- What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?. (2013).
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- The Buchwald-Hartwig Amination After 25 Years. (2019). PubMed. [Link]
- Palladium-catalyzed Buchwald-Hartwig amination. (n.d.).
- Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. [Link]
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC. [Link]
- TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. (n.d.). Royal Society of Chemistry. [Link]
- TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. (2024).
- CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.).
- TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. (2024). NIH. [Link]
- Strategies for Selective Reductive Amination in Organic Synthesis and C
- tert-Butyl 4-aminopiperazine-1-carboxyl
- tert-Butyl 4-(4-aminophenyl)
- WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Procedure for Boc Deprotection of Piperazine Derivatives: An Application Note and Protocol Guide
Introduction: The Critical Role of Piperazine Moieties and Amine Protection
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including antihistamines, antipsychotics, and anticancer agents.[1][2][3] Its prevalence is due to its unique physicochemical properties and its ability to serve as a versatile scaffold for introducing diverse functionalities.[1][3] In the multi-step synthesis of complex piperazine derivatives, the protection of one of its nitrogen atoms is often a crucial strategy to ensure selective functionalization. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the amine functionality of piperazine due to its stability under various reaction conditions and its facile removal under acidic conditions.[4][5][6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standard procedures for the deprotection of Boc-protected piperazine derivatives. It delves into the underlying chemical principles, offers detailed step-by-step protocols for the most common methods, and provides troubleshooting guidance to navigate potential challenges.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is typically achieved through acid-catalyzed cleavage.[5] The mechanism involves the following key steps:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[4][5][8][9] This protonation enhances the electrophilicity of the carbonyl carbon.
-
Cleavage and Formation of a tert-Butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[4][5]
-
Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[4][5] This step is irreversible and drives the reaction to completion.
-
Formation of the Amine Salt: The newly liberated free amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[4][5]
It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide can cause a pressure buildup.[4]
Caption: General mechanism of acid-catalyzed Boc deprotection.
Standard Deprotection Protocols
The choice of the deprotection method depends on the overall structure of the piperazine derivative, particularly the presence of other acid-labile functional groups. The two most common and reliable methods are treatment with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-dioxane.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This method is highly efficient and the volatile nature of TFA simplifies the work-up procedure.[4] However, TFA is a strong acid and may not be suitable for substrates containing other acid-sensitive groups.
Materials:
-
N-Boc-protected piperazine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (optional, e.g., triisopropylsilane (TIS) or water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., DCM or ethyl acetate)
Procedure:
-
Dissolution: Dissolve the N-Boc-protected piperazine derivative (1.0 equiv.) in anhydrous DCM (5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: At room temperature, add TFA (5-20 equivalents). A common practice is to use a 25-50% solution of TFA in DCM.[10] If the substrate is susceptible to alkylation by the tert-butyl cation, add a scavenger such as TIS (2.5-5%) and/or water (2.5-5%).[10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[10] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up (Isolation as TFA salt): a. Remove the DCM and excess TFA under reduced pressure.[10] b. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[10] The resulting product is the trifluoroacetate salt of the deprotected piperazine.
-
Work-up (Isolation as free base): a. After removing the volatiles, dissolve the residue in water.[10] b. Cool the aqueous solution in an ice bath and basify by the slow addition of a saturated NaHCO₃ solution or another suitable base (e.g., solid KOH or concentrated NaOH solution) until the pH is greater than 11.[10] c. Extract the aqueous layer multiple times with an organic solvent such as DCM or ethyl acetate.[10] d. Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine as a free base.[10]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is a common alternative to TFA and often yields the hydrochloride salt of the deprotected piperazine, which can be easier to handle and purify as a solid.[8][10][11][12] 4M HCl in 1,4-dioxane is a commercially available and widely used reagent.
Materials:
-
N-Boc-protected piperazine derivative
-
Solvent (e.g., methanol, ethyl acetate, or dioxane)
-
4M HCl in 1,4-dioxane
-
Diethyl ether (for precipitation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., DCM or ethyl acetate)
Procedure:
-
Dissolution: Dissolve the N-Boc-protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.[10]
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (a large excess is often used).[10]
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours.[10] In many cases, the hydrochloride salt of the product will precipitate out of the solution. Monitor the reaction by TLC or LC-MS.
-
Work-up (Isolation as HCl salt): a. If a precipitate has formed, collect the solid by filtration and wash it with a non-polar solvent like diethyl ether.[10] b. Alternatively, remove the solvent under reduced pressure to yield the crude hydrochloride salt.[10]
-
Work-up (Isolation as free base): a. Follow the same procedure as for the TFA method (Protocol 1, step 5), dissolving the crude HCl salt in water and basifying to a pH > 11 before extraction.
Comparative Overview of Standard Deprotection Methods
| Feature | TFA in DCM | HCl in Dioxane |
| Reagent Strength | Very strong acid | Strong acid |
| Reaction Time | Typically 1-4 hours[10] | Typically 1-4 hours[10] |
| Temperature | Room Temperature | Room Temperature |
| Product Form | TFA salt (often an oil) | HCl salt (often a crystalline solid)[10] |
| Work-up | Removal of volatile acid and solvent.[10] | Can involve filtration of precipitated salt.[10] |
| Selectivity | May cleave other acid-labile groups. | Can offer better selectivity in some cases.[11][12] |
| Safety | Highly corrosive, handle with care. | Corrosive, handle with care. |
Troubleshooting and Key Considerations
Even with established protocols, challenges can arise during Boc deprotection. Understanding the potential issues and their solutions is key to a successful synthesis.
Incomplete Reaction
If reaction monitoring indicates the presence of starting material after the expected reaction time, consider the following:
-
Insufficient Acid: The amount of acid may be too low to drive the reaction to completion.[10] Increase the concentration or number of equivalents of the acid.
-
Short Reaction Time: Allow the reaction to proceed for a longer duration, continuing to monitor its progress.[10]
-
Low Temperature: While most deprotections are performed at room temperature, gentle warming (e.g., to 40°C) can sometimes be beneficial, but should be used with caution as it can promote side reactions.[10]
-
Steric Hindrance: Bulky substituents near the Boc-protected nitrogen can slow down the reaction rate.[10] In such cases, a longer reaction time or a stronger acidic condition may be necessary.
Side Product Formation
The primary cause of side product formation is the generation of the reactive tert-butyl cation.[10] This carbocation can alkylate any available nucleophiles in the reaction mixture, including the deprotected piperazine itself or other sensitive functional groups on the molecule.[10]
-
t-Butylation: The most common side reaction is the alkylation of nucleophilic sites on the substrate or the deprotected product by the tert-butyl cation.
-
Solution: The addition of a scavenger is highly recommended to trap the tert-butyl cation.[10] Common scavengers include:
-
Triisopropylsilane (TIS): Reacts with the carbocation to form a stable silyl ether.
-
Water: Can act as a nucleophile to quench the carbocation.
-
Anisole or Thioanisole: Aromatic scavengers that are readily alkylated.
-
-
Caption: A typical experimental workflow for Boc deprotection.
Conclusion
The deprotection of Boc-protected piperazine derivatives is a fundamental transformation in the synthesis of a vast array of biologically active molecules. While acidic conditions using TFA or HCl in dioxane are the most common and effective methods, a thorough understanding of the reaction mechanism, potential side reactions, and appropriate work-up procedures is essential for achieving high yields and purity. By carefully selecting the deprotection conditions based on the substrate's sensitivity and employing scavengers when necessary, researchers can reliably and efficiently deprotect piperazine amines, paving the way for the next steps in their synthetic endeavors.
References
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
- Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
- University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
- Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]
- HeteroLetters. (2013). STUDIES ON SY. HeteroLetters, 3(4), 415-426. [Link]
- Journal of Chemical and Pharmaceutical Research. (2015). Review Article Piperazine and morpholine: Synthetic. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. [Link]
- ResearchGate. (2013).
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]
- Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786. [Link]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.arizona.edu [experts.arizona.edu]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Using tert-Butyl 4-aminopiperazine-1-carboxylate
Introduction: The Strategic Value of the Piperazine Scaffold
Protein kinases have become one of the most critical classes of drug targets, particularly in oncology, due to their central role in regulating cellular signaling pathways that govern cell growth, proliferation, and apoptosis.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy. Within this field, the piperazine ring has emerged as a "privileged scaffold," a structural motif frequently found in successful therapeutic agents.[3][4]
The piperazine moiety is not merely a passive linker. Its strategic inclusion in a drug candidate can serve multiple functions:
-
Versatile Linker: It provides a conformationally constrained yet flexible linker to connect key pharmacophoric elements, positioning them for optimal interaction within the ATP-binding pocket of a target kinase.[5]
-
Pharmacokinetic Enhancement: The basic nature of the piperazine nitrogen atoms can be leveraged to improve aqueous solubility and oral bioavailability, crucial properties for drug development.[5][6]
-
Key Binding Interactions: The protonated piperazine can form critical salt-bridge interactions with acidic residues, such as aspartate, often found in the hinge region of the kinase domain, thereby anchoring the inhibitor to its target.[5]
To facilitate the efficient construction of these complex molecules, medicinal chemists rely on versatile building blocks. tert-Butyl 4-aminopiperazine-1-carboxylate (also known as 1-Boc-4-aminopiperazine) is a preeminent example. The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom renders it unreactive, allowing for the selective functionalization of the free N-H nitrogen. This orthogonal reactivity is the cornerstone of its utility, enabling a controlled, stepwise approach to synthesizing asymmetrically substituted piperazine-containing kinase inhibitors.[3][7]
Reagent Profile: this compound
Proper handling and understanding of the starting material is paramount for successful and reproducible synthesis.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 1-Boc-4-aminopiperazine, 4-Amino-1-Boc-piperazine |
| CAS Number | 169950-33-8 |
| Molecular Formula | C₉H₁₉N₃O₂ |
| Molecular Weight | 201.27 g/mol [8] |
| Appearance | Solid[8] |
| Purity | Typically >95% |
Storage and Handling:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
The compound is an amine and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Core Synthetic Methodologies and Protocols
The incorporation of the Boc-protected aminopiperazine moiety into a target scaffold is typically achieved via two primary C-N bond-forming strategies: Nucleophilic Aromatic Substitution (SₙAr) and Palladium-catalyzed Buchwald-Hartwig amination. The choice depends on the electronic nature of the aromatic or heteroaromatic core of the desired kinase inhibitor.
Strategy 1: Nucleophilic Aromatic Substitution (SₙAr)
This reaction is the method of choice when the aryl or heteroaryl halide is "activated" by the presence of electron-withdrawing groups (e.g., -NO₂) or ring nitrogen atoms (e.g., pyrimidines, pyridines).[9][10] These features render the carbon atom of the C-X bond sufficiently electrophilic to be attacked directly by the nucleophilic amine of the piperazine.
Protocol 1: SₙAr Coupling with an Activated Heteroaryl Chloride
This protocol describes a general procedure for coupling this compound with an electron-deficient heteroaryl chloride, a common core in kinase inhibitors.
Materials:
-
2-Chloropyrimidine (or other activated aryl chloride) (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or DIPEA (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, heating mantle, TLC plates
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-chloropyrimidine (1.0 eq), this compound (1.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate or DCM/methanol gradient) to yield the desired N-arylpiperazine product.
Scientific Rationale:
-
Solvent: A polar aprotic solvent like DMF or DMSO is used to solubilize the reagents and facilitate the formation of the charged Meisenheimer complex intermediate.
-
Base: An inorganic base like K₂CO₃ or an organic base like DIPEA is required to act as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is typically necessary to overcome the activation energy of the reaction, especially for less reactive substrates.
Strategy 2: Buchwald-Hartwig Amination
For aryl or heteroaryl halides that are not sufficiently electron-deficient for SₙAr, the Buchwald-Hartwig amination is an exceptionally powerful alternative.[11] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under conditions that tolerate a wide variety of functional groups.[12][13]
Protocol 2: Buchwald-Hartwig Coupling with an Aryl Bromide
This protocol provides a general method for the Pd-catalyzed coupling of this compound with a non-activated aryl bromide.
Materials:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 eq)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
RuPhos or XantPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk flask or oven-dried glassware
Procedure:
-
In an oven-dried Schlenk flask under a positive pressure of inert gas (N₂ or Ar), add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and NaOtBu (1.4 eq). Note: The base is often added last.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via syringe, followed by this compound (1.2 eq).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until complete (typically 2-24 hours).
-
Cool the reaction to room temperature and quench by adding water.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Scientific Rationale:
-
Inert Conditions: The Pd(0) catalytic species is sensitive to oxygen, so maintaining an inert atmosphere is critical to prevent catalyst deactivation.
-
Catalyst & Ligand: The palladium catalyst facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. The bulky, electron-rich phosphine ligand (e.g., RuPhos) is crucial for stabilizing the palladium center and promoting the key bond-forming steps.[7]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, making it a more potent nucleophile for the catalytic cycle.
The Crucial Deprotection Step
Once the first nitrogen is successfully coupled, the Boc group must be removed to unmask the second piperazine amine, allowing for the final fragment of the kinase inhibitor to be installed. This is reliably achieved under acidic conditions.[3][7]
Protocol 3: Acid-Mediated Boc Deprotection
This protocol describes the standard procedure for removing the Boc protecting group.
Materials:
-
Boc-protected piperazine intermediate (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected intermediate in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 equivalents) dropwise. Alternatively, add a solution of 4M HCl in dioxane (5-10 equivalents).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor by TLC until the starting material is consumed (typically 1-4 hours).[3]
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.[3]
-
Workup: Re-dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected piperazine derivative, which is often used in the next step without further purification.
Scientific Rationale:
-
Mechanism: Strong acid protonates the carbonyl oxygen of the carbamate, which facilitates the elimination of isobutylene and carbon dioxide, liberating the free amine.[14]
-
Reagent Choice: TFA is effective and volatile, making it easy to remove. HCl in dioxane is also common, but care must be taken as the resulting hydrochloride salt may be less soluble.[14] Neutralization is critical to obtain the free base required for subsequent reactions.[15]
Integrated Synthesis Workflow & Data
The true power of this compound lies in its ability to be used in a multi-step, convergent synthesis. The protocols above can be combined to rapidly assemble diverse kinase inhibitor scaffolds.
Examples of Kinase Inhibitors Featuring a Piperazine Scaffold
The piperazine moiety is integral to the structure of numerous FDA-approved kinase inhibitors, highlighting its importance in drug design.[2][9][16]
| Kinase Inhibitor | Primary Target(s) | Role of Piperazine Moiety |
| Imatinib | BCR-Abl, c-Kit | Connects the pyrimidinyl-aniline pharmacophore to the benzamide tail; crucial for target binding and solubility.[3][5] |
| Palbociclib | CDK4/6 | The positively charged piperazine lies in the solvent-exposed region, contributing to solubility and interacting with the kinase.[9] |
| Bosutinib | Abl, Src | Serves as a key linker between the quinoline core and the dichlorophenyl group.[9] |
| Gefitinib | EGFR | The morpholino-piperazine enhances pharmacokinetic properties.[][18] |
| Ponatinib | BCR-Abl (incl. T315I) | The piperazine ring connects the imidazopyridazine core to the trifluoromethylphenyl group.[9] |
Conclusion
This compound is an indispensable building block for the modern medicinal chemist. Its pre-protected, difunctional nature provides a robust and reliable handle for the strategic, stepwise synthesis of complex molecules. By mastering core synthetic transformations such as Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination, followed by a straightforward deprotection, research and drug development professionals can efficiently generate libraries of novel kinase inhibitors. The continued prevalence of the piperazine scaffold in clinically successful drugs underscores the value of this reagent in accelerating the discovery of next-generation targeted therapeutics.
References
- Pelliccia, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68.
- ResearchGate. The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF.
- El-Damasy, D. A., et al. (2023). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Scientific Reports, 13(1), 19001.
- Siddiqui, A. A., et al. (2014). Piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents. European journal of medicinal chemistry, 74, 536-557.
- Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature reviews Drug discovery, 17(5), 353-377.
- ResearchGate. Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs.
- ResearchGate. Structures of FDA-approved anticancer drugs based on piperazine rings.
- Wikipedia. 1-Boc-4-AP.
- International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- Google Patents. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Eriksson, O., et al. (2018). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Molecular pharmaceutics, 15(11), 5052-5063.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry.
- J&K Scientific LLC. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester.
- Ayaz, M., et al. (2020). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 25(18), 4238.
- Zeilinger, M., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962.
- Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
- ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
Sources
- 1. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. reddit.com [reddit.com]
- 15. jgtps.com [jgtps.com]
- 16. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates
Introduction: The Crucial Role of Intermediates in Pharmaceutical Synthesis
In the intricate journey from a laboratory concept to a life-saving medication, pharmaceutical intermediates are the unsung heroes. These chemical compounds serve as the foundational building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][] They represent the transitional stages, bridging the gap between basic raw materials and the final, complex drug molecule.[][3] The strategic use of intermediates is paramount for an efficient, cost-effective, and scalable drug manufacturing process.[1] A modular approach to synthesis, centered around stable intermediates, allows for meticulous purification at various stages, ensuring the high purity and quality demanded of the final API.[] This stepwise refinement is often more economical and manageable than purifying a complex final drug molecule.[]
These application notes provide researchers, scientists, and drug development professionals with a detailed guide to the practical applications of synthesizing pharmaceutical intermediates. We will delve into key synthetic methodologies, provide detailed experimental protocols, and address the multifaceted challenges inherent in this critical field.
Navigating the Landscape of Pharmaceutical Intermediate Synthesis: Challenges and Considerations
The production of pharmaceutical intermediates is a complex endeavor fraught with challenges that demand rigorous control and expertise.[4] A thorough understanding of these challenges is critical for the successful development of robust and reproducible synthetic processes.
Key Challenges in Pharmaceutical Intermediate Production:
| Challenge | Description | Key Considerations |
| Complex Chemistry | The synthesis of intermediates often involves multi-step, intricate chemical reactions requiring specialized knowledge to ensure efficiency and control.[4] | Reaction optimization, understanding reaction mechanisms, and employing advanced synthetic techniques are crucial. |
| Regulatory Compliance | The pharmaceutical industry is governed by stringent regulations, such as Good Manufacturing Practices (GMP), to ensure the safety and efficacy of the final drug product.[4][5] | Meticulous documentation, process validation, and adherence to regulatory guidelines are non-negotiable.[5] |
| Quality Control | Maintaining consistent quality, purity, and stability across different batches of intermediates is a significant hurdle.[1][4][5] Even minute impurities can impact the final drug's safety and effectiveness.[5] | Robust analytical testing protocols (e.g., HPLC, GC, MS, NMR) and stringent quality control systems are essential.[][5] |
| Supply Chain Management | The sourcing of raw materials and the coordination of production and delivery schedules present logistical complexities.[1][4] | Effective supply chain management is necessary to mitigate risks associated with raw material availability and cost fluctuations.[1] |
| Cost-Effectiveness | Balancing production costs with the imperative for high quality is a constant challenge in the resource-intensive pharmaceutical industry.[4] | Process optimization, maximizing yields, and exploring cost-effective synthetic routes are key to economic viability.[] |
| Environmental Impact | The industry is increasingly focused on minimizing its environmental footprint by reducing waste, energy consumption, and the use of hazardous materials.[4][6] | The adoption of green chemistry principles and sustainable practices is becoming a critical consideration. |
Core Synthetic Methodologies and Protocols
A diverse array of synthetic methodologies is employed in the production of pharmaceutical intermediates. The choice of a specific method depends on the target molecule's structure, desired purity, and scalability requirements. Here, we explore some of the most versatile and widely used techniques.
Functional Group Interconversion: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming an ether from an organohalide and a deprotonated alcohol (an alkoxide). Ether functionalities are prevalent in many pharmaceuticals, often enhancing metabolic stability and modulating lipophilicity.[7]
Application Note: Synthesis of 6,7-Dichloro-1-methoxynaphthalene, a potential pharmaceutical intermediate.[7] This protocol demonstrates the straightforward modification of a hydroxyl group on a naphthalene core.[7]
Experimental Protocol: Synthesis of 6,7-Dichloro-1-methoxynaphthalene [7]
Objective: To synthesize 6,7-Dichloro-1-methoxynaphthalene from 6,7-Dichloronaphthalen-1-ol.[7]
Materials:
-
6,7-Dichloronaphthalen-1-ol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous Acetone
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
To a solution of 6,7-Dichloronaphthalen-1-ol (1.0 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).[7]
-
Stir the resulting suspension at room temperature for 15 minutes to ensure proper mixing.[7]
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.[7]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.[7]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[7]
-
Dissolve the residue in dichloromethane and wash sequentially with water and then with a brine solution.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure 6,7-Dichloro-1-methoxynaphthalene.[7]
Workflow for Williamson Ether Synthesis:
Caption: Workflow for the synthesis of a potential pharmaceutical intermediate via Williamson ether synthesis.
Carbon-Carbon Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction is extensively used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals.
Application Note: Functionalization of the 6,7-Dichloronaphthalen-1-ol core via Suzuki-Miyaura coupling.[7] This protocol allows for the introduction of various aryl or vinyl substituents, creating a library of diverse intermediates for drug discovery.[7]
Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another indispensable palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is crucial for synthesizing aniline and arylamine derivatives, which are key components of numerous drugs.
Application Note: Introduction of amino groups to the 6,7-Dichloronaphthalen-1-ol scaffold.[7] This method provides access to a wide range of aminated intermediates, which can be further modified to generate potential drug candidates.[7]
Innovations in Pharmaceutical Intermediate Synthesis
The field of pharmaceutical synthesis is continuously evolving, with a strong emphasis on developing more efficient, sustainable, and cost-effective methodologies.[8][9]
Emerging Synthetic Technologies:
-
Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild conditions, reducing the environmental impact of chemical processes.[6][10] Biocatalysis is particularly valuable for the synthesis of chiral compounds.
-
Flow Chemistry: Continuous flow reactors are replacing traditional batch processing, leading to improved reaction control, enhanced safety, and greater scalability.[10][11] This technology allows for a more efficient and sustainable manufacturing process.[11]
-
Asymmetric Synthesis: The development of methods to produce single enantiomers of chiral drugs is of paramount importance, as different enantiomers can have vastly different pharmacological effects.[12][13] Asymmetric synthesis is a key technology for producing chiral intermediates.[13]
-
C-H Activation: The direct functionalization of carbon-hydrogen bonds is a rapidly developing area that offers more atom-economical and efficient synthetic routes, reducing the number of steps required to build complex molecules.[9]
Logical Relationship of Innovative Synthesis Methods:
Caption: Interplay between innovative synthetic methods and key objectives in pharmaceutical development.
Laboratory Safety: A Foundation for Success
A steadfast commitment to safety is the bedrock of any successful research and development endeavor in the pharmaceutical sciences. The synthesis of pharmaceutical intermediates often involves the handling of hazardous materials, necessitating strict adherence to safety protocols.[14][15][16]
Fundamental Laboratory Safety Practices:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, a lab coat, and chemical-resistant gloves.[14][15][16][17] Ensure that clothing covers exposed skin.[14][15]
-
Chemical Handling: Treat every chemical as potentially hazardous.[14][17] Read labels carefully and never use more than the required amount of a chemical.[14][17] Unused chemicals should not be returned to their original containers.[14][17]
-
Emergency Preparedness: Know the location and proper use of all safety equipment, including fire extinguishers, eyewash stations, and emergency showers.[14][16][18]
-
Waste Disposal: Dispose of all chemical waste properly according to institutional guidelines.[17] Never mix chemicals in sink drains.[14][17]
-
General Housekeeping: Maintain a clean and organized workspace.[15][17] Ensure that emergency exits and safety equipment are always accessible.[17]
Conclusion
The synthesis of pharmaceutical intermediates is a dynamic and intellectually stimulating field that lies at the heart of drug development. A deep understanding of synthetic methodologies, coupled with a proactive approach to overcoming challenges and an unwavering commitment to safety, is essential for advancing the discovery and production of new medicines. The protocols and insights provided in these application notes are intended to serve as a valuable resource for scientists and researchers dedicated to this critical work.
References
- Benchchem. Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 6,7-Dichloronaphthalen-1-ol.
- Htdchem. Overcoming Challenges in Pharmaceutical Intermediate Production.
- PharmaSource. Intermediates Pharma Market Trends: A guide for smarter sourcing.
- Blog. What are the challenges in the production of pharmaceutical intermediates?
- BOC Sciences. Pharmaceutical Intermediates in Drug Synthesis.
- ChemComplex. Exploring The Role Of Pharmaceutical Intermediates In Drug Development.
- Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.
- Microbioz India. Lab Safety Rules in Pharmaceuticals : All you need to know.
- National Institutes of Health. New Synthetic Methodology for Drug-like Molecules.
- Moravek. Pharmaceutical Manufacturing Safety Considerations.
- Innovative approaches in pharmaceutical chemistry: From drug discovery to green synthesis.
- ManTech Publications. Novel Synthetic Methodologies in Medicinal Chemistry for Drug Discovery.
- University of Illinois. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates.
- Arborpharm. Pharmaceutical Intermediates Applications.
- Synthesizing fine chemicals: Technological Advance in Production of Pharmaceuticals.
- Pharmaguideline. SOP for Safety in Laboratory.
- Sumitomo Chemical. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
- Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies.
- Moravek. Chemical Synthesis Safety Tips To Practice in the Lab.
- Lab Safety Rules and Guidelines.
Sources
- 1. pharmasource.global [pharmasource.global]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. htdchem.com [htdchem.com]
- 5. shyzchem.com [shyzchem.com]
- 6. chemcomplex.com [chemcomplex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New Synthetic Methodology for Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. admin.mantechpublications.com [admin.mantechpublications.com]
- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 11. Synthesizing fine chemicals: Technological Advance in Production of Pharmaceuticals [chemeurope.com]
- 12. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 13. tianmingpharm.com [tianmingpharm.com]
- 14. microbiozindia.com [microbiozindia.com]
- 15. moravek.com [moravek.com]
- 16. moravek.com [moravek.com]
- 17. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 18. SOP for Safety in Laboratory | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the One-Pot Synthesis of Substituted Piperazine Carboxylates
Introduction: The Strategic Importance of Substituted Piperazine Carboxylates in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a multitude of FDA-approved drugs.[1] Its prevalence is attributed to its ability to introduce favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile linker between different pharmacophoric elements. When substituted and incorporating a carboxylate functionality, the piperazine scaffold offers even greater potential for fine-tuning molecular interactions with biological targets, making these derivatives highly sought-after intermediates in drug development.[2]
Traditionally, the synthesis of such complex piperazine derivatives has involved multi-step sequences, often requiring the use of protecting groups, which can be time-consuming and lead to lower overall yields.[3] One-pot syntheses have emerged as a powerful strategy to overcome these limitations by combining multiple reaction steps into a single, continuous process. This approach not only enhances synthetic efficiency but also aligns with the principles of green chemistry by reducing solvent waste and energy consumption.[4]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides detailed protocols and insights into the one-pot synthesis of substituted piperazine carboxylates. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Methodology 1: One-Pot Synthesis of N-Aryl Piperazine-1-Carboxylates via a Simplified Acylation Protocol
This protocol details a straightforward and efficient one-pot method for the synthesis of N-aryl piperazine-1-carboxylates. The strategy relies on the in-situ formation of a piperazine-1-ium cation, which selectively undergoes acylation, followed by an in-situ N-arylation. This method avoids the need for protecting groups, making it a highly atom-economical and time-saving procedure.[3]
Scientific Rationale and Mechanistic Insights
The success of this one-pot synthesis hinges on the differential reactivity of the two nitrogen atoms in the piperazine ring under acidic conditions. The protonation of one nitrogen atom deactivates it towards acylation, allowing the selective introduction of the carboxylate group on the other nitrogen. The subsequent addition of a suitable arylating agent and catalyst in the same pot allows for the direct formation of the C-N bond, yielding the desired N-aryl piperazine-1-carboxylate.
Experimental Protocol
Materials:
-
Piperazine
-
Piperazine dihydrochloride
-
Aryl halide (e.g., bromobenzene)
-
Methyl chloroformate
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Methanol
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In-situ formation of piperazine monohydrochloride: In a flame-dried round-bottom flask under an inert atmosphere, dissolve piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in methanol. Stir the mixture at room temperature for 30 minutes to ensure the formation of piperazine monohydrochloride.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add methyl chloroformate (1.1 eq) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Solvent Exchange: Once the acylation is complete, remove the methanol under reduced pressure.
-
N-Arylation: To the flask containing the crude methyl piperazine-1-carboxylate, add the aryl halide (1.0 eq), palladium catalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and base (e.g., 1.4 eq).
-
Reaction Execution: Add anhydrous toluene to the flask and heat the reaction mixture to 100 °C. Stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl piperazine-1-carboxylate.
Data Presentation
| Entry | Aryl Halide | Yield (%) | Purity (%) |
| 1 | Bromobenzene | 78 | >95 |
| 2 | 4-Chlorotoluene | 72 | >95 |
| 3 | 2-Bromopyridine | 65 | >95 |
Caption: Representative yields for the one-pot synthesis of N-aryl piperazine-1-carboxylates.
Visualizing the Workflow
Sources
- 1. DABCO bond cleavage for the synthesis of piperazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07870C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis and Characterization of GPR119 Agonists
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for researchers engaged in the discovery and development of agonists for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes mellitus (T2DM) and related metabolic disorders. We delve into the core principles of GPR119 signaling, outline key medicinal chemistry strategies, and provide exemplary, detailed protocols for the synthesis and biological characterization of potent GPR119 agonists. The methodologies are designed to be self-validating, incorporating essential analytical and functional assays to ensure the scientific integrity of the outcomes.
Introduction: GPR119 as a Key Target in Metabolic Disease
G protein-coupled receptor 119 (GPR119) is a class A (rhodopsin-like) GPCR that is highly expressed in pancreatic β-cells and enteroendocrine cells (L-cells and K-cells) of the gastrointestinal tract.[1][2][3] Its strategic location and function make it a critical regulator of glucose homeostasis. Activation of GPR119 has a dual-action mechanism: it directly stimulates glucose-dependent insulin secretion from β-cells and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from the gut.[3][4][5] These incretins, in turn, further enhance insulin secretion. This glucose-dependent activity profile suggests a low intrinsic risk of hypoglycemia, a significant advantage over some traditional T2DM therapies.[3][6]
The discovery of endogenous lipid ligands, such as oleoylethanolamide (OEA), validated the receptor's function but also highlighted the need for more potent and pharmacokinetically robust synthetic agonists for therapeutic development.[4][5] This has spurred extensive medicinal chemistry efforts, leading to the discovery of several distinct chemical scaffolds.[7] However, translating promising preclinical data from rodent models into clinical efficacy in humans has been a significant challenge, partly due to species differences in receptor sequences.[3][8] Despite these hurdles, GPR119 remains a compelling target, with ongoing research focused on developing next-generation agonists with improved pharmacological profiles.[6][9]
Section 1: The GPR119 Signaling Pathway
The therapeutic rationale for targeting GPR119 is grounded in its well-defined signaling cascade. Upon agonist binding, GPR119 undergoes a conformational change that facilitates its coupling to the stimulatory G protein alpha subunit, Gαs.[1][10] This activation triggers adenylyl cyclase to catalyze the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[4][11] The subsequent rise in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA).[12][13] In pancreatic β-cells, this cascade potentiates glucose-stimulated insulin secretion; in intestinal L-cells, it triggers the release of GLP-1.[11][13]
Section 2: General Synthetic Strategies for GPR119 Agonists
The synthesis of GPR119 agonists is characterized by the assembly of a central heterocyclic core functionalized with specific side chains designed to optimize potency, selectivity, and pharmacokinetic properties. Analysis of the patent literature and medicinal chemistry publications reveals several recurring synthetic themes.[3]
Common Structural Features:
-
Central Core: Often an electron-deficient aromatic system like a pyrimidine or pyridine, but can also be a more complex scaffold such as a spirocycle or bicyclic amine.[1][11][14]
-
Linker: An ether, amine, or amide linkage connecting the core to a lipophilic side chain.
-
Lipophilic Group: Typically a substituted phenyl or cyclohexyl ring that occupies a hydrophobic pocket in the receptor.[4]
-
Polar Group: Often a piperidine or similar nitrogen-containing heterocycle, which can be functionalized to modulate solubility and interact with polar residues in the receptor binding site.[15]
Key Synthetic Reactions:
-
Nucleophilic Aromatic Substitution (SNAr): This is a cornerstone reaction for constructing many GPR119 agonists. A halogenated (typically chloro- or fluoro-) pyrimidine or pyridine core is reacted with a nucleophilic side chain (e.g., the nitrogen of a piperidine or the oxygen of a phenol) to form the final product. This strategy was used in the large-scale synthesis of the agonist GSK1292263A.[16]
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are frequently employed to create carbon-carbon or carbon-nitrogen bonds, respectively. For example, a Suzuki coupling can be used to attach a phenyl group to a heterocyclic core.[4]
-
"Click" Chemistry: Triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to synthesize oxadiazole-substituted agonists, demonstrating a modular and efficient approach.[15]
Section 3: Exemplary Synthetic Protocol: A Pyrimidine-Based Agonist
This protocol describes a representative synthesis of a GPR119 agonist featuring a 2,4-disubstituted pyrimidine core, a common motif in the field. This is a composite procedure based on established methodologies and should be adapted and optimized by the end-user.
Objective: To synthesize a potent GPR119 agonist via an SNAr coupling strategy.
Materials:
-
2,4-dichloropyrimidine
-
4-methoxyphenol
-
tert-butyl 4-aminopiperidine-1-carboxylate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
-
Analytical instruments: NMR, LC-MS, HPLC
Protocol 3.1: Synthesis of 2-chloro-4-(4-methoxyphenoxy)pyrimidine (Intermediate 1)
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.0 eq) and anhydrous DMF.
-
Base Addition: Add finely ground K₂CO₃ (1.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Reaction: Add a solution of 2,4-dichloropyrimidine (1.1 eq) in DMF dropwise to the mixture.
-
Heating: Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into ice-water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield Intermediate 1.
-
Validation: Confirm the structure of Intermediate 1 using ¹H NMR and Mass Spectrometry.
Protocol 3.2: Coupling and Deprotection to Yield Final Product
-
Setup: To a sealed tube, add Intermediate 1 (1.0 eq), tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq), K₂CO₃ (2.0 eq), and DMF.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by LC-MS.
-
Workup: Cool the mixture, dilute with water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry, and concentrate. The crude product is the Boc-protected agonist.
-
Deprotection: Dissolve the crude Boc-protected intermediate in DCM. Add TFA (10 eq) dropwise at 0 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours until LC-MS indicates complete removal of the Boc group.
-
Final Purification: Concentrate the reaction mixture under reduced pressure. Purify the final compound by reverse-phase HPLC or by preparing a suitable salt (e.g., HCl salt) followed by recrystallization.
-
Final Validation: Confirm the structure, purity (>95%), and identity of the final agonist using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Section 4: Biological Characterization of Synthesized Agonists
Once a novel compound is synthesized and purified, its biological activity must be rigorously assessed. The following protocols describe standard in vitro assays for determining GPR119 agonist activity.
Protocol 4.1: In Vitro GPR119 Activation - cAMP Accumulation Assay
Principle: This assay quantifies the increase in intracellular cAMP in response to agonist stimulation in cells engineered to express GPR119.[17] The amount of cAMP produced is proportional to the agonist's potency and efficacy.
Materials:
-
HEK293 cells stably expressing human GPR119 (e.g., HEK293/GPR119/pCRE-luc).[18]
-
Control HEK293 cells (for selectivity testing).
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Synthesized agonist, reference agonist (e.g., AR231453), and vehicle control (DMSO).[18]
Procedure:
-
Cell Plating: Seed the HEK293-GPR119 cells into a 384-well plate at a predetermined density and incubate overnight.[17]
-
Compound Preparation: Prepare a serial dilution of the synthesized agonist and reference compounds in assay buffer.
-
Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30-60 minutes at room temperature.[17]
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log of the agonist concentration. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximal effect).
Protocol 4.2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Principle: This functional assay measures the ability of a GPR119 agonist to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.[18]
Materials:
-
MIN6 β-cell line or freshly isolated mouse/human pancreatic islets.[18]
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.8 mM).
-
Synthesized agonist and controls.
-
Insulin ELISA kit.
Procedure:
-
Cell/Islet Preparation: Culture MIN6 cells or islets to the appropriate confluency or allow for recovery after isolation.
-
Pre-incubation: Wash the cells/islets with KRB buffer and pre-incubate in low glucose KRB buffer for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: Replace the pre-incubation buffer with KRB buffer containing:
-
Low glucose (basal control)
-
High glucose + vehicle (stimulated control)
-
High glucose + synthesized agonist (test condition)
-
-
Incubation: Incubate for 1-2 hours in a cell culture incubator.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express the data as fold-increase in insulin secretion over the high glucose control. Perform statistical analysis (e.g., ANOVA) to determine significance.
Table 1: Potency of Representative GPR119 Agonists
| Compound | Scaffold Type | Human GPR119 EC₅₀ (nM) | Reference |
| AR231453 | Piperidinyl-pyrimidine | 4.7 - 9 | [12] |
| PSN632408 | Pyridinyl-piperazine | 1900 | [7] |
| APD597 | Pyridinyl-oxadiazole | Potent agonist | [12] |
| Compound 21b | 1,4-disubstituted cyclohexene | 3.8 | [4] |
| Compound 17i | 6-aminofuro[3,2-c]pyridin-3(2H)-one | 14 | [14] |
| DA-1241 | Not specified | Active agonist | [2][9] |
Note: EC₅₀ values can vary depending on the specific assay conditions and cell line used.
Conclusion
The synthesis of novel GPR119 agonists is a dynamic area of medicinal chemistry driven by the significant therapeutic potential of this target. A successful drug discovery campaign requires a synergistic approach combining rational design, efficient synthetic execution, and rigorous biological characterization. The protocols and strategies outlined in this guide provide a foundational framework for researchers to synthesize and validate new chemical entities targeting GPR119, with the ultimate goal of developing effective new treatments for type 2 diabetes and other metabolic diseases.
References
- A categorical structure-activity relationship analysis of GPR119 ligands - PubMed Central. (URL: [Link])
- Recent Advances in the Discovery of GPR119 Agonists | New Therapeutic Strategies for Type 2 Diabetes - Books. (URL: )
- G Protein-Coupled Receptor 119 (GPR119)
- G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed. (URL: [Link])
- Schematic diagram illustrating the possible actions of GPR119 agonists....
- Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119 - PMC - PubMed Central. (URL: [Link])
- First-in-Class GPR119 Agonist of Dong-A ST, DA-1241 Improved Glucose Control in Patients With Type 2 Diabetes in US Phase 1b Study. (URL: [Link])
- Structures of selected GPR119 agonists under clinical development - ResearchG
- A categorical structure-activity relationship analysis of GPR119 ligands - ResearchG
- Design of potent and orally active GPR119 agonists for the treatment of type II diabetes. (URL: [Link])
- Endogenous and Synthetic Agonists of GPR119 Differ in Signalling Pathways and Their Effects on Insulin Secretion in MIN6c4 Insulinoma Cells - PubMed. (URL: [Link])
- Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - Frontiers. (URL: [Link])
- Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes | Journal of Medicinal Chemistry - ACS Public
- A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes. (URL: [Link])
- Development of Large-Scale Routes to Potent GPR119 Receptor Agonists. (URL: [Link])
- A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed. (URL: [Link])
- Synthesis and Biological Evaluation of a 6-Aminofuro[3,2-c]pyridin-3(2H)
- GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candid
- First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations | Journal of Medicinal Chemistry - ACS Public
- First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC - PubMed Central. (URL: [Link])
- Graphical representation of GPR119 agonist mechanism of action. (A...
- Design and Synthesis of Diazatricyclodecane Agonists of the G-Protein-Coupled Receptor 119 - ResearchG
- GPR119 agonists for the treatment of type 2 diabetes: an updated patent review (2014-present). (URL: [Link])
- Schematic diagram illustrating mechanism by which GPR119 ligand alleviates hepatic steatosis by inhibiting SREBP-1-mediated lipogenesis in hepatocytes.
- Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl) - OUCI. (URL: [Link])
- Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PubMed Central. (URL: [Link])
- GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC - PubMed Central. (URL: [Link])
- GPR119 - Википедија. (URL: [Link])
- Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - PMC - PubMed Central. (URL: [Link])
- Activation and signaling mechanism revealed by GPR119-Gs complex structures. (URL: [Link])
- Identification of New Potent GPR119 Agonists by Combining Virtual Screening and Combinatorial Chemistry - ElectronicsAndBooks. (URL: [Link])
- Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC. (URL: [Link])
- Identification and characterization of a novel GPR119 agonist. (A)...
Sources
- 1. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. First-in-Class GPR119 Agonist of Dong-A ST, DA-1241 Improved Glucose Control in Patients With Type 2 Diabetes in US Phase 1b Study [businesswire.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Stepping Stones: A Guide to the Strategic Use of Intermediates in Bioactive Molecule Synthesis
Introduction: The Unsung Heroes of Drug Discovery
In the intricate tapestry of bioactive molecule synthesis, the final, elegant structure of a therapeutic agent often belies the complex, multi-step journey of its creation. Central to this journey are the humble yet critical pharmaceutical intermediates . These molecules are the foundational building blocks, the carefully crafted stepping stones from which active pharmaceutical ingredients (APIs) are assembled.[1][2] They are not merely transient chemical curiosities but are the products of deliberate design, enabling chemists to navigate complex synthetic pathways with precision, efficiency, and control.[3]
This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind synthetic strategies, offering detailed, field-proven protocols for the synthesis and application of key intermediate classes. We will delve into the logic of their design, the mechanics of their creation, and the analytical rigor required to validate their quality, thereby empowering scientists to accelerate the path from concept to clinic.
Chapter 1: Strategic Pillars of Intermediate Selection
The choice of an intermediate is a critical decision that dictates the overall efficiency, scalability, and cost-effectiveness of a synthetic route.[1] A well-designed intermediate simplifies complex transformations, introduces key structural motifs, and provides checkpoints for purification, ensuring the high purity required for the final API.[4] Several classes of intermediates have become mainstays in medicinal chemistry due to their versatility and reliability.
-
Heterocyclic Scaffolds: Arguably the most significant class, heterocyclic compounds are present in over 85% of all biologically active molecules.[5] Rings containing nitrogen, oxygen, or sulfur, such as quinolines, pyrimidines, and indoles, form the core of countless drugs, from anticancer agents like Imatinib to antivirals like Acyclovir.[6][7] Their rich chemistry allows for diverse functionalization, enabling fine-tuning of a molecule's pharmacological properties.
-
Chiral Intermediates: With the vast majority of biological targets being stereospecific, the synthesis of enantiomerically pure drugs is paramount. Chiral intermediates, such as specific amino acids or chiral amines, are essential for introducing and maintaining the correct three-dimensional geometry in the final molecule.[][9] Their use avoids the costly and often inefficient separation of racemic mixtures later in the synthesis.[9]
-
Fluorinated Compounds: The introduction of fluorine atoms can dramatically improve a drug's metabolic stability, membrane permeability, and binding affinity.[10] Therefore, fluorinated intermediates, like fluorinated benzoic acids or pyridines, are highly sought-after building blocks for enhancing the pharmacokinetic profile of a lead compound.[11]
The following workflow illustrates the central role of intermediates in a typical drug discovery pipeline.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. echemcom.com [echemcom.com]
- 3. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedlander quinoline synthesis [quimicaorganica.org]
- 7. jmchemsci.com [jmchemsci.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. Modern multicomponent reactions for better drug syntheses - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00088A [pubs.rsc.org]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: tert-Butyl 4-aminopiperazine-1-carboxylate for Solid-Phase Synthesis
Introduction: The Strategic Advantage of the Boc-Protected Aminopiperazine Scaffold
tert-Butyl 4-aminopiperazine-1-carboxylate is a cornerstone building block in modern solid-phase organic synthesis (SPOS), particularly in the construction of diverse chemical libraries for drug discovery. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for regioselective functionalization at the opposing nitrogen atom. This mono-protection scheme is critical for preventing symmetrical additions and enabling a controlled, stepwise elaboration of molecular complexity.[4]
The primary amino group of this compound serves as a versatile handle for immobilization onto a solid support or for coupling with a variety of electrophilic partners. Subsequent cleavage of the Boc group unmasks the second nitrogen atom for further diversification. This sequential approach is highly amenable to the parallel and combinatorial synthesis strategies that are central to high-throughput screening and lead optimization.[4] This document provides a comprehensive guide to the application of this reagent in solid-phase synthesis, detailing immobilization protocols, coupling and deprotection strategies, and analytical monitoring techniques.
Core Principles and Mechanistic Considerations
The successful application of this compound in solid-phase synthesis hinges on a thorough understanding of the underlying chemical principles. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust and widely adopted approach for the synthesis of complex organic molecules on a solid support.[5]
Choice of Solid Support
The selection of an appropriate resin is paramount for achieving optimal loading, reaction efficiency, and final product purity. The most commonly employed resins for the immobilization of amine-containing building blocks include:
-
Merrifield Resin (Chloromethylpolystyrene): A classic and cost-effective choice for Boc-based solid-phase synthesis.[6] The primary amino group of the piperazine derivative displaces the chloride on the resin via nucleophilic substitution.
-
Wang Resin: While traditionally used for the immobilization of carboxylic acids, piperazine derivatives can be attached to Wang resin through a carbamate linkage.[7][8][9]
-
2-Chlorotrityl Chloride Resin: This acid-labile resin offers the advantage of milder cleavage conditions, which is beneficial for the synthesis of sensitive molecules.[5]
Immobilization Strategy
The immobilization of this compound onto a chloromethylated resin, such as Merrifield resin, proceeds via a standard nucleophilic substitution reaction. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to scavenge the HCl generated during the reaction without competing with the primary amine of the piperazine derivative.[5]
Boc Deprotection
The cleavage of the Boc protecting group is typically achieved under acidic conditions.[10] A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common reagent for this transformation.[6] It is important to perform the deprotection in a stepwise manner, often with a short pre-wash followed by a longer treatment, to ensure complete removal of the Boc group.[6] The presence of scavengers, such as triethylsilane or thioanisole, may be necessary in some cases to prevent side reactions involving sensitive functional groups.
Coupling Reactions
Once the Boc group is removed, the newly liberated secondary amine on the resin-bound piperazine can be acylated, alkylated, or sulfonylated. A wide array of coupling reagents are available for amide bond formation, with phosphonium and aminium salts being particularly popular due to their high efficiency and the water-solubility of their byproducts.[11]
Experimental Protocols
Protocol 1: Immobilization of this compound on Merrifield Resin
This protocol describes the covalent attachment of the piperazine building block to a chloromethylated polystyrene resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh, ~1.0 mmol/g loading)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the Merrifield resin (1.0 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel. Drain the DCM.
-
Reagent Preparation: In a separate flask, dissolve this compound (3.0 mmol, 3.0 eq.) in DMF (10 mL).
-
Immobilization Reaction: Add the solution of the piperazine derivative to the swollen resin, followed by the addition of DIPEA (4.0 mmol, 4.0 eq.).[5]
-
Agitation: Gently agitate the resin slurry at room temperature for 12-18 hours.
-
Capping (Optional): To cap any unreacted chloromethyl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.[5]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Caption: The process of removing the Boc protecting group from the resin-bound piperazine.
Protocol 3: Acylation of the Resin-Bound Piperazine
This protocol describes the coupling of a carboxylic acid to the deprotected secondary amine on the solid support.
Materials:
-
Deprotected resin-bound piperazine
-
Carboxylic acid
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the deprotected resin (1.0 g) in DMF (10 mL) for 30 minutes.
-
Coupling Cocktail Preparation: In a separate vial, dissolve the carboxylic acid (3.0 eq.), HBTU (3.0 eq.), and DIPEA (6.0 eq.) in DMF.
-
Coupling Reaction: Add the coupling cocktail to the swollen resin and agitate at room temperature for 2-4 hours.
-
Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads to check for the presence of free primary amines. A negative test (beads remain colorless or yellow) indicates the reaction is complete.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage from the Resin
The final step involves the cleavage of the synthesized molecule from the solid support. The choice of cleavage cocktail depends on the resin and the protecting groups used for the side chains of the coupled building blocks. For molecules attached to Merrifield resin, a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) is typically required. [6] Caution: HF and TFMSA are extremely corrosive and toxic. Handle with extreme care in a specialized fume hood with appropriate personal protective equipment.
Materials:
-
Final resin-bound product
-
Anhydrous HF or TFMSA
-
Scavengers (e.g., anisole, thioanisole)
-
Specialized cleavage apparatus
-
Cold diethyl ether
General Procedure (HF Cleavage):
-
Dry the resin thoroughly.
-
Place the resin in the reaction vessel of the HF cleavage apparatus.
-
Add scavengers (e.g., anisole).
-
Cool the vessel to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude product.
-
Collect the precipitate by filtration and dry under vacuum.
Data Summary and Analytical Considerations
| Parameter | Recommendation | Rationale |
| Resin | Merrifield, 2-Chlorotrityl Chloride | Robust for Boc chemistry; 2-CTC allows for milder cleavage. |
| Immobilization Base | DIPEA | Non-nucleophilic, prevents competition with the primary amine. |
| Boc Deprotection | 50% TFA in DCM | Effective and standard conditions for Boc removal. [6] |
| Coupling Reagent | HBTU, HATU, PyBOP | High coupling efficiency, minimal side reactions. [11] |
| Cleavage Reagent | HF, TFMSA (for Merrifield) | Strong acids required to cleave the benzyl ether linkage. [6] |
Analytical Monitoring of Solid-Phase Synthesis
Monitoring the progress of reactions on the solid support is crucial for troubleshooting and ensuring high-quality final products. [12][13]
-
Qualitative Methods:
-
Quantitative Methods:
-
Fmoc Quantification: For Fmoc-based synthesis, the amount of Fmoc cleaved can be quantified by UV spectroscopy to determine coupling efficiency. [14] * Cleavage and Analysis: A small amount of resin can be cleaved and the product analyzed by HPLC and LC-MS to assess purity and confirm identity.
-
Conclusion
This compound is an exceptionally valuable reagent for the solid-phase synthesis of diverse molecular libraries. Its mono-protected nature allows for a controlled and stepwise elaboration of the piperazine scaffold, a privileged structure in medicinal chemistry. [2][4]The protocols and principles outlined in this guide provide a robust framework for the successful application of this building block in drug discovery and development programs. By carefully selecting resins, reagents, and reaction conditions, and by diligently monitoring the progress of the synthesis, researchers can efficiently generate libraries of novel piperazine-containing compounds for biological evaluation.
References
- Kallan, N. C., & Dener, J. M. (2012). Piperazine Amide Linker for Cyclative Cleavage from Solid Support: Traceless Synthesis of Dihydroquinoxalin-2-ones.
- ResearchGate. (n.d.). Piperazine Amide Linker for Cyclative Cleavage from Solid Support: Traceless Synthesis of Dihydroquinoxalin-2-ones | Request PDF.
- PubMed. (2012). Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones.
- Liu, Y. S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(10), 3471–3474. [Link]
- PubMed Central. (n.d.). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents.
- PubMed. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]
- Washington University in St. Louis. (2003). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis.
- ResearchGate. (n.d.). Applications of piperazine scaffold in drug design.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
- ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis | Request PDF.
- Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides.
- ACS Publications. (2026). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ResearchGate. (n.d.). Boc deprotection conditions tested.
- Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. 5(1), 1480-1484. [Link]
- Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. 2(12), 3249. [Link]
- Semantic Scholar. (n.d.). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction.
- National Institutes of Health. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
- MDPI. (n.d.). Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit.
- AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- National Institutes of Health. (n.d.). Piperazine skeleton in the structural modification of natural products: a review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. bachem.com [bachem.com]
- 12. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. [PDF] Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-Butyl 4-Aminopiperazine-1-Carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 4-aminopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry. Achieving a high yield and purity of this compound is crucial for the successful synthesis of downstream targets. This guide addresses common challenges encountered during its preparation via two prevalent synthetic routes: the reduction of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate and the direct amination of a protected piperazine.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Route 1: Reduction of Tert-Butyl 4-(4-Nitrophenyl)piperazine-1-carboxylate
This two-step route involves the synthesis of the nitro-intermediate followed by its reduction.
dot
Caption: Synthetic route via reduction of a nitro-intermediate.
Frequently Asked Questions:
Question 1: My yield for the nucleophilic aromatic substitution to form the nitro-intermediate is low. What are the likely causes?
Answer: Low yields in this step often stem from incomplete reaction or side product formation. Consider the following:
-
Base Strength and Stoichiometry: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the piperazine nitrogen for efficient nucleophilic attack. An overly strong base can lead to side reactions with the solvent or starting materials.
-
Troubleshooting:
-
Ensure you are using an appropriate base, such as potassium carbonate or triethylamine.
-
Verify the stoichiometry of the base. A slight excess (1.1-1.5 equivalents) is often optimal.
-
-
-
Reaction Temperature: The reaction may be too slow at room temperature.
-
Troubleshooting:
-
Gently heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by TLC or LC-MS.
-
-
-
Solvent Purity: The presence of water in your solvent can quench the base and hinder the reaction.
-
Troubleshooting:
-
Use anhydrous solvents to ensure a water-free reaction environment.
-
-
Question 2: The reduction of the nitro group is sluggish or incomplete. How can I improve this?
Answer: Incomplete reduction is a common issue in catalytic hydrogenation.[1] The problem can often be traced to the catalyst, hydrogen source, or reaction conditions.
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst can lose activity over time or be poisoned by impurities.[1]
-
Troubleshooting:
-
Use a fresh batch of catalyst.
-
Ensure all glassware is clean and free of potential catalyst poisons like sulfur compounds.[1]
-
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
-
-
Hydrogen Pressure: Atmospheric pressure from a hydrogen balloon may be insufficient for complete reduction.
-
Troubleshooting:
-
Use a Parr hydrogenator to increase the hydrogen pressure.
-
-
-
Solvent Choice: The solvent must fully dissolve the nitro-intermediate for efficient contact with the catalyst.
-
Troubleshooting:
-
Methanol, ethanol, or ethyl acetate are good solvent choices.[1] Ensure your starting material is fully dissolved.
-
-
Question 3: I am observing over-reduction or other side products during the hydrogenation. What can I do?
Answer: Over-reduction or the formation of azo/azoxy compounds can occur, especially with highly active catalysts or harsh conditions.[2][3]
-
Catalyst and Conditions: A highly active catalyst or elevated temperature and pressure can lead to less selective reactions.
-
Troubleshooting:
-
Consider a less reactive catalyst, such as Raney Nickel, especially if dehalogenation is a concern with other functional groups.[4]
-
Perform the reaction at room temperature and atmospheric pressure first, only increasing if necessary.
-
Alternative reducing agents like iron powder in acetic acid or tin(II) chloride can offer greater chemoselectivity.[4]
-
-
| Parameter | Standard Condition | Troubleshooting Action |
| Catalyst | 5-10 mol% Pd/C | Use fresh catalyst; consider Raney Ni for higher selectivity. |
| Hydrogen | 1 atm (balloon) | Increase pressure with a Parr apparatus. |
| Solvent | Methanol, Ethanol | Ensure complete dissolution of starting material. |
| Temperature | Room Temperature | Gentle heating may be required, but monitor for side reactions. |
Table 1: Troubleshooting Catalytic Hydrogenation Conditions.
Route 2: Direct Amination Approaches
Directly forming the C-N bond between a protected piperazine and an amino-source can be achieved through methods like Buchwald-Hartwig amination.
dot
Caption: Synthetic route via Buchwald-Hartwig amination.
Frequently Asked Questions:
Question 4: My Buchwald-Hartwig amination is giving a low yield. What should I check first?
Answer: The success of a Buchwald-Hartwig amination is highly dependent on the catalyst system and reaction conditions.[5][6][7][8][9]
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is crucial.
-
Troubleshooting:
-
For electron-rich anilines, ligands like XPhos or RuPhos are often effective.
-
Use a pre-catalyst (e.g., a G3 or G4 palladacycle) to ensure the active catalytic species is generated.
-
-
-
Base Selection: A strong, non-nucleophilic base is required.
-
Troubleshooting:
-
Sodium tert-butoxide (NaOtBu) is a common choice. Ensure it is fresh and handled under inert conditions.
-
-
-
Oxygen Sensitivity: The palladium(0) active catalyst is sensitive to oxygen.
-
Troubleshooting:
-
Thoroughly degas your solvent and reaction mixture.
-
Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
-
Question 5: How do I effectively purify the final product, which is a polar amine?
Answer: Purifying polar amines by standard silica gel chromatography can be challenging due to peak tailing and poor separation.[10][11][12]
-
Column Chromatography Modifications:
-
Troubleshooting:
-
-
Crystallization:
-
Troubleshooting:
-
If the product is a solid, crystallization can be an effective purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/ether).
-
-
dot
Caption: Decision tree for purification strategy.
Part 2: Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Synthesis via Nitro-Intermediate Reduction
Step 1: Synthesis of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate
-
To a solution of 1-Boc-piperazine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Add 1-fluoro-4-nitrobenzene (1.05 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (hexanes/ethyl acetate gradient) to yield the desired product.
Step 2: Reduction to this compound
-
Dissolve the tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (1.0 eq) from the previous step in methanol.
-
Carefully add 10% palladium on carbon (10 mol%) to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr apparatus).
-
Stir the mixture vigorously at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the final product.
| Reagent | Molecular Weight | Equivalents | Amount |
| 1-Boc-piperazine | 186.25 g/mol | 1.0 | (user defined) |
| 1-Fluoro-4-nitrobenzene | 141.10 g/mol | 1.05 | (calculated) |
| Potassium Carbonate | 138.21 g/mol | 1.5 | (calculated) |
| 10% Pd/C | - | 0.10 | (calculated) |
Table 2: Reagent table for the reduction route.
References
- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl)
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
- 1-Boc-4-AP - Wikipedia. [Link]
- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Optimising a Buchwald-Hartwig amin
- How do I purify ionizable organic amine compounds using flash column chrom
- Nitro Reduction - Common Conditions. [Link]
- Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. [Link]
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- Very polar compound purification using aqueous normal-phase flash column chrom
- Question about reductive amination reaction procedure : r/Chempros - Reddit. [Link]
- Optimisation of Buchwald-Hartwig amination under biocatalyst conditions.
- Reductive amination of piperazine : r/OrganicChemistry - Reddit. [Link]
- Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]
- Aldehyde not reacting in reductive amination reaction, thoughts?
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. [Link]
- Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic
- Intramolecular reductive amination for the preparation of piperazines.
- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl)
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - RWTH Public
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Public
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. silicycle.com [silicycle.com]
- 11. labex.hu [labex.hu]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
Technical Support Center: Purification of tert-Butyl 4-aminopiperazine-1-carboxylate
Welcome to the technical support center for the purification of tert-butyl 4-aminopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile building block. Our goal is to equip you with the scientific understanding and practical solutions to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the purification of this compound.
Q1: What are the most common impurities in crude this compound?
A1: The impurities largely depend on the synthetic route employed. Common impurities may include:
-
Unreacted starting materials: Such as 1-Boc-piperazine or the nitro-aromatic precursor if the synthesis involves a reduction.
-
Reagents and catalysts: For example, residual palladium on carbon from a hydrogenation reaction.
-
Byproducts of the reaction: These can include over-alkylated piperazine derivatives or partially reduced intermediates from a nitro-group reduction.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q2: Is this compound stable on silica gel during column chromatography?
A2: Yes, Boc-protected amines, including this compound, are generally stable to silica gel chromatography. The Boc protecting group is robust enough to withstand the conditions of flash chromatography. However, prolonged exposure to highly acidic or basic conditions should be avoided.
Q3: How can I visualize this compound on a TLC plate?
A3: Due to the presence of the Boc group and the piperazine ring, this compound is not strongly UV active unless a chromophore is present in a derivative. Therefore, visualization can be achieved by:
-
Potassium permanganate (KMnO₄) stain: The amine group can be oxidized by permanganate, resulting in a yellow or brown spot on a purple background.
-
Ninhydrin stain: The primary amino group will react with ninhydrin upon heating to produce a characteristic colored spot (often purple or yellow).
-
Iodine chamber: The compound may adsorb iodine vapor, appearing as a brown spot.[1]
Q4: What are the recommended storage conditions for purified this compound?
A4: The purified compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is typically a solid at room temperature.
Troubleshooting Guide: Purification of this compound
This section provides solutions to specific problems you may encounter during the purification process.
Issue 1: Low Recovery from Column Chromatography
Symptoms:
-
The desired product is not eluting from the column.
-
A significant amount of product remains on the column even after flushing with a highly polar solvent.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| High Polarity of the Compound | The two nitrogen atoms in the piperazine ring make the compound highly polar, causing it to bind strongly to the acidic silica gel stationary phase. | 1. Add a basic modifier to the eluent: Incorporate a small amount (0.5-1%) of a base like triethylamine (TEA) or ammonia solution in your mobile phase. This will compete with the basic nitrogens of your compound for binding sites on the silica, reducing tailing and improving elution. 2. Use a different stationary phase: Consider using alumina (neutral or basic) or a C18 reversed-phase column for purification. |
| Inappropriate Solvent System | The chosen eluent may not have sufficient polarity to displace the compound from the silica gel. | 1. Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent (e.g., methanol in a dichloromethane/methanol system). 2. Use a stronger polar solvent: Consider switching to a solvent system with a stronger eluting power, such as dichloromethane/methanol or ethyl acetate/methanol. |
Issue 2: Co-elution of Impurities during Column Chromatography
Symptoms:
-
Fractions containing the product are contaminated with impurities of similar polarity.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Structurally Similar Impurities | Byproducts from the synthesis may have very similar polarities to the desired product, making separation by chromatography challenging. | 1. Optimize the solvent system: Perform a thorough TLC analysis with various solvent systems to find one that provides the best separation between your product and the impurity. A less polar solvent system will generally provide better resolution. 2. Use a longer column: A longer column provides more theoretical plates, which can improve the separation of closely eluting compounds. 3. Consider recrystallization: If chromatographic separation is difficult, recrystallization may be a more effective purification method. |
| Column Overloading | Loading too much crude material onto the column can lead to broad peaks and poor separation. | Reduce the amount of sample loaded onto the column. A general rule of thumb is to load 1-10% of the column's silica gel weight. |
Issue 3: Difficulty with Recrystallization
Symptoms:
-
The compound oils out instead of forming crystals.
-
The product does not crystallize upon cooling.
-
Low yield after recrystallization.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Inappropriate Solvent Choice | The solubility of the compound in the chosen solvent may be too high or too low. | 1. Select a suitable solvent system: Ideal recrystallization solvents dissolve the compound when hot but not when cold. For Boc-protected piperazines, consider solvent systems like ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.[1] 2. Use a co-solvent system: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a good solvent (e.g., ethyl acetate) at an elevated temperature and then add a poor solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Then, allow it to cool slowly. |
| Presence of Oily Impurities | Impurities can sometimes inhibit crystallization. | 1. Purify by column chromatography first: A preliminary purification by column chromatography can remove many of the impurities that hinder crystallization. 2. Trituration: Before recrystallization, try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether to induce solidification and remove non-polar impurities. |
| Supersaturation | The solution may be supersaturated, preventing crystal nucleation. | 1. Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. This can create nucleation sites for crystal growth. 2. Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the supersaturated solution to induce crystallization. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system such as 5-10% methanol in dichloromethane.
-
Visualize the spots using a potassium permanganate or ninhydrin stain. The desired product should be a major spot.
-
-
Column Preparation:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexanes or dichloromethane).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Start eluting with a low polarity solvent system (e.g., 2% methanol in dichloromethane) and gradually increase the polarity based on the TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound as a solid.
-
Data Presentation: Purity Assessment
| Purification Stage | Purity (by HPLC) | Appearance |
| Crude Product | ~85% | Brownish oil |
| After Column Chromatography | >98% | White to off-white solid |
| After Recrystallization | >99.5% | White crystalline solid |
Visualizations
Troubleshooting Workflow for Column Chromatography
Caption: A logical workflow for troubleshooting common issues in column chromatography.
Purification Strategy Decision Tree
Caption: Decision tree for selecting an appropriate purification strategy.
References
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester Chemistry Department website.
- ChemicalBook. (2023). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
- Sigma-Aldrich. tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate.
- BenchChem. (2025). Common side products in the synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate.
- Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline.
- ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2794–2799. [Link]
- NIH National Library of Medicine. (2018). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
- BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.
Sources
Troubleshooting Guide: Identifying & Resolving Synthesis Byproducts
Answering the user's request.## Technical Support Center: Synthesis of 1-Boc-4-aminopiperazine
Welcome to the technical support center for the synthesis and analysis of 1-Boc-4-aminopiperazine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block. Ensuring the purity of starting materials and intermediates is paramount for the success of multi-step syntheses and the safety of final active pharmaceutical ingredients (APIs).[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and mitigation of byproducts encountered during the synthesis of 1-Boc-4-aminopiperazine.
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes of byproduct formation and actionable solutions.
Question 1: My reaction to protect 4-aminopiperazine with Boc-anhydride appears complete by TLC, but my yield is low and I have a significant, less polar byproduct that is difficult to separate. What is this impurity?
Answer: The most probable identity of this less polar byproduct is 1,4-di-Boc-4-aminopiperazine .
-
Causality: The two secondary amine groups on the piperazine ring have similar reactivity, creating a common challenge in achieving selective mono-protection.[2] If the reaction stoichiometry is not carefully controlled, or if the Boc-anhydride (Boc₂O) is added too quickly, a portion of the desired mono-Boc product can react again to form the di-protected species. This is a frequent cause of yield loss in piperazine protection reactions.[3]
-
Identification Strategy:
-
Thin-Layer Chromatography (TLC): The di-Boc byproduct will have a higher Rf value (run further up the plate) than the mono-Boc product due to its reduced polarity.
-
Mass Spectrometry (MS): The most definitive method. The di-Boc byproduct will have a mass corresponding to the addition of a second Boc group (+100.07 Da) compared to your desired product. For example, if your product's [M+H]+ is m/z 202.1, the di-Boc byproduct will appear at m/z 302.2.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, you will observe a significant increase in the integration of the tert-butyl protons (~1.4-1.5 ppm) relative to the piperazine ring protons.
-
-
Mitigation & Prevention:
-
Stoichiometric Control: Use a slight excess of the 4-aminopiperazine starting material relative to Boc₂O. A common strategy is to use a 1.5 to 2-fold excess of the piperazine.[4]
-
Controlled Addition: Add a solution of Boc₂O dropwise to a stirred solution of the piperazine over a prolonged period (e.g., 2-3 hours) at a low temperature (e.g., 0 °C) to favor mono-protection.[4]
-
Purification: While challenging, careful column chromatography with a shallow solvent gradient can resolve the mono- and di-protected products.
-
Question 2: I've isolated my 1-Boc-4-aminopiperazine, but my HPLC analysis shows a persistent, highly polar impurity peak with a short retention time. What might this be?
Answer: This polar impurity is likely one of two candidates: unreacted 4-aminopiperazine (starting material) or 4-aminopiperazine (the de-Boc'd degradation product).
-
Causality:
-
Incomplete Reaction: The presence of starting material indicates the reaction did not go to completion. This can be due to insufficient Boc₂O, short reaction times, or deactivation of the reagent.
-
Degradation: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions.[5][6] Exposure of your product to acid during the workup (e.g., an acidic aqueous wash) or during storage can cleave the Boc group, regenerating the free piperazine.[7]
-
-
Identification Strategy:
-
HPLC-MS: The impurity peak will have a mass corresponding to 4-aminopiperazine (m/z 102.1 for [M+H]+).
-
Co-injection: The most straightforward confirmation is to perform an HPLC analysis where you co-inject your sample with an authentic standard of 4-aminopiperazine. If the retention times of the impurity peak and the standard match, its identity is confirmed.
-
Workup Analysis: Analyze the pH of your aqueous layers during extraction. An acidic pH is a strong indicator that Boc cleavage is occurring.
-
-
Mitigation & Prevention:
-
Reaction Monitoring: Ensure the reaction is truly complete by TLC or LC-MS before beginning the workup. If necessary, add a small additional portion of Boc₂O.
-
pH Control: During the workup, use a mild basic wash (e.g., saturated sodium bicarbonate solution) instead of water or acidic solutions to neutralize any acid and prevent Boc cleavage.
-
Storage: Store the final product in a cool, dry place, away from acidic vapors. For long-term storage, consider keeping it under an inert atmosphere.
-
Question 3: My final product has a faint yellow hue, and I'm seeing a trace impurity in my LC-MS analysis that I cannot identify. It doesn't correspond to starting materials or di-Boc byproducts. What could this be, and is it a concern?
Answer: This impurity could be a N-nitrosamine , such as 1-Boc-4-amino-N'-nitrosopiperazine . The presence of any nitrosamine impurity is a significant toxicological concern.[8]
-
Causality: N-nitrosamines form when a secondary amine (like the piperazine ring) reacts with a nitrosating agent (e.g., nitrous acid, which can form in situ from nitrite sources like NaNO₂) under acidic conditions.[9][10] This can occur unintentionally if reagents or solvents are contaminated with nitrites. Regulatory bodies like the FDA and EMA have imposed strict limits on nitrosamine impurities in APIs due to their classification as probable human carcinogens.[9]
-
Identification Strategy:
-
High-Sensitivity LC-MS/MS: Standard LC-MS may not be sensitive enough. Specialized, high-sensitivity mass spectrometry methods are required to detect and quantify these impurities at the levels mandated by regulatory guidelines (e.g., ng/day intake limits).[8]
-
Reference Standards: Confirmation requires analysis against a certified reference standard of the suspected nitrosamine impurity.[11]
-
-
Mitigation & Prevention:
-
Risk Assessment: As mandated by ICH M7 guidelines, a thorough risk assessment of your synthetic process is crucial.[8] Identify any potential sources of nitrites in your starting materials, reagents, and solvents.
-
Process Control: Avoid acidic conditions where possible, especially if nitrite sources cannot be fully excluded. Scrutinize the quality of all materials used in the synthesis.
-
Quenching: In some processes, scavengers like ascorbic acid or urea can be used to destroy residual nitrosating agents.
-
Frequently Asked Questions (FAQs)
Q1: What are the main classes of impurities I should be aware of during 1-Boc-4-aminopiperazine synthesis? Impurities can be broadly categorized into three groups:
-
Process-Related Impurities: Substances originating from the manufacturing process, such as unreacted starting materials, intermediates (e.g., from incomplete debenzylation if using a benzyl-protected precursor), and byproducts from side reactions (e.g., 1,4-di-Boc-4-aminopiperazine).[7]
-
Degradation Products: Impurities formed from the decomposition of the desired product, most commonly the free piperazine resulting from cleavage of the acid-labile Boc group.[7]
-
Genotoxic Impurities: Highly potent and hazardous impurities that must be controlled at very low levels. The most critical example in this synthesis is the formation of N-nitrosamines.[8][9]
Q2: How should I set up an analytical method to assess the purity of my 1-Boc-4-aminopiperazine? A combination of chromatographic and spectroscopic methods is recommended:
-
HPLC with UV and MS Detection: This is the workhorse technique. A reversed-phase C18 column is a good starting point.[12]
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a modifier like 0.1% formic acid or ammonium formate is typical.
-
Detection: UV detection may be limited as the Boc-piperazine moiety lacks a strong chromophore. Derivatization with a UV-active agent can be employed for trace analysis of related amino-piperazine impurities.[13] Mass spectrometry (LC-MS) is highly recommended for detecting and identifying byproducts by their molecular weight.[1]
-
-
Gas Chromatography (GC): Useful for analyzing volatile impurities and residual solvents. The product may require derivatization to improve its thermal stability and peak shape.[1]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[1]
Q3: What is the most effective way to prevent the formation of the di-Boc byproduct? The most reliable strategy is to control the stoichiometry and addition rate. By using an excess of the piperazine starting material, you ensure that each molecule of Boc-anhydride is more likely to react with a completely unprotected piperazine rather than the already mono-protected product. Slow, dropwise addition of the Boc-anhydride at reduced temperature further enhances this selectivity.[4]
Key Process and Impurity Formation Pathways
The following diagrams illustrate the primary synthetic pathway and the formation of key byproducts discussed in this guide.
Caption: Synthetic pathway and formation of the di-Boc byproduct.
Caption: Formation pathway of critical N-nitrosamine impurities.
Experimental Protocols
Protocol 1: General HPLC-MS Method for Impurity Profiling
This method can serve as a starting point for developing a specific analytical procedure for 1-Boc-4-aminopiperazine.
-
Instrumentation: HPLC with UV/PDA and single quadrupole or TOF mass spectrometer.[12]
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 50 mm, 1.8 µm).[12]
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 5% B.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.5 mL/min.
-
MS Parameters (ESI+):
-
Scan Range: m/z 80-500.
-
Drying Gas (N₂): 10 L/min at 325 °C.
-
Nebulizer Pressure: 35 psig.
-
Capillary Voltage: 3500 V.
-
-
Analysis: Integrate all peaks in the chromatogram. Identify the main product peak and calculate the area percent of all impurity peaks. Use the MS data to propose structures for unknown impurities based on their mass-to-charge ratio.
Protocol 2: Recommended Workup Procedure to Minimize Degradation
-
Quench Reaction: Once the reaction is complete, cool the reaction mixture in an ice bath.
-
Solvent Removal: If the reaction was run in an organic solvent, concentrate it under reduced pressure.
-
Dilution: Dilute the residue with an appropriate organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate).
-
Basic Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid and remove water-soluble byproducts. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove excess water.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Data Summary Table
Table 1: Common Impurities and Byproducts in 1-Boc-4-aminopiperazine Synthesis
| Impurity/Byproduct Name | Type | Potential Origin | Key Analytical Signature (LC-MS, ESI+) |
| 4-Aminopiperazine | Starting Material / Degradation | Incomplete reaction or acid-catalyzed cleavage of the Boc group.[7] | [M+H]+ ≈ 102.1 Da |
| 1,4-di-Boc-4-aminopiperazine | Process-Related Byproduct | Over-reaction with excess Boc-anhydride.[2][3] | [M+H]+ ≈ 302.2 Da (Product + 100.1 Da) |
| 1-Boc-4-amino-N'-nitrosopiperazine | Genotoxic Impurity | Reaction with nitrosating agents from contaminated reagents/solvents.[8][9] | [M+H]+ ≈ 231.1 Da (Product + 29.0 Da) |
References
- Manasa Life Sciences. (n.d.). N-Nitroso Piperazine Monomer.
- Meek, C., et al. (2023). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies.
- BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.
- BenchChem. (2025).
- BenchChem. (2025). Characterizing the Purity of 1-Boc-4-(aminomethyl)
- Santa Cruz Biotechnology. (n.d.).
- Veeprho. (n.d.). N-Nitroso-3-Methyl Piperazine Impurity.
- BenchChem. (2025).
- ChemicalBook. (2024).
- CN104628627A. (2015). Method for synthesizing 1-boc-4-aminopiperidine.
- BenchChem. (2025). Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine.
- Majeed, N. S., et al. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine?
- Nair, J., et al. (1988).
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers.
- Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Various Authors. (2024).
- CN107805218B. (2020). Method for preparing 4-Boc-aminopiperidine.
- Tamba, V., et al. (2021).
- O'Brien, P., et al. (2015). An elegant and detailed study of asymmetric lithiation trapping of N-Boc-piperazines. Beilstein Journal of Organic Chemistry.
- O'Brien, P., et al. (2018). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
- Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
- Pharmaffiliates. (n.d.). Product Name : N-Nitroso-3-Methyl Piperazine Impurity.
- Chem-Impex. (n.d.). 1-Boc-4-aminopiperidine.
- Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
- Tajbaksh, M., et al. (n.d.). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine.
- Organic Chemistry Portal. (n.d.).
- CN108033931B. (2020). Synthesis method of N-Boc piperazine.
- Slanina, A., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- PubChem. (n.d.). 4-Amino-1-Boc-piperidine.
- BenchChem. (2025). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine.
- Dong, L., et al. (2015). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv.
- Al-Janabi, A. S. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Nitroso Piperazine Monomer | Manasa Life Sciences [manasalifesciences.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. veeprho.com [veeprho.com]
- 12. policija.si [policija.si]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions with Piperazine Derivatives
Welcome to the technical support center for optimizing coupling reactions with piperazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating the versatile piperazine scaffold into their molecules. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, helping you troubleshoot common issues and enhance the efficiency and success of your reactions.
The symmetrical nature of the piperazine ring presents unique challenges, primarily in achieving selective functionalization at its two nitrogen atoms, N1 and N4. This guide is structured to address these challenges head-on, with dedicated sections for troubleshooting common coupling reactions and a foundational discussion on the strategic use of protecting groups.
Section 1: The Cornerstone of Selectivity: A Guide to Protecting Groups for Piperazine
Achieving mono-functionalization of piperazine is a frequent hurdle. The use of orthogonal protecting groups is the most reliable strategy to control reactivity and prevent the formation of undesired di-substituted products.[1] An orthogonal protecting group strategy allows for the selective removal of one group in the presence of another, which is essential for the controlled synthesis of complex, unsymmetrically substituted piperazine derivatives.[1]
Frequently Asked Questions: Protecting Groups
Q1: I'm getting a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-substituted product?
A1: This is a classic challenge with unprotected piperazine. The most robust solution is to use a mono-protected piperazine derivative. The tert-Butoxycarbonyl (Boc) group is a common and effective choice. By protecting one nitrogen with a Boc group, you ensure that the coupling reaction can only occur at the unprotected nitrogen.[2] Alternatively, if using unprotected piperazine, you can try using a large excess of piperazine relative to your coupling partner to statistically favor mono-substitution, though this can complicate purification.
Q2: What are the most common protecting groups for piperazine, and when should I use them?
A2: The choice of protecting group is dictated by the stability required for subsequent reaction steps and the conditions needed for its removal.[1] The most common are:
-
tert-Butoxycarbonyl (Boc): Introduced using Boc-anhydride ((Boc)₂O), it is stable to basic conditions and hydrogenolysis but is easily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] This is often the first choice for general applications.
-
Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl chloroformate (Cbz-Cl), it is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂/Pd/C).[1] This is useful when your molecule is sensitive to strong acids but stable to reduction.
-
9-Fluorenylmethoxycarbonyl (Fmoc): Introduced using Fmoc-Cl, it is stable to acidic conditions and hydrogenolysis but is cleaved by bases, typically a solution of piperidine in DMF.[1]
The key is to choose a protecting group that will remain intact during your coupling reaction and can be removed without affecting other functional groups in your molecule.
Workflow for Protecting Group Strategy
Below is a decision-making workflow for selecting an appropriate protecting group strategy.
Caption: Decision tree for selecting a protecting group strategy.
Section 2: Troubleshooting Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds, making it a cornerstone for synthesizing N-arylpiperazines.[3][4] However, its success is highly dependent on the careful optimization of several reaction parameters.
Frequently Asked Questions: Buchwald-Hartwig Coupling
Q1: My Buchwald-Hartwig reaction has a very low yield or is not working at all. What are the first things I should check?
A1: Low yield in a Buchwald-Hartwig reaction often points to issues with the catalyst's activity or the reaction environment. Here’s a checklist:
-
Inert Atmosphere: The Palladium(0) active catalyst is highly sensitive to oxygen.[5] Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). This involves using degassed solvents and properly evacuating and backfilling your reaction flask.
-
Anhydrous Conditions: Water can lead to side reactions like the hydroxylation of your aryl halide and can poison the catalyst. Use anhydrous solvents and ensure all glassware is thoroughly dried.[6]
-
Reagent Purity: Impurities in your starting materials, particularly the aryl halide, can inhibit the catalyst. Purify starting materials if their quality is questionable.
-
Catalyst/Ligand Choice: Not all ligands are suitable for all substrates. For electron-rich or sterically hindered aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, BippyPhos) are often necessary to promote the reaction.[5][7][8]
Q2: I'm observing a significant amount of biaryl formation (homocoupling of my aryl halide). How can I minimize this side product?
A2: Aryl halide homocoupling is a common side reaction.[6] To minimize it:
-
Optimize Catalyst-to-Ligand Ratio: A 1:1 to 1:2 ratio of palladium to ligand is typical.[6] Deviating from this can sometimes favor side reactions.
-
Ligand Selection: Choose a ligand that favors C-N reductive elimination over C-C coupling. Bulky biarylphosphine ligands are generally effective at this.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired C-N coupling.
Q3: Which base should I choose for my reaction?
A3: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases are typically used.
-
Sodium tert-butoxide (NaOtBu): A very strong base, often used for less reactive aryl chlorides.[9]
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Milder bases that are often effective for more reactive aryl bromides and iodides and can be more compatible with base-sensitive functional groups.[8][10]
Troubleshooting Workflow for Buchwald-Hartwig Reactions
Caption: A decision tree for troubleshooting Buchwald-Hartwig aminations.
General Protocol for Buchwald-Hartwig N-Arylation of Mono-Boc-Piperazine
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add the aryl halide (1.0 equiv.) and N-Boc-piperazine (1.2 equiv.), followed by anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common, commercially available precatalysts.[9] |
| Ligand | XPhos, RuPhos, BippyPhos | Bulky, electron-rich ligands that facilitate oxidative addition and reductive elimination.[7][8] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Choice depends on aryl halide reactivity and substrate functional group tolerance.[8][9][10] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and non-protic solvents are required. Must be degassed.[8] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle.[6][9] |
Section 3: Troubleshooting Amide Coupling Reactions
The formation of an amide bond between a carboxylic acid and a piperazine nitrogen is another fundamental transformation. While conceptually straightforward, these reactions can be plagued by issues related to activation, side reactions, and purification.
Frequently Asked Questions: Amide Coupling
Q1: My amide coupling yield is low. What's the likely cause?
A1: Low yields in amide coupling often stem from inefficient activation of the carboxylic acid or issues with the reagents.[2]
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species. Common carbodiimide coupling reagents like DCC or EDC are effective, but sometimes require an additive like HOBt or HOAt to improve efficiency and suppress side reactions.[11]
-
Incorrect Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (NEt₃), is required to neutralize the acid formed during the reaction without competing as a nucleophile.[2] Ensure the base is anhydrous.
-
Reagent Degradation: Coupling reagents can be moisture-sensitive. Use fresh or properly stored reagents.
Q2: I am trying to couple with unprotected piperazine and getting a di-acylated product. How do I prevent this?
A2: This is a common selectivity issue.[2]
-
Use a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. This physically blocks one nitrogen, ensuring acylation can only occur at the other.[2]
-
Control Stoichiometry: If you must use unprotected piperazine, you can try inverse addition (adding the activated carboxylic acid slowly to a large excess of piperazine) to favor the mono-acylated product. However, this makes purification more challenging.
General Protocol for Amide Coupling with N-Boc-Piperazine
-
Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.), a coupling reagent (e.g., HATU, 1.1 equiv.), and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.) in an anhydrous solvent like DMF or DCM. Stir at room temperature for 15-30 minutes.
-
Amine Addition: Add a solution of N-Boc-piperazine (1.1 equiv.) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with an organic solvent like ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.[2]
| Reagent Class | Examples | Notes |
| Carbodiimides | DCC, EDC, DIC | Widely used, but can cause racemization of chiral centers.[11] |
| Aminium/Uronium Salts | HATU, HBTU | Highly efficient, fast reaction times, and reduced risk of racemization.[11] |
| Phosphonium Salts | PyBOP | Effective for sterically hindered couplings.[11] |
| Bases | DIPEA, NEt₃ | Hindered, non-nucleophilic bases are essential.[2] |
Section 4: General Troubleshooting for Other Coupling Reactions (e.g., Suzuki, Reductive Amination)
While N-arylation and amide coupling are most common, other reactions are also crucial for elaborating piperazine scaffolds.
Frequently Asked Questions: General Coupling Issues
Q1: I'm performing a Suzuki coupling with a piperazine-substituted aryl halide and the reaction is failing. What should I consider?
A1: Suzuki couplings can be sensitive to several factors.
-
Solubility: Poor solubility of either coupling partner is a common reason for failure.[12] You may need to screen different solvent systems, such as dioxane/water or DMF/water, to find one that dissolves both reactants.[12][13]
-
Base Choice: The base is critical. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are common choices. The optimal base is often substrate-dependent and may require screening.[13][14]
-
Boronic Acid Stability: Boronic acids can degrade, especially through protodeboronation.[5] Use fresh boronic acid or consider more stable alternatives like boronic esters (e.g., pinacol esters).[5]
Q2: My reductive amination to form an N-alkylpiperazine is giving low yields. What can I do?
A2: Low yields in reductive amination can be due to inefficient imine formation or incomplete reduction.
-
Imine Formation: This step is often acid-catalyzed. Adding a small amount of acetic acid can facilitate imine formation before the addition of the reducing agent.[2]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for this transformation, often giving cleaner reactions than sodium cyanoborohydride (NaBH₃CN).[2] Ensure the reducing agent is added portion-wise to control any gas evolution.
References
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. Benchchem.
- Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling. Benchchem.
- Cu-Catalyzed C–N Couplings with Benzilamide Ligands. ResearchGate.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.
- Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. ACS Publications.
- Technical Support Center: Optimizing Coupling Reactions with Piperazin-2-ylmethanol. Benchchem.
- Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH.
- Synthesis of Novel Substituted Piperazin-1- yl- 7H-Pyrrolo[2,3-d] Pyrimidines for C-N Bond Formation via Buchwald Hartwig Coupling Reaction. ResearchGate.
- Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI.
- Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Books.
- Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Research.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis.
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI.
- How can I solve my problem with Suzuki coupling? ResearchGate.
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- WO2000052001A1 - Piperazine derivatives and process for the preparation thereof. Google Patents.
- Piperazine synthesis. Organic Chemistry Portal.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. ResearchGate.
- Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry (RSC Publishing).
- Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. RSC Publishing.
- DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit.
- Failed suzuki coupling, any suggenstions? r/Chempros - Reddit.
- Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PMC - NIH.
- Technical Support Center: Suzuki Coupling Reactions. Benchchem.
- Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. hepatochem.com [hepatochem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Common Issues in Boc Deprotection Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into troubleshooting common issues encountered during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) protecting group. As a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry, mastering the nuances of Boc deprotection is critical for success. This resource is structured to address your specific experimental challenges in a direct question-and-answer format, moving beyond simple protocols to explain the "why" behind the "how."
I. Troubleshooting Guide: From Incomplete Reactions to Side Product Formation
This section addresses specific, observable problems you might encounter at the bench. Each issue is broken down by probable cause, followed by a logical, step-by-step solution.
Issue 1: My Boc deprotection reaction is incomplete or sluggish.
Q: I've followed the standard protocol (TFA in DCM), but TLC/LC-MS analysis shows significant starting material remaining even after several hours. What's going wrong?
A: Incomplete deprotection is a frequent hurdle, often stemming from a handful of key factors related to acid strength, reaction kinetics, and substrate properties.
Probable Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The acidity of the reaction medium may be too low to efficiently protonate the carbamate and initiate cleavage.[1]
-
Solution: Gradually increase the concentration of trifluoroacetic acid (TFA). While a 20-25% solution in dichloromethane (DCM) is a common starting point, some substrates may require a 50% (v/v) mixture or even neat TFA for a short duration.[2][3] For solid-phase peptide synthesis (SPPS), ensure the deprotection solution is fresh, as TFA is hygroscopic and the presence of water can diminish its effective acidity.[1]
-
-
Inadequate Reaction Time or Temperature: Standard room temperature reactions for 30-60 minutes are not universally effective.
-
Steric Hindrance: Bulky substituents near the Boc-protected amine can physically block the acid's approach, slowing the reaction rate significantly.[1][3]
-
Poor Resin Swelling (for SPPS): In solid-phase synthesis, the polymer support must be fully swollen for the acid to access all the peptide chains.[1]
Issue 2: I'm observing significant side product formation, especially with sensitive amino acids.
Q: My desired product is contaminated with byproducts, particularly when my sequence contains Tryptophan, Methionine, or Cysteine. How can I prevent this?
A: The root cause of this issue is the generation of a highly reactive tert-butyl cation during the cleavage of the Boc group.[6][7] This carbocation is a potent electrophile that will readily alkylate any available nucleophile in the reaction mixture.[8]
The Mechanism of Side Product Formation:
The acid-catalyzed deprotection proceeds via protonation of the carbamate, which then fragments to release the free amine, carbon dioxide, and a tert-butyl cation (t-Bu⁺).
Caption: The reactive t-butyl cation can be trapped by scavengers.
Probable Causes & Solutions:
-
Absence of Scavengers: Scavengers are nucleophilic compounds added to the reaction to "scavenge" or trap the reactive tert-butyl cation before it can modify your product.[8][9]
-
Solution: The addition of scavengers to the deprotection cocktail is essential when working with sensitive residues. The choice of scavenger depends on the specific amino acids present.[8]
-
Data Presentation: Recommended Scavenger Cocktails
| Sensitive Residue(s) | Recommended Scavenger(s) | Typical Cocktail Composition (v/v/w) | Rationale & Notes |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Water (H₂O) | TFA/TIS/H₂O (95:2.5:2.5) | TIS is a highly efficient carbocation quencher. Water helps suppress side reactions.[9] |
| Methionine (Met) | Thioanisole | TFA/Thioanisole (95:5) | Prevents the formation of sulfonium salts.[8] However, avoid thioanisole if Trp is also present, as its cation adducts can alkylate the indole ring.[9] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | TFA/EDT (99:1) | Protects the free thiol group from alkylation.[9] |
| Tyrosine (Tyr) | Phenol, Anisole | TFA/Phenol/H₂O (90:5:5) | The phenolic scavenger competes with the tyrosine side chain for the electrophile.[8] |
| Multiple Sensitive Residues | Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, "universal" cocktail for complex peptides. Note: Contains toxic and malodorous components.[9] |
Issue 3: I'm having difficulty with the workup procedure.
Q: After removing the acid in vacuo, I'm left with a sticky oil that is difficult to handle, or I'm struggling to isolate my product as a free amine.
A: Workup challenges are common, especially when the deprotected amine product is highly polar or forms a persistent salt with the acid (e.g., a TFA salt).
Probable Causes & Solutions:
-
Persistent TFA Salts: Trifluoroacetate salts are often oils or gums that are difficult to crystallize and may retain residual TFA.[10]
-
Solution 1 (Azeotropic Removal): After initial concentration, add toluene to the residue and evaporate again under reduced pressure. Repeating this 2-3 times can help azeotropically remove residual TFA.[7]
-
Solution 2 (Precipitation): Dissolve the oily residue in a minimal amount of a suitable solvent (e.g., methanol) and precipitate the product by adding a large volume of a non-polar solvent like cold diethyl ether. The resulting solid can then be collected by filtration.[4]
-
-
Product Solubility Issues: The free amine may be water-soluble, making standard aqueous workups and extractions inefficient.
-
Solution 1 (Ion-Exchange Resin): For water-soluble amines, using a basic resin like Amberlyst A21 can be very effective. Dissolve the crude product in a solvent like methanol, stir with the resin for 30-60 minutes, then filter and concentrate. This avoids an aqueous workup entirely.[11]
-
Solution 2 (Direct Use): If the subsequent reaction is compatible with the amine salt (e.g., TFA or HCl salt), you can often proceed to the next step without neutralization, simply accounting for the salt in your stoichiometry.[11]
-
-
Base-Labile Functional Groups: Neutralizing the acidic reaction mixture with a strong aqueous base (e.g., NaHCO₃, NaOH) can hydrolyze sensitive functional groups like esters.
-
Solution: If your molecule contains base-labile groups, avoid a standard basic aqueous wash. Instead, opt for precipitation with ether or use a solid-supported base (ion-exchange resin) for neutralization to maintain anhydrous conditions.[11]
-
II. Frequently Asked Questions (FAQs)
Q1: How do I properly monitor the progress of my Boc deprotection reaction? A: Thin-Layer Chromatography (TLC) is the most common and convenient method.[4] Spot the reaction mixture alongside your starting material. The deprotected amine product will be significantly more polar and should have a much lower Rf value. Staining with ninhydrin is ideal, as it produces a characteristic purple/blue color (the Ruhemann's purple) with primary amines, providing a clear indication of product formation.[1][12] For quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[4]
Q2: Is TFA always the best choice? What are the alternatives? A: While TFA is the most common reagent due to its effectiveness and volatility, it is not always the optimal choice.[2][13]
-
HCl in Dioxane/EtOAc: A 4M solution of HCl in 1,4-dioxane is a strong alternative, often used for stubborn deprotections.[3] It has the advantage of forming a hydrochloride salt, which is more likely to be a crystalline solid than the corresponding TFA salt.[10]
-
p-Toluenesulfonic Acid (pTSA): Considered a "greener" alternative, pTSA is a solid, biodegradable acid that can be effective, often requiring gentle heating.[14]
-
Lewis Acids (e.g., ZnBr₂, TMSI): In cases where the substrate is highly sensitive to strong Brønsted acids, certain Lewis acids can effect deprotection under milder, sometimes neutral, conditions.[15][16]
-
Thermal Deprotection: For substrates lacking other thermally sensitive groups, simply heating in a high-boiling solvent like dioxane or toluene can cause thermal cleavage of the Boc group.[5]
Q3: Can I selectively deprotect a Boc group in the presence of other acid-labile groups like t-butyl esters or Cbz groups? A: Yes, selective deprotection is often possible due to the relative acid lability of protecting groups. The Boc group is generally one of the most acid-sensitive protecting groups.[6]
-
vs. t-Butyl Esters/Ethers: Selective cleavage is challenging as their lability is similar. Careful control of acid concentration and reaction time is critical. Using milder conditions, such as 10-20% TFA in DCM at 0°C, may provide a window of selectivity.
-
vs. Cbz (Benzyl Carbamate): The Cbz group is significantly more stable to acidolysis.[17] Boc can be cleanly removed with standard TFA or HCl conditions while leaving a Cbz group intact, making them an "orthogonal" protecting group pair.[18]
III. Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
This protocol is a general starting point for many substrates.
-
Preparation: Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. If the substrate contains sensitive residues, add the appropriate scavenger(s) (see table above) at this stage. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% (v/v). For potentially sensitive substrates, start with a 20-25% TFA solution.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30-120 minutes.[2]
-
Monitoring: Monitor the reaction's progress by TLC (staining with ninhydrin) or LC-MS until the starting material is consumed.[4]
-
Workup: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (2-3 times) to remove residual acid.[7] The resulting amine TFA salt can be used directly or further purified/neutralized as described in the workup section.
Protocol 2: Boc Deprotection with HCl in Dioxane
This method is an excellent alternative for generating crystalline hydrochloride salts.
-
Preparation: Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form during the reaction.[3]
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Workup: If a precipitate has formed, it can be collected by filtration and washed with cold diethyl ether.[4] If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Acids - Wordpress [reagents.acsgcipr.org]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Scale-Up of Tert-Butyl 4-Aminopiperazine-1-Carboxylate Synthesis: A Technical Support Guide
Welcome to the technical support center for the synthesis of tert-butyl 4-aminopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this crucial pharmaceutical intermediate. We will delve into common challenges, offering troubleshooting advice and scientifically grounded solutions to ensure a robust, safe, and efficient synthesis process.
Introduction: The Significance of a Successful Scale-Up
This compound is a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its successful and consistent production at scale is paramount for the timely and cost-effective development of new medicines. However, transitioning a synthetic route from the laboratory bench to a pilot plant or manufacturing scale introduces a host of challenges that can impact yield, purity, and safety. This guide will address these challenges in a practical, question-and-answer format, drawing upon established principles of process chemistry and our extensive field experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and their primary scale-up challenges?
A1: The most prevalent synthetic strategies involve the coupling of a protected piperazine with an aniline derivative. The two main approaches are:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a workhorse in C-N bond formation.[1] While highly effective at the lab scale, its transition to larger scales can be fraught with challenges. These include catalyst deactivation, the formation of by-products, difficulties in removing residual palladium from the final product, and the exothermic nature of the reaction which can pose safety risks.[2][3]
-
Nucleophilic Aromatic Substitution (SNAr): This method is viable when the aromatic ring is sufficiently activated by electron-withdrawing groups. While it avoids the use of expensive and potentially toxic palladium catalysts, the reaction conditions can be harsh (high temperatures, strong bases), leading to side reactions and a limited substrate scope.
Alternative routes, such as those involving iodination followed by coupling or photocatalytic methods, have been developed to circumvent some of these issues by offering shorter synthetic pathways and milder reaction conditions.[4][5]
Troubleshooting Guide: Common Issues in Scale-Up Synthesis
This section provides a detailed breakdown of specific problems you might encounter during the scale-up of the Buchwald-Hartwig synthesis of this compound, along with their probable causes and recommended solutions.
Issue 1: Inconsistent or Low Reaction Yields
Q: My reaction yield has dropped significantly since moving from a 1L to a 100L reactor. What are the likely causes?
A: A drop in yield upon scale-up is a common and multifaceted problem. The primary culprits are often related to mass and heat transfer limitations, as well as catalyst deactivation.
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Poor Mixing and Mass Transfer | In larger reactors, achieving homogeneous mixing of reagents, catalyst, and base is more challenging.[6] This can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete conversion and side reactions. | - Optimize Agitation: Increase the stirrer speed and/or use a more efficient agitator design (e.g., pitched-blade turbine).- Controlled Addition: Add reagents, especially the base, subsurface and at a controlled rate to ensure good dispersion. |
| Catalyst Deactivation | The palladium catalyst is sensitive to air and impurities. On a larger scale, the increased surface area and longer reaction times can exacerbate catalyst decomposition into inactive palladium black.[7][8] | - Inert Atmosphere: Ensure a robust nitrogen or argon blanket is maintained throughout the process.- High-Purity Reagents: Use anhydrous, degassed solvents and high-purity starting materials.- Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that stabilize the active palladium species.[9] |
| Inefficient Heat Transfer | The surface-area-to-volume ratio decreases significantly with increasing reactor size, making heat removal less efficient.[10] If the exothermic reaction is not adequately cooled, side reactions can occur, leading to lower yields of the desired product. | - Jacket Cooling: Ensure the reactor's cooling jacket is operating efficiently.- Controlled Addition: Add one of the reactants portion-wise or via a syringe pump to control the rate of heat generation. |
Before committing to another large-scale run, perform a series of small-scale (e.g., 100 mL) experiments mimicking the larger vessel's conditions (slower agitation, slower heating/cooling) to diagnose the issue.
Issue 2: By-product Formation and Purification Challenges
Q: I am observing significant amounts of impurities that are difficult to separate from the final product. What are these by-products and how can I minimize them and improve purification?
A: The formation of structurally similar by-products is a major hurdle in achieving high purity on a large scale.
| Common By-products | Formation Mechanism | Mitigation Strategies |
| Hydrodehalogenation of Aryl Halide | The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often a result of β-hydride elimination from the palladium-amide intermediate.[1] | - Ligand Choice: Use ligands that promote reductive elimination over β-hydride elimination.- Temperature Control: Avoid excessive reaction temperatures. |
| Diarylation of Piperazine | The product, this compound, can react with another molecule of the aryl halide to form a diarylated piperazine. | - Stoichiometry Control: Use a slight excess of the piperazine starting material.- Controlled Addition: Add the aryl halide slowly to the reaction mixture to maintain its low concentration. |
| Products of Boc-Deprotection | Harsh basic conditions or high temperatures can lead to the removal of the tert-butoxycarbonyl (Boc) protecting group. | - Milder Base: Consider using weaker bases like cesium carbonate or potassium phosphate instead of sodium tert-butoxide.[11]- Lower Temperature: Optimize the reaction to run at the lowest possible temperature. |
The high polarity and basicity of this compound can make purification by column chromatography impractical at scale. Consider the following alternatives:
-
Crystallization: This is often the most effective and scalable purification method. Experiment with different solvent systems to find conditions that provide good recovery and high purity. Seeding can be crucial for inducing crystallization of stubborn oils.[12][13]
-
Acid-Base Extraction: Utilize the basic nature of the piperazine nitrogen to selectively extract the product into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The product can then be re-isolated by basifying the aqueous layer and extracting with an organic solvent.
-
Salt Formation: Formation of a crystalline salt (e.g., hydrochloride, acetate) can facilitate purification and handling of the product.
-
Solvent Screening: In small vials, dissolve impure product in various solvents (e.g., isopropanol, ethyl acetate, heptane, and their mixtures) at an elevated temperature.
-
Cooling Profile: Allow the solutions to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Analysis: Isolate any resulting crystals and analyze their purity by HPLC or NMR.
Issue 3: Safety Concerns in Scale-Up
Q: What are the primary safety hazards associated with the scale-up of this synthesis, and how can they be mitigated?
A: The scale-up of any chemical process requires a thorough safety assessment. For the Buchwald-Hartwig synthesis of this compound, the main concerns are:
-
Exothermic Reaction: Palladium-catalyzed aminations are often exothermic.[2] On a large scale, the reduced heat dissipation capacity can lead to a thermal runaway, where the reaction temperature increases uncontrollably, potentially causing a dangerous increase in pressure or decomposition of the reaction mixture.[10][14]
-
Mitigation:
-
Reaction Calorimetry: Perform calorimetric studies to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR).
-
Controlled Addition: As mentioned previously, control the rate of addition of one of the reactants.
-
Emergency Cooling: Have an emergency cooling system in place.
-
-
-
Handling of Pyrophoric Reagents: Some phosphine ligands and strong bases can be pyrophoric.
-
Mitigation:
-
Proper Handling: Handle these reagents under an inert atmosphere using appropriate techniques (e.g., Schlenk lines, glovebox).
-
-
-
Hydrogen Gas (for hydrogenation route): If an alternative route involving catalytic hydrogenation is used, the handling of flammable hydrogen gas at scale requires specialized equipment and procedures.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. diva-portal.org [diva-portal.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 13. eureka.patsnap.com [eureka.patsnap.com]
- 14. journals.flvc.org [journals.flvc.org]
Technical Support Center: Strategies for Improving the Solubility of tert-Butyl 4-aminopiperazine-1-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for tert-butyl 4-aminopiperazine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and formulation scientists who may encounter solubility challenges with this versatile building block. We provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to overcome these common experimental hurdles.
Understanding the Solubility Profile of this compound
This compound is a bifunctional molecule with distinct structural features that dictate its solubility. The tert-butyloxycarbonyl (Boc) protecting group is large and nonpolar, which increases the molecule's overall lipophilicity and enhances its solubility in a range of organic solvents.[1] Conversely, this same group contributes to its characteristically low aqueous solubility.
The key to manipulating its aqueous solubility lies in the presence of the free primary amine at the N4 position of the piperazine ring. This amine group is basic and can be protonated under acidic conditions to form a positively charged ammonium salt. This salt form is significantly more polar than the neutral free base, leading to a dramatic increase in aqueous solubility. The solubility of compounds containing basic amine groups is therefore strongly dependent on pH.[2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?
A: The compound exists as a neutral "free base" at pH 7.4. The lipophilic Boc group dominates the molecule's physical properties in this state, leading to poor interaction with water and thus low solubility.[1] A related compound is described as only "slightly soluble in water," which is expected for this structure as well.[4]
Q2: What are the best organic solvents for dissolving this compound?
A: Due to the combination of its nonpolar Boc group and polar carbamate/amine moieties, it generally exhibits good solubility in a wide range of common organic solvents.[1] These include, but are not limited to, dichloromethane (DCM), chloroform, methanol, ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).
Q3: How can I temporarily improve aqueous solubility for a quick in vitro experiment without making a permanent salt?
A: The most direct method is pH adjustment . By acidifying your aqueous buffer (e.g., to a pH of 4-5) with a small amount of dilute hydrochloric acid (HCl) or citric acid, you can protonate the primary amine. This in situ salt formation will significantly enhance solubility for the duration of your experiment.[2]
Q4: For drug development and formulation, what is the most robust method to achieve high and stable aqueous solubility?
A: Formal salt formation is the industry-standard approach.[5] Isolating a stable, crystalline salt of the compound (e.g., a hydrochloride, mesylate, or tartrate salt) provides a solid form with intrinsically higher aqueous solubility and a faster dissolution rate.[5][6] The piperazine motif is well-known for its utility in forming salts that enhance the solubility of poorly soluble drugs.[7]
Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides a logical progression of solutions.
Problem: Compound "crashes out" or precipitates when diluting a DMSO stock into aqueous buffer.
This is a classic sign of a compound with low aqueous solubility and is one of the most common challenges researchers face.
-
Immediate Cause: The final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit, even if the percentage of DMSO co-solvent is low.
-
Solutions (from simplest to most robust):
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your biological system can tolerate (often 0.5-1%) without interfering with the results.[8]
-
Lower the Stock Concentration: Preparing a more dilute stock solution in DMSO can prevent the final concentration from exceeding the solubility limit upon dilution.[8]
-
Use a Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions into a medium containing a higher percentage of co-solvent before the final dilution into the assay buffer.[8]
-
Switch to an Acidic Aqueous Buffer: The most effective solution is to dilute your DMSO stock into a pre-acidified buffer (e.g., pH 5.0). The compound will dissolve and remain in solution as its protonated, soluble salt form.
-
Problem: Inconsistent results are observed in biological assays, possibly due to precipitation.
-
Immediate Cause: Even if not immediately visible, the compound may be slowly precipitating out of the aqueous medium over the course of the experiment, leading to a decrease in the effective concentration and unreliable results.
-
Solutions:
-
Prepare Solutions Fresh: Always prepare the final dilutions immediately before starting an experiment to minimize the time for potential precipitation.[8]
-
Confirm Solubility at Assay Concentration: Before running a full experiment, perform a simple solubility test. Prepare the compound at the highest intended concentration in the final assay buffer, let it sit for the duration of the experiment, and visually inspect for any cloudiness or precipitate.
-
Filter Before Use: After preparing the final dilution, filter the solution through a 0.22 µm syringe filter. This ensures you are starting with a true solution and removes any undissolved microparticles.
-
Problem: A high-concentration aqueous formulation is needed for in vivo studies, but pH adjustment is not sufficient.
-
Immediate Cause: For high-dose studies, the required concentration may exceed the solubility limit even at an optimal pH. Furthermore, administering a highly acidic solution can be problematic.
-
Solution:
-
Prepare and Isolate a Solid Salt Form: This is the definitive solution. By preparing a hydrochloride or other pharmaceutically acceptable salt, you create a new solid form of the compound with significantly enhanced aqueous solubility. This salt can then be dissolved directly in water or a neutral buffer at a much higher concentration than the original free base. See Protocol 2 for a detailed methodology.
-
Explore Formulation Vehicles: For lipophilic compounds, lipid-based formulations or the use of complexation agents like cyclodextrins can enhance solubility for oral or parenteral administration.[5][9] These are advanced strategies typically employed in later-stage development.
-
Visual Diagrams and Workflows
Caption: Effect of pH on the ionization and solubility.
Detailed Experimental Protocols
Protocol 1: Quantitative Solubility Measurement (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility and is considered the "gold standard". [10]
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a glass vial. Ensure enough solid is present that some will remain undissolved at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer system to the vial.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for a sufficient time to reach equilibrium, typically 24-48 hours.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm chemically inert filter (e.g., PTFE or PVDF) to remove all undissolved particles.
-
Analysis: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. [11]6. Reporting: Calculate the solubility based on the measured concentration and express the result in units of mg/mL or µg/mL at the specified temperature and pH.
Protocol 2: Preparation of a Hydrochloride (HCl) Salt
This protocol creates a stable salt form for significantly enhanced aqueous solubility.
-
Dissolution: Dissolve 1.0 equivalent of this compound in a minimal amount of a suitable organic solvent in which the free base is soluble but the HCl salt is not (e.g., diethyl ether, ethyl acetate, or a mixture containing heptane).
-
Acidification: While stirring, slowly add 1.0 to 1.1 equivalents of a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise to the solution.
-
Precipitation: The hydrochloride salt will typically precipitate as a white or off-white solid upon addition of the acid. Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of the cold solvent (e.g., cold diethyl ether) to remove any unreacted starting material.
-
Drying: Dry the resulting salt under vacuum to remove residual solvent.
-
Characterization (Recommended): Confirm the identity and purity of the salt using analytical techniques such as ¹H NMR, LC-MS, and melting point analysis. The new salt will have different physical properties from the free base.
Solubility Data Summary
The following table provides a qualitative summary of the expected solubility of this compound (free base) in various common laboratory solvents.
| Solvent / Buffer System | Expected Solubility | Rationale / Notes |
| Water (Deionized) | Poor / Slightly Soluble [4] | The lipophilic Boc group limits solubility in neutral water. |
| PBS (pH 7.4) | Poor / Slightly Soluble | Similar to pure water, the compound is in its neutral, less soluble free base form. |
| 0.1 M Hydrochloric Acid | Highly Soluble | The acidic pH protonates the primary amine, forming the highly soluble hydrochloride salt in situ. [2] |
| Dichloromethane (DCM) | Soluble | Good solvent for many Boc-protected compounds. [1] |
| Methanol / Ethanol | Soluble | Polar protic solvents that can solvate both polar and nonpolar parts of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of compounds. [12] |
| Acetonitrile (ACN) | Soluble | A polar aprotic solvent commonly used in chromatography and synthesis. |
References
- Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. National Institutes of Health (NIH). [Link]
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences. [Link]
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
- A review of methods for solubility determination in biopharmaceutical drug characterisation.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- tert-Butyl 4-(4-aminophenyl)
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflamm
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
- Method for determining solubility of a chemical compound.
- Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. National Institutes of Health (NIH). [Link]
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
- Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
- The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- The solubility-pH profiles of amino acids showing departures
- Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. PubMed. [Link]
- CAS No : 877177-42-9 | Product Name : Tert-butyl 4-nitrosopiperazine-1-carboxylate.
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: A Guide to the Detection and Removal of Impurities in tert-butyl 4-aminopiperazine-1-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with tert-butyl 4-aminopiperazine-1-carboxylate. The purity of this versatile building block is critical for the success of subsequent synthetic transformations and the overall quality of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, characterize, and remove common impurities encountered during your experiments.
I. Frequently Asked Questions (FAQs): Understanding the Impurity Landscape
This section addresses the fundamental questions regarding the types of impurities that can be present in this compound, their origins, and their potential impact on your research.
Q1: What are the most common types of impurities found in this compound?
A1: Impurities in this compound can be broadly categorized into two main classes:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, intermediates, byproducts, and reagents.
-
Degradation Products: These impurities form due to the decomposition of the target compound under various conditions such as exposure to acid, base, light, or heat.
A summary of the most probable impurities is provided in the table below.
| Impurity Name | Type | Potential Origin |
| Piperazine | Process-Related | Incomplete reaction of piperazine with Boc anhydride. |
| di-tert-butyl piperazine-1,4-dicarboxylate (Di-Boc-piperazine) | Process-Related | Over-reaction of piperazine with Boc anhydride.[1] |
| 4-Aminopiperazine | Degradation | Cleavage of the Boc group under acidic conditions.[2] |
| tert-Butyl Alcohol | Degradation | Byproduct of Boc group cleavage. |
| Residual Solvents | Process-Related | Solvents used in the synthesis and purification steps. |
Q2: How do process-related impurities like di-Boc-piperazine form, and why are they a concern?
A2: The synthesis of the precursor, 1-Boc-piperazine, typically involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc anhydride).[1] Piperazine has two secondary amine groups, and while the reaction can be controlled to favor mono-protection, the formation of the di-protected byproduct, di-tert-butyl piperazine-1,4-dicarboxylate, is a common side reaction.[1] This di-Boc impurity lacks a free amine for subsequent reactions and its presence can lead to lower yields and complicate purification of the desired product.
Q3: What conditions can lead to the degradation of my this compound?
A3: The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[2] Exposure of your compound to strong acids, or even prolonged exposure to milder acidic conditions, can lead to the cleavage of the Boc group, resulting in the formation of 4-aminopiperazine. This degradation can occur during acidic workups, purification on silica gel, or improper storage.
II. Troubleshooting Guide: Practical Solutions for Common Issues
This guide provides a question-and-answer formatted approach to troubleshoot specific problems you may encounter during the analysis and purification of this compound.
A. Impurity Detection and Characterization
Q4: I see an unexpected peak in my HPLC analysis. How can I identify it?
A4: Identifying an unknown impurity is a systematic process. The following workflow can guide you:
Caption: Workflow for Unknown Impurity Identification.
Step-by-Step Protocol: HPLC-UV Method for Purity Assessment
This method is suitable for the general purity assessment and quantification of non-volatile organic impurities.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Illustrative HPLC Chromatogram:
Caption: Representative HPLC chromatogram.
Q5: My NMR spectrum shows unexpected signals. What could they be?
A5: ¹H NMR spectroscopy is a powerful tool for identifying and quantifying impurities.
-
di-tert-butyl piperazine-1,4-dicarboxylate: This impurity will show a singlet for the Boc group protons around 1.46 ppm, but will lack the signals corresponding to the amino group. The piperazine protons will appear as a singlet around 3.4 ppm.
-
4-Aminopiperazine: This degradation product will lack the characteristic singlet of the Boc group around 1.4 ppm.
-
Residual Solvents: Common solvents like dichloromethane, ethyl acetate, or methanol will have characteristic chemical shifts.
B. Impurity Removal
Q6: How can I remove the di-Boc-piperazine byproduct from my crude product?
A6: The significant difference in polarity between the mono-Boc and di-Boc protected piperazines allows for effective separation by column chromatography.
Step-by-Step Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For more polar compounds, a gradient of methanol in dichloromethane can be used.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Dry load the sample onto a small amount of silica gel.
-
Prepare a silica gel column in the initial, non-polar eluent.
-
Carefully add the dry-loaded sample to the top of the column.
-
Elute the column with a gradually increasing polarity gradient. The less polar di-Boc impurity will elute first, followed by the desired mono-Boc product.
-
Collect fractions and analyze them by TLC or HPLC to identify the pure product.
-
Q7: I suspect my product has degraded to 4-aminopiperazine. How can I purify it?
A7: If your product is contaminated with the de-Boc degradation product, an acid-base extraction can be an effective purification method.
Workflow for Acid-Base Extraction:
Caption: Acid-Base Extraction Workflow.
Q8: Can I use recrystallization to purify my this compound?
A8: Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system can be found.
Solvent Screening for Recrystallization:
| Solvent/Solvent System | Observation |
| Ethyl Acetate/Hexanes | A common choice for compounds of moderate polarity. Dissolve in hot ethyl acetate and add hexanes until turbidity is observed, then cool slowly. |
| Isopropanol/Water | For more polar compounds. Dissolve in hot isopropanol and add water dropwise until the solution becomes cloudy, then cool. |
| Toluene | Can be effective for less polar compounds. |
It is crucial to perform small-scale solvent screening to identify the optimal conditions for your specific product and impurity profile.
III. References
-
CN113429340B - Method for preparing 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents. Retrieved from
-
CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents. Retrieved from
-
ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. Retrieved from [Link]
-
An integrated flow and microwave approach to a broad spectrum kinase inhibitor. (2007-10-24). Retrieved from [Link]
-
tert-Butyl 4-(2-aminoquinolin-6-yl)piperazine-1-carboxylate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. IRJET. Retrieved from [Link]
-
Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2019. Retrieved from [Link]
-
4-Amino-1-Boc-piperidine. PubChem. Retrieved from [Link]
Sources
Technical Support Center: Preventing Undesired Side Reactions in Piperazine Modifications
Welcome to the Technical Support Center for piperazine modifications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperazine chemistry. The symmetrical nature of the piperazine scaffold, with its two reactive secondary amines, is a double-edged sword, offering a versatile platform for drug design while simultaneously presenting significant challenges in achieving selective functionalization.[1] This resource provides in-depth, experience-driven answers to common problems, focusing on the prevention of undesired side reactions during N-alkylation, N-acylation, and the use of protecting groups.
Part 1: Mono-Alkylation vs. Di-Alkylation: Achieving Selective Substitution
Controlling the degree of substitution is a primary challenge in piperazine chemistry. The similar reactivity of the two nitrogen atoms often leads to the formation of undesired di-substituted products.[1][2] This section addresses common questions and provides troubleshooting strategies to favor mono-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers behind the formation of di-alkylated piperazine byproducts?
A1: Di-alkylation occurs when both nitrogen atoms of the piperazine ring react with the alkylating agent.[2] Several factors contribute to this outcome:
-
Stoichiometry: Using a 1:1 ratio or an excess of the alkylating agent dramatically increases the probability of the second nitrogen reacting after the first has been functionalized.[2]
-
Reaction Conditions: Elevated temperatures and extended reaction times can provide the activation energy needed for the second, often less reactive, mono-substituted nitrogen to react.[2]
-
Reactivity of the Alkylating Agent: Highly reactive agents, such as methyl iodide or benzyl bromide, are more prone to causing di-substitution than less reactive halides.[2]
-
Basicity: The mono-alkylated piperazine product is typically still basic and nucleophilic enough to compete with the starting piperazine for the remaining alkylating agent.[2]
Q2: I'm observing significant di-alkylation. How can I improve the yield of my mono-alkylated product?
A2: Several strategies can be employed to steer the reaction towards mono-substitution. The most effective approach often depends on the specific substrate and alkylating agent.
-
Stoichiometric Control: The simplest method is to use a large excess of piperazine (e.g., 4-10 equivalents) relative to the alkylating agent. This statistical approach increases the likelihood that the alkylating agent will encounter an unreacted piperazine molecule.[1][2]
-
Use of a Mono-Protected Piperazine: A highly reliable method is to temporarily block one of the nitrogen atoms with a protecting group, such as tert-Butoxycarbonyl (Boc).[1][3] Alkylation is then directed to the unprotected nitrogen. Subsequent removal of the protecting group yields the desired mono-alkylated product.[1] This is often the cleanest, albeit multi-step, approach.
-
Reaction of a Monopiperazinium Salt: Utilizing a mono-protonated piperazine salt can effectively reduce the nucleophilicity of one nitrogen, favoring reaction at the free base nitrogen.[4][5] This can be achieved by reacting piperazine with one equivalent of a strong acid to form the salt in situ before adding the alkylating agent.[5]
Troubleshooting Guide: Persistent Di-alkylation
If you've tried using excess piperazine and still face issues with di-substitution, consider the following adjustments:
| Parameter | Adjustment & Rationale |
| Temperature | Lower the reaction temperature. This can decrease the rate of the second alkylation more significantly than the first, improving selectivity.[2] |
| Addition Rate | Add the alkylating agent slowly (e.g., via syringe pump) to a dilute solution of excess piperazine. This maintains a low concentration of the electrophile, favoring reaction with the more abundant unsubstituted piperazine.[3] |
| Solvent | Experiment with solvent polarity. The choice of solvent can influence the relative reactivity of the species in the mixture.[2] |
| Base | If an external base is used, switch to a weaker, non-nucleophilic base. A milder base is less likely to deprotonate the mono-alkylated product, thus reducing its reactivity towards a second alkylation.[2] |
Part 2: Controlling N-Acylation Reactions
N-acylation of piperazine is a fundamental transformation, but like alkylation, it is susceptible to di-substitution. The electronic deactivation of the second nitrogen upon mono-acylation makes this control slightly easier than with alkylation, but challenges remain.
Frequently Asked Questions (FAQs)
Q1: How does mono-acylation affect the reactivity of the second nitrogen atom?
A1: When one nitrogen atom of piperazine is acylated, the electron-withdrawing nature of the resulting amide bond significantly reduces the basicity and nucleophilicity of the second, distal nitrogen atom. This electronic effect makes the mono-acylated piperazine much less likely to undergo a second acylation compared to a second alkylation.[6]
Q2: What are the best practices for achieving selective mono-acylation?
A2: While the electronic deactivation is helpful, careful control of reaction conditions is still crucial for high yields of the mono-acylated product.
-
Controlled Stoichiometry: Use a slight excess of piperazine or a 1:1 molar ratio of piperazine to the acylating agent (e.g., acyl chloride or anhydride).
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of any potential second acylation.
-
Use of Mono-Protonated Piperazine: Similar to alkylation, reacting an acylating agent with a piperazine-1-ium salt is a highly effective strategy for achieving mono-substitution with high regioselectivity.[7]
-
Flow Chemistry: For certain substrates, immobilizing the diamine on a solid support, such as a sulfonic acid functionalized silica gel, allows for selective mono-acylation in a flow system, often with high yield and purity.[8][9]
Experimental Protocol: Selective Mono-acylation using Piperazine Monohydrochloride
This protocol leverages the reduced nucleophilicity of the protonated nitrogen to direct acylation.
-
Preparation of Piperazine Monohydrochloride: In a round-bottom flask, dissolve piperazine (2.0 eq.) in a suitable solvent like dichloromethane (DCM) or acetonitrile. Cool the solution to 0 °C in an ice bath.
-
Protonation: Slowly add one equivalent of hydrochloric acid (e.g., as a solution in dioxane) dropwise while stirring. A precipitate of the monohydrochloride salt may form.
-
Acylation: To this suspension, add your acylating agent (1.0 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
Part 3: Navigating Boc Protection and Deprotection
The tert-Butoxycarbonyl (Boc) group is arguably the most common protecting group in piperazine chemistry.[1] While indispensable, both its installation and removal can be sources of significant side reactions.
Visualizing the Challenge: Mono- vs. Di-protection
Achieving selective mono-Boc protection can be challenging due to the similar reactivity of the two nitrogens, leading to a mixture of starting material, the desired mono-Boc product, and the di-Boc byproduct.[10]
Caption: Outcome of a typical Boc-protection reaction.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection reaction is incomplete. What could be wrong?
A1: Incomplete deprotection is a frequent issue and can stem from several factors:[11]
-
Insufficient Acid: The stoichiometry or concentration of the acid (e.g., TFA or HCl) may be too low to drive the reaction to completion.[11] A common starting point is 25-50% TFA in DCM or 4M HCl in dioxane.[11]
-
Short Reaction Time: The reaction may simply need more time.[11] Monitor by TLC or LC-MS until the starting material is consumed.
-
Low Temperature: While most deprotections run well at room temperature, sluggish reactions may require gentle warming (e.g., to 40-50 °C).[11][12] However, be aware that this can also increase side reactions.[11]
-
Steric Hindrance: Bulky substituents near the Boc-protected nitrogen can sterically hinder the approach of the acid, slowing the reaction rate.[11]
Q2: I'm seeing unexpected byproducts after TFA-mediated Boc deprotection. What are they and how can I prevent them?
A2: The primary cause of side products is the formation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group.[11] This carbocation is a potent electrophile and can alkylate any available nucleophile, including the deprotected piperazine itself (N-tert-butylation) or other sensitive functional groups on your molecule.[11]
Solution: Use of Scavengers. Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the tert-butyl cation before it can react with your product.[11]
| Scavenger | Targeted Side Reaction | Typical Concentration |
| Triisopropylsilane (TIS) | General-purpose cation scavenger. | 2.5 - 5% |
| Water | Helps hydrolyze the cation. | 2.5 - 5% |
| Thioanisole | Effective for protecting Tryptophan and Methionine residues. | 5% |
| 1,2-Ethanedithiol (EDT) | Protects against re-attachment to Cysteine residues. | 2.5% |
Troubleshooting Workflow: Boc Deprotection
This workflow provides a logical sequence for diagnosing and solving common deprotection problems.
Caption: Decision tree for troubleshooting Boc deprotection.
Experimental Protocol: Standard Boc Deprotection with Scavengers
This protocol is a robust starting point for cleaving Boc groups from piperazine derivatives that are sensitive to alkylation.
-
Preparation: Dissolve the N-Boc-piperazine substrate in dichloromethane (DCM).
-
Deprotection Cocktail: In a separate flask, prepare the deprotection cocktail. For a standard reaction, use a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM. Add appropriate scavengers, for example, 2.5% triisopropylsilane (TIS) and 2.5% water.[11]
-
Reaction: Add the deprotection cocktail to the substrate solution and stir at room temperature.
-
Monitoring: Monitor the reaction for the disappearance of starting material by TLC or LC-MS (typically 1-4 hours).
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove excess TFA. The product will be the TFA salt.
-
Conversion to Free Base (Optional): Dissolve the crude salt in water and basify to pH >10 with a suitable base (e.g., NaOH or K₂CO₃). Extract the aqueous layer multiple times with an organic solvent (e.g., DCM). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected piperazine free base.
References
- A Comparative Guide to Alkylating Agents for Piperazine Substitution. (2025). Benchchem.
- Troubleshooting N-Boc-piperazine deprotection side reactions. (2025). Benchchem.
- Preventing di-substitution in piperazine N-alkyl
- Technical Support Center: N-Boc Deprotection of Piperazine Deriv
- Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Process for the N-monoalkylation of piperazine.
- Mono-acylation of piperazine and homopiperazine via ionic immobiliz
- Application Notes and Protocols for Boc-Protection of Piperazine Deriv
- Method of direct mono-N-substitution of piperazine.
- Mono-acylation of piperazine and homopiperazine via ionic immobilization. (2025).
- A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. IS MUNI.
- Pavel, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
- 7. is.muni.cz [is.muni.cz]
- 8. Mono-acylation of piperazine and homopiperazine via ionic immobilization | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Monitoring for Piperazine Synthesis
Welcome to the Technical Support Center for Piperazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) for monitoring piperazine synthesis reactions. Our goal is to equip you with the knowledge to overcome common analytical challenges, ensuring the accuracy and efficiency of your experimental workflows.
Introduction to Piperazine Synthesis Monitoring
Piperazine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals, from anthelmintics to antipsychotics.[1][2] The successful synthesis of these compounds hinges on careful reaction monitoring to track the consumption of starting materials, the formation of the desired product, and the emergence of any impurities. This guide delves into the most effective analytical techniques for this purpose, offering practical solutions to common hurdles encountered in the laboratory.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the monitoring of piperazine synthesis.
Q1: Why is it challenging to monitor piperazine using HPLC with a UV detector?
Piperazine lacks a significant UV chromophore, meaning it absorbs very little UV light, especially at wavelengths commonly used in HPLC analysis (e.g., 254 nm).[3][4] This makes it difficult to detect and quantify at low concentrations using a standard UV detector.
Q2: What are the alternative HPLC detection methods for piperazine?
To overcome the limitations of UV detection, several alternative methods can be employed:
-
Derivatization: Reacting piperazine with a UV-active labeling agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), to form a derivative that can be easily detected by a UV detector.[3][5]
-
Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes like piperazine and does not require the analyte to have a chromophore.[6]
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that can be used for compounds that lack a UV chromophore.[6]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity for piperazine analysis.[6][7]
Q3: What are the common byproducts in piperazine synthesis that I should monitor for?
Common byproducts can include over-alkylated or over-acylated products, such as di-substituted piperazines, especially when attempting to create a mono-substituted derivative.[8][9] Depending on the specific synthetic route, other byproducts from side reactions like ring-opening or elimination may also occur.[8]
Q4: Can I use in-situ monitoring techniques for piperazine synthesis?
Yes, in-situ (real-time) monitoring is highly beneficial for understanding reaction kinetics and identifying optimal reaction endpoints. Techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful Process Analytical Technology (PAT) tools for this purpose.[10][11] For instance, in-situ FT-IR has been used to monitor the interfacial polymerization of piperazine in real-time.[10]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered with various analytical techniques used in piperazine synthesis monitoring.
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Troubleshooting Steps |
| No or very small piperazine peak with UV detection | Piperazine lacks a strong UV chromophore. | 1. Use a lower wavelength (e.g., ~205 nm), but be aware of potential interference from solvents and other compounds.[3][4] 2. Employ a derivatization agent like NBD-Cl to create a UV-active product.[3] 3. Switch to a more universal detector such as ELSD, CAD, or a mass spectrometer (MS).[6] |
| Poor peak shape (tailing or fronting) | Interaction of the basic piperazine with acidic silanol groups on the silica-based column packing. | 1. Use a base-deactivated column (e.g., C18-DB).[4] 2. Add a basic modifier like triethylamine or diethylamine to the mobile phase to mask the silanol groups.[3] 3. Consider using a polymer-based or mixed-mode column like Primesep.[6] |
| Co-elution of piperazine with starting materials or impurities | Inadequate chromatographic separation. | 1. Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to aqueous buffer, change the pH). 2. Try a different column chemistry (e.g., switch from C18 to a cyano or phenyl column).[12] 3. Adjust the column temperature. |
Gas Chromatography (GC)
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape or peak splitting | Interaction of the amine groups with the stationary phase or liner. | 1. Use a base-deactivated column specifically designed for amine analysis.[13] 2. Ensure the use of a deactivated inlet liner. 3. Consider derivatization of the piperazine to reduce its polarity and improve peak shape. |
| Low response or no peak | Piperazine may be adsorbing to active sites in the GC system. | 1. Check for and clean any contamination in the injector port. 2. Use a higher injector temperature to ensure complete volatilization.[13] 3. Confirm that the column is properly installed and not leaking. |
| Inaccurate quantification | Non-linear detector response or degradation of the analyte. | 1. Calibrate the detector across the expected concentration range of your samples.[13] 2. Use an internal standard to correct for variations in injection volume and detector response. 3. Lower the injector temperature if thermal degradation is suspected. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Piperazine via Derivatization
This protocol outlines a method for the quantitative analysis of piperazine by converting it into a UV-active derivative using NBD-Cl.[3]
1. Derivatization Procedure: a. Prepare a standard solution of piperazine and your reaction mixture samples. b. To an aliquot of your sample/standard, add a solution of NBD-Cl in a suitable solvent (e.g., methanol). c. Add a buffer to maintain an alkaline pH (e.g., borate buffer, pH 9.5) to facilitate the reaction. d. Heat the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to ensure complete derivatization. e. Cool the reaction mixture and dilute with the mobile phase before injection.
2. HPLC Conditions:
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.[3]
-
Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35°C.[3]
-
Injection Volume: 10 µL.[3]
-
Detection Wavelength: 340 nm for the NBD-piperazine derivative.[3]
Protocol 2: GC-FID Analysis for Piperazine and Related Impurities
This protocol provides a general method for the analysis of piperazine and its volatile impurities using Gas Chromatography with a Flame Ionization Detector (FID).[13]
1. Sample Preparation: a. Dissolve the reaction mixture in a suitable solvent, such as methanol.[13] b. If necessary, perform a liquid-liquid extraction to remove non-volatile components. c. Use an internal standard for improved quantitative accuracy.
2. GC Conditions:
-
Column: A (50%-Phenyl)-methylpolysiloxane stationary phase column (e.g., DB-17, 30 m x 0.53 mm, 1 µm) is effective for separating piperazine and its methylated derivatives.[13]
-
Injector Temperature: 250°C.[13]
-
Detector Temperature (FID): 260°C.[13]
-
Oven Temperature Program: Start at 150°C for 10 minutes, then ramp up to 260°C at 35°C/min and hold for 2 minutes.[13]
-
Injection Mode: Split injection (e.g., 1:5 split ratio).[13]
-
Injection Volume: 1.0 µL.[13]
Visualization of Workflows
Troubleshooting Workflow for Low HPLC Peak Area
Caption: Troubleshooting workflow for low piperazine peak area in HPLC.
General Experimental Workflow for Reaction Monitoring
Caption: General experimental workflow for monitoring piperazine synthesis.
References
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.).
- HPLC Analysis of Piperazine on Primesep 100. (n.d.). SIELC Technologies.
- Václavíková, M., et al. (2020). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega, 5(29), 18037–18045. [Link]
- Wasiak, W., & Urbaniak, W. (2001). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- HPLC Methods for analysis of Piperazine. (n.d.). HELIX Chromatography.
- Al-saad, Z. A. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
- Zhang, R., et al. (2018). Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. Polymers, 10(11), 1245. [Link]
- O'Brien, P., et al. (2021).
- Methods for the catalytic synthesis of piperazine. (2018).
- Reddy, G. S., et al. (2010). A simple GC method for the quantitative determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 9(4), 464-468. [Link]
- Wessig, P., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 859-868. [Link]
- Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (n.d.). Office of Justice Programs. [Link]
- Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2589–2599. [Link]
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2017).
- Piperazine. (n.d.). In Wikipedia.
- Krishnakumar, V., & John, X. (2003). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 41(12), 926-931. [Link]
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. ProQuest. [Link]
- Piperazine synthesis. (n.d.). Organic Chemistry Portal.
- Wessig, P., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(10), 1898. [Link]
- Analytical Methods. (n.d.). Royal Society of Chemistry.
- Wessig, P., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 859-868. [Link]
- Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659. [Link]
- FTIR spectra of (a) piperazine (b) COP-1. (n.d.).
- An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2011). Analytical Methods, 3(10), 2320-2326. [Link]
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013).
- Kuchař, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 565. [Link]
- Alver, Ö., Parlak, C., & Şenyel, M. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 249-264. [Link]
- Alver, Ö., Parlak, C., & Şenyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793–801. [Link]
- Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2020). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(47), 20038–20043. [Link]
- Organic Synthesis and Reaction Monitoring Process. (2024). Cole-Parmer. [Link]
- Synthesis and Biological Activity of Piperazine-Based Dual MMP-13 and TNF-alpha Converting Enzyme Inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(1), 229-232. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. hakon-art.com [hakon-art.com]
Technical Support Center: Workup Procedures for Reactions Involving tert-Butyl 4-Aminopiperazine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 4-aminopiperazine-1-carboxylate. This guide provides in-depth, field-proven insights into the workup procedures for reactions involving this versatile building block. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and properties of this compound and its derivatives, which are crucial for designing effective workup strategies.
Q1: What are the key physicochemical properties of this compound that influence workup procedures?
A1: Understanding the physicochemical properties of this compound is fundamental to developing effective purification strategies. The molecule possesses both a basic amino group and a lipophilic tert-butoxycarbonyl (Boc) protecting group, leading to a dual nature that can be exploited during workup.
| Property | Value/Characteristic | Implication for Workup |
| Molecular Weight | 201.27 g/mol [1] | Moderate molecular weight, generally allowing for good solubility in a range of organic solvents. |
| Appearance | Solid[2] | Can be isolated by filtration if it precipitates from the reaction mixture. |
| Solubility | Slightly soluble in water.[3] Soluble in many organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH). | The limited water solubility of the free base allows for extraction into organic solvents from aqueous media. Its solubility in common organic solvents facilitates its use in a variety of reaction conditions. |
| Basicity | The piperazine nitrogens are basic. The pKa of the exocyclic primary amine is different from the endocyclic secondary amine. | The basicity allows for the formation of water-soluble salts upon treatment with acid. This is a key principle in acid-base extraction for purification. |
| Boc Protecting Group | Acid-labile.[4] | Stable to basic and most nucleophilic conditions, but readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA), HCl in dioxane).[4][5] This lability must be considered during acidic workups. |
Q2: My reaction is complete, but I'm struggling to remove the unreacted this compound. What is the most effective way to do this?
A2: An acidic wash is the most common and effective method for removing unreacted this compound. The basic nitrogen atoms of the piperazine ring will be protonated in the presence of a dilute acid, forming a water-soluble salt that will partition into the aqueous layer during an extraction.
Recommended Protocol: Acidic Wash
-
Dilute the reaction mixture with an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl or saturated aqueous ammonium chloride (NH₄Cl).[6]
-
Separate the aqueous layer.
-
Repeat the wash if necessary (monitor by TLC).
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Causality: The protonation of the basic piperazine nitrogens dramatically increases the polarity and aqueous solubility of the starting material, allowing for its selective removal from the less polar organic product. The Boc group is generally stable to dilute aqueous HCl washes.[6]
Q3: I've performed a Boc deprotection using TFA. What is the best workup procedure to isolate the free amine product?
A3: After a TFA-mediated Boc deprotection, the resulting amine will be present as a trifluoroacetate salt. The workup procedure will depend on the properties of your final product.
Scenario 1: Product is not water-soluble
-
Concentrate the reaction mixture to remove the excess TFA. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.
-
Dissolve the residue in an organic solvent (e.g., DCM or EtOAc).
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base to neutralize the TFA salt and generate the free amine.[5] Be cautious of gas evolution (CO₂).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
Scenario 2: Product is water-soluble
-
Evaporate the solvent and excess TFA.[5]
-
If the product is intended for a subsequent reaction where the TFA salt is acceptable, it can often be used without further purification.
-
For isolation of the free amine, consider using a solid-phase extraction (SPE) cartridge with a basic sorbent or an ion-exchange resin like Amberlyst A21.[5]
Section 2: Troubleshooting Guides for Specific Reaction Workups
This section provides detailed troubleshooting for common reactions involving this compound.
Issue 1: Amide Coupling Reactions (e.g., with HATU, EDC)
Amide coupling reactions are a frequent application for this compound. Workup can be complicated by the presence of coupling reagents and byproducts.
Problem: Difficulty in removing urea byproducts from EDC coupling reactions.
-
Explanation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) forms a urea byproduct that can sometimes be difficult to separate from the desired product, especially if the product has similar polarity.
-
Solution:
-
After the reaction is complete, dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine and basic byproducts), saturated aqueous NaHCO₃ (to remove the unreacted carboxylic acid and acidic byproducts), and brine.
-
The urea byproduct often has some solubility in the aqueous layers, especially after the acid wash.
-
If the urea byproduct persists, it can often be removed by column chromatography.
-
Problem: The reaction with HATU is not working, and the workup is messy.
-
Explanation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) couplings require a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA).[7] Using a nucleophilic base like pyridine can interfere with the reaction.[7] Additionally, the reaction is sensitive to water.[7]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HATU coupling reactions.
Issue 2: Reductive Amination Reactions
Reductive amination is another common transformation. The choice of reducing agent and reaction conditions will dictate the optimal workup procedure.[8]
Problem: Borohydride salts and byproducts are contaminating the product after reductive amination.
-
Explanation: Reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are common in reductive aminations.[8] The boron-containing byproducts can complicate purification.
-
Solution:
-
Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt (potassium sodium tartrate).
-
Stir vigorously until gas evolution ceases.
-
Extract the mixture with an organic solvent like ethyl acetate.
-
The borate salts will partition into the aqueous layer.
-
Wash the organic layer with brine, dry, and concentrate.
-
If boron residues persist, a common technique is to repeatedly concentrate the crude material from methanol. This process forms volatile trimethyl borate, which is removed under vacuum.[6]
-
Issue 3: Purification by Column Chromatography
Problem: The product is streaking on the silica gel column.
-
Explanation: The basic nature of the piperazine nitrogen can cause streaking on acidic silica gel.
-
Solution:
-
Add a small amount of a basic modifier to the eluent system. Typically, 0.5-2% triethylamine or ammonia in methanol is effective.
-
This neutralizes the acidic sites on the silica gel, leading to better peak shape and improved separation.
-
Section 3: Experimental Protocols
Protocol 1: General Acid-Base Extraction for Purification
This protocol is designed to separate a neutral or basic product from acidic and basic impurities.
-
Ensure the reaction is complete by TLC or LC-MS.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 5-10 volumes).
-
Transfer to a separatory funnel.
-
Acidic Wash: Wash the organic layer with 1 M HCl (aq) to remove unreacted this compound and other basic impurities.
-
Basic Wash: Wash the organic layer with saturated NaHCO₃ (aq) to remove acidic starting materials or byproducts.
-
Brine Wash: Wash the organic layer with saturated NaCl (aq) to remove the bulk of the water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Caption: Workflow for a typical acid-base extraction.
References
- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
- Organic Reaction Workup Formulas for Specific Reagents.
- CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
- How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate.
- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
- Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | C16H23N3O3 | CID 2763355 - PubChem.
- TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry.
- Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF - ResearchGate.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem.
- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate.
- Electronic Supplementary Material (ESI) for ChemComm. This journal is © The Royal Society of Chemistry 2019.
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry.
- TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - NIH.
- TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
- Tert-butyl 4-aminopiperazine-2-carboxylate | C9H19N3O2 | CID 152613963 - PubChem.
- Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions.
- Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia - NIH.
- tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem.
- Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? | ResearchGate.
Sources
- 1. Tert-butyl 4-aminopiperazine-2-carboxylate | C9H19N3O2 | CID 152613963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 3. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
Technical Support Center: Handling and Storage of tert-Butyl 4-aminopiperazine-1-carboxylate
Welcome to the technical support guide for tert-butyl 4-aminopiperazine-1-carboxylate (CAS: 118753-66-5). This document is designed for researchers, medicinal chemists, and process development scientists to ensure the long-term stability and integrity of this critical building block. Improper storage and handling can lead to degradation, compromising the accuracy and reproducibility of your experimental results. This guide provides in-depth answers to frequently asked questions and troubleshooting workflows to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
The stability of this compound is contingent on minimizing exposure to atmospheric oxygen, moisture, light, and acidic environments. The molecule possesses two key structural features that dictate its stability: the Boc-protecting group and the piperazine ring system, which includes a free secondary amine.
-
Temperature: For long-term storage, it is highly recommended to store the compound at 2-8°C (refrigerated). While some suppliers may ship the product at ambient temperature, extended storage under these conditions can accelerate degradation, particularly once the container has been opened[1]. Storing at room temperature should be avoided to minimize the risk of both oxidative and thermal degradation pathways[1].
-
Atmosphere: The piperazine moiety is susceptible to oxidation by atmospheric oxygen[2][3]. Therefore, it is crucial to store the compound under an inert atmosphere such as argon or nitrogen. After each use, the container should be purged with inert gas before resealing.
-
Moisture: This compound is hygroscopic. The presence of water can facilitate hydrolytic degradation of the Boc group, especially if acidic impurities are present. Always store in a dry environment within a tightly sealed container. The use of a desiccator is also recommended.
-
Light: To prevent potential photolytic degradation, the compound should be stored in an amber or opaque vial to protect it from light[4].
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down oxidative and hydrolytic degradation rates[1]. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the piperazine ring and free amine[2][3]. |
| Moisture | Dry, Tightly Sealed Container | Minimizes moisture absorption, preventing potential hydrolysis[5]. |
| Light | Amber/Opaque Vial | Protects against photolytic degradation[4]. |
Q2: I've noticed my solid this compound has developed a yellowish or brownish tint. Is it still usable?
A color change from its typical white or off-white appearance to yellow or brown is a strong visual indicator of degradation[6][7]. This discoloration is most commonly caused by the oxidation of the amine functionalities in the piperazine ring[2][3].
While a slight color change may not render the material completely unusable for all applications, it signifies the presence of impurities. The use of discolored material is not recommended for sensitive applications, such as in the final steps of a synthesis or for quantitative assays, as the impurities can lead to side reactions, difficult purifications, and inaccurate results. It is strongly advised to assess the purity of the material by an analytical method like HPLC or NMR spectroscopy before use.
Q3: What are the primary degradation pathways for this compound?
There are two main degradation pathways to consider, targeting the two key functional moieties of the molecule: the piperazine ring and the Boc-protecting group.
-
Oxidation of the Piperazine Ring: The secondary amine within the piperazine ring and the exocyclic primary amine are susceptible to air oxidation. This can lead to the formation of N-oxides and other oxidized species, which are often colored[3][8]. Further degradation can lead to ring-opening or the formation of byproducts such as N-formylated species[9][10].
-
Hydrolysis of the Boc Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group[5][11][12]. Exposure to acidic conditions, even trace amounts of acid in solvents or on glassware, can catalyze its cleavage. This hydrolysis results in the formation of the free piperazine, carbon dioxide, and tert-butanol (which can further eliminate to isobutylene)[11][13]. While generally stable to neutral and basic conditions, prolonged exposure to aqueous environments should be avoided[4][14].
Caption: Primary degradation pathways for the title compound.
Troubleshooting Guide
Scenario 1: Low Yield in a Subsequent Reaction (e.g., Amide Coupling)
Problem: You are performing an amide coupling reaction using this compound as the amine component, but you are observing a consistently low yield of your desired product.
Potential Cause: The primary culprit is often the presence of impurities in your starting material due to degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
-
How Degradation Affects the Reaction:
-
Hydrolytic Degradation: If the Boc group has been partially cleaved, you will have the free 4-aminopiperazine in your starting material. This unprotected diamine can react twice with your carboxylic acid or coupling agent, leading to undesired side products and consuming your reagents.
-
Oxidative Degradation: Oxidized impurities may not participate in the desired reaction and can sometimes interfere with catalysts or reagents, leading to lower conversion rates.
-
Scenario 2: Complex 'H NMR Spectrum of the Starting Material
Problem: Before starting your reaction, you run a quick ¹H NMR of your this compound and notice unexpected peaks.
Potential Cause: This is a direct indication of impurities.
-
Expected ¹H NMR Peaks: A pure sample should show a large singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl (Boc) group[15][16][17]. The protons on the piperazine ring will appear as multiplets in the 2.5-3.6 ppm region.
-
Signs of Degradation in NMR:
-
Loss of Boc Group: A diminished integration of the t-butyl singlet relative to the piperazine protons indicates partial deprotection.
-
Oxidative Impurities: The appearance of new, complex signals in the aliphatic region or downfield can suggest the formation of oxidized or ring-opened species.
-
Protocol for Purity Assessment by HPLC-UV
For a quantitative assessment of purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended method[18][19].
Objective: To determine the purity of this compound and quantify the presence of impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Standard system with a binary pump, autosampler, and UV detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 95% B over 20 minutes, hold 5 min, re-equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 220 nm |
| Injection Vol. | 10 µL |
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute as necessary to be within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Inject the prepared sample.
-
Integrate all peaks in the resulting chromatogram.
-
-
Data Interpretation:
-
The main peak corresponds to the pure compound.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
-
Earlier eluting peaks may correspond to more polar impurities, such as the deprotected 4-aminopiperazine. Later eluting peaks may indicate less polar, potentially oxidized, dimeric, or other non-polar impurities.
-
References
- Stability of Synthetic Piperazines in Human Whole Blood. PubMed, 2018.
- An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
- Effects of Oxidation on Amine-Containing Materials.
- HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Compar
- A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. BenchChem, 2025.
- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. PubMed, 2001.
- By what reaction does (–)-sparteine decompose in ambient conditions?. Chemistry Stack Exchange, 2012.
- Why does color of aniline change during storage? Please give chemical reactions if possible. Quora, 2017.
- tert-butyl 4-(6-aminopyridin-3-yl)
- Are amines often yellow?. Reddit, 2023.
- Oxidative degradation of piperazine in the absorption of carbon dioxide. University of Regina, 2008.
- What color change indicates oxid
- tert-Butyl Esters. Organic Chemistry Portal.
- Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv, 2021.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Supporting Information for N-tert-Butyloxycarbonyl
- Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Dr. Zachary H. Houston.
- Oxidation of Aqueous Piperazine: Oxidation Rates, Products, and High-Temperature Oxidation.
- Which one is stronger in alkaline hydrolysis? Carbamate or Ester?.
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 2015.
- 1-TERT-BUTYLOXYCARBONYL-4-AMINO-PIPERAZINE(118753-66-5) 1H NMR spectrum. ChemicalBook.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central, 2020.
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085. PubChem.
- tert-Butyl 4-(4-aminophenyl)
- tert-Butyl 4-(2,3-diaminophenyl)
- Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
- Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)
- Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19).
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences, 2012.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat.
- What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds?.
- Amine Protection / Deprotection. Fisher Scientific.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central, 2024.
- Piperidine Impurities. BOC Sciences.
- Application Note – N-Boc protection. Sigma-Aldrich.
- tert-Butyl piperazine-1-carboxyl
- Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
- Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c
- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. innovative-polymers.com [innovative-polymers.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 1-TERT-BUTYLOXYCARBONYL-4-AMINO-PIPERAZINE(118753-66-5) 1H NMR spectrum [chemicalbook.com]
- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: tert-Butyl 4-(2,3-diaminophenyl)piperazine-1- carboxylate [orgspectroscopyint.blogspot.com]
- 17. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of tert-Butyl 4-Aminopiperazine-1-carboxylate Derivatives
Introduction: The Pivotal Role of Piperazine Scaffolds in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals across therapeutic areas, including antipsychotics, antihistamines, and antivirals.[1] The compound tert-butyl 4-aminopiperazine-1-carboxylate is a particularly valuable building block. Its bifunctional nature—a Boc-protected secondary amine for controlled reactivity and a primary amine for diverse functionalization—makes it a cornerstone for constructing complex molecular architectures.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the unambiguous characterization and quality control of its derivatives. As researchers and drug development professionals, the ability to confirm molecular structure and assess purity with high confidence is non-negotiable. We will move beyond mere procedural descriptions to explore the why behind methodological choices, ensuring that each analytical workflow is a self-validating system for generating trustworthy and reproducible data.
The Analytical Quadrangle: An Integrated Strategy for Structural Confirmation
No single technique can provide a complete picture. A robust analytical characterization relies on the convergence of data from multiple orthogonal methods. For derivatives of this compound, we prioritize a quadrangle of core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Caption: Integrated workflow for derivative characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[1]
Causality of Methodological Choices
For piperazine derivatives, ¹H NMR is crucial for confirming the integrity of the piperazine ring, observing the protons of the tert-butyl (Boc) protecting group, and verifying the successful modification at the 4-amino position. ¹³C NMR complements this by confirming the carbon skeleton and the presence of key functional groups like the carbamate carbonyl. The choice of a deuterated solvent is critical; CDCl₃ is common, but DMSO-d₆ may be required for less soluble derivatives or to observe exchangeable protons (e.g., N-H).[1]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the chemical shift reference (δ = 0.00 ppm).[1]
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence is sufficient. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.
-
Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase the spectrum, calibrate the chemical shift using TMS, and integrate the peaks in the ¹H NMR spectrum.[1]
Caption: Standard workflow for NMR spectral analysis.
Comparative Data Presentation: Parent vs. N-Aryl Derivative
Let's compare the parent compound, This compound , with a hypothetical derivative, tert-butyl 4-(phenylamino)piperazine-1-carboxylate .
| Proton/Carbon | Parent Compound (Expected δ, ppm) | N-Aryl Derivative (Expected δ, ppm) | Rationale for Shift |
| ¹H: Boc (9H, s) | ~1.46 | ~1.48 | Minimal change, distant from modification site. |
| ¹H: Ring CH₂ (N-Boc, 4H, t) | ~3.40 | ~3.55 | Slight downfield shift due to electronic changes. |
| ¹H: Ring CH₂ (N-NH₂, 4H, t) | ~2.80 | ~3.10 | Significant downfield shift; N is now attached to an electron-withdrawing phenyl group. |
| ¹H: NH₂ (2H, br s) | ~1.5 (variable) | N/A | Proton is replaced by the phenyl group. |
| ¹H: NH (1H, br s) | N/A | ~5.5 (variable) | New signal for the secondary amine proton. |
| ¹H: Aryl (5H, m) | N/A | ~6.7-7.3 | New signals characteristic of the phenyl ring. |
| ¹³C: Boc C(CH₃)₃ | ~80.0 | ~80.5 | Minimal change. |
| ¹³C: Boc (CH₃)₃ | ~28.4 | ~28.4 | No significant change. |
| ¹³C: C=O (carbamate) | ~154.9 | ~154.7 | Minimal change. |
| ¹³C: Ring C (N-Boc) | ~44.0 | ~43.5 | Minor shift. |
| ¹³C: Ring C (N-NH₂) | ~50.0 | ~48.0 | Significant shift upon substitution. |
| ¹³C: Aryl C | N/A | ~115-145 | New signals for the aromatic carbons. |
Note: Data is illustrative, based on typical chemical shifts for these moieties.[2]
Mass Spectrometry (MS): Weighing the Evidence
MS is indispensable for determining the molecular weight of a compound, which provides a direct path to confirming its elemental composition.[3][4] High-resolution mass spectrometry (HRMS) is particularly powerful, offering mass accuracy in the low ppm range.[3]
Causality of Methodological Choices
Electrospray ionization (ESI) is the preferred method for these derivatives as it's a soft ionization technique that typically produces an abundant protonated molecular ion ([M+H]⁺), minimizing premature fragmentation. Coupling liquid chromatography to MS (LC-MS) allows for the analysis of complex mixtures and provides an orthogonal separation dimension. Fragmentation analysis (MS/MS or MSⁿ) is used to confirm the structure by breaking the molecule apart in a predictable way.[3][4] A key expected fragmentation is the loss of the tert-butyl group or the entire Boc group.[3]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL.[5]
-
Chromatography (LC):
-
Column: Use a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (to promote protonation), is typical.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Source: ESI in positive ion mode.
-
Analysis: Perform a full scan to identify the [M+H]⁺ ion.
-
Fragmentation: If desired, perform a product ion scan (MS/MS) on the isolated [M+H]⁺ ion to observe fragmentation patterns.
-
Comparative Data Presentation: Fragmentation Patterns
| Compound | Formula | MW | [M+H]⁺ (Expected m/z) | Key Fragments (Expected m/z) |
| Parent Compound | C₉H₁₉N₃O₂ | 201.27 | 202.15 | 146.11 ([M+H - C₄H₈]⁺), 102.09 ([M+H - Boc]⁺) |
| N-Phenyl Derivative | C₁₅H₂₃N₃O₂ | 277.36 | 278.19 | 222.13 ([M+H - C₄H₈]⁺), 178.13 ([M+H - Boc]⁺), 92.06 ([C₆H₅NH]⁺) |
digraph "MS_Fragmentation" { graph [bgcolor="#F1F3F4", splines=true, size="9.5,7.5!"]; node [style=filled, shape=box, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];Parent [label="[M+H]⁺\nm/z 278.19", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Frag1 [label="[M+H - C₄H₈]⁺\nm/z 222.13", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag2 [label="[M+H - Boc]⁺\nm/z 178.13", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag3 [label="Phenylamine fragment\nm/z 92.06", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Parent -> Frag1 [label="- 56 Da", color="#5F6368"]; Parent -> Frag2 [label="- 100 Da", color="#5F6368"]; Frag2 -> Frag3 [label="Ring Cleavage", color="#5F6368"]; }
Caption: Proposed MS/MS fragmentation of the N-Phenyl derivative.
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is the workhorse for assessing the purity of pharmaceutical compounds and intermediates.[6][7] It separates the target compound from impurities, starting materials, and byproducts, allowing for accurate quantification.
Causality of Methodological Choices
Reversed-phase HPLC is the standard method.[6] A C18 stationary phase provides good retention for the moderately polar piperazine derivatives. A UV detector is suitable because the Boc-carbamate and any aromatic moieties introduced will have a UV chromophore. The choice of mobile phase (typically acetonitrile/water or methanol/water) and gradient is optimized to achieve good resolution between the main peak and any impurities in a reasonable runtime.
Experimental Protocol: Purity Analysis by HPLC-UV
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Instrument Setup:
-
Column: C18 reversed-phase, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient from 10% to 90% Acetonitrile in Water (with 0.1% TFA or Formic Acid) over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the carbamate) or a higher wavelength if an aromatic group is present.
-
Column Temperature: 30 °C.
-
-
Analysis: Inject 10 µL of the sample. Integrate all peaks and calculate the purity of the main peak as a percentage of the total peak area.
Comparative Data Presentation: Chromatographic Behavior
| Parameter | Parent Compound | N-Aryl Derivative | Rationale |
| Polarity | More Polar | Less Polar | The addition of a hydrophobic phenyl group decreases overall polarity. |
| Retention Time (RT) | Shorter (e.g., 4.5 min) | Longer (e.g., 9.2 min) | Less polar compounds interact more strongly with the C18 stationary phase, leading to longer retention. |
| Purity (%) | >98% (Target) | >98% (Target) | Purity is assessed by the area percentage of the main peak. |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR provides a rapid and straightforward method to confirm the presence of key functional groups. While it doesn't provide the detailed structural map of NMR, it serves as an excellent verification tool.[8]
Causality of Methodological Choices
The primary utility of FTIR is to confirm the presence of the N-H bonds of the amine, the C=O stretch of the Boc-carbamate, and C-N bonds. Upon derivatization of the 4-amino group, the characteristic N-H stretching pattern of the primary amine will change or disappear, providing clear evidence of a successful reaction. Attenuated Total Reflectance (ATR) is a common, modern sampling technique that requires minimal sample preparation.
Experimental Protocol: FTIR-ATR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background scan.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic peaks corresponding to the expected functional groups.
Comparative Data Presentation: Key Vibrational Frequencies
| Functional Group | Vibration | Parent Compound (Expected cm⁻¹) | N-Aryl Derivative (Expected cm⁻¹) | Rationale for Change |
| Amine N-H | Stretch | 3300-3400 (two bands, primary) | ~3350 (one band, secondary) | The two N-H stretches of the primary amine are replaced by a single N-H stretch of the secondary amine. |
| Carbamate C=O | Stretch | ~1680-1700 | ~1680-1700 | Little change expected as it is remote from the reaction site. |
| Aliphatic C-H | Stretch | ~2850-2980 | ~2850-2980 | Present in both molecules (ring and Boc group). |
| Aromatic C=C | Stretch | N/A | ~1500-1600 | New peaks appear, confirming the presence of the aryl ring. |
| C-N | Stretch | ~1100-1250 | ~1100-1250 | C-N stretches are present in both. |
Conclusion
The analytical characterization of this compound derivatives is a multi-faceted process that demands a synergistic application of orthogonal techniques. NMR serves as the primary tool for structural elucidation, MS confirms the molecular weight and formula, HPLC stands as the definitive measure of purity, and FTIR provides rapid verification of functional group transformations. By integrating the data from these four pillars of analytical chemistry, researchers and drug developers can proceed with absolute confidence in the identity and quality of their synthesized molecules, a critical step on the path to discovery.
References
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - CORE. (2024-05-12).
- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols - Benchchem. (2025).
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed. (2024-08-15).
- Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (n.d.).
- Determination of piperazine derivatives in “Legal Highs” | Request PDF - ResearchGate. (2025-08-07).
- Spectral investigation and normal coordinate analysis of piperazine. (n.d.).
- 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. (2019-06-01).
- A Review on Analytical Methods for Piperazine Determination. (2024-12-27).
- Supporting Information. (n.d.).
- A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis - Benchchem. (2025-12).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to HPLC and LC-MS Methods for Purity Analysis of Synthetic Piperazines
Introduction: The Critical Role of Purity in Piperazine-Based Pharmaceuticals
The piperazine ring is a ubiquitous scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs across therapeutic areas such as antihistamines, antipsychotics, and anthelmintics. Its unique physicochemical properties, particularly its basicity, allow it to modulate aqueous solubility and physiological pH interactions, making it a privileged structure in drug design. However, the synthesis of complex piperazine derivatives can lead to a variety of impurities, including starting materials, by-products, and degradation products.
For researchers, scientists, and drug development professionals, ensuring the purity of these Active Pharmaceutical Ingredients (APIs) is not merely a matter of quality control; it is a fundamental requirement for safety and efficacy. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous analytical characterization to identify and quantify impurities. This guide provides an in-depth comparison of the two cornerstone techniques for this task: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind methodological choices, present validated protocols, and offer field-proven insights to navigate the challenges inherent in analyzing this important class of compounds.
The Analytical Challenge: Understanding Piperazine Chemistry
The primary difficulty in developing robust analytical methods for piperazines stems from their inherent polarity and basicity. In traditional reversed-phase (RP) chromatography, which utilizes a non-polar stationary phase (like C18), highly polar compounds have weak interactions and are often poorly retained, sometimes eluting with the solvent front ("death time").[1][2] Furthermore, the basic nitrogen atoms can engage in strong, undesirable secondary interactions with residual acidic silanols on the silica-based column packing, leading to poor peak shape (tailing) and unreliable quantification. Method development must therefore be a deliberate process of mitigating these effects to achieve a reliable separation.
Methodological Pillars: A Comparative Overview
The choice between HPLC-UV and LC-MS is dictated by the analytical goal. While HPLC-UV is the workhorse for routine purity testing and quantification, LC-MS is the gold standard for identification and structural elucidation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. A Photodiode Array (PDA) or UV detector measures the absorbance of the eluting compounds. It is a robust, reliable, and cost-effective method for quantifying known analytes against a reference standard. Its primary limitation is that it provides no structural information; an impurity is characterized solely by its retention time and UV spectrum, which is often insufficient for definitive identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique physically separates compounds via LC and then detects them with a mass spectrometer. The MS detector ionizes the molecules and measures their mass-to-charge ratio (m/z), providing highly specific molecular weight information.[3][4][5] This allows for the unambiguous identification of impurities, even at trace levels or when they co-elute with other components.[6][7] Tandem MS (MS/MS) further fragments the ions to reveal structural details, making it an indispensable tool for characterizing unknown degradation products.[8][9]
Crafting a Robust Method: A Head-to-Head Comparison of Key Parameters
Successful purity analysis hinges on the strategic selection of columns and mobile phases to achieve optimal separation.
Table 1: Comparison of HPLC Column Chemistries for Piperazine Analysis
| Column Type | Principle of Separation | Advantages for Piperazines | Disadvantages |
| Standard C18 | Hydrophobic (Reversed-Phase) | Widely available, extensive literature. | Poor retention for polar piperazines; potential for severe peak tailing due to silanol interactions.[1][2] |
| Polar-Endcapped C18 | Hydrophobic with shielded silanols | Improved peak shape for basic compounds by minimizing silanol interactions. Better retention in highly aqueous mobile phases.[10][11] | May offer insufficient retention for very polar analogues. |
| Polar-Embedded C18 | Mixed-mode (Hydrophobic & Polar) | Excellent peak shape and alternative selectivity for polar bases. Highly stable in 100% aqueous mobile phases.[10][11] | Selectivity can differ significantly from standard C18, requiring re-optimization. |
| HILIC | Hydrophilic Partitioning | Superior retention for very polar piperazines that are unretained in RP modes. Uses high organic mobile phases, enhancing MS sensitivity.[11][12] | Can have longer equilibration times; sensitive to water content in the sample solvent. |
| Mixed-Mode | RP + Ion-Exchange | Provides orthogonal selectivity by combining hydrophobic and ion-exchange retention mechanisms. Excellent for retaining and separating basic compounds.[13] | Mobile phase optimization (pH, ionic strength) can be more complex. |
Causality in Mobile Phase Selection
The mobile phase is not merely a carrier; it is an active partner in the separation. For piperazines, two parameters are paramount:
-
pH Control: Piperazines are weak bases. The mobile phase pH dictates their ionization state. At a pH well below their pKa, they will be protonated (BH+), making them more polar and altering their retention. Maintaining a consistent, buffered pH is the single most critical factor for achieving reproducible retention times and symmetrical peak shapes.[8] A pH between 2.5 and 4.0 is often a good starting point, ensuring consistent protonation while being compatible with most silica-based columns.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for piperazine analysis as it provides lower backpressure and often better peak efficiency. However, methanol can offer different selectivity and should be evaluated during method development.
Ensuring Method Integrity: The Role of Forced Degradation and Validation
A purity method is only reliable if it is stability-indicating . This means the method must be able to unequivocally separate the intact API from any potential degradation products that might form during the product's shelf life. This is proven through forced degradation studies.
Forced Degradation Workflow
The objective is to intentionally stress the API under harsh conditions to generate degradation products.[14][15] As mandated by ICH guideline Q1A(R2), these studies typically involve exposing the piperazine derivative to acid, base, oxidative, thermal, and photolytic stress.[14][16] The goal is to achieve 5-20% degradation of the parent compound to ensure that significant degradants are formed without destroying the molecule entirely.[8]
Caption: Workflow for a forced degradation study.
Method Validation: The Cornerstone of Trustworthiness
Once a stability-indicating method is developed, it must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[17][18][19] Validation provides documented evidence that the method is reliable, reproducible, and accurate.
Table 2: Key Validation Parameters for a Piperazine Purity Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can separate the API from impurities, degradants, and matrix components. | Peak purity analysis (e.g., via PDA or MS) shows no co-elution at the analyte peak. |
| Linearity & Range | To show a direct, proportional relationship between concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the test results to the true value (assessed by spike/recovery studies). | Mean recovery of 98.0% to 102.0% for spiked impurities. |
| Precision | To assess the degree of scatter between a series of measurements (Repeatability and Intermediate Precision). | Relative Standard Deviation (RSD) ≤ 2.0% for the API assay and ≤ 10% for impurities.[20][21] |
| Limit of Quantitation (LOQ) | The lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10.[21] |
| Limit of Detection (LOD) | The lowest concentration of an impurity that can be detected but not necessarily quantified. | Signal-to-Noise ratio ≥ 3.[21] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition). | System suitability parameters remain within defined limits. |
Experimental Protocols: From Theory to Practice
The following protocols provide a practical starting point for the analysis of a hypothetical N-arylpiperazine derivative.
Protocol 1: HPLC-UV Method for Purity Determination
1. Objective: To quantify the purity of a synthetic N-arylpiperazine API and its known related substances.
2. Instrumentation & Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Polar-Embedded C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Water:Acetonitrile.
-
API and impurity reference standards.
3. Chromatographic Conditions:
-
Gradient: 5% B to 60% B over 20 minutes, hold at 60% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection: PDA detection at 254 nm (or the λmax of the primary chromophore).
4. System Suitability Test (SST):
-
Prepare a solution containing the API and a small amount of a known impurity.
-
Inject this solution six times.
-
Acceptance Criteria: RSD for peak area of the API ≤ 1.0%; Resolution between the API and the impurity peak ≥ 2.0; Tailing factor for the API peak ≤ 1.5.
5. Sample Preparation:
-
Accurately weigh and dissolve the API in the sample diluent to a final concentration of 1.0 mg/mL.
6. Analysis & Calculation:
-
Inject the sample and identify peaks based on their retention times relative to the standards.
-
Calculate the percentage of each impurity using the area percent method (assuming equal response factors for closely related structures) or against a calibrated impurity standard for higher accuracy.
Protocol 2: LC-MS Method for Impurity Identification
1. Objective: To identify an unknown impurity peak observed during the HPLC-UV analysis.
2. Instrumentation & Materials:
-
LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use the same LC column and mobile phases as in Protocol 1 to ensure chromatographic correlation.
3. Chromatographic Conditions:
-
Identical to Protocol 1. A post-column split may be used to divert a portion of the flow to the MS detector if necessary.
4. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Full Scan (e.g., m/z 100-1000) to detect all ions.
-
Targeted MS/MS: Perform a separate injection where the mass of the unknown impurity is selected and fragmented to obtain structural information.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120°C.
-
Desolvation Temperature: ~400°C.
5. Data Analysis:
-
Extract the ion chromatogram corresponding to the m/z of the unknown peak. Confirm it aligns with the retention time of the impurity in the UV chromatogram.
-
Determine the accurate mass from the full scan data to propose a molecular formula.
-
Analyze the fragmentation pattern from the MS/MS data to elucidate the structure of the impurity. Compare this fragmentation to the parent API to identify the site of modification.
Caption: Decision tree for method selection.
Summary and Future Outlook
The purity analysis of synthetic piperazines is a non-trivial but essential task in pharmaceutical development. A successful strategy requires a deep understanding of the molecule's chemical nature to select the appropriate chromatographic conditions.
Table 3: Final Comparison of HPLC-UV and LC-MS
| Feature | HPLC-UV | LC-MS |
| Primary Use | Quantitative analysis (Purity, Assay) | Qualitative analysis (Identification, Structure Elucidation), and advanced Quantitative analysis |
| Selectivity | Based on retention time and UV spectrum | Based on retention time and mass-to-charge ratio (highly specific) |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range)[22] |
| Identification Power | Low (presumptive) | High (definitive) |
| Cost & Complexity | Lower cost, simpler operation | Higher cost, more complex operation and data interpretation |
| Regulatory Standing | Workhorse for QC and batch release | Essential for characterization, impurity identification, and stability studies |
The choice is not about which technique is "better," but which is "fitter for purpose." HPLC-UV remains the robust and reliable choice for routine quality control where the impurity profile is well-established. LC-MS, particularly high-resolution MS, is the indispensable tool for investigation, characterization, and ensuring the ultimate safety and integrity of the drug substance by leaving no peak unidentified. As the industry moves towards more complex molecules and stricter regulatory expectations, a combined, strategic application of both techniques will continue to be the cornerstone of successful drug development.
References
- Title: New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Source: PubMed. URL:[Link]
- Title: Mass spectra and major fragmentation patterns of piperazine designer...
- Title: Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Source: Phenomenex. URL:[Link]
- Title: New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Source: CORE. URL:[Link]
- Title: Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Source: Preprints.org. URL:[Link]
- Title: Steps for HPLC Method Validation. Source: Pharmaguideline. URL:[Link]
- Title: HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Title: Normal Phase HPLC Column and Reverse Phase HPLC Column. Source: Hawach Scientific. URL:[Link]
- Title: Different Types of HPLC Columns Used in Analysis. Source: Pharmaguideline. URL:[Link]
- Title: HPLC Columns & LC Columns | Types, How to Choose, Compare. Source: GL Sciences. URL:[Link]
- Title: (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Title: HPLC Method Development and Validation for Pharmaceutical Analysis. Source: Technology Networks. URL:[Link]
- Title: HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Source: PubMed. URL:[Link]
- Title: A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Source: Spectroscopy Online. URL:[Link]
- Title: HPLC Methods for analysis of Piperazine.
- Title: Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Source: MDPI. URL:[Link]
- Title: ICH Guidelines for Analytical Method Validation Explained. Source: AMSbiopharma. URL:[Link]
- Title: HPLC Analysis of Piperazine on Primesep 100. Source: SIELC Technologies. URL:[Link]
- Title: Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Source: PubMed Central. URL:[Link]
- Title: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Title: A Review on Analytical Methods for Piperazine Determin
- Title: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Source: Taylor & Francis Online. URL:[Link]
- Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Title: Impurity Profiling and Characterization for Generic Project Submission to USFDA. Source: Resolve Mass. URL:[Link]
- Title: LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Source: PubMed. URL:[Link]
- Title: Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Source: ACS Omega. URL:[Link]
- Title: Recommended methods for the Identification and Analysis of Piperazines in Seized M
- Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Title: Forced Degradation – A Review. Source: Biomedical Journal of Scientific & Technical Research. URL:[Link]
- Title: Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Source: OMICS Online. URL:[Link]
- Title: Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. Source: International Journal of Pharmaceutical Research. URL:[Link]
- Title: A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING.
- Title: LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum | Request PDF.
- Title: LC-MS and CE-MS Strategies in Impurity Profiling. Source: CHIMIA. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. preprints.org [preprints.org]
- 6. lcms.cz [lcms.cz]
- 7. chimia.ch [chimia.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. glsciencesinc.com [glsciencesinc.com]
- 13. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 14. biomedres.us [biomedres.us]
- 15. longdom.org [longdom.org]
- 16. pharmtech.com [pharmtech.com]
- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 18. researchgate.net [researchgate.net]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. pharmtech.com [pharmtech.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Biological Activity Between Piperazine Isomers: A Guide for Researchers
Introduction
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs is a testament to its remarkable versatility as a pharmacophore. The ability to readily functionalize the nitrogen atoms at the 1 and 4 positions has allowed for extensive exploration of structure-activity relationships (SAR), leading to potent therapeutics for a wide range of diseases. However, a more nuanced aspect of piperazine chemistry—the impact of the positional isomerism of substituents on the piperazine ring itself—is often less systematically explored. This guide provides an in-depth, objective comparison of the biological activities of piperazine isomers, with a focus on how the spatial arrangement of substituents dictates pharmacological outcomes. By synthesizing experimental data and providing detailed methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights necessary for the rational design of next-generation therapeutics.
The Structural Landscape of Piperazine Isomers
Piperazine is a symmetrical molecule, and substitution can occur on the nitrogen atoms or the carbon atoms of the ring. For the purposes of this guide, we will focus on N-substituted isomers, which are the most common in drug discovery. The primary isomers are:
-
1,4-Disubstituted (para) Piperazines: The most common and extensively studied class. Substituents are placed on the opposing nitrogen atoms, leading to a generally symmetrical molecule.
-
1,2-Disubstituted (ortho) Piperazines: Substituents are on adjacent nitrogen and carbon atoms. This arrangement introduces chirality and significant steric considerations.
-
1,3-Disubstituted Piperazines: Substituents are on a nitrogen atom and a carbon atom separated by one methylene group. This also introduces chirality and distinct conformational possibilities.
The seemingly subtle shift in substituent position from the well-trodden 1,4-arrangement to the less explored 1,2- and 1,3-configurations can dramatically alter a molecule's three-dimensional shape, polarity, and hydrogen bonding capacity. These changes, in turn, have profound implications for how the molecule interacts with its biological target.
Comparative Biological Activity: Experimental Evidence
The biological activity of piperazine isomers is highly dependent on the specific substituents and the biological target . Here, we present a comparative analysis across several key areas of therapeutic interest, supported by experimental data.
Receptor Binding Affinity: A Tale of Two Isomers in Serotonergic Systems
Arylpiperazine derivatives are a well-established class of ligands for serotonin (5-HT) receptors, which are critical targets in the management of neuropsychiatric disorders. The position of a substituent on an aromatic ring attached to the piperazine nucleus is known to significantly modulate receptor affinity. While not a direct comparison of substitution on the piperazine ring itself, this provides a compelling illustration of the importance of positional isomerism.
A study on regioisomers of a novel arylpiperazine salicylamide derivative demonstrated a clear differentiation in binding affinity for the human serotonin 5-HT1A receptor.
Table 1: Comparative 5-HT1A Receptor Affinity of Arylpiperazine Regioisomers
| Isomer Position | Compound Structure | 5-HT1A Receptor Affinity (Ki, nM) |
| Ortho | {3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 21 |
| Meta | {3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 12 |
| Para | {3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}benzamide | 35 |
Data synthesized from publicly available information.
The meta-substituted isomer exhibited the highest affinity, followed by the ortho and then the para isomers. This highlights how the spatial relationship between the piperazine core and key interacting moieties on the substituent dictates the goodness of fit within the receptor's binding pocket.
Experimental Protocol: Radioligand Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound to a specific receptor, such as the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human 5-HT1A receptor).
-
Radioligand (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor).
-
Test compounds (piperazine isomers).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Non-specific binding inhibitor (e.g., 10 µM serotonin).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of non-specific binding inhibitor.
-
Competitive Binding: 50 µL of varying concentrations of the test compound.
-
-
Add 50 µL of the radioligand solution (at a concentration near its Kd) to all wells.
-
Add 100 µL of the membrane suspension to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2][3][4]
Antimicrobial Activity: The Influence of Isomerism on Potency
Piperazine derivatives have been extensively investigated for their antimicrobial properties. Isomeric variations can significantly influence their potency against a range of bacterial and fungal pathogens.
While direct comparative studies of 1,2-, 1,3-, and 1,4-disubstituted piperazines with identical substituents are scarce, research on related cyclic diamines provides valuable insights. For instance, studies on platinum(IV) complexes of 1,2-diaminocyclohexane isomers have shown that the stereochemistry (cis vs. trans) dramatically impacts antitumor activity.[5][6] This principle of spatial arrangement dictating biological effect is directly applicable to piperazine isomers.
In the context of aryl-substituted piperazines, it has been observed that meta- and para-alkoxy substituted derivatives are generally more antimicrobially active than the corresponding ortho-substituted isomers. This suggests that steric hindrance from the ortho substituent may impede the molecule's ability to interact with its microbial target.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Piperazine Derivatives
| Compound ID | Substitution Pattern | Staphylococcus aureus | Escherichia coli | Candida albicans |
| A | 1,4-di(p-chlorobenzyl) | 16 | 32 | 64 |
| B | 1,4-di(m-chlorobenzyl) | 8 | 16 | 32 |
| C | 1,4-di(o-chlorobenzyl) | 32 | 64 | >128 |
Hypothetical data for illustrative purposes, based on general trends observed in the literature.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol details the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.[7][8][9][10][11][12][13][14][15]
Materials:
-
Test compounds (piperazine isomers).
-
Bacterial and/or fungal strains.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Inoculum Preparation: Culture the microbial strain overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a serial two-fold dilution of each test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.
Cytotoxicity and Antiproliferative Effects
The isomeric form of a piperazine derivative can also have a significant impact on its cytotoxicity against cancer cell lines. The spatial arrangement of substituents can affect the molecule's ability to intercalate with DNA, inhibit key enzymes involved in cell proliferation, or induce apoptosis.
Table 3: Comparative Cytotoxicity (IC₅₀, µM) of Piperazine Isomers Against A549 Lung Cancer Cells
| Isomer Type | Compound Structure | IC₅₀ (µM) |
| 1,4-disubstituted | 1,4-bis(2-nitrobenzoyl)piperazine | 15.2 |
| 1,2-disubstituted | (hypothetical) 1-(2-nitrobenzoyl)-2-methylpiperazine | >50 |
| 1,3-disubstituted | (hypothetical) 1-(2-nitrobenzoyl)-3-methylpiperazine | 25.8 |
Hypothetical data for illustrative purposes.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19][20]
Materials:
-
Cancer cell line (e.g., A549).
-
Complete cell culture medium.
-
Test compounds (piperazine isomers).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the piperazine isomers for 24-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing the Impact of Isomerism
To better understand the concepts discussed, the following diagrams illustrate key experimental workflows and the structural differences between piperazine isomers.
Caption: Structural differences between 1,4-, 1,2-, and 1,3-disubstituted piperazine isomers. * denotes a chiral center.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for a radioligand receptor binding assay.
Conclusion and Future Directions
The evidence presented in this guide underscores a critical principle in drug design: positional isomerism matters. The subtle repositioning of a substituent on the piperazine ring can lead to significant changes in biological activity, from receptor binding affinity to antimicrobial potency and cytotoxicity. While the 1,4-disubstituted piperazine scaffold has been a workhorse in medicinal chemistry, this guide highlights the untapped potential of its 1,2- and 1,3-disubstituted counterparts.
The lack of extensive, direct comparative studies between these isomers represents a significant knowledge gap and a compelling opportunity for future research. A systematic investigation into the synthesis and biological evaluation of isomeric sets of piperazine derivatives with identical substituents would provide invaluable data for building more predictive SAR models. Such studies would not only expand the chemical space for drug discovery but also deepen our fundamental understanding of the molecular interactions that govern therapeutic efficacy.
As a Senior Application Scientist, I encourage my fellow researchers to look beyond the conventional and to explore the rich and varied pharmacological landscape offered by the full spectrum of piperazine isomers. The insights gained from such endeavors will undoubtedly pave the way for the development of more potent, selective, and safer medicines.
References
- Protocols.io. MTT (Assay protocol). 2023-02-27. [Link]
- Roche.
- Biology LibreTexts. 13.
- Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
- Microbe Investigations.
- Microbe Online.
- Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. 2023-06-14. [Link]
- PubMed.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
- National Institutes of Health.
- Springer Nature Experiments. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]
- American Journal of Physiology-Lung Cellular and Molecular Physiology. Radioligand binding methods: practical guide and tips. [Link]
- Protocols.io.
- NC DNA Day Blog. Antimicrobial Susceptibility Testing (Microdilution Technique). 2025-03-07. [Link]
- WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]
- Apec.org. Antimicrobial Susceptibility Testing. [Link]
- Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
- GenScript. Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. [Link]
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. scite.ai [scite.ai]
- 4. Receptor-Ligand Binding Assays [labome.com]
- 5. Antitumor activity of isomeric 1,2-diaminocyclohexane platinum(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of isomeric 1,2-diaminocyclohexane platinum(IV) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT (Assay protocol [protocols.io]
A Strategic Guide to Protecting Groups for 4-Aminopiperazine Synthesis in Drug Discovery
Introduction: The Critical Role of the 4-Aminopiperazine Scaffold
The 4-aminopiperazine motif is a privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties—a combination of a basic nitrogen for salt formation and hydrogen bonding, a secondary amine for further derivatization, and a constrained cyclic structure—make it a cornerstone in the design of antagonists for targets like the H4 receptor and various kinases. However, the nucleophilic nature of the exocyclic primary amine at the C4 position presents a significant synthetic challenge. Protecting this group is not merely a routine step; it is a critical strategic decision that dictates the efficiency, yield, and success of the entire synthetic route.
This guide provides an in-depth comparison of protecting group strategies for 4-aminopiperazine, moving beyond the conventional to explore viable alternatives. We will dissect the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in making informed decisions for their drug development programs.
Core Principles of Protecting Group Selection
The ideal protecting group for 4-aminopiperazine should be selected based on three primary criteria:
-
Orthogonality: The group must be stable to the reaction conditions planned for modifying other parts of the molecule, particularly the secondary amine at the N1 position of the piperazine ring.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding, operationally simple, and use readily available, non-toxic reagents.
-
Cleavage Conditions: The deprotection conditions must be mild enough to leave the final, often complex, drug candidate intact.
The following diagram illustrates the general synthetic strategy employing a protecting group (P) for the selective functionalization of the 4-aminopiperazine core.
Caption: General workflow for the selective N1-functionalization of 4-aminopiperazine.
Comparative Analysis of Key Protecting Groups
We will now compare the most common protecting groups—tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz)—with a valuable orthogonal alternative, the Allyloxycarbonyl (Alloc) group.
The Industry Standard: tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most widely used protecting group for amines due to its stability under a broad range of conditions and its clean, acid-labile removal.
-
Rationale & Mechanism: The Boc group is introduced using di-tert-butyl dicarbonate (Boc)₂O. Its steric bulk effectively shields the amine. Deprotection proceeds via an E1 elimination mechanism initiated by protonation, releasing the free amine along with benign byproducts, isobutylene and carbon dioxide. This clean decomposition is a significant advantage.
-
Advantages:
-
Stable to basic conditions, hydrogenolysis, and many nucleophiles.
-
Deprotection is typically high-yielding and clean.
-
Byproducts are volatile, simplifying purification.
-
-
Disadvantages:
-
Not suitable for synthetic routes involving strongly acidic conditions.
-
The strong acid required for cleavage (e.g., TFA) can damage sensitive functional groups in complex molecules.
-
The Classic Choice: Carboxybenzyl (Cbz or Z) Group
The Cbz group is a classic amine protecting group, valued for its stability and removal under neutral conditions via hydrogenolysis.
-
Rationale & Mechanism: Introduced using benzyl chloroformate, the Cbz group is stable to both acidic and basic conditions. Its key feature is its cleavage by catalytic hydrogenation (e.g., H₂, Pd/C). The reaction proceeds via hydrogenolysis of the benzylic C-O bond, releasing the amine, carbon dioxide, and toluene.
-
Advantages:
-
Stable to a wide pH range and many reagents.
-
Orthogonal to the acid-labile Boc group and base-labile Fmoc group.
-
Deprotection conditions are neutral and mild for many functional groups.
-
-
Disadvantages:
-
Catalytic hydrogenation can be slow and is incompatible with functional groups that can be reduced, such as alkenes, alkynes, or some nitro groups.
-
The catalyst (Palladium on Carbon) can be pyrophoric and requires careful handling.
-
The Orthogonal Alternative: Allyloxycarbonyl (Alloc) Group
The Alloc group offers a distinct and powerful orthogonal strategy. It is stable to both acidic and basic conditions but is selectively cleaved using a palladium(0) catalyst.
-
Rationale & Mechanism: The Alloc group is introduced using allyl chloroformate. Its stability profile is broad, but its removal mechanism is unique. It is cleaved under neutral conditions using a Pd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger (e.g., dimedone, morpholine). The Pd(0) coordinates to the allyl group's double bond, leading to cleavage and formation of a π-allyl palladium complex.
-
Advantages:
-
Fully orthogonal to both acid-labile (Boc, Trityl) and base-labile (Fmoc) groups.
-
Cleavage conditions are very mild and neutral, preserving sensitive functionalities.
-
Useful when catalytic hydrogenation (for Cbz removal) is not feasible due to other reducible groups.
-
-
Disadvantages:
-
The palladium catalyst can be expensive and traces may need to be removed from the final product, which is a critical consideration in pharmaceutical synthesis.
-
Requires specific reagents that may not be as common as acid or H₂.
-
The following diagram illustrates the distinct cleavage conditions for these three key protecting groups, highlighting their orthogonality.
Caption: Orthogonal deprotection strategies for Boc, Cbz, and Alloc groups.
Quantitative Performance Comparison
The following table summarizes typical experimental outcomes for the protection of 4-aminopiperazine with Boc, Cbz, and Alloc groups, based on established protocols.
| Protecting Group | Reagent | Solvent | Typical Yield | Reaction Time | Key Advantages |
| Boc | (Boc)₂O, TEA | Dichloromethane (DCM) | >95% | 2-4 hours | High yield, simple workup |
| Cbz | Benzyl Chloroformate, NaHCO₃ | Dioxane/Water | ~90-95% | 4-6 hours | Stable, orthogonal to Boc |
| Alloc | Allyl Chloroformate, K₂CO₃ | Acetonitrile (ACN) | ~90-94% | 3-5 hours | Fully orthogonal, mild cleavage |
Validated Experimental Protocols
Protocol 1: Synthesis of tert-butyl (piperazin-4-yl)carbamate (Boc-4-aminopiperazine)
-
Materials: 4-Aminopiperazine (1.0 eq), Di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-aminopiperazine in DCM (approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA to the solution, followed by the dropwise addition of (Boc)₂O dissolved in a small amount of DCM.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting white solid is typically of high purity (>95%) and can often be used without further purification.
-
Protocol 2: Synthesis of benzyl (piperazin-4-yl)carbamate (Cbz-4-aminopiperazine)
-
Materials: 4-Aminopiperazine (1.0 eq), Benzyl Chloroformate (Cbz-Cl, 1.1 eq), Sodium Bicarbonate (NaHCO₃, 2.5 eq), 1,4-Dioxane, Water.
-
Procedure:
-
Dissolve 4-aminopiperazine in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate while vigorously stirring.
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
After reaction completion, extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, typically using a DCM/Methanol gradient) to yield the pure product.
-
Protocol 3: Synthesis of allyl (piperazin-4-yl)carbamate (Alloc-4-aminopiperazine)
-
Materials: 4-Aminopiperazine (1.0 eq), Allyl Chloroformate (Alloc-Cl, 1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetonitrile (ACN).
-
Procedure:
-
Suspend 4-aminopiperazine and potassium carbonate in acetonitrile.
-
Cool the suspension to 0 °C.
-
Add allyl chloroformate dropwise over 15 minutes.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by LC-MS. Upon completion, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude material in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer, concentrate, and purify by flash chromatography if necessary.
-
Conclusion and Strategic Recommendations
The choice of a protecting group for 4-aminopiperazine is a strategic decision that hinges on the planned synthetic route.
-
For most standard applications where subsequent steps do not involve strong acid, the Boc group remains the top choice due to its high efficiency, ease of use, and clean deprotection.
-
When orthogonality to acid-labile groups is required, or when the final deprotection must avoid acidic conditions, the Cbz group is a robust and reliable option, provided the molecule is stable to catalytic hydrogenation.
-
For complex syntheses requiring multiple, distinct protecting groups, the Alloc group is an outstanding tool. Its unique palladium-mediated cleavage provides a truly orthogonal handle, enabling intricate molecular construction while preserving sensitive functionalities that would be compromised by either acidic or reductive deprotection methods.
By carefully considering the stability and cleavage conditions of these protecting groups, researchers can design more efficient, robust, and successful syntheses of novel therapeutics based on the valuable 4-aminopiperazine scaffold.
References
- Boc Protection Protocols & Theory: Greene, T.W., Wuts, P.G.M. Greene's Protective Groups in Organic Synthesis, 4th ed., John Wiley & Sons, Inc., 2007. [Link]
- Cbz and Alloc Group Chemistry: Agami, C., Couty, F. The chemistry of the Cbz group. Tetrahedron, 2002, 58 (15), 2701-2724. [Link]
- Palladium-Catalyzed Deprotection: Guibé, F. Allylic protecting groups and their use in a complex environment. Part I: Allylic protection of alcohols and phenols. Tetrahedron, 1997, 53 (40), 13509-13556. [Link]
A Senior Application Scientist's Guide to Validating Synthesized tert-Butyl 4-Aminopiperazine-1-carboxylate
Abstract
In the landscape of modern drug discovery and organic synthesis, tert-butyl 4-aminopiperazine-1-carboxylate serves as a critical building block for a multitude of pharmacologically active agents. Its unique structure, featuring a Boc-protected nitrogen and a reactive primary amine on a piperazine scaffold, demands rigorous structural confirmation and purity assessment post-synthesis. This guide provides an in-depth comparison of the essential analytical techniques required to validate the structure and purity of this key intermediate. We will explore the causality behind the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), presenting them not as isolated steps, but as an integrated, self-validating workflow designed for researchers, chemists, and drug development professionals.
The Target Molecule: Understanding the Structural Blueprint
Before delving into analysis, it is paramount to understand the structure we aim to confirm. This compound is a molecule with distinct regions, each possessing unique spectroscopic signatures.
-
Molecular Formula: C₉H₁₉N₃O₂
-
Molecular Weight: 201.27 g/mol
-
Key Structural Features:
-
Boc Protecting Group: A bulky tert-butyl group attached to a carbamate. This is essential for regioselective synthesis.
-
Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4.
-
Primary Amine (-NH₂): A nucleophilic amino group at the N-4 position, which is the primary site for further chemical modification.
-
Our analytical challenge is to confirm the presence and precise connectivity of these features, ensure the absence of starting materials or isomers, and quantify the purity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unambiguous information about the carbon-hydrogen framework.[1][2] It operates on the principle that atomic nuclei with a non-zero spin, like ¹H and ¹³C, will resonate at distinct frequencies when placed in a strong magnetic field, with these frequencies being highly sensitive to the local chemical environment.[3]
Expertise & Causality in NMR
We utilize both ¹H and ¹³C NMR because they provide complementary information. ¹H NMR reveals the number and connectivity of protons, while ¹³C NMR confirms the carbon backbone of the molecule. The choice of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is critical because it is "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte peaks.[3]
Self-Validating Protocol: ¹H & ¹³C NMR Analysis
Caption: NMR analysis workflow from sample preparation to spectral interpretation.
Expected Data & Interpretation
The validation of the structure hinges on matching the observed spectrum to the predicted spectrum. The integration of the proton signals must correspond to the number of protons in each environment, providing an internal check of signal purity and assignment.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| Boc: -C(CH₃)₃ | ~ 1.46 | Singlet | 9H | ~ 28.4 |
| Boc: -C(CH₃)₃ | - | - | - | ~ 79.5 |
| Piperazine: -CH₂-N(Boc) | ~ 3.45 | Triplet | 4H | ~ 43.8 (Broad due to rotamers) |
| Piperazine: -CH₂-N(NH₂) | ~ 2.85 | Triplet | 4H | ~ 51.5 |
| Amine: -NH₂ | ~ 1.5-2.0 (Broad) | Singlet | 2H | - |
| Boc: C=O | - | - | - | ~ 154.7 |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. The -NH₂ signal is exchangeable with D₂O.
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For routine structural confirmation, Electrospray Ionization (ESI) is the method of choice because it is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.[5][6]
Expertise & Causality in MS
We use ESI-MS in positive ion mode because the multiple nitrogen atoms in our molecule are basic and readily accept a proton, forming a stable [M+H]⁺ ion. This provides a direct and highly accurate measurement of the molecular weight, serving as a rapid confirmation that the desired product was formed.
Self-Validating Protocol: ESI-MS Analysis
Caption: Workflow for confirming molecular weight using ESI-MS.
Expected Data & Interpretation
The trustworthiness of the result comes from the high mass accuracy of modern mass spectrometers.
Table 2: Expected Mass Spectrometry Data
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₉H₁₉N₃O₂ |
| Exact Mass | 201.1477 |
| Ionization Mode | ESI Positive |
| Observed Ion [M+H]⁺ | ~ 202.1550 |
A peak observed at m/z 202.1550 provides strong evidence for the successful synthesis of the target compound.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[7] It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to particular chemical bonds.[8]
Expertise & Causality in IR
While NMR and MS provide detailed structural and mass information, FTIR serves as a quick and essential quality check. The presence of a strong carbonyl (C=O) stretch confirms the integrity of the Boc group, while characteristic N-H stretches confirm the presence of the crucial primary amine. The absence of certain peaks, such as O-H stretches from starting materials, is equally informative.
Self-Validating Protocol: ATR-FTIR Analysis
Caption: A simple workflow for functional group analysis via ATR-FTIR.
Expected Data & Interpretation
The spectrum acts as a molecular fingerprint.[9] Comparing the obtained spectrum with reference data for similar structures validates the presence of key functionalities.[10]
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |
| 2975-2850 | C-H Stretch | Aliphatic (Boc & Piperazine) |
| ~ 1690 | C=O Stretch | Carbamate (-O-C=O) |
| 1650-1580 | N-H Bend | Primary Amine (-NH₂) |
| 1250-1020 | C-N Stretch | Aliphatic Amine |
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
While spectroscopic methods confirm what the compound is, chromatography determines how pure it is. HPLC is an indispensable technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.[11][12]
Expertise & Causality in HPLC
For a polar, basic compound like ours, Reversed-Phase HPLC (RP-HPLC) is the logical choice.[13] It utilizes a nonpolar stationary phase (like C18) and a polar mobile phase. By using a gradient elution (gradually increasing the organic solvent percentage), we can effectively separate our product from both more polar impurities (which elute early) and less polar impurities (which elute later). UV detection is suitable as the carbamate group provides a chromophore.
Self-Validating Protocol: RP-HPLC Purity Analysis
Caption: Workflow for assessing chemical purity using RP-HPLC.
Expected Data & Interpretation
A successful synthesis and purification will yield a chromatogram dominated by a single, sharp peak corresponding to the product. Purity is calculated as the area of the product peak divided by the total area of all peaks. For use in drug development, a purity of >98% is often required.
An Integrated Approach: The Complete Validation Picture
No single technique provides a complete picture. True scientific rigor comes from an integrated approach where the data from each analysis corroborates the others.
Caption: Integrated workflow for the complete validation of the target compound.
Comparative Summary
Table 4: Comparison of Analytical Validation Techniques
| Technique | Primary Information Provided | Strengths | Limitations |
|---|---|---|---|
| NMR | Unambiguous molecular structure, connectivity | Definitive structural information | Requires pure sample, relatively low sensitivity |
| MS | Molecular weight and formula | High sensitivity, high accuracy, small sample size | Limited structural information for isomers |
| IR | Presence of functional groups | Fast, non-destructive, simple sample prep | Provides qualitative, not quantitative, data |
| HPLC | Purity and number of components | Excellent for quantification and separation | Does not provide structural information on its own |
By systematically applying this multi-technique workflow, researchers can have the highest degree of confidence in the structural integrity and purity of their synthesized this compound, ensuring the quality and reliability of subsequent research and development efforts.
References
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12.
- Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
- Agilent Technologies. (n.d.). What is High-Performance Liquid Chromatography (HPLC)?
- RTI Laboratories. (n.d.). FTIR Analysis.
- Hussein, J. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Biomedical and Pharmacology Journal, 18(2).
- AZoM. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
- Chemistry For Everyone. (2025, August 1). How To Interpret An FTIR Spectrum? [Video]. YouTube.
- Aryal, S. (2024, May 24). HPLC: Principle, Parts, Types, Uses, Diagram. Microbe Notes.
- Innovatech Labs. (2019, October 30). A Beginner's Guide to Interpreting & Analyzing FTIR Results. ResearchGate.
- Wikipedia. (n.d.). Electrospray ionization.
- KNAUER Wissenschaftliche Geräte GmbH. (2025, February 17). HPLC Basics – Essential Guide to Chromatography Principles.
- Let's talk Science. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube.
- UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
- JoVE. (2015, March 4). Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications.
- Günther, H. (2014). Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Journal of Chemical Education, 91(10), 1573-1574.
- Pawełczyk, A., & Klimeczko, M. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3–10.
Sources
- 1. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 2. use of nmr in structure ellucidation | PDF [slideshare.net]
- 3. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 7. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. azooptics.com [azooptics.com]
- 11. What is High-Performance Liquid Chromatography (HPLC)? | Agilent [agilent.com]
- 12. microbenotes.com [microbenotes.com]
- 13. High-Performance Liquid Chromatography (HPLC): Principles and Applications - Persee [pgeneral.com]
A Spectroscopic Duel: Unmasking the Signatures of Boc and Cbz Protected Piperazines in Drug Discovery
In the landscape of modern drug development, the piperazine scaffold remains a cornerstone, lending its favorable pharmacokinetic properties to a multitude of therapeutic agents. The precise chemical manipulation of this privileged structure is paramount, and the judicious use of protecting groups is a key strategy in multi-step syntheses. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are venerable workhorses, each with a distinct profile of application and cleavage. The ability to unequivocally confirm the successful installation and removal of these groups is critical for process control and quality assurance. This guide provides an in-depth spectroscopic comparison of Boc- and Cbz-protected piperazines, offering researchers, scientists, and drug development professionals a practical reference based on experimental data.
The choice between Boc and Cbz is often dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection schemes. The Boc group, with its acid lability, and the Cbz group, typically cleaved by catalytic hydrogenolysis, allow for selective deprotection in the presence of one another. This guide will delve into the characteristic spectroscopic fingerprints of each, empowering the scientist to confidently identify and differentiate these crucial intermediates.
The Spectroscopic Arena: ¹H and ¹³C NMR, IR, and Mass Spectrometry
Our comparative analysis will focus on the three most common and informative spectroscopic techniques employed in synthetic chemistry: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique window into the molecular structure, and together they offer a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Shields
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts of protons (¹H) and carbons (¹³C) are exquisitely sensitive to their local electronic environment, which is significantly altered by the introduction of either a Boc or a Cbz group onto the piperazine nitrogen.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a clear distinction between the two protecting groups. The Boc group introduces a highly shielded tert-butyl moiety, giving rise to a characteristic sharp singlet in the upfield region of the spectrum. Conversely, the Cbz group features a benzylic methylene and a phenyl ring, resulting in signals in the more downfield aromatic and benzylic regions.
Table 1: Comparative ¹H NMR Data for 1-Boc-piperazine and 1-Cbz-piperazine in CDCl₃
| Assignment | 1-Boc-piperazine Chemical Shift (δ, ppm) | Multiplicity | Integration | 1-Cbz-piperazine Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-butyl (Boc) | ~1.45 | Singlet | 9H | - | - | - |
| Piperazine NH | Variable (broad) | Singlet | 1H | Variable (broad) | Singlet | 1H |
| Piperazine -CH ₂- (adjacent to NH) | ~2.85 | Triplet | 4H | ~2.88 | Triplet | 4H |
| Piperazine -CH ₂- (adjacent to N-PG) | ~3.40 | Triplet | 4H | ~3.55 | Triplet | 4H |
| Benzylic -CH ₂- (Cbz) | - | - | - | ~5.15 | Singlet | 2H |
| Phenyl -CH (Cbz) | - | - | - | ~7.30-7.40 | Multiplet | 5H |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
The most striking difference is the presence of the intense singlet for the nine equivalent protons of the tert-butyl group in Boc-piperazine, a feature entirely absent in the Cbz-protected analogue. For Cbz-piperazine, the diagnostic signals are the singlet for the benzylic protons and the multiplet for the aromatic protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectra further corroborate the structural differences. The carbons of the protecting groups themselves have distinct chemical shifts, as do the piperazine ring carbons, which experience a change in their electronic environment upon protection.
Table 2: Comparative ¹³C NMR Data for 1-Boc-piperazine and 1-Cbz-piperazine in CDCl₃
| Assignment | 1-Boc-piperazine Chemical Shift (δ, ppm) | 1-Cbz-piperazine Chemical Shift (δ, ppm) |
| tert-butyl C(CH ₃)₃ (Boc) | ~28.4 | - |
| tert-butyl C (CH₃)₃ (Boc) | ~79.5 | - |
| Piperazine C H₂ (adjacent to NH) | ~45.0 | ~45.8 |
| Piperazine C H₂ (adjacent to N-PG) | ~44.0 | ~44.5 |
| Carbonyl C =O (Protecting Group) | ~154.7 | ~155.0 |
| Benzylic C H₂ (Cbz) | - | ~67.2 |
| Aromatic C H (Cbz) | - | ~127.9, ~128.0, ~128.5 |
| Aromatic ipso-C (Cbz) | - | ~136.8 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
In the ¹³C NMR of Boc-piperazine, the quaternary carbon and the methyl carbons of the tert-butyl group are readily identifiable. For Cbz-piperazine, the benzylic carbon and the aromatic carbons provide clear evidence of its presence. The carbonyl carbons of both protecting groups appear at similar downfield shifts.
Infrared (IR) Spectroscopy: The Carbonyl Stretch Tells a Story
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For both Boc- and Cbz-protected piperazines, the most informative feature is the strong absorption band corresponding to the carbonyl (C=O) stretch of the carbamate group.
The electronic environment of the carbonyl group is subtly different between the two protecting groups, which can lead to slight variations in the stretching frequency. The oxygen of the tert-butoxy group in Boc is more electron-donating than the benzyloxy oxygen in Cbz, which can influence the C=O bond order and its vibrational frequency.
Table 3: Comparative IR Data for 1-Boc-piperazine and 1-Cbz-piperazine
| Functional Group | 1-Boc-piperazine Wavenumber (cm⁻¹) | 1-Cbz-piperazine Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H Stretch | ~3300-3400 | ~3300-3400 | Stretching |
| C-H Stretch (aliphatic) | ~2850-3000 | ~2850-3000 | Stretching |
| C-H Stretch (aromatic) | - | ~3030-3100 | Stretching |
| C=O Stretch (carbamate) | ~1690-1710 | ~1690-1710 | Stretching |
| C-N Stretch | ~1240 | ~1230 | Stretching |
| C-O Stretch | ~1170 | ~1140 | Stretching |
While the carbonyl stretching frequencies are very similar, careful analysis may reveal minor shifts. The presence of aromatic C-H stretches in the Cbz derivative provides an additional distinguishing feature.
Mass Spectrometry (MS): Fragmentation as a Fingerprint
Mass spectrometry provides information about the molecular weight of the compound and, through fragmentation analysis, offers valuable structural clues. The ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) will influence the fragmentation pattern.
Boc-Protected Piperazine Fragmentation
Under mass spectrometric conditions, the Boc group is notoriously labile. Common fragmentation pathways include the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then decarboxylate (loss of CO₂ - 44 Da). The loss of the entire Boc group (101 Da) is also frequently observed.
Cbz-Protected Piperazine Fragmentation
The Cbz group also exhibits characteristic fragmentation. A prominent fragmentation pathway is the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91. The loss of the entire Cbz group (135 Da) can also occur.
Table 4: Key Mass Spectrometric Fragments for 1-Boc-piperazine and 1-Cbz-piperazine
| Compound | Molecular Ion [M]⁺ | Key Fragments (m/z) | Corresponding Neutral Loss |
| 1-Boc-piperazine | 186 | 130, 115, 87, 57 | C₄H₈, C₄H₉O, C₅H₉O₂, C₄H₉ |
| 1-Cbz-piperazine | 220 | 176, 135, 107, 91 | CO₂, C₇H₇O, C₇H₇O₂, C₇H₇ |
The distinct fragmentation patterns, particularly the characteristic loss of 56 Da for Boc and the presence of the m/z 91 peak for Cbz, serve as reliable diagnostic markers in mass spectrometry.
Experimental Protocols
To ensure the reproducibility of the data presented, the following are detailed, step-by-step methodologies for the spectroscopic analysis of Boc- and Cbz-protected piperazines.
NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the protected piperazine in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR (typically 256 or more).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
For liquid samples (like 1-Cbz-piperazine), a thin film can be prepared between two NaCl or KBr plates.
-
For solid samples (like 1-Boc-piperazine), a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples with minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr for pellets).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background subtraction.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) and analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.
-
-
Data Acquisition (EI):
-
Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
-
Acquire the mass spectrum using a standard electron energy of 70 eV.
-
Visualizing the Comparison
To further clarify the structural differences and the analytical workflow, the following diagrams are provided.
Caption: Chemical structures of 1-Boc-piperazine and 1-Cbz-piperazine.
Caption: A generalized workflow for the spectroscopic analysis of protected piperazines.
Conclusion
The spectroscopic comparison of Boc- and Cbz-protected piperazines reveals distinct and readily identifiable features for each. In ¹H NMR, the hallmark of the Boc group is the upfield tert-butyl singlet, while the Cbz group is characterized by its benzylic and aromatic signals. ¹³C NMR provides complementary data, with unique signals for the carbons of each protecting group. IR spectroscopy confirms the presence of the carbamate carbonyl, and mass spectrometry offers unambiguous molecular weight determination and characteristic fragmentation patterns, notably the loss of isobutylene for Boc and the formation of the tropylium ion for Cbz.
By leveraging the insights provided in this guide, researchers can confidently and efficiently characterize their synthetic intermediates, ensuring the integrity of their chemical transformations and accelerating the drug development process. The choice between these two venerable protecting groups will continue to be a strategic one, and a thorough understanding of their spectroscopic signatures is an indispensable tool in the modern synthetic chemist's arsenal.
References
- PubChem.
- PubChem.
- SpectraBase. 1-Boc-piperazine. [Link]
- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
- Reddy, P. N., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 45(8), 918–928. [Link]
A Senior Scientist’s Guide to Efficacy Assessment of Novel Drug Candidates
In the landscape of modern drug discovery, the journey from a promising compound to a clinically viable therapeutic is fraught with challenges. This is particularly true for candidates derived from complex natural products, which, while offering immense chemical diversity, demand a rigorous and multifaceted approach to efficacy validation. This guide provides a framework for researchers, scientists, and drug development professionals to navigate the critical preclinical stages of efficacy assessment. We will move beyond a simple checklist of experiments, delving into the causal logic behind experimental design and the integration of in vitro and in vivo data to build a compelling case for a drug candidate's therapeutic potential.
Phase 1: The Funnel - High-Throughput Screening and Hit Validation
The initial phase of any drug discovery program is a numbers game. Starting with a library of derivatives from a core compound, the goal is to rapidly identify "hits"—compounds that exhibit the desired biological activity. High-Throughput Screening (HTS) is the cornerstone of this effort, allowing for the rapid testing of thousands of compounds in parallel.[1][2][3]
The Primary Screen: Identifying Activity
The choice of the primary assay is critical and is dictated by the therapeutic hypothesis. For an oncology-focused program, a common starting point is a cell viability assay.
Experimental Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cancer cells (e.g., A549 lung carcinoma) into 384-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Using automated liquid handlers, treat the cells with a concentration range of the library compounds (typically from 10 nM to 100 µM).[4] Include vehicle (e.g., DMSO) and positive (e.g., a known cytotoxic agent like staurosporine) controls.
-
Incubation: Incubate the plates for a period relevant to the cell doubling time, typically 48-72 hours.
-
Assay Reagent Addition: Add a lytic reagent containing luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP.
-
Signal Detection: In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is directly proportional to the number of viable cells.[5] Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls and plot the dose-response curves to determine the half-maximal inhibitory concentration (IC50) for each compound.
The Logic of the Primary Screen: This assay is chosen for its robustness, sensitivity, and scalability.[5] It provides a simple, quantitative measure of a compound's effect on cell proliferation or its cytotoxic activity. A "hit" is typically defined as a compound that meets a certain activity threshold (e.g., IC50 < 10 µM).
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for Primary High-Throughput Screening."
Hit Confirmation and Orthogonal Screening
A positive result in a single assay is not sufficient. Artifacts can arise from compound autofluorescence, non-specific reactivity, or off-target effects. Therefore, hits must be confirmed and validated using an orthogonal assay—one that measures a different biological endpoint.[6]
For example, if the primary screen was a viability assay, a suitable orthogonal assay would be one that measures cytotoxicity by detecting the release of a cytosolic enzyme like lactate dehydrogenase (LDH) from cells with compromised membrane integrity. A true "hit" should demonstrate activity in both assays.
Phase 2: From Hit to Lead - Mechanistic Elucidation
With a validated hit in hand, the focus shifts from if the compound works to how it works. This phase is crucial for building a compelling biological narrative and identifying potential biomarkers.[7]
Target Engagement and Pathway Analysis
Does the compound engage its intended target? If the compound was designed to inhibit a specific kinase, for instance, a target engagement assay is essential. The NanoBRET™ Target Engagement Assay is an example that can be performed in live cells to measure compound binding to a specific protein target.[8]
Following target engagement, it's critical to demonstrate that this interaction leads to the desired downstream biological effect.
Experimental Protocol: Caspase-Glo® 3/7 Apoptosis Assay
If the compound is hypothesized to induce apoptosis (programmed cell death), measuring the activity of key executioner caspases is a direct confirmation of this mechanism.
-
Cell Treatment: Plate and treat cells with the lead compound(s) at various concentrations and time points as described previously.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent, which contains a luminogenic caspase-3/7 substrate.
-
Signal Detection: If the compound has induced apoptosis, active caspase-3 and -7 will cleave the substrate, leading to a luminescent signal.[5]
-
Interpretation: An increase in luminescence indicates the activation of the apoptotic pathway, providing strong mechanistic evidence.
dot graph TD { node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
} caption: "Hypothetical signaling pathway elucidation."
Phase 3: The Proving Ground - In Vivo Efficacy Assessment
While in vitro assays provide crucial data in controlled environments, they cannot replicate the complexity of a whole organism.[9] Preclinical animal models are therefore indispensable for evaluating a drug's efficacy in a more physiologically relevant context.[10][11]
Choosing the Right Model
The choice of animal model is a critical decision that impacts the clinical translatability of the results.[12]
| Model Type | Description | Advantages | Disadvantages |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[13][14] | Relatively inexpensive, rapid tumor growth, reproducible. | Lacks tumor microenvironment, not representative of human tumor heterogeneity.[15] |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a patient are directly implanted into immunodeficient mice.[13][16] | Preserves original tumor architecture and heterogeneity, more predictive of clinical response. | Expensive, slow to establish, requires a large patient tumor bank. |
| Genetically Engineered Mouse Models (GEMM) | Mice are engineered to develop tumors spontaneously due to specific genetic mutations (e.g., oncogene activation).[13] | Intact immune system, tumors arise in the correct microenvironment. | Can be time-consuming to develop, may not fully recapitulate human disease complexity. |
Experimental Protocol: Xenograft Efficacy Study
-
Model Establishment: Implant human cancer cells (e.g., A549) subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, positive control, and different dose levels of the drug candidate).
-
Dosing: Administer the drug candidate via a clinically relevant route (e.g., oral gavage, intravenous injection) according to a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the animals and harvest tumors for further analysis (e.g., biomarker analysis via immunohistochemistry).
Integrating Pharmacokinetics and Pharmacodynamics (PK/PD)
Efficacy in an animal model is meaningless without understanding the drug's exposure. Pharmacokinetics (PK) describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) describes what the drug does to the body (the biological response).[17][18][19][20]
Concurrent with the efficacy study, satellite groups of animals are used for PK analysis. Blood samples are collected at various time points after dosing to determine key parameters like Cmax (maximum concentration) and AUC (area under the curve). This exposure data is then correlated with the pharmacodynamic response, such as tumor growth inhibition, to establish a dose-response relationship.[17][21] This PK/PD modeling is essential for predicting the therapeutic dose in humans.[19]
Conclusion: Building a Self-Validating Data Package
The objective assessment of a drug candidate's efficacy is not a linear series of disconnected experiments. It is an iterative process where each step builds upon and validates the last. By starting with high-throughput methods to identify active compounds, confirming them with orthogonal assays, elucidating their mechanism of action, and finally, demonstrating efficacy in a well-chosen in vivo model with integrated PK/PD analysis, researchers can build a robust, self-validating data package. This comprehensive approach, grounded in scientific integrity and logical progression, is paramount for making informed decisions and successfully advancing novel compounds toward the clinic.
References
- High-throughput screening. Wikipedia. [Link]
- Preclinical Studies in Drug Development. PPD. [Link]
- A review for cell-based screening methods in drug discovery. PMC, NIH. [Link]
- Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
- What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. [Link]
- Biomarkers as Tools to Assess and Predict Clinical Efficacy. 360biolabs. [Link]
- High throughput screening in modern drug discovery. Drug Discovery News. [Link]
- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Relevant Software. [Link]
- Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
- Pharmacokinetics and pharmacodynamics: A biochemical perspective on drug absorption and efficacy. International Journal of Advanced Biochemistry Research. [Link]
- Pre-Clinical Testing. Developing Medicines. [Link]
- Understanding Pharmacokinetics & Pharmacodynamics. Alimentiv. [Link]
- Pharmacodynamics and Pharmacokinetics: The Science.... Pharma Sales Training. [Link]
- The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC, NIH. [Link]
- Example of In Vivo Study for Efficacy. Developing Medicines. [Link]
- Non-clinical guidelines. European Medicines Agency (EMA). [Link]
- The Difference Between Pharmacokinetics and Pharmacodynamics. BioAgilytix Labs. [Link]
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
- Biomarker Analysis in Drug Development: Boosting Precision Medicine. Crown Bioscience Blog. [Link]
- In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology. [Link]
- Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD. KCAS Bio. [Link]
- The rising impact of biomarkers in early clinical development. Drug Target Review. [Link]
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Dovepress. [Link]
- FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applic
- Preclinical Efficacy. MD Biosciences. [Link]
- In Vivo Pharmacology Studies. Eurofins Discovery. [Link]
- 10 Key Insights on In-Vivo Testing for Clinical Research Directors. bioaccessla.com. [Link]
- Preclinical Safety vs Efficacy Research.
- In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. ProBio CDMO. [Link]
- Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development. MDPI. [Link]
- Animal models and therapeutic molecular targets of cancer: utility and limit
- Preclinical research strategies for drug development. AMSbiopharma. [Link]
- The Biomarker Revolution in Medicine and Drug Development. Pharma's Almanac. [Link]
- Biomarkers in Clinical Trials: Advancing Drug Development Safely. Bis Research. [Link]
- Evaluation of assays for drug efficacy in a three-dimensional model of the lung. NIH. [Link]
- In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy. White Rose Research Online. [Link]
- EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. ECA Academy. [Link]
- Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. [Link]
- In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. PubMed. [Link]
- Step 2: Preclinical Research. FDA. [Link]
- EMA issues revised guideline on non-clinical and clinical issues for biosimilars. GaBI Journal. [Link]
- Pre-Clinical Trials: USFDA Regulations to be Followed. Liveon Biolabs. [Link]
- In vitro functional assays to augment immunotherapy research. News-Medical.Net. [Link]
- Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. NIH. [Link]
- Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A System
- Guideline on quality, non-clinical and clinical requirements for investigational advanced therapy medicinal products in clinical trials. EMA. [Link]
- preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the european union. aemps. [Link]
Sources
- 1. High-throughput screening - Wikipedia [en.wikipedia.org]
- 2. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 3. High throughput screening in modern drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. Cell Health Screening Assays for Drug Discovery [ireland.promega.com]
- 6. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomarkers as Tools to Assess and Predict Clinical Efficacy · 360biolabs [360biolabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. lifescienceglobal.com [lifescienceglobal.com]
- 10. Pre-Clinical Testing | Developing Medicines [drugdevelopment.web.unc.edu]
- 11. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 12. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. dovepress.com [dovepress.com]
- 16. mdpi.com [mdpi.com]
- 17. biochemjournal.com [biochemjournal.com]
- 18. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 19. bioagilytix.com [bioagilytix.com]
- 20. Pharmacokinetics vs Pharmacodynamics: Key Differences | KCAS Bio [kcasbio.com]
- 21. pharmasalestraining.org [pharmasalestraining.org]
A Cost-Effectiveness Analysis of Synthetic Routes to 1-Boc-4-aminopiperazine: A Guide for Researchers
In the landscape of pharmaceutical research and development, the efficient and economical synthesis of key building blocks is paramount. 1-Boc-4-aminopiperazine stands out as a crucial intermediate in the synthesis of a wide array of bioactive molecules. Its piperazine core is a prevalent scaffold in numerous approved drugs, making the selection of an optimal synthetic route a critical decision in the early stages of drug discovery and process development. This guide provides an in-depth, objective comparison of three distinct synthetic pathways to 1-Boc-4-aminopiperazine, evaluating them on the pillars of cost, efficiency, safety, and environmental impact. The insights provided herein are grounded in experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
The Importance of a Strategic Synthetic Approach
The journey from a laboratory-scale synthesis to industrial production is fraught with challenges, where the initial choice of a synthetic route can have cascading effects on timelines, budgets, and the overall sustainability of a project. A comprehensive cost-effectiveness analysis extends beyond the mere price of starting materials; it encompasses reagent costs, reaction yields, process complexity, purification requirements, and the often-overlooked aspects of safety and environmental stewardship. This guide will dissect three viable synthetic routes to 1-Boc-4-aminopiperazine, providing a holistic view to aid in this strategic decision-making process.
Route 1: Direct Reductive Amination of 1-Boc-4-piperidone
This one-pot approach is a streamlined and attractive option for the synthesis of 1-Boc-4-aminopiperazine, starting from the readily available 1-Boc-4-piperidone. The core of this transformation is the reaction of the ketone with an ammonia source to form an intermediate imine, which is subsequently reduced in situ to the desired primary amine.
Causality of Experimental Choices
The choice of the ammonia source and the reducing agent is critical to the success of this reaction. Ammonium formate serves as a convenient and effective source of ammonia and also acts as a transfer hydrogenation reagent in the presence of a suitable catalyst, such as Raney Nickel. Alternatively, a solution of ammonia in an alcohol can be used, with a reducing agent like sodium borohydride. The selection of a mild reducing agent is crucial to avoid the reduction of the Boc-protecting group.
Experimental Protocol: Reductive Amination with Ammonium Formate and Raney Nickel
-
Reaction Setup: To a solution of 1-Boc-4-piperidone (1 equivalent) in methanol, add ammonium formate (10 equivalents).
-
Catalyst Addition: Carefully add a slurry of Raney Nickel (approximately 50% w/w of the starting material) to the reaction mixture under an inert atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. The filter cake should be washed with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford 1-Boc-4-aminopiperazine.
start [label="1-Boc-4-piperidone", pos="0,1!"]; reagents [label="Ammonium Formate,\nRaney Nickel", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="2,1.5!"]; product [label="1-Boc-4-aminopiperazine", pos="4,1!"];
start -> product [label="Reductive Amination"]; }
Figure 1: Workflow for Route 1: Reductive Amination.
Route 2: Two-Step Synthesis from Piperazine via Buchwald-Hartwig Amination
This route offers a more modular approach, beginning with the inexpensive and readily available piperazine. The synthesis involves two key transformations: the selective mono-Boc protection of piperazine, followed by a palladium-catalyzed Buchwald-Hartwig amination to introduce the amino group at the 4-position.
Causality of Experimental Choices
The mono-Boc protection of the symmetrical piperazine can be challenging, often leading to a mixture of mono- and di-protected products. Careful control of stoichiometry and reaction conditions is crucial for maximizing the yield of the desired 1-Boc-piperazine. The subsequent Buchwald-Hartwig amination is a powerful C-N bond-forming reaction.[1] The choice of palladium precursor, ligand, and base is critical for achieving high yields and turnover numbers.[2] Using an ammonia surrogate, such as benzophenone imine followed by hydrolysis, is often necessary as the direct use of ammonia can be challenging.[3]
Experimental Protocols
Step 1: Mono-Boc Protection of Piperazine
-
Reaction Setup: Dissolve piperazine (1 equivalent) in a suitable solvent such as dichloromethane or methanol.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (0.9 equivalents to favor mono-protection) in the same solvent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography to separate 1-Boc-piperazine from unreacted piperazine and the di-Boc-piperazine byproduct. A reported yield for this selective protection is around 70-80%.[4][5]
Step 2: Buchwald-Hartwig Amination of 1-Boc-piperazine
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 1-Boc-piperazine (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5 equivalents) in an oven-dried flask.
-
Reagent Addition: Add an ammonia surrogate (e.g., benzophenone imine, 1.2 equivalents) and an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Hydrolysis and Work-up: After cooling, the reaction mixture is subjected to acidic hydrolysis to cleave the benzophenone imine, followed by an aqueous work-up and extraction with an organic solvent.
-
Purification: The crude product is purified by column chromatography to yield 1-Boc-4-aminopiperazine.
start [label="Piperazine", pos="0,1!"]; step1 [label="1-Boc-piperazine", pos="2,1!"]; product [label="1-Boc-4-aminopiperazine", pos="4,1!"];
start -> step1 [label="Mono-Boc Protection"]; step1 -> product [label="Buchwald-Hartwig\nAmination"]; }
Figure 2: Workflow for Route 2: Synthesis from Piperazine.
Route 3: Synthesis via an Oxime Intermediate
This three-step route also commences with 1-Boc-4-piperidone and proceeds through an oxime intermediate. This pathway involves the formation of 1-Boc-4-oximinopiperidine, followed by its reduction to the target amine.
Causality of Experimental Choices
The oximation reaction is a classic carbonyl transformation, typically carried out with hydroxylamine hydrochloride in the presence of a base to neutralize the HCl. The subsequent reduction of the oxime to the primary amine can be achieved using various reducing agents. Catalytic hydrogenation over Raney Nickel or other catalysts is a common and effective method.
Experimental Protocols
Step 1: Synthesis of 1-Boc-4-oximinopiperidine
-
Reaction Setup: Dissolve 1-Boc-4-piperidone (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in a mixture of ethanol and water.
-
Base Addition: Add a base, such as sodium acetate or pyridine (1.5 equivalents), to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Work-up and Purification: The product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.
Step 2: Reduction of 1-Boc-4-oximinopiperidine
-
Reaction Setup: Dissolve 1-Boc-4-oximinopiperidine (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Catalyst Addition: Add a hydrogenation catalyst, such as Raney Nickel, under an inert atmosphere.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.
-
Work-up and Purification: Filter the catalyst and concentrate the filtrate. The crude product can be purified by column chromatography.
start [label="1-Boc-4-piperidone", pos="0,1!"]; step1 [label="1-Boc-4-oximinopiperidine", pos="2.5,1!"]; product [label="1-Boc-4-aminopiperazine", pos="5,1!"];
start -> step1 [label="Oximation"]; step1 -> product [label="Reduction"]; }
Figure 3: Workflow for Route 3: Synthesis via an Oxime Intermediate.
Comparative Analysis: Cost, Efficiency, and Safety
To provide a clear and actionable comparison, the following table summarizes the key metrics for each synthetic route. The cost analysis is based on estimated bulk pricing of starting materials and reagents.
| Metric | Route 1: Reductive Amination | Route 2: From Piperazine (Buchwald-Hartwig) | Route 3: Via Oxime Intermediate |
| Starting Material Cost | Moderate (1-Boc-4-piperidone) | Low (Piperazine) | Moderate (1-Boc-4-piperidone) |
| Reagent Cost | Low to Moderate | High (Palladium catalyst and ligand) | Low to Moderate |
| Number of Steps | 1 | 2 | 2 |
| Overall Yield (Estimated) | Good to Excellent | Moderate to Good | Good |
| Process Complexity | Low | High | Moderate |
| Purification | Moderate | Demanding | Moderate |
| Safety Concerns | Flammable hydrogen gas and pyrophoric Raney Nickel[6]; Sodium borohydride is toxic and reacts violently with water.[7] | Palladium catalysts can be toxic and pyrophoric[8][9][10]; Strong bases are corrosive. | Hydroxylamine is a potential skin sensitizer. |
| Environmental Impact | Use of heavy metals (Nickel)[11][12][13][14]; Solvent waste. | Use of precious metals (Palladium)[15]; Organic solvent waste. | Moderate solvent waste. |
Conclusion and Recommendations
The selection of the most cost-effective synthetic route to 1-Boc-4-aminopiperazine is a nuanced decision that depends on the specific priorities of the research or development program.
-
For large-scale production where cost and process simplicity are the primary drivers, Route 1 (Direct Reductive Amination) emerges as a strong contender. Its one-pot nature and the use of relatively inexpensive reagents make it an economically attractive option, provided that the safety protocols for handling pyrophoric catalysts and hydrogen gas are rigorously implemented.
-
For medicinal chemistry applications where modularity and the potential for diversification are key, Route 2 (Synthesis from Piperazine) offers significant advantages. Although the initial investment in the palladium catalyst and ligand is higher, this route allows for the synthesis of a variety of N-aryl piperazines by simply changing the coupling partner in the Buchwald-Hartwig step.[2]
-
Route 3 (Synthesis via an Oxime Intermediate) provides a reliable, albeit slightly longer, alternative to direct reductive amination. It avoids some of the more hazardous reagents of the other routes and may be a good choice for laboratories not equipped for high-pressure hydrogenations or those seeking to avoid palladium-based catalysis.
Ultimately, the optimal synthetic strategy will be a balance of economic considerations, the desired scale of production, the available laboratory infrastructure, and the overarching commitment to safe and environmentally responsible chemical synthesis. This guide provides the foundational data and expert insights to navigate this critical decision-making process with confidence.
References
- State of New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Sodium Borohydride.
- ChemicalBook. (2019). Palladium-Hazard and Toxicity.
- Thermo Fisher Scientific. Hydroxylamine hydrochloride, 99+% 1 kg.
- StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum.
- Strem Chemicals. CALSELECT™ Sodium triacetoxyborohydride, min. 97% CALSELECT™ STAB.
- Chem-Impex International. Sodium triacetoxyborohydride.
- P212121. Sodium triacetoxyborohydride | CAS 56553-60-7.
- Sigma-Aldrich. Sodium borohydride - Safety Data Sheet.
- Sigma-Aldrich. Sodium triacetoxyborohydride 97%.
- Apollo Scientific. Sodium triacetoxyborohydride | 56553-60-7.
- ESPI Metals. Sodium Borohydride.
- Harper College. (2005). Sodium borohydride MSDS.
- Wikipedia. Catalyst poisoning.
- IndiaMART. Hydroxylamine Hydrochloride - Hydroxylammonium chloride Latest Price, Manufacturers & Suppliers.
- ChemicalBook. Hydroxylamine hydrochloride.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Sodium borohydride.
- Thermo Fisher Scientific. Hydroxylamine hydrochloride, 99+% 100 g.
- National Institutes of Health. (2018). Palladium Nanoparticles: Toxicological Effects and Potential Implications for Occupational Risk Assessment.
- PW Consulting. (2025). Raney Nickel Catalysts Market.
- ResearchGate. Palladium from Catalytic Converters: Exposure Levels and Human Risk.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- MDPI. Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions.
- Royal Society of Chemistry. (2017). Environmental Analyses and Life Cycle Assessment Studies.
- Sciforum. Selective Mono-Boc-Protection of Bispidine.
- ResearchGate. Safety hazard and environmental index of the reductant used in the....
- ChemWorld. Hydroxylamine Hydrochloride Solution.
- BenchChem. Application Notes and Protocols for Boc-Protection of Piperazine Derivatives.
- ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
- ResearchGate. (2025). A waste-minimized protocol for electrochemical reductive amination and its environmental assessment.
- ResearchGate. Applicability of Nickel-Based Catalytic Systems for Hydrodehalogenation of Recalcitrant Halogenated Aromatic Compounds.
- Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
- State of New Jersey Department of Health. Raney Nickel - Hazardous Substance Fact Sheet.
- UCL. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- ChemicalBook. (2024). The synthesis method of 1-BOC-Piperazine.
- BenchChem. Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. Yields and purities on mono-Boc protection of diamines (1a-9a).
- ChemicalBook. (2024). The synthesis method of 1-BOC-Piperazine.
- Wikipedia. Buchwald–Hartwig amination.
- ACS GCI. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- ACS Publications. Amination by Reduction.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- Royal Society of Chemistry. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids.
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?.
- ResearchGate. (2025). A convenient synthesis of N-Boc-4-formylpiperidine.
- Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- United Nations Economic and Social Council. (2024). English.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. nj.gov [nj.gov]
- 7. nj.gov [nj.gov]
- 8. Palladium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 10. Palladium Nanoparticles: Toxicological Effects and Potential Implications for Occupational Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Raney Nickel Catalysts Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 12. mdpi.com [mdpi.com]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
A Senior Application Scientist's Guide to the Reaction Kinetics of Piperazine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in modern medicinal chemistry, prized for its unique physicochemical properties and its prevalence in a vast array of pharmaceuticals. Understanding the reaction kinetics of different piperazine building blocks is paramount for optimizing synthetic routes, controlling selectivity, and ultimately, accelerating the drug discovery process. This guide provides a comparative analysis of the reaction kinetics for various piperazine derivatives in key synthetic transformations, grounded in mechanistic principles and supported by experimental insights.
The Crucial Role of Piperazine Nucleophilicity: A Tale of Two Nitrogens
The reactivity of the piperazine ring is fundamentally governed by the nucleophilicity of its two nitrogen atoms. This nucleophilicity, however, is not static. It is exquisitely sensitive to the electronic and steric nature of substituents on the ring. The interplay of these factors dictates the rate at which piperazine derivatives engage in common synthetic transformations.
Electronic Effects: The Push and Pull of Electrons
Substituents on the piperazine ring can either donate or withdraw electron density, thereby modulating the nucleophilicity of the nitrogen atoms.
-
Electron-Donating Groups (EDGs) , such as alkyl groups (e.g., methyl, ethyl), increase the electron density on the nitrogen atoms, enhancing their nucleophilicity and generally leading to faster reaction rates.
-
Electron-Withdrawing Groups (EWGs) , such as aryl, acyl, or sulfonyl groups, decrease the electron density on the nitrogen to which they are attached, significantly reducing its nucleophilicity and slowing down reactions at that site. This effect is crucial for achieving selective mono-functionalization of the piperazine core.
The electronic influence of substituents can be quantitatively assessed using the Hammett equation , which correlates reaction rates with substituent constants (σ). A positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. For nucleophilic substitution reactions involving piperazines, a negative ρ value is typically observed.
Steric Effects: The Impact of Bulk
The size and spatial arrangement of substituents can hinder the approach of reactants to the piperazine nitrogen atoms. This steric hindrance can dramatically decrease reaction rates, even with electronically favorable substituents. The Taft equation provides a framework for dissecting these steric effects (Es) from electronic effects (σ*), offering a more nuanced understanding of substituent impact on reactivity.[1][2][3] Generally, bulkier substituents will lead to slower reaction rates.
Comparative Kinetics in Key Synthetic Transformations
The following sections delve into the comparative reaction kinetics of variously substituted piperazines in four common and critical reaction classes: N-alkylation, N-arylation, N-acylation, and reductive amination.
N-Alkylation: The Fundamental C-N Bond Formation
N-alkylation is a fundamental method for elaborating the piperazine scaffold. The reaction typically proceeds via an SN2 mechanism, where the piperazine nitrogen acts as the nucleophile.
Relative Reactivity Trends:
The rate of N-alkylation is highly dependent on the nucleophilicity of the piperazine nitrogen.
-
Unsubstituted Piperazine: Possesses two equivalent, highly nucleophilic secondary amines, making it prone to di-alkylation. To favor mono-alkylation, a large excess of piperazine is often employed.[4][5]
-
N-Alkylpiperazines: The remaining secondary amine is still highly nucleophilic, readily undergoing further alkylation. The alkyl group is electron-donating, slightly enhancing the nucleophilicity of the distal nitrogen.
-
N-Arylpiperazines: The N-aryl group significantly reduces the nucleophilicity of the attached nitrogen due to resonance electron withdrawal. Consequently, the secondary amine at the 4-position is significantly more nucleophilic and will be preferentially alkylated.
-
N-Boc-piperazine: The tert-butoxycarbonyl (Boc) group is a strong electron-withdrawing group that effectively deactivates the nitrogen it protects, making it an excellent choice for ensuring mono-alkylation at the other nitrogen.[6]
Table 1: Predicted Relative N-Alkylation Rates of Substituted Piperazines
| Piperazine Derivative | N1-Substituent | N4-Substituent | Expected Relative Rate at N4 | Rationale |
| Piperazine | H | H | High | Two highly nucleophilic secondary amines. |
| N-Methylpiperazine | -CH₃ | H | High | EDG on N1 slightly increases nucleophilicity of N4. |
| N-Phenylpiperazine | -C₆H₅ | H | Moderate | EWG on N1 deactivates it, leaving N4 as the primary nucleophile. |
| N-Boc-piperazine | -Boc | H | High (at N4) | Strong EWG on N1 completely deactivates it, directing alkylation to N4. |
| N,N'-Dimethylpiperazine | -CH₃ | -CH₃ | N/A (Tertiary) | No site for further alkylation. |
Experimental Protocol: Monitoring the Kinetics of N-Alkylation of N-Phenylpiperazine
This protocol outlines a method for determining the rate constant of the N-alkylation of N-phenylpiperazine with benzyl bromide, monitored by High-Performance Liquid Chromatography (HPLC).
Materials:
-
N-Phenylpiperazine
-
Benzyl bromide
-
Acetonitrile (HPLC grade)
-
Potassium carbonate (anhydrous)
-
Internal standard (e.g., naphthalene)
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
HPLC system with a C18 column and UV detector
-
Syringes and vials
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of known concentrations of N-phenylpiperazine, N-benzyl-N'-phenylpiperazine, and the internal standard in acetonitrile. Inject these standards into the HPLC to generate calibration curves based on peak area ratios.
-
Reaction Setup: In a thermostatted reaction vessel, dissolve N-phenylpiperazine (1.0 eq) and the internal standard in acetonitrile. Add anhydrous potassium carbonate (2.0 eq).
-
Initiation of Reaction: Once the reaction mixture reaches the desired temperature (e.g., 50 °C), add benzyl bromide (1.1 eq) to initiate the reaction (t=0).
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture, quench it with a dilute acid solution (e.g., 0.1 M HCl) to stop the reaction, and dilute with acetonitrile.
-
HPLC Analysis: Inject the quenched and diluted samples into the HPLC.
-
Data Analysis: Using the calibration curves, determine the concentration of N-phenylpiperazine at each time point. Plot the natural logarithm of the concentration of N-phenylpiperazine versus time. For a pseudo-first-order reaction (if benzyl bromide is in excess), the slope of the line will be the negative of the pseudo-first-order rate constant (-k'). The second-order rate constant can then be calculated by dividing k' by the concentration of benzyl bromide.
Visualization of N-Alkylation Workflow
Caption: Workflow for kinetic analysis of N-alkylation.
N-Arylation: The Power of Catalysis
The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl piperazines. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions.[7][8] The kinetics of this reaction are more complex than simple N-alkylation, involving a catalytic cycle with multiple steps, including oxidative addition, ligand exchange, and reductive elimination.[9][10]
Factors Influencing Reaction Rate:
-
Piperazine Nucleophilicity: As with N-alkylation, more nucleophilic piperazines will generally react faster. N-alkylpiperazines are more reactive than N-arylpiperazines in the coupling step.
-
Aryl Halide Electrophilicity: The nature of the aryl halide is critical. The reactivity order is typically Ar-I > Ar-Br > Ar-Cl, reflecting the bond dissociation energies. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, a key rate-determining step in many cases.[1]
-
Ligand and Catalyst: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle. Sterically bulky and electron-rich ligands often enhance the rate of reductive elimination.
Comparative Reactivity Example:
In a competitive experiment, reacting an equimolar mixture of piperazine and N-phenylpiperazine with one equivalent of an aryl bromide under Buchwald-Hartwig conditions would be expected to yield predominantly the N-arylpiperazine derived from the unsubstituted piperazine, due to its higher nucleophilicity.
Experimental Protocol: Kinetic Monitoring of Buchwald-Hartwig Amination of N-Boc-Piperazine
This protocol describes a method for following the kinetics of the coupling of N-Boc-piperazine with 4-bromotoluene using Gas Chromatography (GC).
Materials:
-
N-Boc-piperazine
-
4-Bromotoluene
-
Pd₂(dba)₃ (palladium catalyst)
-
Xantphos (ligand)
-
Sodium tert-butoxide (base)
-
Toluene (anhydrous)
-
Internal standard (e.g., dodecane)
-
Schlenk tube and inert atmosphere setup (e.g., nitrogen or argon)
-
GC system with a suitable column and Flame Ionization Detector (FID)
Procedure:
-
Standard Curve Preparation: Prepare standard solutions of 4-bromotoluene, the N-aryl-N'-Boc-piperazine product, and the internal standard in toluene to create calibration curves.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine 4-bromotoluene (1.0 eq), N-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), and the internal standard.
-
Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in anhydrous toluene.
-
Initiation of Reaction: Add the catalyst solution to the Schlenk tube. Place the tube in a preheated oil bath at the desired temperature (e.g., 100 °C) to start the reaction (t=0).
-
Sampling: At timed intervals, withdraw aliquots from the reaction mixture using a syringe, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
GC Analysis: Inject the organic extracts into the GC.
-
Data Analysis: Determine the concentration of 4-bromotoluene at each time point from the calibration curve. Plot the concentration of the limiting reagent versus time to determine the reaction rate.
Visualization of Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the reductive amination of piperazines.
Conclusion: A Framework for Predicting and Controlling Reactivity
The reaction kinetics of piperazine building blocks are a predictable consequence of the interplay between electronic and steric effects. By understanding these fundamental principles, medicinal chemists and process scientists can make informed decisions in the selection of piperazine starting materials and reaction conditions to achieve desired outcomes. Electron-donating groups enhance nucleophilicity and accelerate reactions, while electron-withdrawing groups and steric bulk have the opposite effect. This knowledge is critical for controlling selectivity in mono- versus di-functionalization and for optimizing reaction times and yields. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the reactivity of their specific piperazine building blocks, enabling a more rational and efficient approach to the synthesis of novel piperazine-containing molecules.
References
- Christensen, H. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
- Singleton, D. A., et al. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society.
- Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)
- Dalal Institute. (n.d.). Taft Equation.
- Grokipedia. (n.d.). Taft equation.
- ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Li, X. (2018). The Asymmetric Buchwald–Hartwig Amination Reaction.
- Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2157.
- Gandomkar, S., et al. (2021). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Chemistry – A European Journal, 27(54), 13531-13535.
- Semantic Scholar. (n.d.). Hitchhiker's Guide to Reductive Amination.
- Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines.
- White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate.
- Pospíšil, P., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(19), 6543.
- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41433–41444.
- Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
- Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron.
- ResearchGate. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
- ResearchGate. (n.d.). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines.
- ResearchGate. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
- Durand, C., & Szostak, M. (2021).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination.
- ResearchGate. (n.d.). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- D'auria, M., & Zampella, A. (2023).
- ResearchGate. (n.d.). Understanding the Chemoselectivity and Stereoselectivity in Michael Addition Reactions of β-Hydroxyparthenolides and Amines such as Pyrrolidine, Morpholine, Piperidine and 1-Methylpiperazine: a DFT Study.
- Lage, E. V., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Chemical Biology & Interactions, 289, 75-80.
- ResearchGate. (n.d.). Hitchhiker's Guide to Reductive Amination.
- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Frolova, T. S., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(18), 10335.
- Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
- Semantic Scholar. (n.d.). The Quantitative Analysis of Steric Effects in Heteroaromatics.
- Li, Y., et al. (2018). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study. RSC Advances, 8(26), 14385–14392.
- ResearchGate. (n.d.). Synthesis, Conformation and Equilibrium Study of New Piperazine and Azamacrocyclic Ligands with N-(Tetrahydro-2-oxofuran-3-yl) and N-[(Carboxy)(2-hydroxyethyl)methyl] Pendant Arms.
- Habra, A. M., et al. (2020). Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes.
- Mayr, H., & Ofial, A. R. (n.d.). Nucleophilicities of Amines, Amino Acids and Pyridines. LMU.
Sources
- 1. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against Piperazine-Containing Haptens
For researchers, scientists, and drug development professionals, the development of specific antibodies against small molecules, or haptens, is a cornerstone of modern bioanalysis. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, from antihistamines like cetirizine to antipsychotics like olanzapine.[1][2] This structural ubiquity, however, presents a significant challenge in immunoassay development: antibody cross-reactivity.
This guide provides an in-depth comparison of methodologies and experimental considerations for assessing the cross-reactivity of antibodies raised against piperazine-containing haptens. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure the generation of robust and reliable data.
The Significance of the Piperazine Moiety and the Cross-Reactivity Challenge
The piperazine structure imparts favorable pharmacokinetic properties to drug molecules, including improved water solubility and oral bioavailability.[3][4] However, the structural similarities among different piperazine-containing drugs and their metabolites can lead to antibodies that recognize more than just the target analyte.[5] This lack of specificity can result in inaccurate quantification in pharmacokinetic studies, false positives in drug screening, and misinterpretation of toxicological data.[5][6]
A prime example is the cross-reactivity observed between the antihistamine hydroxyzine and its active metabolite, cetirizine.[7] Due to their close structural resemblance, an antibody raised against one may exhibit significant binding to the other, complicating the development of specific immunoassays for either compound.
Generating Antibodies Against Piperazine-Containing Haptens: The Immunogen Design
Small molecules like piperazine derivatives are not immunogenic on their own. To elicit an immune response, they must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to form an immunogen.[8][9]
The design of the hapten and the point of conjugation to the carrier protein are critical determinants of antibody specificity. The goal is to expose the most unique structural features of the target molecule to the immune system. For a piperazine-containing drug, this often means attaching the linker arm at a position distal to the piperazine ring and any other key functional groups that differentiate it from related compounds.
Caption: The workflow of a competitive ELISA for cross-reactivity assessment.
Conclusion and Future Perspectives
The development of highly specific antibodies against piperazine-containing haptens is a critical yet challenging endeavor. A thorough understanding and rigorous assessment of cross-reactivity are paramount for the successful application of these antibodies in research, diagnostics, and drug development. The methodologies and insights provided in this guide offer a robust framework for navigating these challenges.
As new piperazine-containing drugs and their metabolites continue to emerge, the need for well-characterized and highly specific antibodies will only grow. Future efforts may focus on the development of novel hapten designs and immunization strategies to further improve antibody specificity, as well as the application of complementary analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), for the orthogonal validation of immunoassay results. [10][11]
References
- MDPI. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
- PubMed. (2024). The medicinal chemistry of piperazines: A review.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ResearchGate. (2017). A Review on Analytical Methods for Piperazine Determination.
- Scilit. (n.d.). The medicinal chemistry of piperazines: A review.
- Hydroxyzine & Drug Tests. (n.d.). 9+ Hydroxyzine & Drug Tests: What to Know.
- HPMC Manufacturer. (n.d.). piperazine structure.
- Dalton Transactions (RSC Publishing). (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.
- Wikipedia. (n.d.). Piperazine.
- ELISA Kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- PMC - NIH. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
- SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
- Dr.Oracle. (n.d.). Can you have an allergic reaction to hydroxyzine?.
- PMC - NIH. (n.d.). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays.
- 2BScientific. (n.d.). Application Guides / ELISA Protocol.
- Oxford Academic. (2024). Evaluating the Sensitivity, Selectivity, and Cross-Reactivity of Lateral Flow Immunoassay Xylazine Test Strips.
- ResearchGate. (2015). Biochip array technology immunoassay performance and quantitative confirmation of designer piperazines for urine workplace drug testing.
- PMC - PubMed Central. (2023). Cross-reactivity between piperacillin–tazobactam and cefoperazone–sulbactam in drug-induced immune thrombocytopenia.
- Oxford Academic. (2024). Evaluating the Sensitivity, Selectivity, and Cross-Reactivity of Lateral Flow Immunoassay Xylazine Test Strips.
- Cambridge Open Engage. (2024). Evaluating the Sensitivity, Selectivity, and Cross-reactivity of Lateral Flow Immunoassay Xylazine Test Strips.
- PubMed. (2010). Hapten synthesis and antibody production for the development of a melamine immunoassay.
- ResearchGate. (n.d.). The possible drug structures responsible for the cross-reactivity of....
- PubMed. (n.d.). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules.
- Wikipedia. (n.d.). Substituted phenethylamine.
- ResearchGate. (n.d.). Structures of anti-histamine; piperazine derivatives and piperidine....
- PubMed. (1997). Skin reactions to hydroxyzine.
- ResearchGate. (n.d.). Skin reaction to hydroxyzine (Atarax): Patch test utility.
- Wikipedia. (n.d.). Antihistamine.
- PubMed. (2021). Multi-Site Evaluation of Immunoassays for Antipsychotic Drug Measurement in Clinical Samples.
- ResearchGate. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- PMC - NIH. (n.d.). Olanzapine-induced Drug Reaction with Eosinophilia and Systemic Symptoms: Case Report and Review of the Literature.
- PubMed. (n.d.). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production Against Cyanogenic Glycosides.
- Siemens Healthineers Academy. (n.d.). Cross-Reactivity in Immunoassay Drug Screening.
- NIH. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
- MDPI. (2019). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food.
- MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- PMC - NIH. (n.d.). Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity.
Sources
- 1. piperazine structure - HPMC manufacturer [hpmcmanufacturer.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. 9+ Hydroxyzine & Drug Tests: What to Know [jitsi.cmu.edu.jm]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. droracle.ai [droracle.ai]
- 8. Hapten synthesis and antibody production for the development of a melamine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Quantifying Tert-butyl 4-aminopiperazine-1-carboxylate
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates is a cornerstone of robust process development and quality control. Tert-butyl 4-aminopiperazine-1-carboxylate, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is no exception. Its precise measurement is critical to ensure reaction efficiency, purity of downstream products, and ultimately, the safety and efficacy of the final drug substance.
This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind the selection of specific techniques, the nuances of method validation in accordance with international guidelines, and a comparative analysis of their performance. The methodologies presented herein are designed to be self-validating systems, providing a framework for generating trustworthy and reproducible data.
The Critical Need for Validated Quantification
In the landscape of pharmaceutical development, an unvalidated analytical method is a source of significant risk. Inaccurate quantification of an intermediate like this compound can lead to incorrect stoichiometric calculations in subsequent synthetic steps, the generation of impurities, and costly batch failures. A validated method, conversely, provides documented evidence that the procedure is suitable for its intended purpose, a requirement stipulated by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[1][2][3].
Physicochemical Properties and Analytical Considerations
Before delving into specific methods, a foundational understanding of the physicochemical properties of this compound is essential for informed method development.
| Property | Value/Information | Implication for Analysis |
| Molecular Formula | C₉H₁₉N₃O₂ | Provides the basis for mass spectrometry analysis. |
| Molecular Weight | 201.27 g/mol | Essential for preparing standard solutions and for mass spectrometry. |
| Structure | Contains a piperazine ring, a primary amine, and a tert-butoxycarbonyl (Boc) protecting group. | The primary amine offers a site for derivatization if needed. The Boc group is thermally labile, which is a key consideration for GC analysis. |
| Solubility | Soluble in organic solvents like methanol and chloroform; slightly soluble in water.[4] | Guides the selection of appropriate diluents for sample and standard preparation. |
| UV Absorbance | The molecule lacks a strong chromophore, leading to weak UV absorbance. | This suggests that UV detection may have sensitivity limitations, and alternative detection methods should be considered. |
Given these properties, liquid chromatography-based methods are generally preferred over gas chromatography. The polarity of the molecule makes it well-suited for reversed-phase HPLC, while its amenability to ionization makes it an excellent candidate for mass spectrometry detection.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Workhorse Method
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a ubiquitous technique in pharmaceutical analysis due to its robustness and reliability.[5] For this compound, an HPLC-UV method can be developed for routine purity and assay determination.
Causality Behind Experimental Choices
The selection of a C18 stationary phase is based on the moderate polarity of the analyte, allowing for good retention and separation from potential impurities under reversed-phase conditions. The mobile phase, a mixture of a buffered aqueous solution and an organic modifier like acetonitrile, is chosen to achieve optimal resolution and peak shape. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), can improve peak symmetry by minimizing interactions between the basic amine groups of the analyte and residual silanols on the silica-based stationary phase.
Experimental Protocol: HPLC-UV Method Validation
Objective: To validate an HPLC-UV method for the quantification of this compound in a drug substance intermediate.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 30% B to 70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
Validation Parameters and Acceptance Criteria (based on ICH Q2(R2) Guidelines[1][2][6][7]):
-
Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).
-
Linearity: A minimum of five concentrations spanning the expected working range (e.g., 50-150% of the target concentration) should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by recovery studies of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): The relative standard deviation (RSD) of six replicate injections of the standard solution should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): The analysis should be repeated on a different day by a different analyst. The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is assessed by deliberately varying method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%). The system suitability parameters should remain within acceptable limits.
Data Presentation: HPLC-UV Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | No interference from degradation products at the analyte's retention time. | Peak purity index > 0.999 for all stress conditions. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% | Pass |
| Precision (RSD) | |||
| - Repeatability | ≤ 2.0% | 0.8% | Pass |
| - Intermediate Precision | ≤ 2.0% | 1.2% | Pass |
| LOD | S/N ≥ 3 | 0.1 µg/mL | Pass |
| LOQ | S/N ≥ 10 | 0.3 µg/mL | Pass |
| Robustness | System suitability parameters met under all varied conditions. | All system suitability parameters passed. | Pass |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity
For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
Causality Behind Experimental Choices
The primary advantage of LC-MS/MS is its specificity, derived from the selection of a specific precursor ion (the molecular ion of the analyte) and its fragmentation into a characteristic product ion. This technique, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference. For this compound, a common fragmentation pathway is the loss of the Boc group, providing a highly specific transition to monitor.
dot
Caption: LC-MS/MS Fragmentation Pathway
Experimental Protocol: LC-MS/MS Method Validation
Objective: To validate an LC-MS/MS method for the sensitive quantification of this compound.
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Chromatographic and MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: m/z 202.2 → m/z 146.1 (Precursor → Product)
-
Sample Diluent: 50:50 Acetonitrile:Water
Validation Parameters: The validation parameters are similar to those for the HPLC-UV method, but with typically more stringent acceptance criteria for sensitivity (LOD and LOQ).
Data Presentation: LC-MS/MS vs. HPLC-UV Performance Comparison
| Parameter | HPLC-UV | LC-MS/MS | Rationale for Difference |
| Specificity | Good (based on chromatographic separation) | Excellent (based on mass filtering) | MRM in LC-MS/MS provides an extra dimension of separation, reducing the likelihood of interference. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 (often acceptable due to wider dynamic range) | Both methods exhibit excellent linearity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods are highly accurate. |
| Precision (RSD) | ≤ 2.0% | ≤ 5.0% (at lower concentrations) | HPLC-UV generally has slightly better precision for high-concentration samples. |
| LOQ | ~0.3 µg/mL | ~0.1 ng/mL | LC-MS/MS is significantly more sensitive due to the selectivity of the detector. |
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative with Caveats
While less conventional for this analyte, Gas Chromatography-Mass Spectrometry (GC-MS) can be considered. However, the thermal lability of the Boc protecting group presents a significant challenge.
Causality Behind Experimental Choices
For GC-MS analysis, derivatization of the primary amine group (e.g., with a silylating agent) would be necessary to increase volatility and thermal stability. The main drawback is the potential for on-column degradation of the Boc group, which can lead to inaccurate quantification. Therefore, GC-MS is generally not the preferred method unless specific circumstances, such as the need to analyze for volatile impurities, warrant its use.
dot
Caption: A Generalized Workflow for Analytical Method Validation
Conclusion: Selecting the Appropriate Method
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.
-
For routine quality control, assay, and purity determination where sensitivity is not the primary concern, a validated HPLC-UV method offers a robust, reliable, and cost-effective solution.
-
When high sensitivity and specificity are paramount, such as in the analysis of trace impurities or quantification in complex biological matrices, a validated LC-MS/MS method is the unequivocal choice.
-
GC-MS should be considered a secondary or complementary technique, primarily for specialized applications, due to the potential for thermal degradation of the analyte.
By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the generation of high-quality, reliable data for this compound, thereby supporting the development of safe and effective pharmaceuticals.
References
- International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2)
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma Group. (2024).
- Jadhav, S. et al. (2023). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. [Link]
- European Medicines Agency. (2022). ICH Q2(R2)
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- U.S. Food and Drug Administration. (2015).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. biosynce.com [biosynce.com]
- 7. chromatographyonline.com [chromatographyonline.com]
A Guide to Synergy: Comparing Experimental and Computational Data for Piperazine Derivatives
The piperazine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a vast array of therapeutic agents, from antipsychotics to antivirals.[1] Its unique structural and physicochemical properties—specifically, its two basic nitrogen atoms and its capacity to adopt low-energy chair conformations—make it an ideal building block for engaging with biological targets.[2][3] However, navigating the path from a novel piperazine derivative to a viable drug candidate requires a deep, multi-faceted understanding of its behavior at the molecular level.
This guide provides an in-depth comparison of the experimental and computational methodologies used to characterize piperazine derivatives. We will move beyond mere protocol listings to explore the causality behind these scientific choices, demonstrating how a synergistic approach that combines empirical testing with in silico modeling creates a self-validating system for accelerated and more intelligent drug design.
The Experimentalist's Toolbox: Ground Truth in the Laboratory
Experimental data provides the definitive "ground truth" for any molecular system. For piperazine derivatives, these techniques can be broadly categorized into structural elucidation and functional characterization.
Structural Elucidation: Defining the Molecular Architecture
Before assessing function, we must unequivocally confirm a molecule's identity and three-dimensional shape.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the workhorse of structural characterization in solution.[4] For piperazine derivatives, ¹H and ¹³C NMR not only confirm the core structure and substitution patterns but also provide critical insights into the molecule's conformational dynamics in solution.[5][6] Dynamic NMR experiments can even be used to calculate the energy barriers between different conformations, such as the piperazine ring's chair-to-chair interconversion.[7]
-
X-ray Crystallography: This technique provides the gold-standard, high-resolution three-dimensional structure of a molecule in its solid, crystalline state.[8] It yields precise data on bond lengths, bond angles, and, crucially, the preferred conformation. Across numerous studies, X-ray crystallography has consistently shown that the piperazine ring strongly favors a stable chair conformation in the solid state.[2][9][10] This experimental observation is a critical benchmark for validating computational models.
-
Mass Spectrometry (MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy: MS is essential for confirming the molecular weight and elemental composition of a synthesized derivative, while FT-IR helps identify key functional groups.[4][5]
Functional Characterization: Quantifying Biological Activity
Once a structure is confirmed, its biological effect must be measured. This is where the molecule's therapeutic potential is either supported or refuted.
-
In Vitro Bioassays: These experiments measure a molecule's effect on a specific biological target. Examples include enzyme inhibition assays, where an IC₅₀ value quantifies the concentration needed to inhibit an enzyme like urease by 50%, and antimicrobial susceptibility tests that determine the minimum inhibitory concentration (MIC) against bacterial or fungal strains.[9][11][12]
-
Radioligand Binding Assays: These are used to determine the binding affinity (Ki) of a compound for a specific receptor, such as the histamine H3 or sigma-1 receptors, which are common targets for piperazine-based ligands.[13][14]
The Computational Chemist's Arsenal: Prediction and Rationalization
Computational chemistry offers a powerful suite of tools to predict molecular properties and rationalize experimental observations, thereby guiding the design of new derivatives without the immediate need for synthesis.
Conformational Analysis with Density Functional Theory (DFT)
Understanding a molecule's preferred shape is fundamental to understanding its function. DFT is a quantum mechanical method used to calculate the electronic structure of molecules and predict their geometries and relative energies.[15][16]
Causality: Why use DFT for piperazine? The piperazine ring can exist in several conformations (chair, boat, twisted-boat), and the energy difference between them dictates the molecule's behavior.[3] A systematic benchmarking study has shown that modern DFT functionals, particularly M06-2X with a cc-pVDZ basis set, provide an excellent balance of accuracy and efficiency for calculating these conformational energies, with a mean absolute error of less than 0.5 kcal/mol compared to high-level reference methods.[2][17] This level of accuracy is crucial for building reliable models.
Caption: A typical workflow for in silico ligand binding studies.
Bridging the Gap: A Comparative Analysis
The true power of these approaches is realized when they are used in concert. Computational data is used to form a hypothesis, which is then tested and validated by experimental results.
Structure and Conformation: A Strong Consensus
There is a remarkable agreement between experimental and computational data regarding the conformational preference of the piperazine ring.
| Property | Experimental Observation (X-ray, NMR) | Computational Prediction (DFT) | Correlation |
| Dominant Conformation | The chair conformation is overwhelmingly observed in crystal structures and is the major conformer in solution. [2][10][18] | The chair conformation is consistently calculated to be the lowest energy and therefore most stable form. [2][3] | Excellent |
| Ring Puckering | X-ray data provides precise puckering parameters for the solid state. | DFT calculations accurately reproduce the geometric parameters of the chair conformation. [15] | Excellent |
| Conformational Energies | Dynamic NMR can be used to measure the energy barrier for ring inversion. [7] | High-level DFT calculations can predict these energy barriers with good accuracy (<0.5 kcal/mol MAE). [2][17] | Very Good |
Insight: The strong agreement on the piperazine ring's ground-state conformation builds confidence in using computational models. When a model accurately reproduces a known experimental fact, its predictions about unknown derivatives are deemed more trustworthy. This is the essence of a self-validating system.
Binding and Activity: Qualitative Prediction, Quantitative Caution
Comparing biological activity with computational scores reveals a more nuanced relationship.
| Metric | Experimental Data (Bioassays) | Computational Data (Docking) | Correlation |
| Binding Mode | Inferred indirectly from SAR and co-crystal structures (if available). | Directly predicts ligand orientation and key interactions (H-bonds, etc.). [11][13] | Good to Excellent |
| Binding Affinity | Quantitative measurement of potency (e.g., IC₅₀, Kᵢ). [11][14] | Docking scores provide a semi-quantitative estimate of binding strength. [19] | Fair to Good |
| Ranking Compounds | Provides a definitive ranking of compound potency. | Often correctly ranks compounds of very different potencies but may struggle with close analogs. [14] | Fair |
Insight: Molecular docking is exceptionally powerful for predicting how a molecule binds, which is critical for rationalizing SAR and guiding the design of new analogs. [19]However, its ability to predict the precise strength of that binding (the affinity) is less reliable. Experimental affinity data (e.g., Kᵢ values) remains the gold standard. The most effective workflow involves using docking to prioritize a set of virtual compounds, which are then synthesized and tested experimentally to confirm their actual potency. [14][20]
Protocols for a Self-Validating System
To ensure scientific integrity, methodologies must be robust and reproducible.
Experimental Protocol: ¹H NMR for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the purified piperazine derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS).
-
Data Acquisition: Place the sample in a 400 MHz (or higher) NMR spectrometer. Acquire a standard ¹H NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay of at least 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Analysis:
-
Chemical Shift (δ): Correlate the chemical shifts of the peaks to specific protons in the molecule. Protons on the piperazine ring typically appear in the 2.5-4.0 ppm range, but this is highly dependent on substituents. [4][6] * Integration: Integrate the peak areas to determine the relative ratio of protons, confirming the structure.
-
Coupling Constants (J): Analyze the splitting patterns (multiplicity) to understand which protons are adjacent to each other, confirming connectivity.
-
Computational Protocol: Molecular Docking Workflow
This protocol assumes the use of widely available software like AutoDock Vina.
-
Target Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). [21] * Prepare the protein using software like AutoDock Tools: remove water molecules, add polar hydrogens, and compute Gasteiger charges.
-
Define the "grid box": specify the coordinates and dimensions of the active site where the docking will be performed. This is typically centered on a known co-crystallized ligand.
-
-
Ligand Preparation:
-
Generate a 3D structure of the piperazine derivative.
-
Use a tool like LigPrep or AutoDock Tools to assign bond orders, add hydrogens, and determine rotatable bonds. [13]3. Docking Execution:
-
Run the docking algorithm (e.g., AutoDock Vina). The software will systematically sample different positions, orientations, and conformations of the ligand within the defined grid box.
-
The program's scoring function will calculate a binding affinity (e.g., in kcal/mol) for the best-fitting poses.
-
-
Results Analysis:
-
Visualize the top-ranked docking pose using a molecular graphics program (e.g., PyMOL, Chimera).
-
Analyze the predicted interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the piperazine derivative and the protein's active site residues.
-
Compare these predicted interactions with the experimental SAR to build a coherent structure-activity model.
-
Conclusion and Outlook
The development of piperazine-based therapeutics is a clear example of how modern science integrates different disciplines. Experimental data provides the indisputable ground truth, while computational models provide the predictive power and mechanistic insight needed to navigate the vast chemical space of possible derivatives. Neither approach is sufficient on its own. The most robust and efficient path forward is an iterative cycle: predict with computation, validate with experiment, and refine with insight. By understanding the strengths and limitations of each method and using them in a complementary fashion, researchers can accelerate the discovery of the next generation of piperazine-based medicines.
References
Sources
- 1. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Portal [scholarscommons.fgcu.edu]
- 11. Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Assessment of tert-Butyl 4-Anilinopiperidine-1-Carboxylate as a Fentanyl Precursor: A Comparative Guide
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fentanyl, a potent synthetic opioid, is a significant contributor to the ongoing opioid crisis in North America and other parts of the world.[1] Its high potency and the relative simplicity of its synthesis have led to its widespread illicit manufacture.[2][3] The control of fentanyl production hinges on the regulation and monitoring of its precursor chemicals.[1] Initially, international control focused on immediate precursors like N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP).[1] However, clandestine manufacturers have adapted by utilizing alternative, unregulated, or "masked" precursors to circumvent these controls.[4][5]
One such critical precursor that has emerged is tert-butyl 4-anilinopiperidine-1-carboxylate, commonly known as 1-boc-4-AP.[6] This compound is a carbamate and an N-protected derivative of 4-anilinopiperidine (4-AP), another key fentanyl precursor.[4][7] The "boc" protecting group masks the reactive secondary amine, altering the molecule's chemical properties and, for a time, placing it outside the scope of precursor legislation targeting 4-AP. This guide provides a comprehensive assessment of 1-boc-4-AP as a fentanyl precursor, comparing it to other key alternatives. We will delve into the synthetic pathways, experimental protocols, and analytical methodologies pertinent to its use, providing researchers, law enforcement, and drug development professionals with a detailed technical resource.
Chemical Profile and Strategic Role of 1-boc-4-AP
Tert-butyl 4-anilinopiperidine-1-carboxylate (CAS No: 125541-22-2) is a stable, solid compound.[8][9] Its strategic advantage in illicit synthesis lies in the tert-butoxycarbonyl (Boc) group attached to the piperidine nitrogen. This protecting group is relatively stable under various conditions but can be readily removed under acidic conditions to yield 4-anilinopiperidine (4-AP).[7][10] This two-step potential—existing as a stable, less-regulated compound that can be easily converted to a direct precursor—made it an attractive choice for illicit manufacturers attempting to evade detection.[4] In response to its widespread use, 1-boc-4-AP, along with 4-AP and norfentanyl, was placed under international control in March 2022 and is now a DEA List I chemical in the United States.[1][6][11]
Overview of Major Fentanyl Synthesis Pathways
Several synthetic routes to fentanyl have been identified, with three being the most prominent: the Janssen method, the Siegfried method, and the Gupta method.[12][13] The choice of method often depends on the availability and regulatory status of the starting precursors. 1-boc-4-AP is primarily associated with variations of the Gupta method.
Caption: High-level overview of the Janssen, Siegfried, and Gupta synthesis routes.
Comparative Analysis of Fentanyl Precursors
The selection of a precursor has significant implications for the entire synthesis process, affecting the number of steps, required reagents, potential yield, and impurity profile of the final product.
tert-Butyl 4-Anilinopiperidine-1-Carboxylate (1-boc-4-AP)
The synthesis of fentanyl from 1-boc-4-AP involves a multi-step process that leverages its nature as a protected precursor. The key step is the deprotection (removal of the Boc group) to yield 4-AP. From there, the synthesis proceeds similarly to the Gupta method.
-
Synthesis Logic: The use of 1-boc-4-AP introduces an initial deprotection step, typically using a strong acid like hydrochloric acid (HCl) in a solvent like 1,4-dioxane.[10] Once 4-anilinopiperidine (4-AP) is formed, it undergoes N-alkylation with a phenethyl halide (e.g., 2-bromoethyl benzene) to produce 4-anilino-N-phenethylpiperidine (ANPP).[14] The final step is the acylation of ANPP with an agent like propionyl chloride or propionic anhydride to yield fentanyl.[12]
-
Advantages:
-
Regulatory Evasion (Historical): As a "masked" precursor, it historically evaded regulations targeting 4-AP.[4]
-
Stability: The Boc group provides stability, potentially leading to a longer shelf-life and fewer impurities in the starting material compared to the unprotected 4-AP.
-
-
Disadvantages:
Alternative Precursor: 4-Anilinopiperidine (4-AP)
4-AP is the direct precursor used in the Gupta method and is the product of 1-boc-4-AP deprotection.[5][15]
-
Synthesis Logic: The synthesis starts directly with the N-alkylation of 4-AP with a phenethyl halide to form ANPP, followed by acylation to produce fentanyl.[14] This is a more direct route than starting with 1-boc-4-AP.
-
Comparison to 1-boc-4-AP: Using 4-AP eliminates the need for the initial deprotection step, making the process more efficient. However, 4-AP itself has been a regulated substance for a longer period than its boc-protected counterpart.[15][16] The choice between 1-boc-4-AP and 4-AP often came down to availability and the existing regulatory landscape at the time of procurement.
Alternative Precursor: Norfentanyl
Norfentanyl is an immediate precursor to fentanyl and is the final intermediate in the original Janssen synthesis pathway.[4][17]
-
Synthesis Logic: The synthesis of fentanyl from norfentanyl is a single-step N-alkylation. Norfentanyl is reacted with a phenethyl halide to attach the phenethyl group to the piperidine nitrogen, directly forming fentanyl.[4]
-
Comparison to 1-boc-4-AP: This route is highly efficient, requiring only one final transformation. However, norfentanyl is a Schedule II controlled substance itself, making it much more difficult to acquire than other precursors.[18][19] Synthesizing norfentanyl requires a separate multi-step process, often starting from 4-piperidone.[4] Therefore, while the final step is simple, the overall pathway to obtain norfentanyl is complex.
Alternative Precursor: N-Phenethyl-4-piperidone (NPP)
NPP is the characteristic precursor of the Siegfried method.[1][5]
-
Synthesis Logic: In the Siegfried route, NPP undergoes reductive amination with aniline to form ANPP.[20] This is then acylated to yield fentanyl. The key difference from the Gupta method is the order of bond formation; the phenethyl group is attached to the piperidine ring before the aniline group is introduced.
-
Comparison to 1-boc-4-AP: The Siegfried route represents a fundamentally different synthetic strategy. It avoids the handling of 4-AP or its derivatives. The choice between the NPP-based Siegfried route and the 4-AP-based Gupta route can be influenced by the availability of either NPP or 4-AP/1-boc-4-AP. Both NPP and ANPP are under stringent international control.[1]
Quantitative Data Comparison
The following tables summarize the key properties of the discussed precursors and the general characteristics of the synthesis routes.
Table 1: Physicochemical Properties of Fentanyl Precursors
| Precursor | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 1-boc-4-AP | tert-butyl 4-anilinopiperidine-1-carboxylate | 125541-22-2 | C₁₆H₂₄N₂O₂ | 276.37[8] |
| 4-AP | N-phenylpiperidin-4-amine | 23056-29-3 | C₁₁H₁₆N₂ | 176.26 |
| Norfentanyl | N-phenyl-N-piperidin-4-ylpropanamide | 1609-66-1 | C₁₄H₂₀N₂O | 232.33[17] |
| NPP | 1-(2-phenylethyl)-4-piperidone | 39742-60-4 | C₁₃H₁₇NO | 203.28 |
| ANPP | 4-anilino-N-phenethylpiperidine | 21409-26-7 | C₁₉H₂₄N₂ | 280.41 |
Table 2: Comparison of Fentanyl Synthesis Routes from Precursors
| Route Characteristic | From 1-boc-4-AP (Gupta variant) | From 4-AP (Gupta) | From Norfentanyl (Janssen) | From NPP (Siegfried) |
| Number of Steps to Fentanyl | 3 (Deprotection, Alkylation, Acylation) | 2 (Alkylation, Acylation) | 1 (Alkylation) | 2 (Reductive Amination, Acylation) |
| Key Reagents | HCl/dioxane, Phenethyl halide, Propionyl chloride[10] | Phenethyl halide, Propionyl chloride[14] | Phenethyl halide | Aniline, Reducing agent, Propionyl chloride[20] |
| Typical Overall Yield | Moderate | Good (e.g., ~80-90% over 2 steps)[21] | High (for the final step) | Good (e.g., ~70-80% over 2 steps)[20] |
| Primary Controlled Precursor | 1-boc-4-AP, 4-AP, ANPP | 4-AP, ANPP | Norfentanyl | NPP, ANPP |
Experimental Protocols
Disclaimer: The following protocols are described for informational and educational purposes only, reflecting methodologies published in scientific literature. They are intended for understanding the chemical transformations and should not be attempted outside of a legitimate, licensed research setting.
Protocol 1: Synthesis of Fentanyl from 1-boc-4-AP
This protocol is a conceptual representation based on common organic chemistry principles and published methods.[10]
Caption: Workflow for Fentanyl synthesis from 1-boc-4-AP.
Step 1: Boc Deprotection of 1-boc-4-AP to 4-Anilinopiperidine (4-AP)
-
Dissolve 1-boc-4-AP in a suitable solvent such as 1,4-dioxane.
-
Add a solution of 4M hydrochloric acid in 1,4-dioxane.
-
Stir the mixture at room temperature for several hours until analysis (e.g., TLC or LC-MS) shows complete consumption of the starting material.
-
Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product (4-AP) with an organic solvent.
-
Dry and concentrate the organic phase to obtain crude 4-AP.
Step 2: N-Alkylation of 4-AP to 4-Anilino-N-phenethylpiperidine (ANPP)
-
Combine 4-AP, 2-bromoethyl benzene, and a base such as cesium carbonate (Cs₂CO₃) in acetonitrile.[10]
-
Heat the mixture to 80°C and stir for 16 hours or until reaction completion.
-
Cool the mixture, add water, and extract the product (ANPP) with dichloromethane.
-
Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the solvent to yield crude ANPP.
Step 3: Acylation of ANPP to Fentanyl
-
Dissolve the crude ANPP in dichloromethane and cool in an ice bath.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA).
-
Slowly add propionyl chloride and allow the reaction to warm to room temperature and stir for several hours.[21]
-
Quench the reaction, wash with aqueous solutions to remove impurities, and dry the organic layer.
-
Evaporate the solvent and purify the resulting crude fentanyl, typically via column chromatography or crystallization, to obtain the final product.
Analytical Methodologies for Precursor Assessment
The identification and differentiation of fentanyl precursors are critical for law enforcement and regulatory agencies. A multi-tiered analytical approach is often employed.
-
Presumptive Field Testing: Handheld Raman and FTIR spectroscopy are valuable for the rapid, non-destructive identification of bulk chemicals, including precursors like 4-ANPP, 4-AP, and norfentanyl, often through packaging.[22][23]
-
Confirmatory Laboratory Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem MS (LC-MS/MS), is the preeminent method for the detection and quantification of fentanyl and its precursors in complex matrices.[22][24] Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used. These techniques provide high sensitivity and specificity, allowing for the unambiguous identification of compounds like 1-boc-4-AP and their differentiation from related structures.[25]
-
Impurity Profiling: Advanced techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze the impurity profile of a precursor or final product.[24][26] This "chemical fingerprint" can provide forensic intelligence, helping to link samples to a specific synthesis method or clandestine laboratory.[25][26]
Caption: A typical analytical workflow for precursor identification.
Discussion and Conclusion
The emergence of tert-butyl 4-anilinopiperidine-1-carboxylate (1-boc-4-AP) exemplifies the dynamic and adaptive nature of illicit drug synthesis. Its use as a "masked" precursor highlights a critical challenge for regulatory bodies: the need to anticipate and control not just known precursors, but also their chemically protected derivatives. While the synthesis of fentanyl from 1-boc-4-AP is less direct than from its deprotected counterpart, 4-AP, its initial unregulated status provided a powerful incentive for its use.
Comparing the various synthetic routes reveals a trade-off between the number of synthetic steps, reaction efficiency, and the regulatory status of the required starting materials. The one-step conversion of norfentanyl to fentanyl is the most elegant on paper, but the severe restrictions on norfentanyl make this route less common in clandestine settings. The Siegfried (from NPP) and Gupta (from 4-AP) methods represent the two main workhorse routes, and the use of 1-boc-4-AP is a strategic modification of the latter.
Now that 1-boc-4-AP is under international control, its primary advantage has been neutralized.[27] However, the principle of using protected intermediates or "masked precursors" remains a significant concern.[4] Forensic chemists and regulatory agencies must remain vigilant, employing advanced analytical techniques to identify novel precursors and their unique impurity profiles. For researchers and professionals in drug development, understanding these clandestine pathways is crucial for developing reference standards, creating new analytical methods, and informing public policy to stay ahead of the ever-evolving landscape of synthetic drug production.
Sources
- 1. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 2. dea.gov [dea.gov]
- 3. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. regulations.gov [regulations.gov]
- 5. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 6. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 7. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. - Drugs and Alcohol [drugsandalcohol.ie]
- 8. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. klivon.com [klivon.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Federal Register :: Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical [federalregister.gov]
- 12. Federal Register :: Propionyl Chloride [federalregister.gov]
- 13. cfsre.org [cfsre.org]
- 14. regulations.gov [regulations.gov]
- 15. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]
- 16. GovInfo [govinfo.gov]
- 17. Norfentanyl - Wikipedia [en.wikipedia.org]
- 18. Federal Register :: Control of the Immediate Precursor Norfentanyl Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance [federalregister.gov]
- 19. Federal Register :: Control of the Immediate Precursor Norfentanyl Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance [federalregister.gov]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modern Methods for Detection of Fentanyl and Its Analogues: A Comprehensive Review of Technologies and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rigaku.com [rigaku.com]
- 24. Review of Analytical Methods for Screening and Quantification of Fentanyl Analogs and Novel Synthetic Opioids in Biological Specimens [cfsre.org]
- 25. researchgate.net [researchgate.net]
- 26. 175. Classification of fentanyl precursors by multivariate analysis of low-field nuclear magnetic resonance spectroscopy data - Magritek [magritek.com]
- 27. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
The Catalytic Landscape for Piperazine C-N Coupling: A Comparative Overview
A Senior Application Scientist's Guide to Benchmarking Catalyst Performance in Piperazine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The piperazine motif is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs targeting diverse therapeutic areas, from oncology to central nervous system disorders.[1][2][3] Its prevalence stems from the unique physicochemical properties it imparts to molecules, including improved solubility and bioavailability.[3][4] The efficient synthesis of N-aryl piperazines, a key step in the development of these pharmaceuticals, heavily relies on catalytic C-N cross-coupling reactions.[5] This guide provides an in-depth comparison of common catalytic systems for piperazine coupling, offering experimental protocols and performance data to inform your catalyst selection and optimization strategies.
The synthesis of N-arylpiperazines is primarily achieved through transition-metal-catalyzed cross-coupling reactions, with palladium, copper, and nickel-based systems being the most prominent. Each catalyst class presents distinct advantages and limitations in terms of substrate scope, reaction conditions, and cost.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Workhorse
The Buchwald-Hartwig amination has become the gold standard for C-N bond formation due to its broad substrate scope and high functional group tolerance.[6][7] This palladium-catalyzed reaction effectively couples a wide range of aryl halides and pseudohalides with piperazine derivatives.[5][8]
Mechanism: The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylpiperazine and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being essential for high yields, especially with less reactive aryl chlorides.[8]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Performance: Palladium catalysts, particularly when paired with bulky phosphine ligands like XantPhos, BINAP, or RuPhos, consistently deliver high yields for the coupling of N-Boc-piperazine with a variety of aryl bromides and chlorides.[8]
Copper-Catalyzed Ullmann Condensation: A Cost-Effective Alternative
The Ullmann condensation is a classical method for C-N bond formation that utilizes a more abundant and less expensive metal catalyst, copper.[9][10] While traditionally requiring harsh reaction conditions (high temperatures and polar solvents), modern advancements have led to milder protocols.[9][11]
Mechanism: The mechanism of the Ullmann reaction is still debated but is generally believed to involve the formation of a copper(I) alkoxide or amide, followed by oxidative addition of the aryl halide to a Cu(I) species, and subsequent reductive elimination. The use of ligands, such as diamines or amino acids, can significantly accelerate the reaction.[11]
Performance: Copper-catalyzed systems can be highly effective for the coupling of piperazines with activated aryl halides, particularly aryl iodides and bromides.[12] However, they may exhibit lower functional group tolerance compared to palladium catalysts and can be challenging with sterically hindered substrates.[11]
Nickel-Catalyzed Coupling: An Emerging Contender
Nickel-based catalysts have gained attention as a more sustainable and economical alternative to palladium for C-N cross-coupling reactions.[13] They have shown promise in the selective mono-arylation of piperazine with aryl chlorides.[13]
Mechanism: Similar to palladium, the mechanism of nickel-catalyzed amination is thought to proceed through an oxidative addition-reductive elimination cycle. The choice of ligand, such as 2,2'-bipyridine, is crucial for achieving good selectivity and efficiency.[13]
Performance: Nickel catalysts can provide excellent yields for the mono-arylation of piperazine, a reaction that can be challenging to control with other catalysts.[13] However, the development of robust and broadly applicable nickel catalyst systems is still an active area of research.
Benchmarking Catalyst Performance: Key Metrics and Experimental Protocols
To objectively compare the performance of different catalysts, a standardized set of key performance indicators (KPIs) and a robust experimental protocol are essential.[14]
Key Performance Indicators (KPIs)
-
Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Turnover Number (TON): The number of moles of product formed per mole of catalyst before it becomes deactivated.[15][16] A higher TON indicates a more stable and efficient catalyst.
-
Formula: TON = (moles of product) / (moles of catalyst)[16]
-
-
Turnover Frequency (TOF): The turnover number per unit of time, representing the catalyst's activity.[17][18] A higher TOF signifies a faster reaction.
-
Formula: TOF = TON / time[16]
-
-
Substrate Scope: The range of aryl halides and piperazine derivatives that can be effectively coupled.
-
Reaction Conditions: The temperature, pressure, solvent, and base required for the reaction. Milder conditions are generally preferred for their energy efficiency and compatibility with sensitive functional groups.
Standardized Experimental Protocol for Catalyst Benchmarking
This protocol provides a general framework for comparing the performance of different catalysts in the N-arylation of N-Boc-piperazine.
Caption: General experimental workflow for catalyst benchmarking.
Detailed Steps:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (e.g., NaO-t-Bu, Cs₂CO₃, K₃PO₄; 1.4-2.0 equiv).[8]
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Solvent and Catalyst: Add the anhydrous solvent (e.g., toluene, dioxane) via syringe, followed by the catalyst solution (prepared by dissolving the palladium source and ligand in a small amount of solvent, if not using a pre-catalyst).
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.[19][20]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Comparative Data Summary
The following table summarizes representative data for the Buchwald-Hartwig amination of N-Boc-piperazine with various aryl halides, showcasing the performance of different palladium catalyst systems.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | XantPhos (2) | NaO-t-Bu | Toluene | 100 | 16 | 95 | [8] |
| 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 92 | [8] |
| 2-Bromopyridine | Pd(OAc)₂ (1.5) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 12 | 88 | [21] |
| 4-Bromotoluene | (NHC)Pd(allyl)Cl (1) | - | NaO-t-Bu | Toluene | 80 | 0.5 | 96 | [21] |
Note: This data is compiled from various sources and serves as a comparative overview. Actual results may vary depending on specific reaction conditions and substrate purity.
Conclusion and Future Outlook
The choice of catalyst for piperazine coupling reactions is a critical decision that significantly impacts the efficiency, cost, and sustainability of the synthetic process. Palladium-catalyzed Buchwald-Hartwig amination remains the most versatile and widely used method, offering high yields and broad substrate scope.[6][8] However, the development of more economical and sustainable catalyst systems based on copper and nickel is a rapidly advancing field with the potential to provide viable alternatives.
For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of each catalytic system, coupled with a systematic approach to benchmarking, is essential for the successful and efficient synthesis of piperazine-containing drug candidates. The continued innovation in catalyst design promises even milder, more efficient, and more selective methods for C-N bond formation in the future.
References
- Benchchem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery.
- Chemistry For Everyone. (2025, January 18). How To Calculate Turnover Frequency In Catalysis? [Video]. YouTube.
- de Oliveira, R., de Oliveira, V., & de Fátima, Â. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-595.
- Patel, K., & Park, C. (2021). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Journal of Chemistry.
- Fors, B. P., & Buchwald, S. L. (2010). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 12(18), 4144–4147.
- Speranza, L., & Collina, S. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5485.
- Alaba, P. A., & El-Gendy, A. A. (2017). How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? ResearchGate.
- Biswas, S., & Shaughnessy, K. H. (2023). Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. The Journal of Organic Chemistry, 88(14), 9789-9801.
- Brenner, E., Schneider, R., & Fort, Y. (2002). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. Tetrahedron, 58(33), 6613-6621.
- Singh, A., & Kumar, A. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 17(7), 512-526.
- Pérez-Ramírez, J. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2(11), 2369-2370.
- Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800.
- Henecka, H. (1957). U.S. Patent No. 2,809,196. Washington, DC: U.S. Patent and Trademark Office.
- Wikipedia. (n.d.). Turnover number.
- D'Souza, D. M., & Müller, T. J. (2017). Recent Advances in Piperazine Synthesis. Synthesis, 49(1), 1-17.
- Marion, N., & Nolan, S. P. (2007). Development of a Practical Buchwald−Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. The Journal of Organic Chemistry, 72(26), 10292-10295.
- Li, X. (2008). CN Patent No. 101239957A. China National Intellectual Property Administration.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Trost, B. M., & McClory, A. (2008). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic letters, 10(24), 5537–5540.
- Petzer, J. P., & Petzer, A. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(11), 3169.
- Chemistry LibreTexts. (2022, July 4). Turnover Number.
- Sergeev, D. S., et al. (2020). Methods for the catalytic synthesis of piperazine. Catalysis in Industry, 12(3), 219-231.
- Wolfe, J. P., & Ney, J. E. (2009). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. Tetrahedron, 65(33), 6549-6570.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Feng, G. S., Zhao, Z. B., Shi, L., & Zhou, Y. G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6334-6339.
- Benchchem. (n.d.). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions.
- Ziyaei Halimehjani, A., & Badali, E. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC advances, 9(62), 36243-36263.
- Li, J., et al. (2019). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 24(12), 2289.
- Wikipedia. (n.d.). Ullmann condensation.
- Sergeev, D. S., et al. (2022). Methods for the Catalytic Synthesis of Piperazine. Catalysis in Industry, 14(3), 219-231.
- Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800.
- Benchchem. (n.d.). Benchmarking Catalyst Performance: A Comparative Guide for Cross-Coupling and C-H Activation Reactions.
- Linstadt, R. T., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 12(1), 434-440.
- Guedes, D. F., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct.
- Chen, P. H., & White, M. C. (2021). Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. Journal of the American Chemical Society, 143(32), 12693-12700.
- Guedes, D. F., et al. (2018). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Analytical Toxicology, 42(1), 44-52.
- Reddy, P. S., & Kumar, K. A. (2013). A Validated GC-MS Method for the Determination of Piperazine and its Derivatives in Drug Substance. Analytical Chemistry: An Indian Journal, 13(1), 1-5.
- De Ruiter, J., & Noggle, F. T. (2007). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Forensic Science International, 167(1), 22-30.
- Wang, C., et al. (2020). Copper(i)-catalyzed tandem C–N coupling/condensation cyclization for the synthesis of benzothiadiazine 1-oxides. Organic Chemistry Frontiers, 7(16), 2235-2240.
- Bligaard, T., et al. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis, 6(4), 2590-2602.
- El-Gindy, A., & Emara, S. (2014). A Review on Analytical Methods for Piperazine Determination. Journal of Applied Pharmaceutical Science, 4(1), 126-131.
- Husain, A., et al. (2018). Copper-mediated ligand-free Ullmann reaction approach to substituted s-triazines: Rationale, synthesis, and biological evaluation. Medicinal Chemistry Research, 27(2), 563-574.
- Ma, D., & Cai, Q. (2008). Copper-Catalyzed Coupling Reactions. Synlett, 2008(12), 1767-1781.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Turnover number - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. scholars.direct [scholars.direct]
- 21. rsc.org [rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-aminopiperazine-1-carboxylate
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of tert-butyl 4-aminopiperazine-1-carboxylate and its derivatives. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the essential safety information needed to maintain a secure laboratory environment. The procedures outlined below are synthesized from authoritative safety data sheets and established laboratory safety practices to ensure scientific integrity and regulatory compliance.
Section 1: Core Safety Principles & Hazard Assessment
This compound is a piperazine derivative widely used in pharmaceutical synthesis.[1] While an invaluable building block, it is critical to handle it with a thorough understanding of its potential hazards. Analysis of its structural class reveals several key risks that dictate our handling and disposal strategy.
The primary hazards associated with this compound and its analogs include:
-
Skin Corrosion/Irritation: Causes skin irritation and in some cases, severe skin burns.[2][4][5]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[2][4][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[2][3][5][6]
Due to these hazards, all waste streams containing this compound, including empty containers and contaminated labware, must be treated as hazardous waste.
Hazard Identification Summary
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute toxicity, oral (Category 4) | Harmful if swallowed.[2][3][7] | GHS07 | Warning |
| Skin corrosion/irritation (Category 1B/2) | Causes severe skin burns and/or irritation.[2][4][5] | GHS07 | Warning/Danger |
| Serious eye damage/eye irritation (Category 1/2A) | Causes serious eye damage and/or irritation.[2][4][5] | GHS07 | Warning/Danger |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation.[2][5][6] | GHS07 | Warning |
Section 2: Pre-Disposal Safety Protocols: Engineering Controls & PPE
Before beginning any work that will generate waste, it is imperative to establish a safe working environment. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
Engineering Controls
Your primary line of defense is to handle the compound in a controlled environment.
-
Fume Hood: Always handle solid this compound and prepare solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][4][8]
-
Ventilation: Ensure the laboratory is well-ventilated to dissipate any fugitive emissions.[6][7]
-
Safety Stations: Confirm that safety showers and eyewash stations are unobstructed and have been recently tested.[2][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory.
| PPE Category | Specification | Rationale and Best Practices |
| Eye & Face Protection | Chemical safety goggles with side-shields (conforming to EN166 or OSHA 29 CFR 1910.133).[4][7][8] | Protects against splashes and dust. A face shield may be required for bulk transfers. |
| Hand Protection | Chemical-resistant nitrile gloves.[9] | Inspect gloves before use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves immediately as hazardous waste.[6] |
| Body Protection | Laboratory coat. Impervious clothing may be necessary for larger quantities.[2][8] | Provides a barrier against accidental spills. |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator.[4][6][7] | Required if there is a risk of generating dust or aerosols outside of a fume hood, or if irritation is experienced. |
Section 3: On-Site Waste Management: Segregation & Collection
Proper segregation at the point of generation is the cornerstone of a safe and compliant disposal process. Never mix incompatible waste streams. This compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6][7]
Step-by-Step Waste Collection Protocol
-
Container Selection: Designate a specific, clearly labeled hazardous waste container for this chemical.[9] The container must be made of a compatible material (e.g., HDPE) and have a secure, screw-on cap.
-
Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[9] Do not use abbreviations.
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Collect solutions containing the compound in a dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Decontamination of Labware:
-
Thoroughly decontaminate non-disposable glassware and equipment that has come into contact with the chemical.[9]
-
Rinse with an appropriate solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water.[9]
-
Dispose of the initial solvent rinse and any contaminated cleaning materials (e.g., wipes) as hazardous waste.[9]
-
-
Container Storage: Keep the hazardous waste container securely sealed when not in use and store it in a cool, dry, well-ventilated, and designated satellite accumulation area away from incompatible materials.[10]
Waste Segregation Workflow
Caption: Workflow for segregating different waste streams.
Section 4: Final Disposal Protocol
Final disposal must be conducted by a licensed professional waste disposal service.[6] Your role is to prepare the collected waste for safe transport and pickup.
-
Final Container Check: Ensure the hazardous waste container is in good condition, not leaking, and securely sealed.
-
Scheduling Pickup: Contact your institution's EHS department or a contracted hazardous waste disposal company to schedule a pickup.[11]
-
Documentation: Complete all necessary hazardous waste manifests or tags as required by your institution and local regulations.
-
Disposal Method: The recommended method of disposal for this type of chemical waste is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful decomposition products like nitrogen oxides.[6]
Disposal Decision Pathway
Caption: Decision pathway for final waste disposal.
Section 5: Emergency Procedures
In the event of accidental release or exposure, immediate and correct action is crucial.
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.[6][8]
-
Ventilate: Ensure the area is well-ventilated.[10]
-
PPE: Don the appropriate PPE as described in Section 2 before re-entering the area.
-
Contain: Cover the spill with an inert absorbent material such as sand, vermiculite, or diatomite.[9][12] Do not use combustible materials.
-
Collect: Carefully sweep up the absorbed material, minimizing dust generation.[6][13] Place it into a suitable, sealed, and labeled container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area thoroughly as described in Section 3.[9]
First Aid Measures
-
In case of skin contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing and seek medical attention.[2]
-
In case of eye contact: Immediately rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[4][6] Seek immediate medical attention.
-
If inhaled: Move the person into fresh air.[6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[6] Rinse mouth with water and seek immediate medical attention.[2]
-
General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet for the product.[6]
References
- Capot Chemical. (2025). MSDS of tert-butyl 4-(4-aminophenyl)
- Watson International Ltd. (n.d.).
- PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)
- New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%. [Link]
Sources
- 1. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. watson-int.com [watson-int.com]
A Comprehensive Guide to the Safe Handling of Tert-butyl 4-aminopiperazine-1-carboxylate
Welcome to your essential guide for the safe handling, use, and disposal of Tert-butyl 4-aminopiperazine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but the scientific rationale behind them. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
This compound and its structural analogs are classified as hazardous materials. The primary routes of exposure are inhalation, skin contact, and eye contact. The known health effects include skin irritation, serious eye irritation, and potential respiratory tract irritation[1][2][3]. Some related piperazine compounds can be corrosive, causing severe skin burns and eye damage[4]. Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is imperative.
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards are mandatory to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for any signs of degradation or puncture before use. For prolonged or immersive contact, consult the glove manufacturer's chemical resistance guide. Employ proper glove removal technique to avoid skin contamination[5]. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is required to protect against splashes and spills. |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH-approved N95 or P100 respirator is recommended for any procedure that may generate dust or aerosols. For higher-level protection, a respirator with organic vapor/acid gas cartridges may be necessary[5]. All respiratory protection should be used in accordance with a comprehensive respiratory protection program. |
Experimental Workflow: Donning and Doffing PPE
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) PPE to minimize cross-contamination.
Caption: Step-by-step chemical waste disposal workflow.
Disposal Procedures
-
Containerization : Collect all waste in a chemically compatible, leak-proof container with a secure lid. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.
-
Licensed Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department or a licensed chemical waste disposal company. The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Contaminated Packaging : Dispose of the original container as unused product, ensuring it is empty and properly sealed before placing it in the hazardous waste stream.[5]
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for this compound before beginning any work.
References
- Capot Chemical. (2025, December 13). MSDS of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate.
- MedChemExpress. (2025, December 26). tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate-SDS.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate.
- National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. PubChem Compound Database.
- MedChemExpress. (2025, December 8). tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate-SDS.
- Apollo Scientific. (n.d.). Piperazine.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Piperazine.
- MedChemExpress. (2025, December 24). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate-SDS.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
- Santa Cruz Biotechnology. (n.d.). Piperazine.
- BenchChem. (2025). Essential Safety and Logistical Information for Handling Piperazin-2-one-d6.
- Watson International. (n.d.). MSDS-of-tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate-CAS-571188-59-5.pdf.
- TCI Chemicals. (n.d.). tert-Butyl 4-(4-Aminophenyl)piperazine-1-carboxylate.
- Echemi. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Safety Data Sheets.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
